molecular formula C20H32O3 B15572750 19(R)-HETE

19(R)-HETE

Cat. No.: B15572750
M. Wt: 320.5 g/mol
InChI Key: XFUXZHQUWPFWPR-TWBSWGOSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

19(R)-HETE is a useful research compound. Its molecular formula is C20H32O3 and its molecular weight is 320.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(5E,8E,11E,14E,19R)-19-hydroxyicosa-5,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h3-6,9-12,19,21H,2,7-8,13-18H2,1H3,(H,22,23)/b5-3+,6-4+,11-9+,12-10+/t19-/m1/s1

InChI Key

XFUXZHQUWPFWPR-TWBSWGOSSA-N

Origin of Product

United States

Foundational & Exploratory

The Enzymatic Synthesis of 19(R)-HETE from Arachidonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Hydroxyeicosatetraenoic acid (19-HETE), a metabolite of arachidonic acid, plays a significant role in various physiological and pathological processes. This technical guide provides an in-depth overview of the enzymatic synthesis of the 19(R)-HETE enantiomer. It details the key cytochrome P450 (CYP) enzymes involved, their catalytic activities, and comprehensive experimental protocols for in vitro synthesis, chiral separation, and quantitative analysis. Furthermore, this guide elucidates the known biological activities and signaling pathways of this compound, presenting a valuable resource for researchers in pharmacology, biochemistry, and drug development.

Introduction

Arachidonic acid (AA), an omega-6 polyunsaturated fatty acid, is a precursor to a diverse array of bioactive lipid mediators known as eicosanoids. These molecules are critical regulators of cellular signaling and are implicated in inflammation, cardiovascular function, and cancer. The metabolism of arachidonic acid is primarily catalyzed by three enzyme families: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) monooxygenases. The CYP pathway generates a variety of epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), including 19-HETE.

19-HETE exists as two stereoisomers, 19(S)-HETE and this compound, each exhibiting distinct biological activities. While much of the research has focused on the more abundant 19(S) enantiomer, this compound has emerged as a molecule of significant interest due to its specific biological effects, particularly its role in vascular tone regulation. This guide focuses specifically on the synthesis, analysis, and biological functions of this compound.

Enzymatic Synthesis of this compound

The synthesis of 19-HETE from arachidonic acid is a monooxygenase reaction catalyzed by specific isoforms of the cytochrome P450 superfamily. This reaction involves the insertion of a hydroxyl group at the ω-1 position of the arachidonic acid carbon chain.

Key Enzymes in this compound Synthesis

Several CYP enzyme subfamilies, including CYP4A, CYP4F, and CYP2E1, are known to catalyze the formation of 19-HETE.[1][2] The synthesis is often not stereospecific, resulting in a mixture of 19(S)- and this compound.

  • Cytochrome P450 2E1 (CYP2E1): This is a key enzyme in the formation of 19-HETE. When reconstituted with cytochrome b5 and NADPH cytochrome P450 oxidoreductase, CYP2E1 metabolizes arachidonic acid to produce a mixture of 19(S)-HETE and this compound, with the (S)-enantiomer being the major product (approximately 70%) and the (R)-enantiomer being the minor product (approximately 30%).[3][4]

  • Cytochrome P450 4A (CYP4A) and 4F (CYP4F) Subfamilies: These enzymes are primarily known for producing 20-HETE (ω-hydroxylation) but also contribute to the formation of 19-HETE (ω-1 hydroxylation).[1][2] The ratio of 20-HETE to 19-HETE production can vary depending on the specific isoform and reaction conditions. For instance, CYP4A11 exhibits a ω:ω-1 ratio for arachidonic acid hydroxylation of 4.7:1.[2]

The enzymatic conversion of arachidonic acid to this compound is depicted in the following pathway diagram.

G Enzymatic Synthesis of this compound cluster_enzymes Key Enzymes AA Arachidonic Acid HETE_mix 19(S/R)-HETE Mixture AA->HETE_mix CYP2E1, CYP4A, CYP4F NADPH, O2 R_HETE This compound HETE_mix->R_HETE Chiral Separation S_HETE 19(S)-HETE HETE_mix->S_HETE Chiral Separation CYP2E1 CYP2E1 CYP4A CYP4A CYP4F CYP4F

Diagram 1: Enzymatic conversion of Arachidonic Acid to this compound.

Quantitative Data on this compound Synthesis

The following table summarizes the kinetic parameters for the enzymatic synthesis of 19-HETE by CYP2E1.

EnzymeSubstrateVmax (nmol/min/nmol P450)Km (µM)Product Ratio (19(S)-HETE : this compound)Reference
CYP2E1Arachidonic Acid56270 : 30[3]

Table 1: Kinetic parameters for 19-HETE synthesis by CYP2E1.

Experimental Protocols

In Vitro Synthesis of this compound using Microsomes

This protocol describes the generation of 19-HETE from arachidonic acid using liver microsomes, which are a rich source of CYP enzymes.

Materials:

  • Liver microsomes (human or animal)

  • Arachidonic acid

  • NADPH

  • 100 mM Phosphate (B84403) buffer (pH 7.4)

  • Organic solvent (e.g., ethyl acetate) for reaction termination

  • Ice

Procedure:

  • Thawing Microsomes: Thaw the liver microsomes slowly on ice.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, microsomes (e.g., 0.5 mg protein/mL), and arachidonic acid (substrate).

  • Reaction Initiation: Initiate the reaction by adding NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-60 minutes) with gentle agitation.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold organic solvent.

  • Extraction: Vortex the mixture vigorously to precipitate proteins and extract the lipid metabolites into the organic phase. Centrifuge to pellet the protein.

  • Sample Preparation for Analysis: Transfer the supernatant containing the HETEs to a new tube and evaporate the solvent under a stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.

The following diagram illustrates the workflow for the in vitro synthesis of 19-HETE.

G In Vitro 19-HETE Synthesis Workflow start Start prep_reagents Prepare Reaction Mixture (Microsomes, Buffer, AA) start->prep_reagents initiate Initiate with NADPH prep_reagents->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate with Organic Solvent incubate->terminate extract Extract HETEs terminate->extract analyze Analyze by HPLC or LC-MS/MS extract->analyze end End analyze->end G This compound Antagonism of 20-HETE Signaling AA Arachidonic Acid HETE_20 20-HETE AA->HETE_20 CYP4A/4F R_HETE This compound AA->R_HETE CYP2E1 PKC Protein Kinase C HETE_20->PKC Activates R_HETE->HETE_20 Antagonizes BKCa BKCa Channel PKC->BKCa Inhibits Vasoconstriction Vasoconstriction BKCa->Vasoconstriction Leads to

References

Biological Synthesis of 19(R)-HETE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological synthesis of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE), a stereoisomer of 19-HETE derived from arachidonic acid. This document details the enzymatic pathways, precursor molecules, and cellular machinery involved in its production. It also includes detailed experimental protocols for the study of this compound synthesis and summarizes key quantitative data. Furthermore, this guide illustrates the known signaling pathways associated with this compound and its enantiomer, 19(S)-HETE, to provide a broader context for its biological significance.

Core Concepts in this compound Biosynthesis

The synthesis of this compound is a specific metabolic process primarily occurring in the liver and kidneys. It involves the enzymatic conversion of the essential fatty acid, arachidonic acid, by a class of enzymes known as cytochrome P450s.

1.1. Precursor Molecule: Arachidonic Acid

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that is a key component of the phospholipids (B1166683) of cell membranes. It is the primary precursor for a wide range of bioactive lipid mediators, collectively known as eicosanoids. The enzymatic liberation of arachidonic acid from the cell membrane by phospholipase A2 is the initial step that makes it available for metabolism by various enzyme systems, including cyclooxygenases, lipoxygenases, and cytochrome P450s.

1.2. Enzymatic Conversion by Cytochrome P450s

The hydroxylation of arachidonic acid at the 19th carbon position is catalyzed by cytochrome P450 (CYP) enzymes, which are a superfamily of heme-containing monooxygenases. These enzymes are primarily located in the endoplasmic reticulum of cells. Several CYP families, including CYP2E1, CYP4A, and CYP4F, have been implicated in the synthesis of 19-HETE.

Specifically, the alcohol-inducible cytochrome P450 2E1 (CYP2E1) has been shown to metabolize arachidonic acid to produce both 19(S)-HETE and this compound[1][2]. However, this process is stereoselective, with the (S)-enantiomer being the major product, constituting approximately 70% of the total 19-HETE formed, while this compound comprises the remaining 30%[1][2].

The CYP4A family of enzymes, particularly CYP4A11, are also known to produce 19-HETE along with 20-HETE, with the ratio of ω- to ω-1 hydroxylation being approximately 4.7:1 for arachidonic acid[3]. The CYP4F family, including CYP4F2, are also major contributors to the formation of ω- and ω-1 hydroxylated fatty acids[4].

1.3. Cellular and Tissue Localization

The synthesis of this compound is most prominent in tissues with high expression of the relevant CYP enzymes, such as the liver and kidneys[1][4]. Within the kidney, the proximal straight tubules are a key site for the conversion of arachidonic acid to 19- and 20-HETE[5][6]. The enzymes responsible for this synthesis are located in the microsomal fraction of the cells, which is derived from the endoplasmic reticulum.

Quantitative Data on this compound Synthesis

The following tables summarize the available quantitative data related to the enzymatic synthesis of 19-HETE. It is important to note that specific kinetic data for the formation of this compound by individual human CYP isoforms is limited, and much of the available data pertains to the formation of total 19-HETE or the related metabolite, 20-HETE.

Table 1: Enzyme Kinetics of HETE Formation

EnzymeSubstrateProduct(s)K_m (μM)V_max (nmol/min/nmol P450)Source
CYP2E1 (reconstituted)Arachidonic AcidTotal HETEs625[1][2]
CYP4A11 (human liver microsomes)Arachidonic Acid20-HETE22849.1[4]
CYP4F2 (human liver microsomes)Arachidonic Acid20-HETE247.4[4]

Table 2: Stereoselectivity of 19-HETE Production

EnzymeProduct Ratio (19(S)-HETE : this compound)Source
CYP2E170 : 30[1][2]

Table 3: Relative Abundance of 19-HETE Enantiomers in Rat Tissues

TissuePredominant EnantiomerSource
KidneyThis compound[7]
Liver19(S)-HETE[7]
Brain19(S)-HETE[7]
Small Intestine19(S)-HETE[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound biosynthesis.

3.1. Preparation of Liver and Kidney Microsomes

Microsomes are vesicular fragments of the endoplasmic reticulum and are the primary source of CYP enzymes for in vitro studies.

Materials:

  • Fresh or frozen liver or kidney tissue

  • Homogenization Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Wash Buffer: 0.15 M KCl, 10 mM Tris-HCl (pH 7.4)

  • Storage Buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4)

  • Protease inhibitors

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Protocol:

  • Mince the tissue on ice and wash with ice-cold homogenization buffer.

  • Add 3 volumes of homogenization buffer containing protease inhibitors to the minced tissue.

  • Homogenize the tissue on ice using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

  • Carefully collect the supernatant (S9 fraction) and transfer it to an ultracentrifuge tube.

  • Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant (cytosolic fraction).

  • Resuspend the microsomal pellet in wash buffer and centrifuge again at 100,000 x g for 60 minutes at 4°C.

  • Discard the supernatant and resuspend the final microsomal pellet in storage buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Aliquot the microsomes and store them at -80°C until use.

3.2. In Vitro Cytochrome P450 Assay for 19-HETE Synthesis

This assay measures the formation of 19-HETE from arachidonic acid by microsomal CYP enzymes.

Materials:

  • Prepared liver or kidney microsomes

  • Arachidonic acid (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

  • Incubation Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4)

  • Reaction termination solution (e.g., ice-cold acetonitrile (B52724) or 2N formic acid)

  • Internal standard (e.g., a deuterated HETE)

Protocol:

  • In a microcentrifuge tube, prepare a reaction mixture containing the incubation buffer, microsomes (typically 0.1-0.5 mg/mL protein), and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding arachidonic acid (typically in the low micromolar range).

  • Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding the termination solution.

  • Add the internal standard.

  • Vortex the mixture and centrifuge to pellet the precipitated protein.

  • Collect the supernatant for extraction and analysis.

3.3. Extraction and Chiral HPLC-MS/MS Analysis of this compound

This protocol allows for the separation and quantification of the 19(R)- and 19(S)-HETE enantiomers.

Materials:

  • Supernatant from the in vitro assay or other biological sample

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Solvents for SPE (e.g., methanol (B129727), water, hexane, ethyl acetate)

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak AD-H)

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

  • Mobile phase for chiral separation (e.g., a mixture of hexane, isopropanol, and a small amount of acid like acetic or formic acid)

Protocol:

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low-organic solvent to remove polar impurities.

    • Elute the HETEs with a more non-polar solvent like ethyl acetate (B1210297) or methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the HPLC mobile phase.

  • Chiral HPLC-MS/MS Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase.

    • Inject the reconstituted sample onto the column.

    • Perform the chromatographic separation using an isocratic or gradient elution method. The two enantiomers, this compound and 19(S)-HETE, will have different retention times.

    • Detect the eluting compounds using the MS/MS detector in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for HETEs should be used for sensitive and specific detection.

    • Quantify the amount of this compound by comparing its peak area to that of a standard curve generated with an authentic this compound standard.

Signaling Pathways and Logical Relationships

The biological effects of 19-HETE are stereospecific, with the (R) and (S) enantiomers often exhibiting different or even opposing activities.

4.1. Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the isolation, identification, and quantification of this compound from a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay In Vitro Assay cluster_analysis Analysis tissue Tissue/Cell Sample homogenization Homogenization tissue->homogenization centrifugation1 Low-Speed Centrifugation (10,000 x g) homogenization->centrifugation1 s9_fraction S9 Fraction centrifugation1->s9_fraction ultracentrifugation Ultracentrifugation (100,000 x g) s9_fraction->ultracentrifugation microsomes Microsomal Pellet ultracentrifugation->microsomes incubation Incubation with Arachidonic Acid & NADPH microsomes->incubation termination Reaction Termination incubation->termination extraction Solid-Phase Extraction termination->extraction hplc Chiral HPLC Separation extraction->hplc msms Tandem Mass Spectrometry (MS/MS) hplc->msms quantification Quantification of This compound msms->quantification

Caption: Workflow for this compound analysis.

4.2. Vasodilatory Signaling Pathway of 19(S)-HETE

For context, it is important to understand the well-characterized signaling pathway of the more abundant enantiomer, 19(S)-HETE. 19(S)-HETE is a potent vasodilator that acts by activating the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). In contrast, this compound does not activate this receptor[5].

vasodilation_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol sHETE 19(S)-HETE IP_receptor Prostacyclin (IP) Receptor (GPCR) sHETE->IP_receptor Binds and Activates AC Adenylyl Cyclase IP_receptor->AC Activates ATP ATP cAMP cAMP ATP->cAMP  Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates vasodilation Vasodilation PKA->vasodilation Leads to

Caption: Vasodilatory pathway of 19(S)-HETE.

4.3. Cardioprotective Signaling of this compound via CYP1B1 Inhibition

Both this compound and 19(S)-HETE have been shown to exert cardioprotective effects by inhibiting the activity of another cytochrome P450 enzyme, CYP1B1. CYP1B1 is known to produce mid-chain HETEs that can be cardiotoxic. By inhibiting CYP1B1, this compound reduces the formation of these harmful metabolites[8][9][10][11]. This compound acts as a noncompetitive inhibitor of CYP1B1[8][9].

cardioprotective_pathway cluster_cell Cardiomyocyte rHETE This compound CYP1B1 Cytochrome P450 1B1 (CYP1B1) rHETE->CYP1B1 Noncompetitively Inhibits AA Arachidonic Acid cardioprotection Cardioprotection CYP1B1->cardioprotection Inhibition leads to mid_chain_HETEs Mid-chain HETEs (e.g., 12-HETE) AA->mid_chain_HETEs  Metabolized by CYP1B1 cardiotoxicity Cardiotoxicity (e.g., Hypertrophy) mid_chain_HETEs->cardiotoxicity Promotes

Caption: Cardioprotective pathway of this compound.

Conclusion

The biological synthesis of this compound is a nuanced process, primarily driven by the stereoselective metabolism of arachidonic acid by cytochrome P450 enzymes in the liver and kidneys. While it is a minor product compared to its (S)-enantiomer, its distinct biological activities, particularly its cardioprotective effects through the inhibition of CYP1B1, underscore its importance as a signaling molecule. Further research is needed to fully elucidate the specific enzyme kinetics of this compound formation by various CYP isoforms and to determine its precise physiological concentrations in different human tissues. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the synthesis and function of this intriguing eicosanoid.

References

An In-depth Technical Guide to Cytochrome P450 Metabolites of Arachidonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes, focusing on the synthesis, signaling pathways, physiological roles, and analytical measurement of the resulting eicosanoid metabolites.

Introduction to CYP-Mediated Arachidonic Acid Metabolism

Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid, is a key component of cell membranes.[1] Upon release by phospholipase A2 (cPLA2), AA is metabolized by three major enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases.[1][2] The CYP pathway, often referred to as the "third pathway," generates a diverse array of bioactive lipid mediators that play crucial roles in cellular signaling and homeostasis.[3] This pathway is broadly divided into two main branches: the epoxygenase pathway and the hydroxylase pathway.[4][5]

  • Epoxygenase Pathway: Catalyzed primarily by CYP isoforms from the CYP2C and CYP2J families, this pathway converts AA into four regioisomers of epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[6][7] These metabolites are potent vasodilators and possess anti-inflammatory, anti-apoptotic, and pro-angiogenic properties.[8][9]

  • Hydroxylase Pathway: This branch is primarily mediated by CYP isoforms of the CYP4A and CYP4F families, which catalyze the ω- and (ω-1)-hydroxylation of AA to form hydroxyeicosatetraenoic acids (HETEs).[10] The most prominent product, 20-HETE, is a potent vasoconstrictor and plays a significant role in the regulation of vascular tone and renal function, often acting in opposition to the effects of EETs.[11][12]

The balance between these opposing metabolites is critical for maintaining cardiovascular and renal homeostasis, and dysregulation of these pathways is implicated in various pathologies, including hypertension, stroke, and cancer.[3][13]

Quantitative Data

Enzyme Kinetics of Key Human CYP Isoforms

The metabolism of arachidonic acid by different CYP isoforms exhibits distinct kinetic profiles. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters for understanding the efficiency and capacity of these enzymes.

CYP IsoformPrimary Product(s)Km (μM)Vmax (nmol/min/nmol P450)Reference(s)
CYP2C8 14,15-EET, 11,12-EET~13.7, exhibits substrate inhibition at higher concentrations~0.8 (Total Eicosanoids)[14][15][16]
CYP2C9 14,15-EET, 11,12-EET, 8,9-EET~13.5~0.5 (Total Eicosanoids)[14][16]
CYP2J2 14,15-EET, 11,12-EETExhibits substrate inhibitionData variable[4][15]
CYP4A11 20-HETE~228~49.1[10]
CYP4F2 20-HETE~24~7.4[10]

Note: Kinetic parameters can vary depending on the experimental system (e.g., recombinant enzymes, microsomes) and conditions.

Physiological Concentrations of EETs and 20-HETE

The concentrations of CYP-derived eicosanoids are tightly regulated and vary between different tissues and physiological states.

MetaboliteMatrixConcentration RangeReference(s)
Total EETs Human Plasma0.4 - 20 ng/mL[17]
20-HETE Human Plasma0.1 - 5 ng/mL[17]
20-HETE Human Kidney Cortex~150 - 250 pg/mg protein[3][18]
EETs Human KidneyProduced, but concentrations are variable[3][19]
20-HETE Human HeartProduced, levels increase during ischemia[20]
EETs Human HeartProduced by CYP2J2, considered cardioprotective[20][21]
Potency of Physiological Effects

The biological actions of EETs and 20-HETE are concentration-dependent, as indicated by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values.

MetaboliteEffectSystemEC50 / IC50Reference(s)
11,12-EET VasodilationCanine Coronary Arterioles~1.6 nM (pM to low nM range)[14]
14,15-EET VasodilationCanine Coronary Arterioles~1.8 nM (pM to low nM range)[14]
8,9-EET VasodilationCanine Coronary Arterioles~1.6 nM (pM to low nM range)[14]
Various EETs VasodilationPorcine Coronary Arterioles3 - 120 pM[22]
EET Analogues VasodilationBovine Coronary Arteries0.18 - 1.6 μM[4]
20-HETE VasoconstrictionRenal, Cerebral Arteries< 10 nM[6]
HET0016 (20-HETE Synthesis Inhibitor) Inhibition of 20-HETE SynthesisHuman Kidney MicrosomesIC50: 8.9 nM[23]

Signaling Pathways

Epoxygenase (EET) Pathway and Vasodilation

EETs are well-established as endothelium-derived hyperpolarizing factors (EDHFs) that cause vasodilation.[7] One of the primary mechanisms involves the activation of large-conductance Ca²⁺-activated potassium (BKCa) channels in vascular smooth muscle cells. While direct binding of EETs to the channel has been proposed, a prominent pathway involves a G-protein-coupled receptor (GPCR) mechanism.[24][25] This pathway is initiated by the binding of EETs to a putative cell surface receptor coupled to a stimulatory G-protein (Gs). Activation of Gs leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP).[26][27] cAMP then activates Protein Kinase A (PKA), which is known to phosphorylate and modulate the activity of BKCa channels, leading to channel opening, potassium efflux, hyperpolarization, and ultimately, vasorelaxation.[11][28]

EET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol EET EET Receptor Putative EET Receptor (GPCR) EET->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to BKCa BKCa Channel K_ion K+ BKCa->K_ion Efflux PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->BKCa Phosphorylates (Activates) Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Figure 1: EET Signaling Pathway Leading to Vasodilation.
Hydroxylase (20-HETE) Pathway and Vasoconstriction

20-HETE exerts its potent vasoconstrictor effects by acting on both vascular smooth muscle cells (VSMCs) and endothelial cells. A key development in understanding its mechanism was the identification of G-protein coupled receptor 75 (GPR75) as a high-affinity receptor for 20-HETE.[14] In VSMCs, the binding of 20-HETE to GPR75 activates a Gαq/11-mediated signaling cascade.[29] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC).[29] PKC can then phosphorylate and inhibit BKCa channels, reducing potassium efflux and causing membrane depolarization.[6] This depolarization facilitates the opening of voltage-gated L-type Ca²⁺ channels, leading to an influx of calcium, which triggers smooth muscle contraction and vasoconstriction.[9]

HETE_Signaling_Pathway cluster_membrane VSMC Membrane cluster_cytosol Cytosol HETE 20-HETE GPR75 GPR75 HETE->GPR75 Binds Gq Gαq/11 GPR75->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates DAG DAG PLC->DAG PIP2 to BKCa BKCa Channel Depolarization Depolarization BKCa->Depolarization Reduced K⁺ Efflux Ca_channel L-type Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->BKCa Phosphorylates (Inhibits) Contraction Vasoconstriction Ca_ion->Contraction Depolarization->Ca_channel Opens

Figure 2: 20-HETE Signaling Pathway in Vasoconstriction.

Experimental Protocols

Quantification of Eicosanoids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids in biological matrices.[18][30]

4.1.1 Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Collection: Collect biological samples (e.g., plasma, tissue homogenate) and immediately add an antioxidant (e.g., butylated hydroxytoluene, BHT) and a COX inhibitor (e.g., indomethacin) to prevent ex vivo analyte formation.[31]

  • Internal Standards: Spike the sample with a mixture of deuterated internal standards for each class of analyte to be measured (e.g., 14,15-EET-d11, 20-HETE-d6) to correct for extraction loss and matrix effects.[32]

  • Acidification: Acidify the sample to a pH of ~3.5 with 2M hydrochloric acid to protonate the carboxylic acid groups of the eicosanoids.[31]

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol (B129727) (e.g., 3-5 mL) and then deionized water (e.g., 3-5 mL).[1]

  • Sample Loading: Apply the acidified sample to the conditioned C18 cartridge at a slow flow rate (e.g., ~0.5 mL/minute).[31]

  • Washing: Wash the column with a low-percentage organic solvent (e.g., 10-15% methanol in water) to remove polar interferences, followed by an organic solvent like hexane (B92381) to remove neutral lipids.[31]

  • Elution: Elute the eicosanoids from the column using a suitable organic solvent, such as ethyl acetate (B1210297) or methanol.[7][31]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis (e.g., 50-100 µL).[7]

4.1.2 LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, <2 µm particle size for UPLC).[1]

    • Mobile Phase A: Water with a weak acid (e.g., 0.1% acetic acid or 0.02% formic acid).[7]

    • Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 90:10 v/v) with the same weak acid.

    • Gradient: Employ a gradient elution starting with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes based on their hydrophobicity. A typical run time is 5-25 minutes.[1][8]

    • Flow Rate: ~0.3-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode, as eicosanoids readily form [M-H]⁻ ions.[1]

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and selectivity.

    • MRM Transitions: For each analyte and internal standard, optimize at least two specific precursor-to-product ion transitions. The precursor ion is typically the [M-H]⁻ ion.

    • Quantification: Generate calibration curves using authentic standards. Quantify the endogenous analytes by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against the calibration curve.

In Vitro CYP450 Enzyme Activity Assay

This protocol outlines a method to determine the kinetic parameters (Km and Vmax) of a specific CYP isoform for arachidonic acid metabolism.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine a buffer (e.g., 100 mM potassium phosphate, pH 7.2), recombinant human CYP enzyme (e.g., CYP2C8, CYP4F2), and cytochrome P450 reductase.

  • Substrate Addition: Add varying concentrations of arachidonic acid (e.g., 0-100 µM) to initiate the reaction. It is crucial to pre-incubate the enzyme and substrate for a short period (e.g., 5-10 minutes) at 37°C.

  • Initiation of Reaction: Start the enzymatic reaction by adding an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is within the linear range for product formation.

  • Termination of Reaction: Stop the reaction by adding an acid (e.g., citric acid or hydrochloric acid) or a cold organic solvent (e.g., acetonitrile).

  • Analysis: Quantify the formed metabolites (e.g., specific EET or HETE isomers) using a validated LC-MS/MS method as described in section 4.1.

  • Data Analysis: Plot the rate of product formation (velocity) against the substrate concentration. Fit the data to the Michaelis-Menten equation (or a substrate inhibition model if appropriate) using non-linear regression analysis to determine the Km and Vmax values.[14]

Isolated Artery Vasoconstriction Assay

This protocol is used to assess the direct effect of vasoactive compounds like 20-HETE on vascular tone.

  • Vessel Isolation: Dissect a segment of a resistance artery (e.g., mesenteric or cerebral artery) from a laboratory animal in cold, oxygenated physiological salt solution (PSS).

  • Mounting: Mount the arterial segment in a wire or pressure myograph chamber filled with PSS, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the vessel to equilibrate under a set tension or pressure until a stable baseline tone is achieved.

  • Viability Check: Test the viability of the vessel by inducing a contraction with a high-potassium solution (e.g., 80 mM KCl) followed by a washout and return to baseline.

  • Pre-constriction (for vasodilators): If testing a vasodilator, pre-constrict the vessel to ~50-80% of its maximal contraction using an agonist like phenylephrine (B352888) or U46619.

  • Cumulative Concentration-Response Curve: Add 20-HETE to the chamber in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻¹⁰ M to 10⁻⁵ M). Record the change in vessel diameter or isometric tension after each addition once a stable response is reached.

  • Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the response against the logarithm of the 20-HETE concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal effect (Eₘₐₓ).

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for investigating the role of CYP-derived eicosanoids, from biological sample to functional outcome.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Quantification cluster_bioassay Functional Bioassay A1 Tissue/Plasma Collection A2 Homogenization (for tissue) A1->A2 A3 Spike Internal Standards A2->A3 A4 Solid-Phase Extraction (SPE) A3->A4 A5 Dry & Reconstitute A4->A5 B1 UPLC-MS/MS Analysis A5->B1 Sample Extract B2 Data Processing B1->B2 B3 Quantification vs. Calibration Curve B2->B3 C3 Dose-Response Curve Generation B3->C3 Inform Doses C1 Isolated Artery Preparation C2 Myograph Mounting & Equilibration C1->C2 C2->C3 C4 Data Analysis (EC50 / Emax) C3->C4

Figure 3: Integrated Workflow for Eicosanoid Analysis.

Conclusion

The cytochrome P450 pathway of arachidonic acid metabolism produces a range of potent lipid mediators that are critical regulators of physiological function, particularly within the cardiovascular and renal systems. The opposing actions of the epoxygenase-derived EETs and the hydroxylase-derived 20-HETE highlight the complexity of this signaling network. A thorough understanding of the synthesis, signaling, and function of these metabolites, enabled by robust analytical and experimental methodologies, is essential for researchers in academia and industry. The enzymes and receptors within this pathway represent promising targets for the development of novel therapeutics for a variety of diseases, including hypertension, inflammation, and cancer.

References

The Role of CYP4A Enzymes in 19(R)-HETE Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of cytochrome P450, subfamily 4A (CYP4A), enzymes in the formation of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE), a metabolite of arachidonic acid. While CYP4A enzymes are primarily recognized for their ω-hydroxylation activity, producing 20-HETE, they also catalyze the formation of 19-HETE through ω-1 hydroxylation. This guide synthesizes the current understanding of the enzymatic processes, presents available quantitative data, details relevant experimental protocols, and illustrates key pathways and workflows.

Introduction to CYP4A Enzymes and Arachidonic Acid Metabolism

The cytochrome P450 (CYP) superfamily of enzymes are critical mediators in the metabolism of a vast array of endogenous and exogenous compounds. Within this superfamily, the CYP4A subfamily is renowned for its role in fatty acid metabolism.[1] The primary substrate of interest in this context is arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid.

CYP4A enzymes metabolize arachidonic acid predominantly at the terminal carbon (ω-position), a process known as ω-hydroxylation, to produce 20-HETE.[2][3] However, these enzymes also exhibit activity at the sub-terminal carbon (ω-1 position), leading to the formation of 19-HETE.[2][3] 19-HETE exists as two stereoisomers, this compound and 19(S)-HETE, which have distinct biological activities. This guide focuses specifically on the formation of the 19(R) enantiomer by CYP4A enzymes.

While CYP4A enzymes contribute to the overall pool of 19-HETE, other CYP families, such as CYP2E1, are more prominent in its formation.[2] A critical aspect, and a current gap in the literature, is the stereoselectivity of CYP4A enzymes in producing the R versus the S enantiomer of 19-HETE.

Enzymatic Formation of 19-HETE by CYP Isoforms

The formation of 19-HETE from arachidonic acid is a monooxygenase reaction catalyzed by CYP enzymes. The primary enzymes implicated in this conversion are members of the CYP4A and CYP2E1 subfamilies.

The Role of CYP4A Enzymes

Human CYP4A11 is the most studied isoform of this subfamily in the context of arachidonic acid metabolism. It exhibits a preference for ω-hydroxylation, with the ratio of 20-HETE (ω-product) to 19-HETE (ω-1 product) formation being approximately 4.7:1.[3] While it is established that CYP4A11 produces 19-HETE, there is a lack of specific data in the published literature detailing the stereoselectivity of this reaction, i.e., the ratio of this compound to 19(S)-HETE formed. Other CYP4A isoforms, as well as those from the CYP4F family, are also known to metabolize arachidonic acid, primarily to 20-HETE.[3]

Contribution of Other CYP Isoforms

For context, it is important to consider the role of other CYP enzymes. CYP2E1, for instance, is a significant contributor to 19-HETE synthesis. Studies with recombinant CYP2E1 have shown that it metabolizes arachidonic acid to 19-HETE with a stereopreference for the (S)-enantiomer, producing 70% 19(S)-HETE and 30% this compound. This highlights the importance of characterizing the stereoselectivity of each enzyme involved in the metabolic pathway.

Quantitative Data on HETE Formation

The following tables summarize the available quantitative data for the formation of 20-HETE and 19-HETE by relevant human CYP enzymes. It is important to note the absence of specific kinetic data for this compound formation by CYP4A isoforms.

Table 1: Kinetic Parameters for Arachidonic Acid Hydroxylation by Human CYP Isoforms

EnzymeProduct(s)Km (μM)Vmax (nmol/min/nmol P450)Catalytic Efficiency (Vmax/Km)Reference(s)
CYP4A11 20-HETE22849.10.21 M-1s-1[4]
CYP4F2 20-HETE247.4-[4]
CYP2E1 Total HETEs (primarily 19-HETE)625.00.0013 M-1s-1

Data for catalytic efficiency of CYP4F2 was not provided in the cited source.

Table 2: Regio- and Stereoselectivity of HETE Formation by Human CYP Isoforms

EnzymeMajor Productω/ω-1 Ratio (20-HETE:19-HETE)19(S)-HETE : this compound RatioReference(s)
CYP4A11 20-HETE~4.7 : 1Not Reported[3]
CYP2E1 19-HETEMinor 20-HETE formation70 : 30

Signaling Pathways and Biological Roles

The biological effects of 19-HETE are enantiomer-specific. While a definitive signaling pathway for this compound remains to be fully elucidated, the pathway for 19(S)-HETE has been investigated.

Arachidonic Acid Metabolism by CYP4A Enzymes

The metabolic conversion of arachidonic acid by CYP4A enzymes is a key pathway in the production of bioactive eicosanoids.

AA Arachidonic Acid CYP4A CYP4A Enzymes (e.g., CYP4A11) AA->CYP4A HETE20 20-HETE (ω-hydroxylation) [Major Product] CYP4A->HETE20 ~82.5% HETE19 19-HETE (ω-1 hydroxylation) [Minor Product] CYP4A->HETE19 ~17.5% HETE19R This compound HETE19->HETE19R ? HETE19S 19(S)-HETE HETE19->HETE19S ?

CYP4A-mediated metabolism of arachidonic acid.
Signaling Pathway of 19(S)-HETE

19(S)-HETE has been shown to be a potent vasodilator and inhibitor of platelet aggregation. These effects are mediated through its action as an agonist of the prostacyclin (IP) receptor, leading to an increase in intracellular cyclic AMP (cAMP). In contrast, this compound has been found to be largely inactive in this pathway.

cluster_cell Vascular Smooth Muscle Cell / Platelet IP_receptor Prostacyclin (IP) Receptor Gs Gαs IP_receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP ATP ATP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Vasodilation & Platelet Inhibition PKA->Response leads to HETE19S 19(S)-HETE HETE19S->IP_receptor activates HETE19R This compound HETE19R->IP_receptor inactive

Signaling pathway of 19(S)-HETE via the IP receptor.

Experimental Protocols

To determine the role of a specific CYP4A isoform in this compound formation, a series of experiments are required, from enzyme expression to product analysis.

Heterologous Expression and Purification of CYP4A Enzymes

The study of a specific CYP enzyme's function necessitates its isolation from other metabolic enzymes. This is typically achieved through heterologous expression in systems like E. coli, yeast, or insect cells, followed by purification.

Protocol Outline: Expression in E. coli and Membrane Preparation

  • Transformation: Transform competent E. coli cells (e.g., C41(DE3)) with an expression vector containing the cDNA for the human CYP4A isoform of interest and a co-expression vector for human NADPH-cytochrome P450 reductase.

  • Culture Growth: Grow the transformed cells in a rich medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. Simultaneously, supplement the culture with a heme precursor, such as 5-aminolevulinic acid (0.5 mM).

  • Incubation: Continue incubation at a lower temperature (e.g., 28°C) with shaking for 48-72 hours to allow for proper protein folding and heme incorporation.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 20% glycerol, 1 mM EDTA, and protease inhibitors) and lyse the cells using a French press or sonication.

  • Membrane Fraction Isolation: Centrifuge the lysate at a low speed to remove cell debris. Then, subject the supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the membrane fraction containing the expressed CYP4A enzyme and reductase.

  • Storage: Resuspend the membrane pellet in a storage buffer and store at -80°C until use.

In Vitro Metabolism Assay

This assay measures the formation of HETE metabolites from arachidonic acid by the recombinant enzyme.

Protocol Outline:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Recombinant CYP4A membranes (typically 10-50 pmol of P450)

    • Arachidonic acid (substrate, e.g., 10-50 µM, added in ethanol (B145695) or DMSO)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate at 37°C with shaking for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding an organic solvent, such as ice-cold acetonitrile, and by acidification (e.g., with formic acid). Add an internal standard (e.g., 20-HETE-d6) for quantification.

  • Extraction: Vortex the mixture and centrifuge to pellet the protein. Collect the supernatant and perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.

  • Analysis: Dry the extracted sample under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Chiral Separation and Quantification of 19-HETE Enantiomers

The critical step in determining the role of CYP4A in this compound formation is the separation and accurate quantification of the 19(R) and 19(S) enantiomers.

Protocol Outline: Chiral LC-MS/MS

  • Chromatography:

    • Column: Utilize a chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak AD-H or Chiralcel OD-H).

    • Mobile Phase: Employ a normal-phase solvent system, typically a mixture of hexane (B92381) and isopropanol (B130326) with a small amount of acid (e.g., acetic or formic acid) to improve peak shape. A typical starting point is a 95:5 (v/v) hexane:isopropanol mixture.

    • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.5-1.0 mL/min).

    • Gradient: An isocratic elution is often sufficient for the separation of HETE enantiomers.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode.

    • Detection: Employ multiple reaction monitoring (MRM) for high selectivity and sensitivity. The MRM transition for 19-HETE is typically m/z 319 -> [fragment ion] (e.g., m/z 151 or 219).

  • Quantification:

    • Generate standard curves for both this compound and 19(S)-HETE using authentic standards.

    • Calculate the concentration of each enantiomer in the experimental samples based on the standard curves and the internal standard response.

    • Determine the ratio of this compound to 19(S)-HETE produced by the CYP4A enzyme.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for investigating the stereoselectivity of a CYP4A enzyme in 19-HETE formation.

cluster_prep Enzyme Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis cluster_results Results Expression Heterologous Expression (e.g., E. coli) Purification Membrane Fraction Isolation Expression->Purification Incubation In Vitro Incubation (CYP4A + AA + NADPH) Purification->Incubation Extraction Reaction Termination & Solid-Phase Extraction Incubation->Extraction LCMS Chiral LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of This compound & 19(S)-HETE LCMS->Quantification Ratio Determine 19(R):19(S) Ratio Quantification->Ratio

Workflow for determining CYP4A stereoselectivity.

Conclusion and Future Directions

The primary knowledge gap is the lack of data on the enantiomeric preference of any CYP4A isoform for 19-HETE production. This contrasts with other enzymes like CYP2E1, which has a demonstrated preference for forming 19(S)-HETE.

Future research should focus on:

  • Determining the stereoselectivity of human CYP4A11 and other relevant CYP4A and CYP4F isoforms in 19-HETE formation using the experimental approaches outlined in this guide.

  • Elucidating the specific biological roles and signaling pathways of this compound, which may be distinct from those of 19(S)-HETE and 20-HETE.

  • Investigating the regulation of CYP4A-mediated ω-1 hydroxylation , which could reveal novel therapeutic targets for modulating the balance of bioactive eicosanoids in various disease states.

Filling these knowledge gaps will provide a more complete picture of the complex metabolic network governed by CYP enzymes and will be crucial for the development of targeted therapeutics in areas such as cardiovascular disease and inflammation.

References

19(R)-HETE as a Vasodilator in Renal Arterioles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

19-hydroxyeicosatetraenoic acid (19-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, exists as two stereoisomers, 19(R)-HETE and 19(S)-HETE. While both are produced in the kidney, current scientific evidence indicates that 19(S)-HETE is the primary vasodilator of the two in renal arterioles. This technical guide synthesizes the existing knowledge on the vascular effects of 19-HETE, with a specific focus on the limited direct vasodilatory role of the 19(R) stereoisomer in the renal microcirculation. The primary mechanism of 19-HETE-induced vasodilation is attributed to 19(S)-HETE's activation of the prostacyclin (IP) receptor, a pathway in which this compound appears to be largely inactive. This document provides a comprehensive overview of the synthesis, signaling pathways, and experimental data related to 19-HETE's effects on renal arterioles, alongside detailed experimental protocols for their study.

Synthesis of 19-HETE in the Kidney

Both 19(S)-HETE and 20-HETE are produced from arachidonic acid in the kidney by the action of CYP ω-hydroxylase enzymes.[1] Specifically, proximal straight tubules are capable of converting arachidonic acid to 19(S)-HETE and 20-HETE.[1] In humans, the formation of 20-HETE, and concurrently 19-HETE, is primarily mediated by CYP4F2 and CYP4A11.[1]

Vasoactive Effects of this compound and 19(S)-HETE in Renal Arterioles

Current research strongly suggests that the vasodilatory effects previously attributed to a mixture of 19-HETE isomers are predominantly due to the action of 19(S)-HETE. In studies on mesenteric arteries and thoracic aorta, 19(S)-HETE was shown to be a potent vasodilator, while this compound was found to be inactive at concentrations up to 10 μM.[2] While some earlier studies suggested a cyclooxygenase (COX)-dependent vasodilation for a mix of 19(S/R)-HETEs in the perfused rabbit kidney, more recent and specific studies indicate a COX-independent mechanism for 19(S)-HETE.[2] In contrast to its S-isomer, this compound, along with 20-HETE and arachidonic acid, had no effect on Na+-K+-ATPase activity, an enzyme involved in regulating vascular tone.[3]

The table below summarizes the comparative effects of this compound and 19(S)-HETE.

CompoundVasoactive Effect in ArteriolesPotency (EC50) for cAMP formationMechanism of ActionReference
This compound Inactive (up to 10 µM)Not activeNot applicable[2]
19(S)-HETE Vasodilation520 nMProstacyclin (IP) receptor agonist, increases cAMP[2]

Signaling Pathway of 19-HETE-Induced Vasodilation

The vasodilatory action of 19-HETE is primarily mediated by the 19(S) stereoisomer through a distinct signaling cascade that involves the activation of the prostacyclin (IP) receptor.

19(S)-HETE as a Prostacyclin Receptor Agonist

19(S)-HETE acts as a direct agonist of the IP receptor, a G-protein coupled receptor (GPCR).[2] Activation of the IP receptor by 19(S)-HETE leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The resulting increase in intracellular cAMP levels in vascular smooth muscle cells activates protein kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately cause vasorelaxation. This mechanism is independent of cyclooxygenase (COX) activity.[2]

The Limited Role of this compound

In contrast to its stereoisomer, this compound does not activate the IP receptor and therefore does not induce cAMP formation or subsequent vasodilation through this pathway.[2] This highlights the stereospecificity of the IP receptor for the S-enantiomer of 19-HETE.

Signaling pathway of 19(S)-HETE-induced vasodilation.

Experimental Protocols

The following section outlines a general protocol for studying the effects of this compound on isolated renal arterioles using pressure myography. It should be noted that specific concentrations and incubation times may need to be optimized based on the experimental model and objectives.

Isolation of Renal Arterioles
  • Animal Model: Utilize male Sprague-Dawley rats (250-300 g) as a common model for renal vascular studies.

  • Anesthesia and Euthanasia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane) and euthanize by decapitation, in accordance with institutional animal care and use committee guidelines.

  • Kidney Extraction: Rapidly excise the kidneys and place them in ice-cold physiological salt solution (PSS).

  • Microdissection: Under a dissecting microscope, carefully dissect interlobar or arcuate arteries from the kidney. Further dissect afferent arterioles from these larger vessels in a petri dish containing cold PSS.

Pressure Myography Protocol

Materials:

  • Pressure myograph system

  • Isolated renal arteriole

  • Physiological Salt Solution (PSS), composition in mM: 119 NaCl, 4.7 KCl, 1.17 MgSO4, 1.6 CaCl2, 1.18 NaH2PO4, 24 NaHCO3, 0.03 EDTA, and 5.5 glucose.

  • This compound and 19(S)-HETE stock solutions (in ethanol)

  • Vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619)

  • Gas mixture (95% O2, 5% CO2)

Procedure:

  • Mounting the Arteriole: Mount the isolated arteriole onto two glass micropipettes in the myograph chamber and secure with sutures.

  • Equilibration: Perfuse and superfuse the arteriole with PSS bubbled with 95% O2 and 5% CO2 at 37°C. Allow the vessel to equilibrate for at least 30 minutes at a low intraluminal pressure (e.g., 20 mmHg).

  • Viability Check: Increase the intraluminal pressure to a physiological level (e.g., 80 mmHg for renal arterioles). Assess the development of myogenic tone. Alternatively, pre-constrict the vessel with a high potassium PSS (e.g., 60 mM KCl) to confirm its contractile ability.

  • Pre-constriction: To study vasodilation, pre-constrict the arteriole to 50-70% of its baseline diameter using a sub-maximal concentration of a vasoconstrictor like phenylephrine (e.g., 10^-6 M).

  • Application of this compound:

    • Prepare cumulative concentrations of this compound in PSS (e.g., 10^-9 to 10^-5 M). The final ethanol (B145695) concentration should be kept below 0.1%.

    • Add each concentration of this compound to the superfusate and record the vessel diameter until a stable response is achieved (typically 3-5 minutes).

  • Comparative Analysis (19(S)-HETE): Repeat the concentration-response curve with 19(S)-HETE to compare the vasodilatory effects of the two stereoisomers.

  • Data Analysis: Express the changes in vessel diameter as a percentage of the pre-constriction tone. Plot the concentration-response curves and calculate EC50 values where applicable.

Experimental_Workflow_Pressure_Myography Start Start Isolation Isolate Renal Arteriole Start->Isolation Mounting Mount Arteriole in Myograph Isolation->Mounting Equilibration Equilibrate in PSS (37°C, 95% O2/5% CO2) Mounting->Equilibration Viability Check Viability (e.g., High K+) Equilibration->Viability Pre-constriction Pre-constrict with Phenylephrine Viability->Pre-constriction Application Cumulative Application of This compound or 19(S)-HETE Pre-constriction->Application Recording Record Arteriole Diameter Changes Application->Recording Analysis Data Analysis: Concentration-Response Curve Recording->Analysis End End Analysis->End

Workflow for pressure myography experiments.

Conclusion and Future Directions

The current body of evidence strongly indicates that this compound is not a significant direct vasodilator in renal arterioles. Its stereoisomer, 19(S)-HETE, is the active compound that mediates vasodilation through the activation of the prostacyclin (IP) receptor in a COX-independent manner. For researchers and drug development professionals, this distinction is critical. Future research should focus on:

  • Confirming the lack of vasodilatory effect of this compound in a wider range of renal arteriole segments (afferent and efferent).

  • Investigating potential indirect or modulatory roles of this compound on renal vascular tone.

  • Exploring the therapeutic potential of selective 19(S)-HETE analogs as renal vasodilators.

This technical guide provides a foundational understanding of the current knowledge surrounding this compound and its limited role as a vasodilator in the renal microcirculation, emphasizing the dominant and distinct vasodilatory pathway of its S-stereoisomer.

References

An In-Depth Technical Guide to the Core Mechanism of Action of 19(R)-Hydroxyeicosatetraenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-Hydroxyeicosatetraenoic acid (19(R)-HETE) is a biologically active lipid mediator synthesized from arachidonic acid by cytochrome P450 (CYP) enzymes, particularly isoforms such as CYP2E1.[1] While its stereoisomer, 19(S)-HETE, has been shown to exert its effects through the prostacyclin (IP) receptor, this compound operates via a distinct mechanism.[2][3] The primary and most well-characterized mechanism of action of this compound is its role as a potent and selective antagonist of the vasoconstrictive effects of 20-hydroxyeicosatetraenoic acid (20-HETE).[1][4] This technical guide will provide a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with the 20-HETE signaling pathway, and will detail the experimental protocols used to elucidate these effects.

Core Mechanism of Action: Antagonism of 20-HETE Signaling

The predominant physiological role of this compound is to counteract the biological activities of 20-HETE. 20-HETE is a potent vasoconstrictor in various vascular beds, including the renal and cerebral circulation, and its signaling cascade has been extensively studied.[4][5][6] this compound effectively blocks the vasoconstriction induced by 20-HETE, highlighting its potential as a regulator of vascular tone.[1][4]

The 20-HETE Signaling Pathway

20-HETE exerts its vasoconstrictive effects by binding to a specific G-protein coupled receptor, GPR75.[7] The activation of GPR75 initiates a downstream signaling cascade in vascular smooth muscle cells (VSMCs) characterized by:

  • Activation of Protein Kinase C (PKC): The Gq alpha subunit of the GPR75 receptor activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates PKC.[8][9]

  • Inhibition of Large-Conductance Calcium-Activated Potassium (KCa) Channels: Activated PKC phosphorylates and inhibits KCa channels (also known as BK channels).[8][9]

  • Membrane Depolarization and Calcium Influx: Inhibition of KCa channels leads to depolarization of the vascular smooth muscle cell membrane. This depolarization activates voltage-gated L-type calcium channels, resulting in an influx of extracellular calcium.[9]

  • Vasoconstriction: The increase in intracellular calcium concentration ([Ca2+]i) triggers the contraction of vascular smooth muscle, leading to vasoconstriction.

This compound's Point of Intervention

This compound acts as a competitive antagonist at the 20-HETE receptor, GPR75. By binding to the receptor, this compound prevents the binding of 20-HETE and the subsequent initiation of the signaling cascade. This blockade of the initial step in the pathway effectively prevents the downstream events of PKC activation, KCa channel inhibition, calcium influx, and ultimately, vasoconstriction. While the stereoisomer 19(S)-HETE is inactive in antagonizing 20-HETE's effects, this compound at a concentration of 1 µM has been shown to completely block 20-HETE-induced vasoconstriction of renal arterioles.[1][4]

Data Presentation

The following table summarizes the key quantitative data related to the antagonistic action of this compound on 20-HETE-induced vasoconstriction.

ParameterValueCell/Tissue TypeReference
Effective Concentration for Complete Blockade of 20-HETE-induced Vasoconstriction 1 µMRenal Arterioles[1][4]
IC50 for 20-HETE Antagonism Not explicitly reported--
Ki for GPR75 Not explicitly reported--

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.

20-HETE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 20-HETE 20-HETE GPR75 GPR75 20-HETE->GPR75 Binds to PLC PLC GPR75->PLC Activates PKC_inactive PKC (Inactive) PLC->PKC_inactive Activates KCa KCa Channel (Open) Ca_Channel L-type Ca2+ Channel (Closed) KCa->Ca_Channel Depolarization Activates Ca_influx Ca2+ Influx Ca_Channel->Ca_influx PKC_active PKC (Active) PKC_inactive->PKC_active PKC_active->KCa Inhibits Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction

Figure 1: Signaling pathway of 20-HETE-induced vasoconstriction.

19R-HETE_Antagonism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 20-HETE 20-HETE GPR75 GPR75 20-HETE->GPR75 Binding Prevented This compound This compound This compound->GPR75 Binds to and Blocks No_Signal No Downstream Signaling GPR75->No_Signal

Figure 2: Antagonistic mechanism of this compound on the 20-HETE receptor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the mechanism of action of this compound.

Measurement of Vasoconstriction in Isolated Renal Arterioles

This protocol is adapted from established methods for studying vascular reactivity in isolated small arteries.[2][5]

Objective: To determine the effect of this compound on 20-HETE-induced vasoconstriction.

Materials:

  • Sprague-Dawley rats

  • Krebs-bicarbonate buffer (in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, and 11.1 glucose)

  • 20-HETE (Cayman Chemical)

  • This compound (Cayman Chemical)

  • Pressure myograph system (DMT, Living Systems Instrumentation)

  • Dissection microscope

  • Glass micropipettes

Procedure:

  • Vessel Isolation: Euthanize a rat according to approved institutional animal care and use committee protocols. Isolate the kidneys and dissect interlobar arteries (approximately 100-200 µm in diameter) in ice-cold Krebs-bicarbonate buffer.

  • Cannulation: Transfer the isolated arteriole to the chamber of the pressure myograph filled with Krebs-bicarbonate buffer. Cannulate both ends of the arteriole with glass micropipettes and secure with sutures.

  • Pressurization and Equilibration: Pressurize the arteriole to a constant intramural pressure (e.g., 80 mmHg) and superfuse with Krebs-bicarbonate buffer gassed with 95% O2-5% CO2 at 37°C. Allow the vessel to equilibrate for at least 60 minutes.

  • Viability Check: Assess vessel viability by constricting with a high-potassium solution (e.g., 60 mM KCl).

  • Experimental Protocol:

    • After a washout period, establish a baseline diameter.

    • Administer 20-HETE (e.g., 1 µM) to the superfusate and record the steady-state vasoconstriction.

    • After washout and return to baseline, pre-incubate the arteriole with this compound (e.g., 1 µM) for 20-30 minutes.

    • In the continued presence of this compound, re-administer 20-HETE (1 µM) and record the vascular response.

  • Data Analysis: Measure the internal diameter of the arteriole continuously using a video dimension analyzer. Express vasoconstriction as a percentage decrease from the baseline diameter. Compare the vasoconstrictor response to 20-HETE in the absence and presence of this compound.

Protein Kinase C (PKC) Activity Assay in Vascular Smooth Muscle Cells

This protocol describes a method to measure PKC activity in cultured vascular smooth muscle cells (VSMCs).

Objective: To investigate the effect of this compound on 20-HETE-induced PKC activation.

Materials:

  • Cultured rat aortic smooth muscle cells

  • 20-HETE

  • This compound

  • PKC activity assay kit (e.g., from Millipore or Abcam)

  • Cell lysis buffer

  • Protein assay reagent (e.g., BCA assay)

  • Scintillation counter or microplate reader

Procedure:

  • Cell Culture and Treatment: Culture rat aortic smooth muscle cells to near confluence in appropriate media. Serum-starve the cells for 24 hours prior to the experiment.

  • Treatment Groups:

    • Vehicle control

    • 20-HETE (e.g., 100 nM)

    • This compound (e.g., 1 µM) alone

    • This compound (1 µM) pre-incubation for 30 minutes, followed by 20-HETE (100 nM) stimulation for 10-15 minutes.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.

  • PKC Activity Assay: Perform the PKC activity assay according to the manufacturer's instructions of the chosen kit. This typically involves incubating a specific PKC substrate with the cell lysate in the presence of [γ-³²P]ATP or using a non-radioactive method with a phospho-specific antibody.

  • Data Analysis: Quantify the phosphorylation of the substrate as a measure of PKC activity. Normalize the activity to the total protein concentration in each sample. Compare PKC activity across the different treatment groups.

Measurement of Intracellular Calcium ([Ca2+]i) in Vascular Smooth Muscle Cells

This protocol details the use of a fluorescent calcium indicator to measure changes in intracellular calcium.

Objective: To determine if this compound can block the 20-HETE-induced increase in [Ca2+]i in VSMCs.

Materials:

  • Cultured rat aortic smooth muscle cells grown on glass coverslips

  • 20-HETE

  • This compound

  • Fura-2 AM (or other suitable calcium indicator dye)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscopy system equipped for ratiometric imaging

Procedure:

  • Cell Loading: Incubate the VSMCs grown on coverslips with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C in the dark.

  • Washing and De-esterification: Wash the cells with fresh HBSS to remove extracellular dye and allow for an additional 30 minutes for complete de-esterification of the dye within the cells.

  • Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope. Continuously perfuse the cells with HBSS at 37°C.

  • Experimental Protocol:

    • Establish a stable baseline fluorescence ratio (340/380 nm excitation, 510 nm emission for Fura-2).

    • Perfuse the cells with a solution containing 20-HETE (e.g., 100 nM) and record the change in the fluorescence ratio.

    • After washout and return to baseline, perfuse the cells with a solution containing this compound (e.g., 1 µM) for a pre-incubation period.

    • While continuing the perfusion with this compound, add 20-HETE (100 nM) and record the fluorescence ratio.

  • Data Analysis: Convert the fluorescence ratios to [Ca2+]i concentrations using a standard calibration method (e.g., using ionomycin (B1663694) and EGTA). Plot the change in [Ca2+]i over time for each condition and compare the peak [Ca2+]i increase in response to 20-HETE in the absence and presence of this compound.

Conclusion

The core mechanism of action of this compound is its specific antagonism of the 20-HETE signaling pathway. By competitively inhibiting the binding of 20-HETE to its receptor, GPR75, this compound effectively abrogates the downstream signaling cascade that leads to vasoconstriction. This makes this compound a crucial molecule for the regulation of vascular tone and a potential therapeutic target for conditions associated with 20-HETE-mediated pathophysiology, such as hypertension and other cardiovascular diseases. The experimental protocols detailed herein provide a robust framework for the continued investigation of the nuanced roles of this compound and its interactions with other signaling pathways in various physiological and pathological contexts. Further research to determine the precise binding kinetics and to identify other potential molecular targets will be invaluable in fully elucidating the therapeutic potential of this important lipid mediator.

References

An In-depth Technical Guide to 19(R)-HETE Signaling Pathways in Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a cytochrome P450 (CYP) metabolite of arachidonic acid that plays a significant role in regulating vascular tone. In vascular smooth muscle (VSM), the primary function of this compound is to act as an antagonist to the potent vasoconstrictor, 20-HETE. While 19(S)-HETE, its stereoisomer, induces vasodilation through a distinct signaling pathway, this compound's mechanism is centered on counteracting the signaling cascade initiated by 20-HETE. This guide provides a comprehensive overview of the synthesis, signaling pathways, and experimental methodologies related to this compound in VSM, with a focus on its antagonistic relationship with 20-HETE.

Synthesis of this compound

This compound is synthesized from arachidonic acid by ω-1 hydroxylation, a reaction catalyzed by specific isoforms of the cytochrome P450 enzyme family. Notably, CYP2E1 has been identified as a key enzyme in this process.

The Antagonistic Role of this compound in Vascular Smooth Muscle

The predominant role of this compound in VSM is its ability to counteract the vasoconstrictive effects of 20-HETE. Studies have shown that this compound can completely block the sensitization of renal arterioles to vasoconstrictors induced by 20-HETE[1]. This antagonistic action is crucial for maintaining vascular homeostasis and presents a potential therapeutic target for conditions characterized by excessive vasoconstriction.

The Pro-constrictive Signaling Pathway of 20-HETE

To understand the function of this compound, it is essential to first delineate the signaling pathway of its counterpart, 20-HETE. 20-HETE-induced vasoconstriction is a multi-step process initiated by its binding to the G-protein coupled receptor GPR75[2][3][4]. This binding event triggers a cascade of intracellular events, including:

  • Inhibition of Large-Conductance Ca2+-activated Potassium (BK) Channels: Activation of GPR75 by 20-HETE leads to the inhibition of BK channels in VSM cells. This inhibition causes membrane depolarization, which in turn opens voltage-gated Ca2+ channels, leading to an influx of Ca2+ and subsequent muscle contraction[5][6].

  • Activation of Protein Kinase C (PKC): The 20-HETE/GPR75 signaling complex also activates Protein Kinase C (PKC)[3][4][5]. Activated PKC can further contribute to vasoconstriction by phosphorylating various downstream targets, including components of the contractile apparatus.

  • Activation of the RhoA/Rho-Kinase (ROCK) Pathway: The 20-HETE signaling cascade also involves the activation of the RhoA/Rho-kinase pathway[1][7]. Rho-kinase phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation and enhanced contractility of the VSM cell.

20-HETE Signaling Pathway Arachidonic Acid Arachidonic Acid CYP4A_4F CYP4A/4F Arachidonic Acid->CYP4A_4F ω-hydroxylation 20-HETE 20-HETE CYP4A_4F->20-HETE GPR75 GPR75 20-HETE->GPR75 binds to BK_channel BK Channel 20-HETE->BK_channel inhibits PLC PLC GPR75->PLC activates RhoA RhoA GPR75->RhoA activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_increase ↑ [Ca2+]i IP3->Ca_increase releases Ca2+ from SR PKC PKC DAG->PKC activates Depolarization Membrane Depolarization BK_channel->Depolarization leads to VGCC Voltage-Gated Ca2+ Channel Depolarization->VGCC opens VGCC->Ca_increase Ca2+ influx Contraction Vasoconstriction PKC->Contraction ROCK ROCK RhoA->ROCK activates MLCP MLC Phosphatase ROCK->MLCP inhibits MLC_P Phosphorylated MLC MLCP->MLC_P dephosphorylates MLC Myosin Light Chain MLC->MLC_P phosphorylated by MLCK MLC_P->Contraction

Figure 1: 20-HETE Signaling Pathway in Vascular Smooth Muscle.
The Antagonistic Signaling Pathway of this compound

This compound exerts its effects by interfering with the 20-HETE signaling cascade. While the precise molecular interactions are still under investigation, evidence suggests that this compound acts as a competitive antagonist at the GPR75 receptor[2]. By competing with 20-HETE for binding to GPR75, this compound prevents the initiation of the downstream signaling events that lead to vasoconstriction. This results in:

  • Prevention of BK Channel Inhibition: By blocking 20-HETE's action, this compound prevents the inhibition of BK channels, thereby promoting membrane hyperpolarization and vasorelaxation.

  • Inhibition of PKC Activation: Antagonism at the GPR75 receptor by this compound would preclude the activation of PKC, thus blocking its contribution to the contractile response.

  • Inhibition of RhoA/Rho-Kinase Activation: By preventing GPR75 activation, this compound would also inhibit the downstream activation of the RhoA/Rho-kinase pathway, leading to increased myosin light chain phosphatase activity and vasorelaxation.

This compound Antagonistic Pathway cluster_0 Competitive Antagonism This compound This compound GPR75 GPR75 This compound->GPR75 binds to (antagonist) 20-HETE 20-HETE 20-HETE->GPR75 binding blocked No_Signal No Downstream Signaling GPR75->No_Signal Vasorelaxation Vasorelaxation No_Signal->Vasorelaxation

Figure 2: Antagonistic action of this compound on the GPR75 receptor.

Quantitative Data

While a definitive IC50 value for this compound's antagonism of 20-HETE-induced vasoconstriction is not widely reported, studies on analogs provide valuable insights. A study on a this compound analog, sodium (19(R)-hydroxyeicosa-5(Z),14(Z)-dienoyl)glycinate (19(R)-HEDGE), demonstrated a potent IC50 response of 6.715 x 10⁻⁹ M for the inhibition of 20-HETE-induced effects[8]. Another study indicated that 1 µM of this compound completely blocks 20-HETE-induced vasoconstriction of renal arterioles[9].

CompoundEffectPotencyReference
This compound Antagonism of 20-HETE-induced vasoconstriction1 µM completely blocks the effect[9]
19(R)-HEDGE Inhibition of 20-HETE-induced effectsIC50 = 6.715 x 10⁻⁹ M[8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the signaling pathways of this compound in vascular smooth muscle.

Vascular Smooth Muscle Cell (VSMC) Culture

Objective: To isolate and culture primary vascular smooth muscle cells for in vitro experiments.

Protocol:

  • Aortic Explant: Aseptically dissect the thoracic aorta from a euthanized rodent (e.g., rat or mouse) and place it in sterile phosphate-buffered saline (PBS).

  • Adventitia Removal: Carefully remove the adventitia and surrounding connective tissue from the aorta under a dissecting microscope.

  • Endothelium Removal: Gently scrape the intimal surface of the aorta to remove the endothelium.

  • Enzymatic Digestion: Mince the aortic tissue into small pieces and digest with a solution of collagenase (e.g., 1-2 mg/mL) and elastase (e.g., 0.5 mg/mL) in a serum-free culture medium at 37°C for 1-2 hours with gentle agitation.

  • Cell Isolation: After digestion, triturate the tissue suspension to release the cells. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete culture medium (e.g., DMEM with 10% fetal bovine serum and antibiotics).

  • Plating and Culture: Plate the cells onto culture dishes and incubate at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

  • Characterization: Confirm the identity of the VSMCs by immunofluorescence staining for smooth muscle-specific markers such as α-smooth muscle actin (α-SMA)[9][10].

VSMC_Culture_Workflow A Aortic Explant B Adventitia & Endothelium Removal A->B C Enzymatic Digestion (Collagenase/Elastase) B->C D Cell Isolation & Centrifugation C->D E Plating & Culture D->E F Characterization (e.g., α-SMA staining) E->F

Figure 3: Workflow for Vascular Smooth Muscle Cell (VSMC) Culture.
Patch-Clamp Electrophysiology for BK Channel Activity

Objective: To measure the effect of this compound on 20-HETE-induced inhibition of BK channels in VSMCs.

Protocol:

  • Cell Preparation: Plate freshly isolated or cultured VSMCs on glass coverslips.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH). Free Ca2+ can be adjusted to a desired concentration.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Use the whole-cell patch-clamp configuration.

    • Hold the membrane potential at a negative value (e.g., -60 mV) and apply voltage steps to depolarizing potentials (e.g., from -40 to +80 mV) to elicit outward K+ currents.

    • Establish a baseline recording of BK channel currents.

    • Perfuse the cells with 20-HETE (e.g., 100 nM) and record the inhibition of the outward currents.

    • Co-perfuse with 20-HETE and this compound (e.g., 1 µM) to determine if this compound can prevent or reverse the inhibitory effect of 20-HETE[11][12].

Western Blot Analysis of PKC Activation

Objective: To assess the effect of this compound on 20-HETE-induced phosphorylation of PKC in VSMCs.

Protocol:

  • Cell Treatment: Culture VSMCs to near confluence and serum-starve for 24 hours. Treat the cells with vehicle, 20-HETE (e.g., 100 nM), this compound (e.g., 1 µM), or a combination of 20-HETE and this compound for a specified time (e.g., 15-30 minutes).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated PKC (e.g., anti-phospho-PKC pan or isoform-specific) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total PKC and a loading control (e.g., GAPDH or β-actin) to normalize the data[13][14].

Rho-Kinase (ROCK) Activity Assay

Objective: To measure the effect of this compound on 20-HETE-induced activation of Rho-kinase in VSMCs.

Protocol:

  • Cell Treatment: Treat serum-starved VSMCs as described in the Western blot protocol.

  • Lysate Preparation: Lyse the cells in a buffer compatible with the Rho-kinase activity assay kit.

  • Activity Assay: Use a commercially available Rho-kinase activity assay kit. These kits typically utilize a substrate for ROCK (e.g., MYPT1) coated on a microplate.

    • Add cell lysates to the wells of the microplate.

    • Initiate the kinase reaction by adding ATP.

    • After incubation, detect the phosphorylation of the substrate using a specific antibody and a colorimetric or chemiluminescent detection method.

  • Data Analysis: Quantify the Rho-kinase activity by measuring the absorbance or luminescence and normalize to the total protein concentration of the lysates[6][15].

Conclusion

This compound serves as a crucial negative regulator of the pro-constrictive and pro-hypertensive actions of 20-HETE in vascular smooth muscle. Its primary mechanism of action is the antagonism of the GPR75 receptor, thereby inhibiting the downstream signaling cascade that involves BK channel inhibition, and PKC and Rho-kinase activation. This antagonistic relationship highlights this compound and its signaling pathway as a promising area for the development of novel therapeutic agents for cardiovascular diseases characterized by excessive vasoconstriction and vascular remodeling. Further research is warranted to fully elucidate the molecular details of its antagonistic action and to explore its therapeutic potential.

References

19(R)-HETE and Its Role in Blood Pressure Regulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid that plays a nuanced role in the regulation of vascular tone and renal function, ultimately impacting blood pressure. Unlike its more extensively studied regioisomer, 20-HETE, which is a potent vasoconstrictor, this compound often exhibits opposing effects, acting as a modulator of vascular reactivity. This guide provides a comprehensive overview of the synthesis, mechanism of action, and physiological roles of this compound, with a focus on its potential as a therapeutic target in cardiovascular diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways.

Data Presentation

The following tables summarize the quantitative data available for this compound and its enantiomer, 19(S)-HETE, to provide a clear comparison of their biological activities.

Table 1: Vasoactive Effects of 19-HETE Enantiomers

CompoundEffectTargetEC50/IC50Species/SystemCitation(s)
19(S)-HETEVasorelaxationProstacyclin (IP) Receptor567 nM (cAMP activation)COS-1 cells expressing human IP receptor[1]
This compoundNo vasorelaxationProstacyclin (IP) ReceptorInactive up to 10 µMCOS-1 cells expressing human IP receptor[1]
This compoundAntagonism of 20-HETE-induced vascular sensitization20-HETE signaling pathwayMore potent than 19(S)-HETE (specific IC50 not reported)Rat renal preglomerular microvessels[2]
19-HETE AnalogNormalization of blood pressureIn vivo10 mg/kg dailyMale Cyp4a14(-/-) hypertensive mice[2]

Table 2: Renal Effects of 19-HETE Enantiomers

CompoundEffectTargetEC50Species/SystemCitation(s)
19(S)-HETEStimulation of Na+/K+-ATPase activityNa+/K+-ATPase3 x 10-7 MRat renal cortical microsomes[3]
This compoundNo effect on Na+/K+-ATPase activityNa+/K+-ATPase-Rat renal cortical microsomes[3]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are primarily understood through its antagonistic relationship with 20-HETE and the distinct actions of its stereoisomer, 19(S)-HETE.

This compound as an Antagonist of 20-HETE

20-HETE is a potent vasoconstrictor that contributes to the pathogenesis of hypertension. It acts by inhibiting the large-conductance calcium-activated potassium (BK) channels in vascular smooth muscle cells (VSMCs), leading to membrane depolarization, calcium influx, and vasoconstriction.[4][5] this compound has been shown to be a more potent antagonist of 20-HETE-induced vascular sensitization than its (S)-enantiomer.[2] While the precise molecular mechanism of this antagonism is not fully elucidated, it is hypothesized that this compound competes with 20-HETE for its binding site or allosterically modulates the 20-HETE receptor, GPR75.[6][7]

20-HETE 20-HETE GPR75 GPR75 20-HETE->GPR75 Activates BK_channel BK Channel 20-HETE->BK_channel Inhibits PLC PLC GPR75->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2+_release Ca2+ Release IP3->Ca2+_release Vasoconstriction Vasoconstriction Ca2+_release->Vasoconstriction Depolarization Depolarization BK_channel->Depolarization Prevents Ca2+_influx Ca2+ Influx Depolarization->Ca2+_influx Induces Ca2+_influx->Vasoconstriction This compound This compound This compound->GPR75 Antagonizes

20-HETE signaling and this compound antagonism.
19(S)-HETE Signaling Pathway

In contrast to the (R)-enantiomer, 19(S)-HETE has been identified as a full orthosteric agonist of the prostacyclin (IP) receptor.[8] Activation of the IP receptor, a Gs-coupled receptor, leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). In VSMCs, this signaling cascade results in vasorelaxation.[1]

19(S)-HETE 19(S)-HETE IP_Receptor IP Receptor 19(S)-HETE->IP_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Vasorelaxation Vasorelaxation PKA->Vasorelaxation Promotes

19(S)-HETE signaling pathway via the IP receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols represent standard procedures that can be adapted for the study of this compound.

Measurement of Vascular Reactivity (Isolated Perfused Kidney)

This protocol is adapted from methods used to assess the effects of vasoactive substances on renal vasculature.[1][6]

Objective: To determine the effect of this compound on vascular tone in an isolated kidney preparation.

Materials:

  • Krebs-Henseleit buffer

  • Isolated kidney perfusion apparatus

  • Pressure transducer

  • This compound and other test compounds

  • Vasoconstrictor agent (e.g., phenylephrine (B352888) or angiotensin II)

Procedure:

  • Preparation: Anesthetize the animal and cannulate the renal artery.

  • Perfusion: Perfuse the kidney with warmed (37°C) and oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant flow rate.

  • Equilibration: Allow the preparation to equilibrate until a stable perfusion pressure is achieved.

  • Pre-constriction: Infuse a vasoconstrictor (e.g., phenylephrine) to pre-constrict the renal vasculature to a stable, elevated perfusion pressure.

  • Drug Administration: Infuse this compound at increasing concentrations and record the change in perfusion pressure.

  • Data Analysis: Express the change in perfusion pressure as a percentage of the pre-constriction and plot against the concentration of this compound to generate a dose-response curve.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthetize Anesthetize Cannulate Cannulate Anesthetize->Cannulate Perfuse Perfuse Cannulate->Perfuse Equilibrate Equilibrate Perfuse->Equilibrate Pre-constrict Pre-constrict Equilibrate->Pre-constrict Administer_Drug Administer_Drug Pre-constrict->Administer_Drug Record_Pressure Record_Pressure Administer_Drug->Record_Pressure Calculate_Change Calculate_Change Record_Pressure->Calculate_Change Plot_Curve Plot_Curve Calculate_Change->Plot_Curve

Workflow for isolated perfused kidney experiment.
Na+/K+-ATPase Activity Assay

This protocol is based on methods for measuring Na+/K+-ATPase activity in renal tubular preparations.[3]

Objective: To determine the effect of this compound on Na+/K+-ATPase activity in renal microsomes.

Materials:

  • Renal cortical microsomes

  • Assay buffer (containing MgCl2, NaCl, KCl, and ATP)

  • This compound

  • Ouabain (a specific Na+/K+-ATPase inhibitor)

  • Malachite green reagent for phosphate (B84403) detection

Procedure:

  • Preparation: Isolate renal cortical microsomes from tissue homogenates by differential centrifugation.

  • Reaction Setup: Prepare reaction tubes containing the assay buffer and the microsomal preparation.

  • Drug Incubation: Add this compound at various concentrations to the test tubes. Include a control with no drug and a positive control with ouabain.

  • Initiate Reaction: Add ATP to start the enzymatic reaction and incubate at 37°C.

  • Stop Reaction: After a defined time, stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Phosphate Measurement: Measure the amount of inorganic phosphate released using the malachite green reagent.

  • Data Analysis: Calculate the Na+/K+-ATPase activity as the difference between the total ATPase activity (no ouabain) and the ouabain-insensitive ATPase activity. Express the effect of this compound as a percentage of the control activity.

Patch-Clamp Electrophysiology for Ion Channel Activity

This protocol provides a general framework for studying the effects of this compound on ion channels, such as BK channels, in isolated cells.

Objective: To investigate the direct effects of this compound on the activity of specific ion channels.

Materials:

  • Isolated vascular smooth muscle cells

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass pipettes

  • Intracellular and extracellular recording solutions

  • This compound and 20-HETE

Procedure:

  • Cell Preparation: Isolate single vascular smooth muscle cells.

  • Pipette Preparation: Fabricate and fill patch pipettes with the intracellular solution.

  • Seal Formation: Obtain a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Configuration: Establish a whole-cell or inside-out patch configuration.

  • Recording: Record baseline channel activity in response to voltage steps.

  • Drug Application: Perfuse the cell with the extracellular solution containing this compound, 20-HETE, or a combination, and record the changes in channel activity.

  • Data Analysis: Analyze the current-voltage relationship, open probability, and single-channel conductance to determine the effect of the compounds on channel function.

Conclusion and Future Directions

This compound presents a compelling profile as a modulator of blood pressure, primarily through its antagonism of the vasoconstrictor 20-HETE. The stereospecificity of the HETE family is critical, with 19(S)-HETE promoting vasorelaxation and stimulating renal Na+/K+-ATPase, while this compound appears to be a key negative regulator of pro-hypertensive pathways. The in vivo efficacy of a 19-HETE analog in a hypertensive model underscores the therapeutic potential of targeting this pathway.

Future research should focus on several key areas:

  • Quantitative Antagonism: Determining the precise IC50 value of this compound for the antagonism of 20-HETE's effects on its receptor and downstream signaling would be invaluable for drug development.

  • Receptor Interaction: Elucidating the exact molecular interactions between this compound and the 20-HETE receptor (GPR75) will provide a clearer understanding of its antagonistic mechanism.

  • In Vivo Studies: Further in vivo studies are needed to confirm the blood pressure-lowering effects of this compound itself and to evaluate its pharmacokinetic and pharmacodynamic properties.

  • Ion Channel Modulation: A more detailed investigation into the direct effects of this compound on various ion channels, particularly BK channels, in the presence and absence of 20-HETE, is warranted.

References

A Technical Guide to 19(R)-Hydroxyeicosatetraenoic Acid (19(R)-HETE): Discovery, Characterization, and Function

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

19(R)-Hydroxyeicosatetraenoic acid (19(R)-HETE) is a biologically active lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes. Initially identified as a product of ω-1 hydroxylation, this compound has emerged as a significant signaling molecule, particularly within the renal and cardiovascular systems. Unlike its counterpart, 20-HETE, which is a potent vasoconstrictor, this compound primarily exhibits vasodilatory properties. A key aspect of its function is its ability to potently and stereospecifically antagonize the vasoconstrictive effects of 20-HETE. This technical guide provides a comprehensive overview of the discovery and characterization of this compound, detailing its synthesis, signaling pathways, and the experimental protocols used for its investigation.

Discovery and Biosynthesis

The discovery of this compound is rooted in the broader exploration of the "third pathway" of arachidonic acid metabolism, mediated by cytochrome P450-dependent mono-oxygenases.[1] While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways were well-established, the CYP450 pathway was found to generate a distinct profile of bioactive eicosanoids, including epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[2][3]

19-HETE is formed through the ω-1 hydroxylation of arachidonic acid.[4] Several CYP isoforms can catalyze this reaction, with CYP2E1 being a notable contributor.[5] Studies with reconstituted human CYP2E1 demonstrated the formation of 19-HETE as a major metabolite, second to 18-HETE.[5] Importantly, this enzymatic reaction is stereoselective.

Enzymatic Synthesis of this compound

The synthesis of this compound from arachidonic acid is primarily catalyzed by specific cytochrome P450 enzymes.

  • CYP2E1: This alcohol-inducible enzyme metabolizes arachidonic acid to produce both 19(S)-HETE and this compound.[5] Chiral analysis has shown that when formed by CYP2E1, the resulting 19-HETE is a mixture of approximately 70% 19(S)-HETE and 30% this compound.[5][6]

  • Other CYP Enzymes: Members of the CYP4A and CYP4F families are the primary enzymes responsible for the ω-hydroxylation of arachidonic acid to produce 20-HETE, but they also produce smaller amounts of ω-1 metabolites like 19-HETE.[3][7][8] For instance, human CYP4A11 hydroxylates arachidonic acid with an ω to ω-1 product ratio of 4.7:1, indicating the concurrent formation of 19-HETE alongside 20-HETE.[4]

The diagram below illustrates the enzymatic conversion of arachidonic acid to this compound and its related metabolites via the CYP450 pathway.

Synthesis_of_19R_HETE cluster_cyp CYP450-mediated Hydroxylation AA Arachidonic Acid CYP2E1 CYP2E1 AA->CYP2E1 ω-1 hydroxylation CYP4A11 CYP4A11 AA->CYP4A11 ω / ω-1 hydroxylation OtherCYPs Other CYPs (e.g., CYP4F) AA->OtherCYPs ω / ω-1 hydroxylation HETE_19S 19(S)-HETE CYP2E1->HETE_19S ~70% HETE_19R This compound CYP2E1->HETE_19R ~30% CYP4A11->HETE_19R Minor HETE_20 20-HETE CYP4A11->HETE_20 Major OtherCYPs->HETE_19R Minor OtherCYPs->HETE_20 Major

Caption: Biosynthesis of this compound from Arachidonic Acid.

Characterization and Quantitative Data

This compound is a stereoisomer of hydroxyeicosatetraenoic acid with the hydroxyl group at the 19th carbon in the R configuration. Its chemical properties are summarized in the table below.

PropertyValue
Formal Name 19R-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid
CAS Number 115461-39-7[6]
Molecular Formula C₂₀H₃₂O₃[6][9]
Molecular Weight 320.5 g/mol [6][9]
InChI Key XFUXZHQUWPFWPR-PCYSVGMOSA-N[6]
Enzyme Kinetics and Production Ratios

Quantitative understanding of this compound synthesis is crucial for evaluating its physiological relevance. The following table summarizes key kinetic parameters and product ratios for enzymes involved in its formation.

EnzymeSubstrateKm (μM)Vmax (nmol/min/nmol P450)Product RatioReference
CYP2E1 Arachidonic Acid625 (total metabolites)19(S)-HETE: 70%, This compound : 30%[5]
CYP4A11 Arachidonic Acid--20-HETE:19-HETE Ratio = 4.7:1[4]

Biological Activity and Signaling Pathways

The biological functions of this compound are primarily characterized by its effects on vascular tone, where it acts as both a vasodilator and a specific antagonist of the vasoconstrictor 20-HETE.

Vasodilatory Effects

Both 19(S)- and this compound are potent vasodilators of renal preglomerular vessels.[6] While the precise mechanism for this compound-induced vasodilation is still under investigation, its enantiomer, 19(S)-HETE, has been shown to induce vasorelaxation by activating the prostacyclin (IP) receptor and subsequently increasing intracellular cAMP levels.[10] This activation leads to the relaxation of smooth muscle cells in resistance arteries.[10]

Antagonism of 20-HETE

A defining characteristic of this compound is its stereospecific antagonism of 20-HETE-induced vasoconstriction. At a concentration of 1 µM, this compound completely blocks the vasoconstriction of renal arterioles caused by 20-HETE, whereas 19(S)-HETE is inactive in this regard.[6] 20-HETE exerts its vasoconstrictor effects by binding to its G-protein coupled receptor, GPR75, and initiating a Gαq/11-mediated signaling cascade that leads to the inhibition of large-conductance Ca²⁺-activated potassium (BK) channels in vascular smooth muscle cells, causing depolarization and contraction.[2][11][12] this compound likely interferes with this pathway, although the exact point of inhibition—whether at the receptor level or downstream—requires further elucidation.

The diagram below illustrates the opposing signaling pathways of 20-HETE and the antagonistic action of this compound in vascular smooth muscle cells.

Signaling_Pathways cluster_vasoconstriction 20-HETE Pathway (Vasoconstriction) cluster_antagonism This compound Antagonism HETE_20 20-HETE GPR75 GPR75 HETE_20->GPR75 Gq11 Gαq/11 Activation GPR75->Gq11 PLC PLC Activation Gq11->PLC PKC PKC Activation PLC->PKC BK_channel_inhibition BK Channel Inhibition PKC->BK_channel_inhibition Depolarization Depolarization BK_channel_inhibition->Depolarization Contraction Vasoconstriction Depolarization->Contraction HETE_19R This compound Antagonism Antagonistic Action HETE_19R->Antagonism Antagonism->GPR75 Blocks 20-HETE effect (Mechanism TBD) Relaxation Vasodilation Antagonism->Relaxation

Caption: Opposing vascular effects of 20-HETE and this compound.

Experimental Protocols

The study of this compound requires robust analytical and functional methodologies to distinguish it from its isomers and quantify its biological effects.

Protocol 1: Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of eicosanoids in biological matrices.[13][14] The separation of HETE regioisomers is a critical challenge that can be addressed with appropriate chromatographic methods.[13]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Objective: To extract and concentrate HETEs from biological samples (e.g., plasma, urine, cell culture media) and remove interfering substances.

  • Materials: Oasis® HLB SPE cartridges, methanol (B129727), water, hexane, acetic acid, internal standard solution (e.g., 19-HETE-d8).

  • Procedure:

    • Acidify the biological sample (e.g., 200 µL) to pH ~3.5 with acetic acid.

    • Add an appropriate deuterated internal standard (e.g., 19-HETE-d8) to correct for extraction losses.

    • Condition the SPE cartridge with methanol followed by acidified water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the HETEs with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Objective: To chromatographically separate this compound from other HETE isomers (e.g., 18-HETE, 20-HETE) and endogenous interferences.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% acetic acid in water.[15]

  • Mobile Phase B: 0.1% acetic acid in acetonitrile:methanol (90:10 v/v).[15]

  • Flow Rate: 0.3 mL/min.[15]

  • Gradient: A linear gradient from ~30% B to 95% B over 15-20 minutes is typically used to resolve HETE isomers.

  • Injection Volume: 10 µL.[15]

3. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Objective: To specifically detect and quantify this compound using Selected Reaction Monitoring (SRM).

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[15]

  • SRM Transition: The precursor ion for HETEs is [M-H]⁻ at m/z 319.2. Product ions are generated by collision-induced dissociation (CID) and are specific to the structure. A common transition for HETEs is monitored. For 19-HETE, specific fragmentation patterns would be optimized.

    • 19-HETE (Precursor → Product): m/z 319.2 → [fragment ion]

    • 19-HETE-d8 (Internal Standard): m/z 327.2 → [fragment ion]

  • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the concentration of this compound in the sample.

The following diagram outlines the workflow for this protocol.

LCMS_Workflow cluster_lcms LC-MS/MS Analysis Start Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with Deuterated Internal Standard (19-HETE-d8) Start->Spike SPE Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute Spike->SPE Drydown Evaporate & Reconstitute SPE->Drydown LC_Inject Inject into LC-MS/MS System Drydown->LC_Inject LC_Sep Reversed-Phase LC Separation (Isomer Resolution) LC_Inject->LC_Sep MS_Detect ESI- MS/MS Detection (SRM Mode) LC_Sep->MS_Detect Data Data Processing - Peak Integration - Calibration Curve - Quantification MS_Detect->Data End Final Concentration of this compound Data->End

Caption: Experimental Workflow for LC-MS/MS Quantification.
Protocol 2: Vascular Reactivity Assay (Wire Myography)

1. Objective: To assess the direct effect of this compound on vascular tone and its ability to antagonize 20-HETE-induced vasoconstriction in isolated small arteries.

2. Materials:

  • Isolated resistance arteries (e.g., renal or mesenteric arteries) from an appropriate animal model.

  • Wire myograph system with a physiological salt solution (PSS) buffer, aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • This compound, 19(S)-HETE, and 20-HETE stock solutions.

  • Vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619).

  • Vasodilator agent (e.g., acetylcholine).

3. Procedure:

  • Vessel Mounting: Dissect and mount small arterial segments (~2 mm in length) onto the wires of the myograph jaws in a chamber filled with PSS.

  • Normalization: Stretch the vessels to their optimal resting tension to determine their ideal internal circumference for maximal force generation.

  • Viability Check: Assess vessel health by inducing contraction with a high-potassium PSS, followed by testing endothelium-dependent relaxation with acetylcholine (B1216132) after pre-constriction with phenylephrine.

  • Antagonism Protocol:

    • Pre-incubate a viable vessel segment with this compound (e.g., 1 µM) or vehicle for 20-30 minutes.[6]

    • Generate a cumulative concentration-response curve to 20-HETE.

    • Compare the 20-HETE response curve in the presence and absence of this compound. A rightward shift or a depression of the maximal response indicates antagonism.

  • Vasodilation Protocol:

    • Pre-constrict a viable vessel segment with a submaximal concentration of phenylephrine.

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to assess its vasodilatory effect.

4. Data Analysis:

  • Express vasoconstriction as a percentage of the response to high-potassium PSS.

  • Express vasodilation as a percentage of the pre-constriction tone.

  • Calculate EC₅₀ values for agonists and antagonists to determine potency.

Conclusion and Future Directions

This compound is a stereospecific, CYP450-derived metabolite of arachidonic acid with important functions in the regulation of vascular tone. Its primary roles as a vasodilator and a potent antagonist of the vasoconstrictor 20-HETE position it as a key molecule in maintaining renal and cardiovascular homeostasis. The balance between the production and actions of this compound and 20-HETE may be a critical determinant of vascular health and blood pressure regulation.

Future research should focus on unequivocally identifying the molecular target through which this compound exerts its 20-HETE antagonism. Elucidating the downstream signaling events and exploring the therapeutic potential of stable this compound analogs could provide novel strategies for treating conditions characterized by excessive vasoconstriction and endothelial dysfunction, such as hypertension and certain forms of renal disease. The development of highly selective analytical methods to measure the in vivo production of this compound versus its (S)-enantiomer will be crucial for understanding its role in human health and disease.

References

Stereospecific Synthesis of 19(R)-HETE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a biologically active lipid mediator, a stereoisomer of the arachidonic acid metabolite 19-HETE. Produced by cytochrome P450 (CYP) enzymes, it plays a significant role in various physiological and pathophysiological processes. The precise stereochemistry at the C-19 position is crucial for its biological activity, necessitating stereospecific synthetic routes for its detailed study and potential therapeutic applications. This technical guide provides an in-depth overview of the core principles and methodologies for the stereospecific synthesis of this compound, focusing on asymmetric synthesis strategies. Detailed experimental protocols, quantitative data from key synthetic steps, and visualizations of synthetic pathways are presented to aid researchers in this specialized field.

Introduction to this compound and the Importance of Stereospecific Synthesis

19-Hydroxyeicosatetraenoic acid (19-HETE) is a product of the ω-1 hydroxylation of arachidonic acid, primarily catalyzed by cytochrome P450 enzymes. It exists as two enantiomers, this compound and 19(S)-HETE. These enantiomers can exhibit distinct biological activities, making the ability to synthesize each stereoisomer in high purity essential for pharmacological and physiological studies. For instance, the stereochemistry at the C-19 position can significantly influence the molecule's interaction with receptors and enzymes, leading to different downstream signaling events.

Stereospecific synthesis, the controlled synthesis of a specific stereoisomer, is therefore paramount. The primary approaches to achieve this for complex molecules like this compound include:

  • Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure natural products as starting materials.

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity in a reaction, leading to the preferential formation of one enantiomer.

This guide will focus on the principles of asymmetric synthesis as it offers a versatile and efficient approach to constructing the chiral center of this compound with high enantiomeric excess.

Core Synthetic Strategies for this compound

The synthesis of this compound can be conceptually divided into three key stages:

  • Construction of the Chiral ω-Terminus: The stereospecific formation of the C-19 hydroxyl group.

  • Assembly of the Polyunsaturated Carbon Chain: The introduction of the four cis-double bonds characteristic of the arachidonic acid backbone.

  • Final Elaboration and Deprotection: Connection of the key fragments and removal of protecting groups to yield the final product.

A common and effective strategy involves a convergent synthesis, where the chiral ω-terminus and the polyunsaturated chain are synthesized separately and then coupled.

Asymmetric Epoxidation and Nucleophilic Opening: A Key Tactic

A powerful method for establishing the stereocenter at C-19 is through the asymmetric epoxidation of a prochiral allylic alcohol, followed by regioselective opening of the resulting chiral epoxide. The Sharpless Asymmetric Epoxidation is a cornerstone of this approach, allowing for the predictable and highly enantioselective synthesis of 2,3-epoxy alcohols.

The general workflow for this strategy is outlined below:

G A Prochiral Allylic Alcohol B Sharpless Asymmetric Epoxidation (Ti(O-i-Pr)4, (+)-DET, TBHP) A->B C Chiral Epoxy Alcohol (High ee) B->C D Activation of Primary Alcohol (e.g., Tosylation) C->D E Regioselective Epoxide Opening (Organocuprate Reagent) D->E F Chiral Diol Derivative E->F G Elaboration to this compound F->G

Figure 1. General workflow for constructing the chiral center of this compound via asymmetric epoxidation.

This approach allows for the precise installation of the hydroxyl group with the desired (R)-configuration.

Detailed Experimental Protocols (Exemplary)

Synthesis of a Chiral Epoxide Intermediate

This protocol outlines the synthesis of a key chiral epoxide building block, which can be further elaborated to the ω-terminus of this compound.

Reaction Scheme:

Prochiral Allylic Alcohol → Chiral Epoxy Alcohol

Materials:

  • Prochiral allylic alcohol (e.g., (Z)-non-2-en-1-ol)

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in decane

  • Dichloromethane (DCM), anhydrous

  • Cel-Pure® P-65

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of the prochiral allylic alcohol (1.0 eq) in anhydrous DCM is cooled to -20 °C under an inert atmosphere.

  • (+)-Diethyl tartrate (1.2 eq) is added, followed by the dropwise addition of titanium(IV) isopropoxide (1.0 eq). The mixture is stirred for 30 minutes at -20 °C.

  • tert-Butyl hydroperoxide (2.0 eq) is added dropwise, and the reaction mixture is stirred at -20 °C for 4-6 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred for 1 hour.

  • The resulting heterogeneous mixture is filtered through Cel-Pure® P-65, and the filter cake is washed with DCM.

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral epoxy alcohol.

Quantitative Data (Typical):

ParameterValue
Yield 75-90%
Enantiomeric Excess (ee) >95%
Regioselective Opening of the Chiral Epoxide

This step involves the coupling of the chiral epoxide with a suitable organometallic reagent to introduce the remainder of the carbon chain.

Reaction Scheme:

Chiral Epoxy Alcohol + Organocuprate → Chiral Diol Derivative

Materials:

  • Chiral epoxy alcohol from the previous step

  • Copper(I) cyanide (CuCN)

  • A suitable organolithium or Grignard reagent (representing the C1-C17 portion of the target)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • To a suspension of CuCN (1.1 eq) in anhydrous THF at -78 °C is added the organolithium or Grignard reagent (2.2 eq) dropwise. The mixture is stirred at this temperature for 30 minutes to form the organocuprate.

  • A solution of the chiral epoxy alcohol (1.0 eq) in anhydrous THF is added dropwise to the organocuprate solution at -78 °C.

  • The reaction mixture is allowed to warm slowly to 0 °C and stirred for 2-4 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography to yield the chiral diol derivative.

Quantitative Data (Typical):

ParameterValue
Yield 60-80%
Diastereoselectivity >98%

Assembly of the Polyunsaturated Chain and Final Synthesis

The construction of the all-cis polyunsaturated fatty acid chain is a significant challenge in the synthesis of eicosanoids. Common strategies include:

  • Wittig Reactions: Stereoselective olefination to form cis-double bonds.

  • Alkyne Hydrogenation: Partial reduction of alkynes using Lindlar's catalyst to yield cis-alkenes.

A convergent approach would involve the synthesis of a C1-C17 polyunsaturated fragment containing a reactive functional group (e.g., an organometallic species or an electrophile) that can be coupled with the chiral ω-terminus.

The final steps of the synthesis typically involve the deprotection of any protecting groups used on the hydroxyl and carboxyl functionalities to yield the final this compound molecule.

Signaling Pathways and Biological Context

The stereospecific synthesis of this compound is critical for elucidating its role in biological systems. 19-HETE enantiomers are known to be involved in the regulation of vascular tone and renal function. The precise signaling pathways are complex and can be cell-type specific.

G AA Arachidonic Acid CYP450 Cytochrome P450 (e.g., CYP4A, CYP4F) AA->CYP450 HETE_19R This compound CYP450->HETE_19R HETE_19S 19(S)-HETE CYP450->HETE_19S Receptor_R Putative Receptor(s) for this compound HETE_19R->Receptor_R Receptor_S Putative Receptor(s) for 19(S)-HETE HETE_19S->Receptor_S Downstream_R Downstream Signaling (e.g., ion channel modulation) Receptor_R->Downstream_R Downstream_S Distinct Downstream Signaling Receptor_S->Downstream_S Physiological_R Physiological Effects (e.g., Vasodilation) Downstream_R->Physiological_R Physiological_S Potentially Different Physiological Effects Downstream_S->Physiological_S

Figure 2. Simplified schematic of the biosynthesis and differential signaling of 19-HETE enantiomers.

Conclusion

The stereospecific synthesis of this compound is a challenging but essential endeavor for advancing our understanding of its biological functions and exploring its therapeutic potential. Asymmetric synthesis, particularly leveraging methodologies like the Sharpless epoxidation, provides a robust framework for accessing this and other chiral lipid mediators with high enantiomeric purity. The continued development of novel stereoselective synthetic methods will be crucial for the progress of research in the field of eicosanoids and their role in health and disease. Further research is needed to publish a complete, step-by-step total synthesis of this compound to facilitate broader investigation by the scientific community.

A Technical Guide to 19(R)-HETE Biosynthesis in Response to Angiotensin II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular pathways and experimental methodologies related to the biosynthesis of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) following stimulation by angiotensin II (Ang II). It is designed to serve as a comprehensive resource, detailing the signaling cascade from receptor activation to the generation of this bioactive lipid mediator. Quantitative data from key studies are summarized, and detailed protocols for relevant experimental procedures are provided to facilitate research and development in this area.

Introduction: The Angiotensin II-Eicosanoid Axis

Angiotensin II (Ang II) is a pivotal octapeptide hormone in the renin-angiotensin system (RAS), exerting profound effects on cardiovascular and renal physiology.[1][2] Its actions are mediated primarily through two G protein-coupled receptors, the Ang II type 1 (AT1R) and type 2 (AT2R) receptors.[2][3] A significant facet of Ang II signaling involves the liberation of arachidonic acid (AA) from membrane phospholipids (B1166683) and its subsequent metabolism into a class of bioactive lipids known as eicosanoids.[4][5]

Among the myriad metabolites of AA, hydroxyeicosatetraenoic acids (HETEs) are of particular interest due to their diverse biological activities.[6] These are generated by cytochrome P450 (CYP450) enzymes.[7][8] Specifically, 19-HETE, a subterminal HETE, has been implicated in the regulation of vascular tone and ion transport.[9][10] While much of the focus has been on the ω-hydroxylation product 20-HETE, the (ω-1)-hydroxylation product, 19-HETE, and its stereoisomers, this compound and 19(S)-HETE, are also critical signaling molecules. Studies have indicated that Ang II stimulation can enhance the secretion of 19-HETE, suggesting a direct link between the RAS and this specific eicosanoid pathway.[11] This guide elucidates the mechanisms underlying this connection.

The Signaling Pathway: From Ang II Receptor to this compound

The biosynthesis of this compound initiated by Ang II is a multi-step process that begins with receptor binding and culminates in the enzymatic modification of arachidonic acid.

  • Receptor Activation : Ang II binds to its cell surface receptors, primarily AT1R and AT2R.[2] This binding event triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins (e.g., Gq/11, Gi).[2]

  • Phospholipase A2 (PLA2) Activation : The activated G proteins stimulate downstream effectors, a key one being phospholipase A2 (PLA2).[4][5][12] Ang II has been shown to induce a rapid, time-dependent phosphorylation and activation of cytosolic PLA2 (cPLA2).[5] In some cell types, such as rabbit proximal tubular epithelial cells, this signaling is mediated by the AT2 receptor.[12][13]

  • Arachidonic Acid Release : Activated PLA2 translocates to cellular membranes (e.g., the perinuclear envelope) and hydrolyzes the sn-2 position of membrane phospholipids, releasing free arachidonic acid (AA) into the cytoplasm.[4][8] Studies in various cell types have demonstrated that Ang II stimulation leads to a significant increase in the release of AA.[5][12][13]

  • CYP450-Mediated Hydroxylation : Free AA becomes a substrate for various metabolic enzymes, including the cytochrome P450 monooxygenases.[7][8][14] Specific CYP450 isoforms, notably those from the CYP2E and CYP2C families, catalyze the (ω-1) hydroxylation of AA to produce 19-HETE.[15] Alcohol-inducible CYP2E1, in particular, has been shown to metabolize arachidonic acid to form 19-HETE, which is comprised of approximately 70% 19(S)-HETE and 30% this compound.[16][17]

The complete signaling cascade is visualized in the diagram below.

AngII_to_19HETE_Pathway Angiotensin II to this compound Signaling Pathway cluster_EC Extracellular Space cluster_Membrane Plasma Membrane cluster_IC Intracellular Space AngII Angiotensin II AT_Receptor Angiotensin Receptor (AT1R / AT2R) AngII->AT_Receptor G_Protein G Protein (e.g., Gq) AT_Receptor->G_Protein PLA2_inactive Inactive cPLA2 G_Protein->PLA2_inactive Activates PLA2_active Active cPLA2 PLA2_inactive->PLA2_active Phosphorylation MembranePL Membrane Phospholipids PLA2_active->MembranePL Hydrolyzes AA Arachidonic Acid (AA) MembranePL->AA Releases CYP2E1 Cytochrome P450 (e.g., CYP2E1) AA->CYP2E1 HETE_19R This compound CYP2E1->HETE_19R (ω-1) Hydroxylation

Angiotensin II to this compound Signaling Pathway

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of Angiotensin II on the precursors and enzymes involved in 19-HETE biosynthesis.

Table 1: Effect of Angiotensin II on Arachidonic Acid (AA) Release

Cell TypeAngiotensin II AnalogConcentrationEffect on AA ReleaseCitation
Rabbit Proximal Tubular Epithelial CellsAng II10 µmol/LIncrease from 21.0 to 32.2 dpm/µg protein[13]
Rabbit Proximal Tubular Epithelial Cells[Sar1]-Ang II10 µmol/L (Maximal)Time- and concentration-dependent increase[13]
Renal Proximal Tubule Epithelial (RTE) cellsAng II1 µM (Maximal)> 2-fold increase within 5 min[12]
Vascular Smooth Muscle CellsAng IINot specifiedRapid, time-dependent release[5]

Table 2: Kinetic Parameters of CYP450 Enzymes Metabolizing Arachidonic Acid

EnzymeVmaxApparent KmMajor Products (% of Total)Citation
CYP2E15 nmol/min/nmol P45062 µM19-HETE (46%), 18-HETE (32%)[16][17]
CYP4F2 (Human Liver)7.4 min⁻¹24 µM20-HETE[18]
CYP4A11 (Human Liver)49.1 min⁻¹228 µM20-HETE[18]

Note: While Tables 1 and 2 provide data for AA release and general CYP450 kinetics, direct quantitative measurement of Ang II-induced this compound production is less commonly reported. The pathway is often inferred by measuring AA release and the activity of downstream CYP enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Ang II-19(R)-HETE axis.

This protocol is based on the methods used to measure the release of radiolabeled arachidonic acid from cultured cells.[5][12][13]

Objective: To quantify the release of arachidonic acid from cell membrane phospholipids following stimulation with Angiotensin II.

Materials:

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • Cultured cells of interest (e.g., proximal tubule epithelial cells, vascular smooth muscle cells)

  • [³H]arachidonic acid

  • Angiotensin II stock solution

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform (B151607), methanol)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Culture and Labeling:

    • Plate cells in appropriate culture dishes and grow to near confluency.

    • Label the cells by incubating them with [³H]arachidonic acid (e.g., 0.5 µCi/mL) in serum-containing medium for 4-24 hours. This allows the radiolabel to be incorporated into the sn-2 position of membrane phospholipids.

    • After the labeling period, wash the cells thoroughly with PBS to remove unincorporated [³H]AA.

  • Angiotensin II Stimulation:

    • Incubate the labeled cells in a serum-free medium for a brief period (e.g., 30 minutes) to reduce basal AA release.

    • Treat the cells with various concentrations of Angiotensin II (e.g., 1 nM to 10 µM) for a specified time course (e.g., 1 to 30 minutes). Include a vehicle-only control group.

  • Lipid Extraction:

    • Terminate the stimulation by aspirating the medium.

    • Add ice-cold methanol (B129727) to the cells to stop enzymatic activity and scrape the cells.

    • Transfer the cell suspension to a glass tube.

    • Perform a Bligh-Dyer or similar lipid extraction by adding chloroform and acidified water, vortexing, and centrifuging to separate the phases.

    • Carefully collect the lower organic (lipid-containing) phase.

  • Quantification:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Reconstitute the lipid residue in a small volume of solvent.

    • Spot the extract onto a TLC plate.

    • Develop the TLC plate in a solvent system designed to separate free fatty acids from phospholipids (e.g., hexane:diethyl ether:acetic acid).

    • Identify the spot corresponding to free arachidonic acid by co-migration with a non-radiolabeled AA standard (visualized with iodine vapor).

    • Scrape the silica (B1680970) corresponding to the AA spot into a scintillation vial.

    • Add scintillation fluid and quantify the amount of [³H]arachidonic acid using a liquid scintillation counter.

    • Normalize the results to the total radioactivity incorporated or to cellular protein content.

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for specific and accurate quantification of HETE isomers.[19][20][21]

Objective: To extract, separate, and quantify this compound from biological samples (e.g., cell culture supernatant, plasma, tissue homogenates).

LCMS_Workflow LC-MS/MS Workflow for this compound Quantification Sample 1. Biological Sample (e.g., Plasma, Supernatant) Spike 2. Spike with Internal Standard (e.g., 19-HETE-d8) Sample->Spike SPE 3. Solid-Phase Extraction (SPE) - Condition, Load, Wash, Elute Spike->SPE Dry 4. Evaporation & Reconstitution SPE->Dry LC 5. Liquid Chromatography (LC) - Isomer Separation Dry->LC MS 6. Tandem Mass Spectrometry (MS/MS) - Ionization (ESI-) - MRM Detection LC->MS Data 7. Data Analysis - Peak Integration - Quantification MS->Data

LC-MS/MS Workflow for this compound Quantification

Materials:

  • Biological sample

  • Stable isotope-labeled internal standard (e.g., 19-HETE-d8)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or HLB)

  • HPLC-grade solvents (methanol, acetonitrile (B52724), water, acetic acid)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Appropriate HPLC column for isomer separation (e.g., C18)

Procedure:

  • Sample Preparation and Extraction:

    • To 200-500 µL of the sample, add an antioxidant (e.g., BHT) and the internal standard solution.[20]

    • Acidify the sample with acetic acid to a pH of ~4.0 to protonate the carboxylic acid group of the HETEs.

    • Condition an SPE cartridge with methanol followed by acidified water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the HETEs from the cartridge with a high-percentage organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% acetic acid in water.[20]

    • Mobile Phase B: 0.1% acetic acid in acetonitrile/methanol.[20]

    • Flow Rate: 0.2-0.4 mL/min.[20]

    • Gradient: A shallow gradient of increasing Mobile Phase B is used to separate the HETE isomers. Chiral chromatography may be required for baseline separation of R and S enantiomers if not achieved on a standard C18 column.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[20]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 19-HETE (Analyte): Precursor ion (Q1) m/z 319.2 → Product ion (Q3) m/z (e.g., 219.2, specific fragment).

      • 19-HETE-d8 (Internal Standard): Precursor ion (Q1) m/z 327.2 → Product ion (Q3) m/z (corresponding fragment).

    • Optimize MS parameters such as ion spray voltage, source temperature, and collision energy for maximum sensitivity.

  • Quantification:

    • Prepare a calibration curve using known concentrations of a 19-HETE standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area for both the standards and the samples.

    • Determine the concentration of 19-HETE in the samples by interpolating from the standard curve.

This protocol describes how to measure the formation of 19-HETE from arachidonic acid using recombinant CYP enzymes or microsomal preparations.[16][17]

Objective: To determine the catalytic activity of a specific CYP450 isoform (e.g., CYP2E1) in producing 19-HETE.

Materials:

  • Recombinant human CYP450 enzyme (e.g., CYP2E1) or liver/kidney microsomes

  • NADPH-cytochrome P450 reductase and cytochrome b5 (if using reconstituted enzyme system)

  • Potassium phosphate (B84403) buffer

  • Arachidonic acid substrate

  • NADPH (cofactor)

  • Reaction termination solvent (e.g., ice-cold acetonitrile or ethyl acetate)

  • LC-MS/MS system for product analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing the buffer, CYP450 enzyme source (recombinant enzyme or microsomes), and arachidonic acid. Pre-incubate the mixture at 37°C for 5 minutes.

    • For reconstituted systems, include NADPH-P450 reductase and cytochrome b5.[16][17]

  • Initiation and Incubation:

    • Initiate the reaction by adding a pre-warmed solution of NADPH.

    • Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes). The time should be within the linear range of product formation.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a 2-3 fold excess of a cold organic solvent (e.g., acetonitrile containing an internal standard).

    • Vortex vigorously and centrifuge at high speed to pellet the protein.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the supernatant for the presence of 19-HETE using the LC-MS/MS protocol described in Section 4.2.

    • Quantify the amount of 19-HETE formed.

  • Calculation of Activity:

    • Calculate the enzyme activity as the amount of product formed per unit time per amount of protein (e.g., pmol/min/mg protein or nmol/min/nmol P450).

Conclusion

The biosynthesis of this compound in response to Angiotensin II is a tightly regulated process that highlights the intricate cross-talk between the renin-angiotensin system and arachidonic acid metabolism. The pathway proceeds via receptor-mediated activation of PLA2, leading to the release of arachidonic acid, which is then metabolized by specific cytochrome P450 enzymes like CYP2E1. Understanding this pathway is crucial for elucidating the role of this compound in physiology and pathophysiology, particularly in the context of cardiovascular and renal diseases. The experimental protocols detailed herein provide a robust framework for researchers to investigate this signaling axis and explore its potential as a therapeutic target.

References

Cellular Sources of 19(R)-HETE Production: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid. As a member of the hydroxyeicosatetraenoic acid family, it plays a significant role in various physiological and pathophysiological processes, particularly in the cardiovascular and renal systems. Unlike its more extensively studied stereoisomer, 19(S)-HETE, which acts as a vasodilator and platelet inhibitor, this compound often exhibits distinct biological activities, including the ability to counteract the vasoconstrictive effects of 20-HETE.[1] A comprehensive understanding of the cellular origins of this compound is paramount for elucidating its precise functions and for the development of novel therapeutic agents targeting eicosanoid signaling pathways. This guide provides a detailed overview of the primary cellular sources of this compound production, the enzymatic pathways involved, and the methodologies for its detection and quantification.

Primary Cellular Sources and Enzymatic Synthesis

The production of this compound is intrinsically linked to the synthesis of its regioisomer, 20-HETE, as they are often co-produced by the same enzymes. The primary enzymes responsible for the ω-1 hydroxylation of arachidonic acid to form 19-HETE are members of the cytochrome P450 subfamilies CYP4A and CYP4F. Additionally, CYP2E1 has been identified as a key enzyme in the stereoselective production of 19-HETE enantiomers.

Key Cellular Sources:

  • Renal Cortical Microsomes: The kidney, particularly the renal cortex, is a major site of 19-HETE synthesis.[2][3] Microsomal preparations from the renal cortex have been shown to metabolize arachidonic acid to both 19-HETE and 20-HETE.[2]

  • Vascular Smooth Muscle Cells (VSMCs): VSMCs are a significant source of 20-HETE, and by extension, 19-HETE.[4][5][6] The production of these eicosanoids in VSMCs plays a crucial role in the regulation of vascular tone.

  • Liver Microsomes: The liver is another important organ for CYP-mediated arachidonic acid metabolism, with liver microsomes demonstrating the capacity to produce 19-HETE.

  • Human Platelets and Neutrophils: These immune cells have been shown to express CYP4F enzymes and produce 20-HETE, suggesting they are also potential sources of 19-HETE.

Enzymatic Pathways:

The synthesis of this compound is catalyzed by the following key cytochrome P450 enzymes:

  • Cytochrome P450 2E1 (CYP2E1): This enzyme is a notable producer of 19-HETE and exhibits stereoselectivity. Studies have shown that reconstituted CYP2E1 metabolizes arachidonic acid to 19-HETE with a stereoisomeric ratio of 70% 19(S)-HETE and 30% this compound.[1][7]

  • Cytochrome P450 4A (CYP4A) and 4F (CYP4F) Subfamilies: These subfamilies are the primary enzymes responsible for the ω-hydroxylation of arachidonic acid to 20-HETE, with ω-1 hydroxylation to 19-HETE occurring as a secondary reaction. In humans, CYP4A11 and CYP4F2 are the most prominent isoforms.[8]

Quantitative Data on this compound Production

Quantitative data specifically for this compound production in different cell types is limited in the current literature. Most studies provide data for total 19-HETE or focus on the more abundant 20-HETE. However, the enantiomeric ratio produced by specific enzymes provides a basis for estimating the relative abundance of this compound.

EnzymeProduct Ratio (19(S)-HETE : this compound)Cellular/Subcellular LocationReference
CYP2E170 : 30Liver, Kidney[1][7]

Signaling Pathways Regulating this compound Production

The production of this compound is regulated at both the level of enzyme expression and enzyme activity.

Regulation of CYP Enzyme Expression:

  • AMP-activated protein kinase (AMPK) activators: These have been shown to induce the expression of CYP4F2.

  • Genetic Polymorphisms: Single nucleotide polymorphisms (SNPs) in the genes for CYP4A11 and CYP4F2 can alter enzyme activity and consequently affect 20-HETE and 19-HETE production.

Regulation of CYP Enzyme Activity:

  • Angiotensin II (Ang II): This potent vasoconstrictor stimulates the release of 19-HETE from the kidney.[1] The signaling pathway involves the Ang II type 1 receptor (AT1R), a G-protein coupled receptor (GPCR), which activates phospholipase C (PLC) and subsequently protein kinase C (PKC).[9][10]

AngiotensinII_Pathway AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R binds Gq Gq protein AT1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C DAG->PKC activates PLA2 Phospholipase A2 PKC->PLA2 activates AA Arachidonic Acid PLA2->AA releases CYP CYP2E1, CYP4A, CYP4F AA->CYP substrate HETE This compound CYP->HETE produces SPE_Workflow start Biological Sample acidify Acidify to pH 3.5 start->acidify load Load Sample acidify->load condition Condition C18 SPE Cartridge (Methanol, Water) condition->load wash1 Wash with Water load->wash1 wash2 Wash with Hexane wash1->wash2 elute Elute with Ethyl Acetate wash2->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Analysis by LC-MS/MS reconstitute->end

References

Methodological & Application

Chiral Separation of 19(R)-HETE and 19(S)-HETE by HPLC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxyeicosatetraenoic acid (19-HETE) is a significant metabolite of arachidonic acid, produced by cytochrome P450 (CYP) enzymes. It exists as two enantiomers, 19(R)-HETE and 19(S)-HETE, which exhibit distinct biological activities, making their individual analysis critical in physiological and pathological studies. Notably, 19(S)-HETE has been identified as a potent and specific agonist of the prostacyclin (IP) receptor, inducing vasorelaxation and inhibiting platelet activation, while this compound is inactive at the same concentrations.[1] This stereospecificity highlights the necessity for robust analytical methods to separate and quantify these enantiomers to understand their precise roles in the cardiovascular, renal, and pulmonary systems.

High-performance liquid chromatography (HPLC) employing a chiral stationary phase (CSP) is a powerful technique for resolving enantiomers.[2][3] The principle of chiral HPLC separation lies in the differential interaction between the enantiomers and the CSP, leading to the formation of transient diastereomeric complexes with varying stabilities and, consequently, different retention times.[2] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely successful for the separation of a broad range of chiral compounds, including fatty acid metabolites.[4][5]

This application note provides a detailed protocol for the chiral separation of this compound and 19(S)-HETE using a polysaccharide-based CSP under normal-phase conditions. The methodology is designed to offer a reliable starting point for researchers to achieve baseline separation and accurate quantification of these critical lipid mediators.

Signaling Pathway of 19(S)-HETE

19S_HETE_Signaling_Pathway cluster_cell Cell Membrane AA Arachidonic Acid CYP450 CYP450 Enzymes AA->CYP450 Metabolism HETE_19S 19(S)-HETE CYP450->HETE_19S IP_Receptor Prostacyclin (IP) Receptor HETE_19S->IP_Receptor Binds and Activates Gs Gαs IP_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasorelaxation, Platelet Inhibition) PKA->Cellular_Response Phosphorylates targets leading to

References

Application Note: Quantification of 19(R)-HETE in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

19-Hydroxyeicosatetraenoic acid (19-HETE) is a significant cytochrome P450 (CYP450) metabolite of arachidonic acid.[1] The stereoisomer 19(S)-HETE, in particular, is a potent vasodilator and stimulates renal Na+-K+-ATPase.[1] Its role in regulating vascular tone and renal function makes it a critical biomarker in cardiovascular and renal disease research. This document provides a detailed protocol for the sensitive and specific quantification of 19(R)-HETE in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a preferred method due to its high specificity and sensitivity for eicosanoid analysis.[2]

Signaling Pathway of 19(S)-HETE

19(S)-HETE, the more biologically active enantiomer, exerts its vasodilatory effects primarily through the prostacyclin (IP) receptor.[3] Binding of 19(S)-HETE to the IP receptor on vascular smooth muscle cells activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This elevation in cAMP subsequently causes vasorelaxation, contributing to the regulation of local blood flow and blood pressure.[3]

G AA Arachidonic Acid CYP450 CYP450 ω-Hydroxylase AA->CYP450 Metabolism HETE 19(S)-HETE CYP450->HETE IPR Prostacyclin (IP) Receptor HETE->IPR Binds & Activates AC Adenylyl Cyclase IPR->AC Stimulates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC Relax Vasorelaxation cAMP->Relax Induces

Caption: 19(S)-HETE signaling pathway leading to vasorelaxation.

Experimental Protocol

This protocol details the materials and step-by-step procedures for sample preparation, LC-MS/MS analysis, and data quantification.

Materials and Reagents
  • Standards: this compound, 20-HETE-d6 (Internal Standard, IS). All standards should be obtained from a reputable supplier like Cayman Chemical.[2]

  • Solvents: LC-MS grade acetonitrile, methanol (B129727), water, and glacial acetic acid.

  • Reagents: Formic acid, Butylated Hydroxytoluene (BHT).

  • Plasma: Human plasma collected in EDTA-K2 or sodium citrate (B86180) tubes is recommended to minimize matrix effects and coagulation interference.[4]

  • Extraction: Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., chloroform, methanol).

Sample Preparation: Solid Phase Extraction (SPE)
  • Plasma Thawing: Thaw frozen plasma samples on ice. Vortex briefly and centrifuge at 10,000 x g for 2 minutes to remove aggregates.[3]

  • Internal Standard Spiking: To 400 µL of plasma, add 10 µL of the internal standard solution (e.g., 20-HETE-d6 at a suitable concentration).

  • Acidification: Add 400 µL of 4% phosphoric acid solution to the plasma and vortex to mix.[4]

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE plate by washing sequentially with 200 µL of methanol (2x) and then equilibrating with 200 µL of ultrapure water (3x).[4]

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE plate.[4]

  • Washing:

    • Wash 1: 200 µL of 5% ammonia (B1221849) solution.[4]

    • Wash 2: 200 µL of a 70:30 (v/v) methanol/water solution.[4]

  • Elution: Elute the analytes with 25 µL of an acetonitrile/isopropanol (65:35, v/v) mixture containing 2% formic acid. Repeat the elution step for a total of two times.[4]

  • Reconstitution: Dilute the combined eluate with 50 µL of water before injection.[4]

LC-MS/MS Analysis
  • LC System: Waters Acquity UPLC I-Class or equivalent.

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 150 mm) or equivalent.[3]

  • Column Temperature: 50-60 °C.[3][5]

  • Mobile Phase A: Water with 0.01% - 0.1% Acetic or Formic Acid.[5]

  • Mobile Phase B: Methanol or Acetonitrile.[5]

  • Flow Rate: 0.3 - 0.6 mL/min.[3][5]

  • Injection Volume: 3-5 µL.[2][4]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 - 0.5 10%
    0.5 - 2.0 10% to 70%
    2.0 - 5.0 70% to 75%
    5.0 - 5.1 75% to 98%
    5.1 - 6.9 98%
    6.9 - 7.0 98% to 10%
    7.0 - 8.0 10% (Re-equilibration)

    (Note: This is an example gradient and must be optimized for the specific column and system.)[5]

  • Mass Spectrometer: AB SCIEX QTRAP 5500, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer.[2][3]

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[2]

  • Ion Source Parameters:

    • IonSpray Voltage: -4500 V[2]

    • Temperature: 550-650 °C[2][4]

    • Curtain Gas: 35 psi[2]

    • Collision Gas: High/Medium[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions

The following MRM transitions should be monitored. Compound-specific parameters like declustering potential (DP) and collision energy (CE) must be optimized by infusing individual standards.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
19-HETE 319.2275.2
20-HETE-d6 (IS) 325.3279.2
(Source: Optimized parameters from similar HETE analyses)[2][6]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Thaw Plasma p2 Spike Internal Standard (20-HETE-d6) p1->p2 p3 Acidify Sample p2->p3 p5 SPE: Load Sample p3->p5 p4 SPE: Condition Cartridge p4->p5 p6 SPE: Wash p5->p6 p7 SPE: Elute p6->p7 p8 Reconstitute for Injection p7->p8 a1 Inject Sample onto C18 UPLC Column p8->a1 a2 Gradient Elution a1->a2 a3 ESI Negative Ionization a2->a3 a4 MRM Detection (Q1/Q3 Transitions) a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Generate Calibration Curve (Peak Area Ratio vs. Conc.) d1->d2 d3 Quantify this compound Concentration d2->d3

Caption: Workflow for this compound quantification in plasma.

Data Presentation & Quantification

Calibration and Quality Control
  • Prepare calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped plasma or PBS with BSA).[5]

  • A typical calibration curve range for HETEs is 0.5 pg/mL to 30 ng/mL, depending on instrument sensitivity.[2][5] A linear regression with 1/x or 1/x² weighting is commonly used.[7]

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations to be run with the batch to ensure accuracy and precision.

Quantitative Data Summary

The following table summarizes typical quantitative parameters reported in the literature for HETE analysis in plasma. These values serve as a guideline, and specific performance should be validated in-house.

ParameterTypical Value/RangeReference
Calibration Range 0.94 - 30 ng/mL[2]
0.005 - 200 ng/mL[8]
Lower Limit of Quantification (LLOQ) ~10 - 50 pg/mL[5]
0.94 ng/mL[2]
Accuracy (QC Samples) 80 - 120% of nominal value[7]
Precision (QC Samples, %CV) < 15%[7]

Conclusion

This LC-MS/MS protocol provides a robust framework for the accurate and precise quantification of this compound in human plasma. The combination of solid-phase extraction for sample cleanup and tandem mass spectrometry for detection ensures high selectivity and sensitivity, making it suitable for clinical research and drug development applications where understanding the role of this eicosanoid is critical. Method validation according to regulatory guidelines is essential before implementation for study sample analysis.

References

Application Notes and Protocols for Cell-Based Assays to Measure 19(R)-HETE Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a cytochrome P450 (CYP) metabolite of arachidonic acid. While its stereoisomer, 19(S)-HETE, has been shown to be a potent activator of the prostacyclin (IP) receptor, leading to increased intracellular cyclic AMP (cAMP) and vasorelaxation, this compound is largely inactive at this receptor.[1] However, this compound exhibits distinct biological activities, notably as a vasodilator of renal preglomerular vessels and as an antagonist of the vasoconstrictor effects of 20-HETE in renal arterioles.[2] This antagonistic relationship with 20-HETE, a ligand for the G-protein coupled receptor GPR75, suggests that this compound's activity may be mediated through the modulation of Gq-coupled signaling pathways.

These application notes provide detailed protocols for a panel of cell-based assays designed to quantitatively assess the biological activity of this compound. The assays focus on its lack of activity at the IP receptor and its antagonistic effects on 20-HETE-mediated signaling.

cAMP Accumulation Assay

Application: This assay is used to confirm the stereospecificity of HETE isomers and to demonstrate that this compound, unlike 19(S)-HETE, does not activate the prostacyclin (IP) receptor to induce cAMP production. This is a critical negative control experiment to characterize the unique activity of this compound.

Principle: The IP receptor is a Gs-coupled GPCR. Agonist binding activates adenylyl cyclase, which converts ATP to cAMP. The accumulated intracellular cAMP is then quantified using a competitive immunoassay, typically with a fluorescent or luminescent readout.

Experimental Protocol:

Cell Culture:

  • Human embryonic kidney (HEK293) cells stably expressing the human prostacyclin (IP) receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

Assay Procedure:

  • Seed the IP receptor-expressing HEK293 cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Wash the cells once with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Add 100 µL of HBSS containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15 minutes at 37°C to prevent cAMP degradation.

  • Prepare serial dilutions of this compound, 19(S)-HETE (as a positive control), and a vehicle control (e.g., ethanol) in HBSS.

  • Add 50 µL of the compound dilutions to the respective wells and incubate for 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based) according to the manufacturer's instructions.

  • Generate dose-response curves and calculate EC50 values.

Data Presentation:

CompoundEC50 (cAMP Accumulation)Max Response (% of Forskolin)
19(S)-HETE~500 nMReport as %
This compound>10 µMNo significant response
Forskolin (Control)~1 µM100%
Vehicle-Baseline

Signaling Pathway Diagram:

Gs_Pathway cluster_membrane Cell Membrane IP_Receptor IP Receptor Gs Gs Protein IP_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts S_HETE 19(S)-HETE S_HETE->IP_Receptor Binds & Activates R_HETE This compound R_HETE->IP_Receptor No Binding/ Activation ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Response Cellular Response (e.g., Vasorelaxation) PKA->Response

Figure 1: 19(S)-HETE signaling via the IP receptor.

Intracellular Calcium Mobilization Assay

Application: This assay is designed to measure the ability of this compound to antagonize 20-HETE-induced intracellular calcium mobilization. This directly assesses the inhibitory effect of this compound on a key signaling pathway activated by 20-HETE, likely through the GPR75 receptor.

Principle: GPR75 is a Gq-coupled GPCR. Activation by 20-HETE leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye.

Experimental Protocol:

Cell Culture:

  • Human Aortic Smooth Muscle Cells (HASMC) or HEK293 cells stably expressing the human GPR75 receptor are cultured in appropriate media (e.g., SmGM-2 for HASMC, DMEM for HEK293) at 37°C in a humidified atmosphere of 5% CO2.

Assay Procedure:

  • Seed the cells into a black, clear-bottom 96-well plate at a density of 8 x 10^4 cells per well and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's protocol. This typically involves a 1-hour incubation at 37°C followed by a wash step.

  • Prepare serial dilutions of this compound (the antagonist) and a vehicle control in HBSS.

  • Add 50 µL of the this compound or vehicle dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Prepare a solution of 20-HETE (the agonist) at a concentration that elicits a submaximal response (e.g., EC80).

  • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Initiate fluorescence reading and, after establishing a stable baseline, inject 50 µL of the 20-HETE solution into each well.

  • Continue to monitor the fluorescence intensity over time to measure the calcium transient.

  • Calculate the peak fluorescence response for each well.

  • Generate dose-response curves for this compound inhibition and calculate the IC50 value.

Data Presentation:

CompoundIC50 (Calcium Mobilization Inhibition)
This compoundReport as µM
19(S)-HETENo significant inhibition
20-HETE (Agonist)EC50 ~10-100 nM
Vehicle-

Signaling Pathway Diagram:

Gq_Pathway cluster_membrane Cell Membrane GPR75 GPR75 Receptor Gq Gq Protein GPR75->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates HETE_20 20-HETE HETE_20->GPR75 Binds & Activates R_HETE This compound R_HETE->GPR75 Binds & Inhibits PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca2+ Release ER->Ca_release Triggers

Figure 2: this compound antagonism of 20-HETE signaling.

Vascular Smooth Muscle Cell Proliferation Assay

Application: This assay provides a functional readout of the antagonistic effect of this compound on 20-HETE-induced cellular responses. 20-HETE is known to be mitogenic for vascular smooth muscle cells, and this assay will determine if this compound can inhibit this proliferative effect.

Principle: Cell proliferation can be measured using various methods. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells. The reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases is quantified by spectrophotometry.

Experimental Protocol:

Cell Culture:

  • Human Aortic Smooth Muscle Cells (HASMC) are cultured in SmGM-2 medium at 37°C in a humidified atmosphere of 5% CO2.

Assay Procedure:

  • Seed HASMCs into a 96-well plate at a density of 5 x 10^3 cells per well in complete medium and allow them to attach overnight.

  • Starve the cells for 24 hours in a serum-free medium to synchronize them in the G0 phase of the cell cycle.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

  • Stimulate the cells with a pro-proliferative concentration of 20-HETE (e.g., 100 nM) for 24-48 hours. Include control wells with vehicle, this compound alone, and 20-HETE alone.

  • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of inhibition of 20-HETE-induced proliferation by this compound and determine the IC50 value.

Data Presentation:

ConditionAbsorbance at 570 nm (OD)% Proliferation vs. Vehicle% Inhibition of 20-HETE Effect
VehicleReport as OD100%-
20-HETE (100 nM)Report as ODReport as %0%
This compound (various conc.) + 20-HETEReport as ODReport as %Calculate %
This compound aloneReport as ODReport as %-

Experimental Workflow Diagram:

Proliferation_Workflow A Seed HASMCs in 96-well plate B Starve cells in serum-free medium (24 hours) A->B C Pre-treat with This compound or Vehicle (1 hour) B->C D Stimulate with 20-HETE (24-48 hours) C->D E Add MTT solution (4 hours) D->E F Solubilize formazan in DMSO E->F G Measure Absorbance at 570 nm F->G H Data Analysis: Calculate IC50 G->H

Figure 3: Workflow for the VSMC proliferation assay.

References

Application Notes and Protocols for the In Vivo Investigation of 19(R)-HETE Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are critical lipid signaling molecules derived from arachidonic acid through the cytochrome P450 (CYP450) pathway. They play significant roles in regulating vascular tone, inflammation, and angiogenesis. Among these, 19-HETE is an omega-1 hydroxylation product that exists as two stereoisomers: 19(S)-HETE and 19(R)-HETE. While the functions of 19(S)-HETE and the related compound 20-HETE are increasingly understood, this compound remains a largely understudied metabolite.

Emerging evidence suggests that the biological activities of HETEs can be highly stereospecific. For instance, 19(S)-HETE is a potent vasodilator and platelet inhibitor that acts by activating the prostacyclin (IP) receptor, whereas this compound is reportedly inactive in this pathway.[1] Similarly, 19(S)-HETE is a specific stimulator of renal Na+-K+-ATPase, an effect not observed with the (R)-enantiomer.[2] However, some in vitro studies indicate that both enantiomers may offer protection against angiotensin II-induced cardiac hypertrophy, with the S-enantiomer being preferentially protective.[3] One of the most promising avenues of investigation is the potential for this compound to act as an antagonist to the potent vasoconstrictor 20-HETE.[4]

These application notes provide a framework and detailed protocols for utilizing established in vivo and ex vivo animal models to systematically investigate the physiological functions of this compound, particularly focusing on its potential roles in blood pressure regulation and angiogenesis.

Application Note 1: Investigating the Vasoactive Properties of this compound in Animal Models of Hypertension

The potent vasoconstrictor actions of 20-HETE are well-documented in the pathogenesis of hypertension.[5][6] Given that this compound may antagonize 20-HETE-induced vascular sensitization, a key application is to assess whether this compound can modulate blood pressure in vivo, particularly in models characterized by elevated 20-HETE levels.

Logical Workflow for Hypertension Studies

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Analysis A Select Animal Model (e.g., Sprague-Dawley Rats) B Surgical Implantation of Radiotelemetry Devices A->B C Acclimatization & Recovery (1-2 weeks) B->C D Baseline Blood Pressure Recording (24-48h) C->D E Induce Hypertension (e.g., L-NAME in drinking water) D->E F Group Allocation (Vehicle vs. This compound) E->F G Chronic Administration of This compound via Osmotic Pump F->G H Continuous BP Monitoring G->H I Data Analysis: Compare BP between groups H->I J Terminal Tissue Collection (Kidney, Vasculature) I->J K Biochemical/Histological Analysis J->K

Caption: Experimental workflow for assessing the in vivo effect of this compound on blood pressure.

Recommended Animal Models:

  • L-NAME-Induced Hypertension: Chronic inhibition of nitric oxide synthase (NOS) with L-NAME leads to sustained hypertension, providing a robust model to test potential anti-hypertensive compounds.[7]

  • Spontaneously Hypertensive Rat (SHR): A genetic model where increased 20-HETE production contributes to the hypertensive phenotype.[5][8] This model is ideal for testing the 20-HETE antagonistic properties of this compound.

  • Dahl Salt-Sensitive (DSS) Rat: A model of salt-sensitive hypertension that can be used to explore interactions between this compound and dietary sodium.[9]

Data Presentation: Expected Outcomes in a Hypertension Model

ParameterControl Group (Vehicle)This compound Treated GroupMethod of Measurement
Animal Model Sprague-Dawley RatSprague-Dawley Rat-
Induction Method L-NAME (40 mg/kg/day)L-NAME (40 mg/kg/day)In drinking water
Baseline SBP (mmHg) 120 ± 5122 ± 6Radiotelemetry[3][10]
SBP after 4 Weeks (mmHg) 185 ± 10Hypothesis: < 185Radiotelemetry[3][10]
Heart Rate (bpm) 350 ± 20No significant change expectedRadiotelemetry
Urinary 20-HETE (ng/24h) ElevatedNo change expectedLC-MS/MS

SBP: Systolic Blood Pressure. Data are represented as Mean ± SD.

Application Note 2: Assessing the Angiogenic Potential of this compound

20-HETE is a known pro-angiogenic factor that stimulates endothelial cell proliferation and migration.[11] The structural similarity of this compound suggests it may also modulate angiogenesis. The ex vivo aortic ring assay is an excellent screening tool to determine if this compound possesses pro- or anti-angiogenic properties. Positive findings can be further validated in in vivo models.

Logical Workflow for Angiogenesis Assay

G A Euthanize Mouse (6-8 weeks old) B Excise Thoracic Aorta A->B C Clean Adipose Tissue & Prepare 1mm Rings B->C D Embed Rings in Collagen or Matrigel Matrix C->D E Add Treatment Media: - Vehicle Control - VEGF (Positive Control) - this compound D->E F Incubate for 7-12 Days E->F G Image Rings Daily (Phase-Contrast Microscopy) F->G H Quantify Microvessel Outgrowth (Image Analysis Software) G->H

Caption: Workflow for the ex vivo aortic ring angiogenesis assay.

Recommended Models:

  • Ex Vivo Aortic Ring Assay: This organ culture model recapitulates key aspects of angiogenesis, including sprouting and microvessel formation, and is ideal for testing the direct effects of compounds like this compound on vascular tissue.[1][4]

  • In Vivo Matrigel Plug Assay: A widely used method where Matrigel mixed with the test compound is injected subcutaneously into mice. The plug is later excised to quantify vessel infiltration.

  • In Vivo Hindlimb Ischemia Model: A surgical model where ligation of the femoral artery induces ischemia, prompting a natural angiogenic response. The effect of this compound on blood flow recovery can be measured.

Data Presentation: Expected Outcomes in an Aortic Ring Assay

Treatment GroupConcentrationMicrovessel Outgrowth Area (pixels²)Sprout Length (µm)
Vehicle Control -15,000 ± 3,000150 ± 25
VEGF (Positive Control) 50 ng/mL75,000 ± 8,000600 ± 50
This compound 1 µMHypothesis: Test for effectHypothesis: Test for effect
This compound + VEGF 1 µM + 50 ng/mLHypothesis: Test for antagonismHypothesis: Test for antagonism

Data are represented as Mean ± SD.

Signaling Pathway for Investigation

While the receptor and signaling pathway for this compound are unknown, the pathway for its stereoisomer, 19(S)-HETE, has been identified. 19(S)-HETE acts as a full agonist of the prostacyclin (IP) receptor, leading to cAMP production and subsequent vasorelaxation.[1] This pathway serves as a critical comparative model for investigating this compound. Researchers should test whether this compound can bind to the IP receptor or other prostanoid receptors, or if it antagonizes 19(S)-HETE's effects.

Known Signaling Pathway of 19(S)-HETE

G cluster_0 Vascular Smooth Muscle Cell IP IP Receptor (GPCR) AC Adenylyl Cyclase IP->AC Gsα cAMP cAMP AC->cAMP ATP→ PKA Protein Kinase A (PKA) Relax Vasorelaxation PKA->Relax cAMP->PKA HETE_S 19(S)-HETE HETE_S->IP HETE_R This compound (Inactive) HETE_R->IP No Activation

Caption: The signaling pathway of 19(S)-HETE via the prostacyclin (IP) receptor.

Experimental Protocols

Protocol 1: L-NAME-Induced Hypertension in Rats

This protocol describes the induction of hypertension via chronic administration of L-NAME, an inhibitor of nitric oxide synthase.[7]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • N(G)-nitro-L-arginine methyl ester (L-NAME)

  • Standard rat chow and drinking water

  • Animal balance

  • Implantable radiotelemetry devices or tail-cuff plethysmography system

Procedure:

  • Acclimatization: Acclimatize rats to the laboratory environment for at least one week, with free access to food and water.

  • Baseline Measurement: If using telemetry, record baseline blood pressure and heart rate for 48 hours. If using tail-cuff, train the animals and record baseline measurements for 3-5 consecutive days.

  • Induction: Prepare the L-NAME solution by dissolving it in the animals' drinking water at a concentration calculated to deliver approximately 40-80 mg/kg/day. The control group receives regular drinking water.

  • Treatment Administration (if applicable): For testing this compound, implant Alzet mini-osmotic pumps subcutaneously for continuous delivery of the vehicle or this compound at the desired dose.

  • Monitoring: Monitor blood pressure weekly using the tail-cuff method or continuously via telemetry.[7] Measurements should be taken at the same time of day in a quiet environment.

  • Data Collection: Record body weight weekly. The study typically lasts 4-8 weeks.

  • Termination: At the end of the study, animals may be euthanized for organ harvesting (e.g., heart, kidneys, aorta) for histological or biochemical analyses.

Protocol 2: Chronic Blood Pressure Measurement via Radiotelemetry

Radiotelemetry is the gold standard for monitoring arterial pressure in conscious, freely moving mice and rats, avoiding the stress artifacts associated with restraint-based methods like tail-cuff.[3][10]

Materials:

  • Implantable telemetry transmitter (e.g., Data Sciences International - DSI)

  • Surgical tools, sutures, and anesthetics

  • Receiver, data acquisition matrix, and computer with analysis software

Procedure:

  • Transmitter Implantation: Anesthetize the animal (e.g., isoflurane). For carotid artery implantation, make a ventral midline incision in the neck. Isolate the common carotid artery.

  • Insert the transmitter's catheter into the artery and secure it with sutures.

  • Create a subcutaneous pocket on the animal's flank and place the transmitter body inside.

  • Close all incisions with sutures. Provide post-operative analgesia and care.

  • Recovery: Allow the animal to recover for at least 7-10 days before starting any experimental procedures. Ensure the animal has regained its pre-surgical body weight.

  • Data Acquisition: House the animal in its home cage placed on top of a receiver. The system will continuously record blood pressure, heart rate, and locomotor activity.

  • Data Analysis: Use the accompanying software to analyze the telemetered data, allowing for the calculation of hourly, daily, and circadian variations in cardiovascular parameters.

Protocol 3: Ex Vivo Mouse Aortic Ring Angiogenesis Assay

This protocol is adapted from established methods to analyze microvessel outgrowth as a measure of angiogenesis.[1][2][4]

Materials:

  • 6-8 week old mice (e.g., C57BL/6)

  • Basement membrane extract (BME), Matrigel, or Collagen Type I

  • 48-well culture plates

  • Endothelial Cell Growth Medium (ECGM)

  • Surgical tools (forceps, scissors, surgical blade)

  • Phosphate-buffered saline (PBS), sterile

  • Phase-contrast stereomicroscope with a camera

Procedure:

  • Plate Coating: Pre-coat the wells of a 48-well plate with 100-150 µL of cold BME or collagen solution and allow it to polymerize at 37°C for 30 minutes.[1][2]

  • Aorta Excision: Euthanize a mouse and sterilize the torso with 70% ethanol. Excise the thoracic aorta and place it in a petri dish containing cold, sterile PBS.

  • Ring Preparation: Under a dissecting microscope, carefully remove the periaortic fibro-adipose tissue.[4]

  • Slice the aorta into cross-sections of approximately 1 mm in length using a surgical blade.[1][2]

  • Rinse the rings several times with fresh, cold PBS or serum-free medium.

  • Embedding: Place a single aortic ring in the center of each pre-coated well.

  • Cover the ring with an additional 100-150 µL of cold BME or collagen, ensuring the ring is fully embedded.[1][2]

  • Return the plate to the 37°C incubator for 30 minutes to solidify the top layer.

  • Treatment: Add 500 µL of ECGM containing the desired treatments (e.g., vehicle, VEGF as a positive control, and various concentrations of this compound) to each well.

  • Incubation and Imaging: Incubate the plate at 37°C and 5% CO2. Replace the medium every 2-3 days.

  • Photograph the rings between days 6 and 12.[1]

  • Quantification: Use image analysis software (e.g., ImageJ) to measure the area of microvessel outgrowth from the edge of the aortic ring.

References

Quantification of 19(R)-HETE in Biological Tissues: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-Hydroxyeicosatetraenoic acid (19(R)-HETE) is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes.[1][2] While its enantiomer, 19(S)-HETE, has been identified as a potent vasodilator and platelet inhibitor acting through the prostacyclin (IP) receptor, this compound is often found to be less biologically active in this specific pathway.[1] The accurate quantification of this compound in biological tissues is crucial for understanding its physiological and pathophysiological roles, which may differ from those of its S-enantiomer.

This document provides detailed protocols for the extraction and quantification of this compound from biological tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][4] Additionally, it summarizes available quantitative data and outlines the known signaling context of the 19-HETE isomers.

Biological Significance and Signaling Pathway

Arachidonic acid is metabolized by various enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450s (CYP), to produce a wide range of bioactive eicosanoids.[5][6] The CYP4A and CYP4F families of enzymes are primarily responsible for the ω-hydroxylation of arachidonic acid to produce HETEs, including 19-HETE and 20-HETE.[7][8] Specifically, enzymes such as CYP4F2 and CYP4F3 can produce 19-HETE.[7]

While 19(S)-HETE is a potent agonist of the prostacyclin (IP) receptor, leading to increased intracellular cAMP, vasorelaxation, and inhibition of platelet aggregation, this compound shows significantly less activity at this receptor.[1] The distinct biological activities of the enantiomers underscore the importance of chiral analysis in studying their effects.

cluster_0 Arachidonic Acid Metabolism cluster_1 19(S)-HETE Signaling Pathway Arachidonic Acid Arachidonic Acid CYP450 Enzymes (e.g., CYP4F) CYP450 Enzymes (e.g., CYP4F) Arachidonic Acid->CYP450 Enzymes (e.g., CYP4F) Metabolism 19(S)-HETE 19(S)-HETE CYP450 Enzymes (e.g., CYP4F)->19(S)-HETE This compound This compound CYP450 Enzymes (e.g., CYP4F)->this compound IP Receptor IP Receptor 19(S)-HETE->IP Receptor Agonist This compound->IP Receptor Weak/Inactive Gαs Gαs IP Receptor->Gαs Activates Adenylyl Cyclase Adenylyl Cyclase Gαs->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to Vasorelaxation & Platelet Inhibition Vasorelaxation & Platelet Inhibition cAMP->Vasorelaxation & Platelet Inhibition Leads to

Figure 1. Biosynthesis and signaling of 19-HETE enantiomers.

Quantitative Data

The concentration of this compound can vary significantly between different biological tissues and physiological states. The following table summarizes available data on 19-HETE concentrations. Note that many studies report total 19-HETE or do not distinguish between enantiomers. Chiral analysis is necessary to determine the specific concentration of this compound.[9]

Biological MatrixSpeciesAnalyteConcentrationReference
Rat LiverRat19-HETE~1 ng/g[10]
Rat KidneyRatThis compoundHigher than 19(S)-HETE[9]
Human PlasmaHuman19-HETE0-15 ng/mL (LLOQ 0.074 ng/mL)[5]

Experimental Protocols

The following protocols provide a general framework for the quantification of this compound in biological tissues. Optimization may be required for specific tissue types and instrumentation.

I. Tissue Homogenization and Extraction

This protocol describes the extraction of this compound from biological tissues. It is critical to perform all steps on ice to minimize enzymatic activity and analyte degradation.[6]

Materials:

  • Biological tissue

  • Liquid nitrogen

  • Mortar and pestle or tissue pulverizer

  • Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Antioxidant solution (e.g., butylated hydroxytoluene (BHT), 0.1 mM)

  • Deuterated internal standard (e.g., 19-HETE-d8)

  • Organic solvent (e.g., methanol (B129727), acetonitrile, or ethyl acetate)

  • Centrifuge

Procedure:

  • Flash-freeze the collected tissue sample in liquid nitrogen immediately after collection to quench metabolic activity.

  • Pulverize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue pulverizer.[11]

  • Weigh approximately 10-50 mg of the powdered tissue into a clean tube.

  • Add the deuterated internal standard to the tissue sample.

  • Add 1 mL of cold homogenization buffer containing an antioxidant.

  • Homogenize the sample using a probe sonicator or a bead beater until the tissue is completely disrupted. Keep the sample on ice throughout this process.

  • Add 2-3 volumes of organic solvent (e.g., methanol) to precipitate proteins and extract the lipids.[12]

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the lipid extract.

  • The extract can be further purified using solid-phase extraction (SPE) or directly analyzed by LC-MS/MS.

II. Solid-Phase Extraction (SPE) - Optional Purification Step

SPE is recommended to remove interfering substances from the tissue extract, thereby improving the sensitivity and robustness of the LC-MS/MS analysis.[3]

Materials:

Procedure:

  • Condition the C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of ultrapure water.

  • Acidify the lipid extract from the previous step with a small amount of acetic acid or formic acid to a pH of ~4.0.

  • Load the acidified extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of ultrapure water to remove polar impurities.

  • Wash the cartridge with 2 mL of hexane to remove neutral lipids.

  • Elute the HETEs from the cartridge with 2 mL of ethyl acetate or methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Tissue Sample Tissue Sample Homogenization Homogenization Tissue Sample->Homogenization Protein Precipitation & Lipid Extraction Protein Precipitation & Lipid Extraction Homogenization->Protein Precipitation & Lipid Extraction Centrifugation Centrifugation Protein Precipitation & Lipid Extraction->Centrifugation Supernatant (Lipid Extract) Supernatant (Lipid Extract) Centrifugation->Supernatant (Lipid Extract) SPE Purification (Optional) SPE Purification (Optional) Supernatant (Lipid Extract)->SPE Purification (Optional) LC-MS/MS Analysis LC-MS/MS Analysis Supernatant (Lipid Extract)->LC-MS/MS Analysis Direct Injection SPE Purification (Optional)->LC-MS/MS Analysis

Figure 2. Experimental workflow for this compound quantification.

III. LC-MS/MS Analysis

This protocol outlines a general method for the chiral separation and quantification of this compound.

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: Chiral column (e.g., Chiral-Pak AD-RH, 2.1 x 150 mm, 5 µm) is essential for separating this compound and 19(S)-HETE.[12]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes. The gradient needs to be optimized for adequate separation of the enantiomers.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 19-HETE: Q1: 319.2 m/z -> Q3: specific fragment ions (e.g., 179.1, 219.1 m/z). The exact fragments should be optimized by infusing a standard.[11]

    • 19-HETE-d8 (Internal Standard): The precursor and product ions will be shifted by +8 m/z.

  • Collision Energy and other MS parameters: These need to be optimized for the specific instrument and analyte to achieve maximum sensitivity.

Data Analysis:

  • Generate a calibration curve using a series of known concentrations of this compound standard.

  • Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.

  • Determine the concentration of this compound in the samples by interpolating from the calibration curve.

Conclusion

The accurate quantification of this compound in biological tissues is achievable through the careful application of robust extraction techniques and sensitive LC-MS/MS methods. The use of a chiral column is imperative to distinguish this compound from its more biologically active S-enantiomer. The protocols and information provided in this application note serve as a comprehensive guide for researchers investigating the role of this specific eicosanoid in health and disease.

References

Application Notes and Protocols for Solid-Phase Extraction of 19(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-Hydroxyeicosatetraenoic acid (19(R)-HETE) is a cytochrome P450 (CYP450) metabolite of arachidonic acid. As a member of the HETE family of signaling lipids, the accurate and reliable quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. Solid-phase extraction (SPE) is a widely adopted technique for the efficient cleanup and concentration of analytes like this compound from complex samples such as plasma, serum, and cell culture supernatants prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed protocols for two common SPE methods for the extraction of this compound: one utilizing a C18 reversed-phase silica-based sorbent and the other a polymeric reversed-phase sorbent.

Data Presentation

Table 1: Quantitative LC-MS/MS Data for 19-HETE Analysis
ParameterTypical ValueReference
Calibration Range0.94 - 30 ng/mL[1]
Quality Control Concentrations0.94, 3.75, and 30 ng/mL[1]
Intra-day CV (%)7.7 - 12.1[2]
Inter-day CV (%)9.6 - 20.0[2]

Note: The provided data is for 19-HETE in general, as specific quantitative data for the this compound isomer following SPE is not extensively available in the reviewed literature.

Experimental Protocols

Protocol 1: C18 Reversed-Phase Solid-Phase Extraction

This protocol is a general method for the extraction of HETE isomers from biological fluids using a C18 SPE cartridge.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 3 mL)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid

  • Nitrogen gas evaporator

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw biological samples (e.g., plasma, serum) on ice.

    • Acidify the sample to a pH of approximately 3.5-4.0 by adding a small volume of 0.1% formic acid or acetic acid. This step ensures that the carboxylic acid group of this compound is protonated, enhancing its retention on the reversed-phase sorbent.

    • If using an internal standard (e.g., a deuterated analog), spike it into the sample before acidification.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 5 mL of methanol through the sorbent.

    • Equilibrate the cartridges by passing 5 mL of water through the sorbent. Do not allow the sorbent to dry out after this step.

  • Sample Loading:

    • Load the acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove salts and other polar interferences.

    • Perform a second wash with 3 mL of water to further remove polar impurities.

    • Dry the sorbent bed thoroughly by applying a high vacuum for 5-10 minutes.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the this compound from the sorbent with 4 mL of methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

Protocol 2: Polymeric Reversed-Phase Solid-Phase Extraction

This protocol utilizes a polymeric SPE cartridge (e.g., Strata-X) for the extraction of a broad range of oxylipins, including 19-HETE.

Materials:

  • Polymeric SPE Cartridges (e.g., Strata-X, 200 mg, 6 mL)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Nitrogen gas evaporator

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • Follow the same sample pre-treatment steps as in Protocol 1 (acidification and internal standard spiking).

  • SPE Cartridge Conditioning:

    • Place the polymeric SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 5 mL of methanol through the sorbent.

    • Equilibrate the cartridges by passing 5 mL of water through the sorbent.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with 5 mL of water.

    • Follow with a wash of 3 mL of 25% methanol in water.

  • Elution:

    • Dry the sorbent bed under vacuum.

    • Elute the this compound with two aliquots of 2 mL of methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Acidify Acidify to pH ~3.5-4.0 Condition 1. Condition Cartridge (Methanol) Acidify->Condition Spike->Acidify Equilibrate 2. Equilibrate Cartridge (Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash1 4. Wash with Aqueous Solution Load->Wash1 Wash2 5. Wash with Low % Organic Wash1->Wash2 Dry 6. Dry Sorbent Wash2->Dry Elute 7. Elute this compound (Methanol) Dry->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: General experimental workflow for the solid-phase extraction of this compound.

Signaling_Pathway cluster_effects Biological Effects AA Arachidonic Acid CYP450 Cytochrome P450 (e.g., CYP2E1) AA->CYP450 HETE_19R This compound CYP450->HETE_19R HETE_20 20-HETE CYP450->HETE_20 Vasoconstriction Vasoconstriction HETE_19R->Vasoconstriction antagonizes CellularHypertrophy Cardiac Hypertrophy HETE_19R->CellularHypertrophy protects against HETE_20->Vasoconstriction induces

References

Application Notes and Protocols for the Derivatization of 19(R)-HETE for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a biologically active lipid mediator belonging to the eicosanoid family. As a cytochrome P450 (CYP) metabolite of arachidonic acid, it plays a significant role in various physiological and pathological processes, including the regulation of vascular tone and inflammation. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its role in health and disease and for the development of novel therapeutics.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of volatile and thermally stable compounds. However, due to its polar nature and low volatility, this compound requires chemical derivatization prior to GC-MS analysis. This process involves the conversion of the polar functional groups (carboxylic acid and hydroxyl group) into less polar and more volatile derivatives, thereby improving its chromatographic behavior and detection sensitivity.

This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS analysis, focusing on a widely used two-step derivatization strategy: pentafluorobenzyl (PFB) esterification of the carboxylic acid group followed by trimethylsilyl (B98337) (TMS) etherification of the hydroxyl group.

Signaling Pathway and Derivatization Workflow

The analysis of this compound by GC-MS involves several key steps, from its biological synthesis to its detection. The following diagram illustrates the general signaling pathway of arachidonic acid metabolism to 19-HETE and the subsequent analytical workflow for its quantification.

G cluster_pathway Biological Pathway cluster_workflow Analytical Workflow Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 (ω/ω-1 hydroxylase) Arachidonic_Acid->CYP450 Metabolism HETE_19 19-HETE CYP450->HETE_19 Extraction Extraction from Biological Matrix Derivatization Two-Step Derivatization Extraction->Derivatization Purified Analyte GCMS GC-MS Analysis Derivatization->GCMS Volatile Derivative Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis Mass Spectra and Chromatogram

General overview of 19-HETE synthesis and analysis.

The derivatization process is a critical step in preparing this compound for GC-MS analysis. A two-step approach is commonly employed to ensure both the carboxylic acid and hydroxyl functional groups are rendered suitable for gas chromatography.

G cluster_step1 Step 1: Pentafluorobenzyl Esterification cluster_step2 Step 2: Trimethylsilylation HETE_19 This compound Esterification Reaction with PFB-Br (Pentafluorobenzyl Bromide) in the presence of a base HETE_19->Esterification PFB_Ester This compound-PFB Ester Esterification->PFB_Ester Silylation Reaction with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS PFB_Ester->Silylation PFB_TMS_Derivative This compound-PFB-TMS Derivative (Volatile for GC-MS) Silylation->PFB_TMS_Derivative

Two-step derivatization workflow for this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the derivatization of this compound for GC-MS analysis. It is recommended to perform these procedures in a well-ventilated fume hood and to use high-purity reagents and solvents to avoid contamination.

Materials and Reagents
  • This compound standard

  • Pentafluorobenzyl bromide (PFB-Br)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (B52724) (anhydrous)

  • Hexane (B92381) (GC grade)

  • Ethyl acetate (B1210297) (GC grade)

  • Nitrogen gas (high purity)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Protocol 1: Pentafluorobenzyl (PFB) Esterification of this compound

This step targets the carboxylic acid group of this compound.

  • Sample Preparation:

    • To a clean glass vial, add the desired amount of this compound standard or the extracted and purified biological sample.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • Esterification Reaction:

    • Add 50 µL of a 1% solution of N,N-diisopropylethylamine in acetonitrile to the dried sample.

    • Add 50 µL of a 10% solution of pentafluorobenzyl bromide in acetonitrile.

    • Vortex the mixture gently to ensure complete dissolution and mixing.

    • Incubate the reaction mixture at 60°C for 30 minutes.

  • Solvent Evaporation:

    • After incubation, cool the vial to room temperature.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

Protocol 2: Trimethylsilyl (TMS) Etherification of the this compound-PFB Ester

This step targets the hydroxyl group of the this compound-PFB ester.

  • Silylation Reaction:

    • To the dried PFB ester derivative from the previous step, add 50 µL of BSTFA containing 1% TMCS.

    • Vortex the mixture gently.

    • Incubate the reaction mixture at 60°C for 30 minutes.

  • Sample Preparation for GC-MS:

    • After incubation, cool the vial to room temperature.

    • The derivatized sample is now ready for GC-MS analysis. The sample can be directly injected or diluted with a suitable solvent like hexane or ethyl acetate if necessary.

Data Presentation

The successful derivatization of this compound can be confirmed by GC-MS analysis. The following table summarizes the expected quantitative data for the PFB-TMS derivative of 19-HETE. Please note that retention times can vary depending on the specific GC column and analytical conditions used.

ParameterValueReference
Derivative 19-HETE-Pentafluorobenzyl Ester, Trimethylsilyl Ether[1][2]
GC Column DB-5 or similar non-polar capillary column
Retention Time Approximately 8.12 min[1]
Monitored Ion (m/z) 391[1]
Other Characteristic Ions (m/z) To be determined from the full mass spectrum

Note: The monitored ion at m/z 391 is a characteristic fragment of the PFB-TMS derivative of HETEs and is useful for selected ion monitoring (SIM) for enhanced sensitivity and specificity.

Concluding Remarks

The derivatization of this compound to its pentafluorobenzyl ester and trimethylsilyl ether derivative is a robust and reliable method for its quantification by GC-MS. The provided protocols offer a starting point for researchers, and optimization of reaction conditions may be necessary depending on the specific sample matrix and instrumentation. Careful execution of the derivatization procedure and adherence to good laboratory practices are essential for obtaining accurate and reproducible results. This analytical approach will aid in elucidating the role of this compound in various biological systems and in the development of new therapeutic strategies.

References

Application Note: Quantitative Analysis of 19(R)-HETE in Biological Matrices using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a detailed protocol for the accurate and precise quantification of 19(R)-hydroxyeicosatetraenoic acid [19(R)-HETE] in biological samples using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This compound is a cytochrome P450 (CYP450) metabolite of arachidonic acid involved in regulating cardiovascular and renal functions.[1] The use of a stable isotope-labeled (SIL) this compound as an internal standard is critical for correcting analytical variability, including matrix effects and inconsistencies in sample extraction and ionization, thereby ensuring high-quality data.[2][3] This method is suitable for high-throughput analysis in complex biological matrices such as plasma and tissue homogenates.

Introduction: The Gold Standard for Quantification

Eicosanoids, including hydroxyeicosatetraenoic acids (HETEs), are a large class of biologically active lipid mediators derived from arachidonic acid.[4] Their low endogenous concentrations and complex biological matrices present significant challenges for accurate quantification.[5] While various analytical techniques exist, liquid chromatography-mass spectrometry (LC-MS) has become the method of choice for its sensitivity and specificity.[4][6]

The stable isotope dilution (SID) LC-MS/MS methodology provides the highest possible analytical specificity for quantitative determinations.[7] A stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C), is added to samples at a known concentration.[2] Because the SIL-IS has virtually identical physicochemical properties to the endogenous analyte, it co-elutes chromatographically and experiences the same extraction recovery and ionization efficiency (or suppression).[2][8] By measuring the ratio of the analyte's signal to the SIL-IS's signal, variations introduced during sample preparation and analysis are effectively normalized, leading to superior accuracy and precision.[2][3] This approach is considered the "gold standard" in quantitative bioanalysis.[2]

Principle of the Method: Stable Isotope Dilution

The core principle of the stable isotope dilution method is the use of an isotopically labeled version of the analyte as an internal standard (IS). A known amount of the SIL-IS [e.g., this compound-d8] is spiked into the unknown sample at the beginning of the sample preparation process. The SIL-IS and the endogenous analyte are extracted and analyzed together. The mass spectrometer distinguishes between the analyte and the IS based on their mass-to-charge (m/z) difference. The concentration of the endogenous analyte is then calculated from the peak area ratio of the analyte to the IS, referenced against a calibration curve. This ratiometric measurement corrects for sample loss during preparation and for matrix-induced ion suppression or enhancement.[7][9]

G cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis cluster_Correction Correction Principle Sample Biological Sample (Unknown Analyte Conc.) Spike Spike with Known Conc. of SIL-IS Sample->Spike Extract Solid Phase Extraction (SPE) Spike->Extract Elute Elution & Reconstitution Extract->Elute Loss Analyte and SIL-IS are lost proportionally during SPE. Extract->Loss LC LC Separation Elute->LC MS MS/MS Detection (Analyte & SIL-IS) LC->MS Ratio Calculate Peak Area Ratio (Analyte / SIL-IS) MS->Ratio Suppress Analyte and SIL-IS experience identical ion suppression. MS->Suppress CalCurve Compare to Calibration Curve Ratio->CalCurve Constant Result: The RATIO of Analyte to SIL-IS remains CONSTANT. Ratio->Constant Quant Accurate Quantification CalCurve->Quant

Caption: Principle of stable isotope dilution for accurate quantification.

Biological Pathway: Formation of this compound

This compound is an eicosanoid produced from arachidonic acid (AA) primarily through the action of cytochrome P450 (CYP450) enzymes, particularly isoforms like CYP2E1.[1] These enzymes act as monooxygenases, introducing a hydroxyl group onto the fatty acid chain. Understanding this pathway is crucial for interpreting the biological significance of this compound levels in various physiological and pathological states.

G cluster_pathways Metabolic Pathways AA Arachidonic Acid (AA) COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX CYP450 Cytochrome P450 (CYP450) AA->CYP450 PLA2 Phospholipase A2 (PLA2) PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 releases PGs Prostaglandins (PGs) COX->PGs LTs Leukotrienes (LTs) Other HETEs LOX->LTs EETs EETs & HETEs (incl. This compound) CYP450->EETs

Caption: Simplified metabolic pathways of arachidonic acid.

Experimental Protocol

This protocol outlines the procedure for extracting and quantifying this compound from human plasma.

Materials and Reagents
  • This compound analytical standard (Cayman Chemical or equivalent)

  • This compound-d8 (or other stable isotope-labeled variant) internal standard (SIL-IS)

  • LC-MS grade Methanol (B129727) (MeOH), Acetonitrile (ACN), Water, and Formic Acid

  • Solid Phase Extraction (SPE) Columns (e.g., Strata-X, Phenomenex)[10]

  • Human Plasma (collected in EDTA tubes)

  • Microcentrifuge tubes

  • Nitrogen evaporator or vacuum concentrator

Sample Preparation (Solid Phase Extraction)

The following protocol is adapted from established methods for eicosanoid extraction.[4][10]

  • Thaw Samples: Thaw plasma samples on ice.

  • Spike Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the SIL-IS working solution (e.g., 100 ng/mL in ethanol) to achieve a final concentration of ~10 ng/mL. Vortex briefly.

  • Protein Precipitation & Acidification: Add 400 µL of cold methanol to precipitate proteins. Vortex for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube. Acidify the supernatant with 20 µL of 2% formic acid.

  • SPE Column Conditioning: Condition an SPE column by washing with 2 mL of methanol followed by 2 mL of water.[10]

  • Load Sample: Apply the acidified supernatant to the conditioned SPE column.

  • Wash Column: Wash the column with 1 mL of 10% methanol in water to remove polar impurities.[10]

  • Elute Analytes: Elute the eicosanoids with 1 mL of methanol into a clean collection tube.[10]

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 63:37:0.02 water:acetonitrile:formic acid) for LC-MS/MS analysis.[4][10]

LC-MS/MS Instrumentation and Conditions

Analysis is performed using a high-performance liquid chromatography (UPLC/UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid[11]

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-3 min: 20% B

    • 3-16 min: Linear gradient to 65% B

    • 16-19 min: Linear gradient to 95% B

    • 19-23 min: Hold at 95% B

    • 23.1-25 min: Return to 20% B and re-equilibrate

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Transitions should be optimized for the specific instrument. Representative transitions are:

    • This compound: Precursor ion (Q1) m/z 319.2 -> Product ion (Q3) m/z (e.g., 115, 259)

    • This compound-d8: Precursor ion (Q1) m/z 327.2 -> Product ion (Q3) m/z (e.g., 115, 267)

Standard Curve Preparation

Prepare calibration standards by spiking known amounts of the this compound analytical standard into a surrogate matrix (e.g., charcoal-stripped plasma or PBS). A typical concentration range is 0.1 to 100 ng/mL. Process these standards alongside the unknown samples using the same extraction procedure.

Data Presentation and Performance

A validated method should demonstrate acceptable linearity, sensitivity, precision, and accuracy. The table below summarizes typical performance characteristics for HETE analysis using similar LC-MS/MS methods.[11][12][13]

Parameter Typical Performance Metric Description
Linearity (R²) > 0.99The correlation coefficient for the calibration curve.
Lower Limit of Quantification (LLOQ) 0.2 - 1.0 ng/mLThe lowest concentration that can be quantified with acceptable precision and accuracy.
Intra-day Precision (%CV) < 15%The relative standard deviation of replicate measurements within the same day.
Inter-day Precision (%CV) < 15%The relative standard deviation of replicate measurements on different days.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value.
Extraction Recovery > 75%The efficiency of the analyte extraction process from the matrix.[10]

Workflow Diagram

The entire analytical process from sample receipt to final data reporting is summarized in the following workflow.

Caption: End-to-end analytical workflow for this compound quantification.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound-d8, is indispensable for the reliable quantification of this compound in complex biological matrices. The LC-MS/MS method detailed here, which combines efficient solid-phase extraction with the specificity of tandem mass spectrometry, provides the accuracy, precision, and sensitivity required for demanding research and drug development applications. Adherence to this protocol allows for the generation of high-quality, reproducible data essential for elucidating the role of this compound in health and disease.

References

Application Note: Protocol for Isolating Renal Microsomes to Study 19(R)-HETE Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are metabolites of arachidonic acid produced by cytochrome P450 (CYP450) enzymes, lipoxygenases, and cyclooxygenases.[1][2] Specifically, ω- and (ω-1)-hydroxylation of arachidonic acid by CYP450 enzymes, primarily from the CYP4A and CYP4F families, yields 20-HETE and 19-HETE, respectively.[3][4] 19-HETE exists as two stereoisomers, 19(S)-HETE and 19(R)-HETE.[5] While both are produced in the kidney, this compound has been shown to inhibit the vascular actions of 20-HETE.[3][6]

The study of this compound synthesis is crucial for understanding renal physiology and pathology. Microsomes, which are vesicle-like artifacts formed from the endoplasmic reticulum upon homogenization, are rich in CYP450 enzymes and are an excellent in vitro model for studying the metabolism of xenobiotics and endogenous compounds like arachidonic acid.[7][8] This protocol provides a detailed method for isolating active renal microsomes and subsequently quantifying this compound synthesis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway for this compound Synthesis

The synthesis of this compound occurs in the endoplasmic reticulum membrane, where CYP450 enzymes are located. Arachidonic acid is converted to this compound in a reaction requiring NADPH and oxygen.

CYP450-mediated synthesis of this compound cluster_0 AA Arachidonic Acid CYP450 Cytochrome P450 (e.g., CYP4A, CYP4F) AA->CYP450 ER Endoplasmic Reticulum (Microsome) NADP_H2O NADP+ + H2O CYP450->NADP_H2O HETE This compound CYP450->HETE NADPH_O2 NADPH + O2 NADPH_O2->CYP450

Caption: CYP450-mediated synthesis of this compound.

Experimental Workflow

The overall experimental process involves tissue collection, isolation of the microsomal fraction through differential centrifugation, performing the enzymatic assay, and finally, quantifying the product using LC-MS/MS.

A 1. Renal Tissue Collection (e.g., Rat Kidney Cortex) B 2. Homogenization (Dounce Homogenizer in Sucrose Buffer) A->B C 3. Differential Centrifugation B->C D Low-Speed Spin (10,000 x g) (Pellet Nuclei, Mitochondria) C->D Step 1 E Collect Supernatant (S9 fraction) D->E F High-Speed Spin (≥100,000 x g) (Pellet Microsomes) E->F Step 2 G 4. Resuspend Microsomal Pellet F->G H 5. Protein Quantification (e.g., BCA Assay) G->H I 6. HETE Synthesis Assay (Incubate Microsomes with Arachidonic Acid + NADPH) H->I J 7. Extraction (Ethyl Acetate or SPE) I->J K 8. LC-MS/MS Analysis (Quantify this compound) J->K L 9. Data Analysis K->L

Caption: Experimental workflow for this compound analysis.

Protocol 1: Isolation of Renal Microsomes

This protocol is adapted from standard differential centrifugation methods.[9][10] All steps should be performed at 4°C to preserve enzyme activity.

4.1. Materials and Reagents

Reagent/MaterialRecommended Source/Specification
Homogenization Buffer 10 mM TRIS-HCl, 250 mM Sucrose, 1 mM EDTA, pH 7.4
Wash Buffer 150 mM KCl, 10 mM EDTA, pH 7.4[10]
Storage Buffer 250 mM Sucrose[10]
Protease Inhibitor CocktailEDTA-free, 100X solution (e.g., Merck, 539134)[9]
Phenylmethylsulfonyl fluoride (B91410) (PMSF)100 mM stock in isopropanol
Fresh or frozen renal tissuee.g., Rat or mouse kidney cortex
EquipmentDounce homogenizer, refrigerated centrifuge, ultracentrifuge

4.2. Procedure

  • Tissue Preparation: Excise kidneys and place them in ice-cold 0.9% NaCl. Remove the renal capsule and medulla.[11] Weigh the remaining cortical tissue.

  • Homogenization: Mince the tissue and place it in a pre-chilled glass Dounce homogenizer. Add 4 volumes of ice-cold Homogenization Buffer containing Protease Inhibitor Cocktail (1X) and 1 mM PMSF (e.g., for 1 g of tissue, add 4 mL of buffer).[9][12] Homogenize with 10-15 slow strokes.

  • First Centrifugation (Removal of Debris and Mitochondria): Transfer the homogenate to centrifuge tubes and spin at 10,000 x g for 20 minutes at 4°C.[9] This pellets nuclei, whole cells, and mitochondria.

  • Second Centrifugation (Pelleting Microsomes): Carefully collect the supernatant (this is the S9 fraction) and transfer it to ultracentrifuge tubes. Centrifuge at 100,000 x g for 60 minutes at 4°C.[10] This will pellet the microsomal fraction.

  • Washing: Discard the supernatant. Resuspend the microsomal pellet in Wash Buffer and centrifuge again at 100,000 x g for 60 minutes at 4°C to remove cytosolic contaminants.[10]

  • Final Resuspension and Storage: Discard the supernatant and resuspend the final pellet in a minimal volume of Storage Buffer (e.g., 1-2 mL per gram of starting tissue). Aliquot the microsomal suspension and store it at -80°C. Avoid repeated freeze-thaw cycles.[7][10]

  • Protein Quantification: Before storage, take a small aliquot to determine the total protein concentration using a standard method like the BCA assay.

4.3. Expected Yield

ParameterTypical Value
Microsomal Protein Yield5 - 15 mg protein / gram of kidney cortex tissue

Note: Yields can vary depending on the species and the efficiency of the homogenization.

Protocol 2: this compound Synthesis Assay

This assay measures the conversion of arachidonic acid to its hydroxylated metabolites by the CYP450 enzymes present in the isolated microsomes.[13]

5.1. Materials and Reagents

ReagentStock ConcentrationFinal Concentration
Potassium Phosphate (B84403) Buffer (pH 7.4)1 M100 mM
Renal Microsomes(Determined by protein assay)0.5 - 1.0 mg/mL
Arachidonic Acid (Substrate)10 mM in Ethanol10 - 50 µM
NADPH (Cofactor)100 mM in Buffer1 mM[13]
Internal Standard (e.g., 20-HETE-d6)1 µg/mL5-10 ng/mL

5.2. Procedure

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture by adding potassium phosphate buffer, MgCl₂ (10 mM), and renal microsomal protein. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding arachidonic acid, followed immediately by NADPH.[13] The final reaction volume is typically 200-500 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes in a shaking water bath.[13]

  • Terminate Reaction: Stop the reaction by adding 50 µL of 2 M formic acid or acetic acid, which lowers the pH to ~3.5-4.0.[13]

  • Add Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated HETE) for accurate quantification.

  • Extraction: Extract the lipids from the reaction mixture. Add 1 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 2,000 x g for 5 minutes. Transfer the upper organic layer to a new tube. Repeat the extraction once more.

  • Drying and Reconstitution: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 60:40 water:acetonitrile with 0.1% formic acid) for analysis.[14]

Protocol 3: Quantification by LC-MS/MS

Analysis is performed using a UPLC or HPLC system coupled to a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[15][16]

6.1. LC-MS/MS Parameters

The following table provides example parameters. These should be optimized for the specific instrument being used.

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm)[15]
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Formic Acid[15]
Mobile Phase B Acetonitrile with 0.1% Formic Acid or 10 mM Formic Acid[15]
Flow Rate 0.3 - 0.4 mL/min[15]
Column Temperature 40 - 60 °C[15]
Injection Volume 10 - 25 µL[15]
Ionization Mode Negative Ion Electrospray (ESI-) or Positive Ion (ESI+)[15]
Capillary Voltage 3.0 - 3.5 kV[15]
Source Temperature 150 °C[15]
Desolvation Temp. 400 °C[15]

6.2. Example MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
19-HETE319.2219.2 / 275.2ESI-
20-HETE-d6 (IS)325.2265.2ESI-

Note: The precursor ion for HETEs in negative mode is [M-H]⁻. Product ions result from characteristic fragmentation. These transitions must be empirically determined.

6.3. Data Analysis

  • Standard Curve: Prepare a standard curve by spiking known amounts of authentic this compound standard and a fixed amount of the internal standard into the reaction buffer and processing them alongside the samples.

  • Quantification: Integrate the peak areas for this compound and the internal standard. Calculate the peak area ratio (Analyte/IS).

  • Calculation: Determine the concentration of this compound in the samples using the standard curve. Express the rate of synthesis as pmol or ng of this compound formed per minute per mg of microsomal protein.

References

Application of 19(R)-HETE in Perfused Kidney Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a metabolite of arachidonic acid produced through the cytochrome P450 (CYP) pathway.[1][2][3] While its stereoisomer, 19(S)-HETE, and the related compound 20-HETE have been more extensively studied in the context of renal physiology, the specific roles and applications of this compound in perfused kidney models are less well-documented. This document provides an overview of the current understanding of this compound's effects in the kidney, a generalized protocol for its application in isolated perfused kidney models, and highlights areas where further research is needed.

Production and Metabolism of 19-HETE in the Kidney

Both 19(S)-HETE and 20-HETE are generated from arachidonic acid by CYP ω-hydroxylase enzymes in the proximal straight tubules of the kidney.[4] Specifically, CYP4A and CYP4F enzyme families are major contributors to the synthesis of these hydroxylase metabolites.[5] While the direct effects and signaling pathways of this compound are not extensively characterized, it is understood to be produced alongside 19(S)-HETE.

Contrasting Effects of this compound and 19(S)-HETE

A critical distinction between the two stereoisomers of 19-HETE lies in their effect on renal Na+-K+-ATPase. Research has shown that 19(S)-HETE is a potent stimulator of this enzyme, which is crucial for tubular transport processes.[6] In stark contrast, this compound has been demonstrated to have no effect on Na+-K+-ATPase activity.[6] This fundamental difference suggests that the two isomers may have distinct or even opposing roles in the regulation of renal function.

Quantitative Data Summary

The following table summarizes the known quantitative effects of this compound in renal models. It also highlights the current gaps in the literature regarding its impact on key renal hemodynamic parameters in perfused kidney systems.

ParameterSpecies/ModelConcentrationEffect of this compoundReference
Na+-K+-ATPase ActivityRat renal cortical microsomes10-6 MNo effect[6]
Renal Blood Flow (RBF)Perfused Kidney ModelNot ReportedData not available
Glomerular Filtration Rate (GFR)Perfused Kidney ModelNot ReportedData not available
Renal Vascular Resistance (RVR)Perfused Kidney ModelNot ReportedData not available

Experimental Protocols

General Protocol for Isolated Perfused Rat Kidney

This protocol is a generalized procedure for an isolated perfused rat kidney model, which can be adapted for the study of this compound.

1. Preparation of Perfusion Buffer:

  • Prepare a modified Krebs-Henseleit buffer containing:

    • NaCl, KCl, KH2PO4, MgSO4, CaCl2, NaHCO3, Glucose

  • Add a suitable oncotic agent, such as 4% Bovine Serum Albumin (BSA) and 1.67% Dextran, for optimal viability.[7]

  • Continuously aerate the buffer with a gas mixture of 95% O2 and 5% CO2 to maintain pH and oxygenation.[8]

  • Warm the perfusate to 37°C.

2. Surgical Preparation of the Kidney:

  • Anesthetize a male Wistar or Sprague-Dawley rat (250-300g).

  • Perform a midline abdominal incision to expose the abdominal aorta and the right kidney.

  • Carefully dissect the right renal artery and vein.

  • Ligate the adrenal and testicular/ovarian arteries and any other branching vessels.

  • Place loose ligatures around the aorta above and below the renal artery.

  • Heparinize the animal via the femoral vein.

3. Cannulation and Perfusion:

  • Incise the aorta between the ligatures and insert a cannula, advancing it to the origin of the renal artery.

  • Secure the cannula and immediately begin perfusion with the oxygenated Krebs-Henseleit buffer at a low flow rate.

  • Excise the kidney and transfer it to a temperature-controlled perfusion chamber.

  • Increase the perfusion flow rate to a physiological level (e.g., 9-12 mL/min) to achieve a perfusion pressure of 80-95 mmHg.[9]

4. Administration of this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Dilute the stock solution in the perfusion buffer to the desired final concentration.

  • Introduce the this compound-containing perfusate into the system.

5. Data Collection and Analysis:

  • Continuously monitor perfusion pressure and flow rate.

  • Collect urine samples to measure flow rate and for biochemical analysis.

  • Collect perfusate samples before and after passing through the kidney for analysis.

  • Measure Glomerular Filtration Rate (GFR) using markers like inulin (B196767) or creatinine.[7]

  • At the end of the experiment, the kidney can be processed for histological, immunohistochemical, or molecular analysis.

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway for this compound in the Kidney

Due to the limited specific data for this compound, the following diagram illustrates a generalized pathway for HETE production and potential downstream effects, highlighting where this compound fits within this cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 (CYP4A/4F) Arachidonic_Acid->CYP450 Metabolism HETE_19R This compound CYP450->HETE_19R HETE_19S 19(S)-HETE CYP450->HETE_19S HETE_20 20-HETE CYP450->HETE_20 NaK_ATPase Na+/K+-ATPase HETE_19R->NaK_ATPase No Effect Cellular_Response Cellular Response (e.g., Ion Transport, Vasomotor Tone) HETE_19R->Cellular_Response Unknown Effects HETE_19S->NaK_ATPase Stimulates HETE_20->Cellular_Response Modulates NaK_ATPase->Cellular_Response

Caption: Putative metabolic pathway of this compound in renal cells.

Experimental Workflow for Studying this compound in a Perfused Kidney Model

G Start Start Kidney_Isolation Isolate Rat Kidney Start->Kidney_Isolation Perfusion_Setup Establish Ex Vivo Perfusion Kidney_Isolation->Perfusion_Setup Baseline Record Baseline Parameters (RBF, GFR, Urine Flow) Perfusion_Setup->Baseline Administer_HETE Administer this compound Baseline->Administer_HETE Record_Data Record Experimental Parameters Administer_HETE->Record_Data Analysis Analyze Data and Compare to Baseline and Controls Record_Data->Analysis End End Analysis->End

Caption: Workflow for investigating this compound in a perfused kidney.

Future Directions and Research Opportunities

The current body of literature presents a significant opportunity for further investigation into the specific roles of this compound in renal physiology. Key areas for future research include:

  • Dose-response studies: Elucidating the concentration-dependent effects of this compound on renal blood flow, glomerular filtration rate, and renal vascular resistance in a perfused kidney model.

  • Mechanism of action: Investigating the specific receptors and downstream signaling pathways through which this compound may exert its effects, if any, on renal cells.

  • Interaction with other eicosanoids: Exploring the potential for this compound to modulate the effects of other arachidonic acid metabolites, such as 19(S)-HETE and 20-HETE.

  • Pathophysiological relevance: Examining the production and role of this compound in models of kidney disease, such as hypertension, diabetic nephropathy, and ischemia-reperfusion injury.

By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the complex role of eicosanoids in regulating kidney function and their potential as therapeutic targets.

References

Assessing Vascular Reactivity to 19(R)-HETE in Isolated Arteries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a cytochrome P450 (CYP) metabolite of arachidonic acid. It belongs to a class of signaling molecules known as eicosanoids, which are critical regulators of vascular tone and function. Unlike its more extensively studied regioisomer, 20-HETE, which is a potent vasoconstrictor, this compound appears to play a more nuanced role in the vasculature. This document provides detailed application notes and protocols for assessing the vascular reactivity of this compound in isolated arteries, with a focus on its antagonistic effects on 20-HETE-mediated vasoconstriction.

While some evidence suggests a potential direct vasorelaxant effect of this compound on pre-contracted mesenteric arteries, quantitative data on this direct action is limited in the current scientific literature. Notably, this compound has been shown to be inactive in stimulating cyclic AMP (cAMP) production, a key signaling pathway for vasodilation, at concentrations up to 10 μM.[1] The primary characterized vascular effect of this compound is its ability to antagonize the vasoconstrictor and sensitizing effects of 20-HETE.[2]

These protocols are designed for researchers in pharmacology, physiology, and drug development who are investigating the therapeutic potential of modulating the CYP450-eicosanoid system in cardiovascular diseases.

Data Presentation

The following tables summarize the known vascular effects of this compound and related eicosanoids for comparative purposes.

Table 1: Vascular Effects of this compound in Isolated Arteries

EicosanoidArtery TypeSpeciesMethodObserved EffectQuantitative Data
This compoundRenal preglomerular microvesselsRatWire MyographyModerate antagonist of 20-HETE-induced sensitization to phenylephrine.[2]-
This compoundMesenteric ArteryNot SpecifiedNot SpecifiedDose-dependently relaxed pre-contracted rings.No EC50 or Emax reported.

Table 2: Comparative Vascular Effects of Related HETEs

EicosanoidArtery TypeSpeciesMethodObserved EffectQuantitative Data
19(S)-HETEMesenteric Artery, AortaMouseWire MyographyVasorelaxation.[3]EC50 for cAMP accumulation: 520 nM.[3]
20-HETERenal, Cerebral, Mesenteric ArteriesRat, MouseWire/Pressure MyographyVasoconstriction.[4][5]-
20-HETEBovine Coronary ArteryBovineWire MyographyVasorelaxation (via prostacyclin release).[6]EC50: 0.3 µM.[6]

Signaling Pathways

The signaling pathways of 20-HETE and 19(S)-HETE are well-characterized and provide a framework for understanding the potential mechanisms of this compound.

20-HETE-Induced Vasoconstriction

20-HETE mediates its vasoconstrictor effects primarily through the G-protein coupled receptor GPR75 in vascular smooth muscle cells (VSMCs).[4][7] Activation of GPR75 initiates a signaling cascade that leads to:

  • Inhibition of large-conductance calcium-activated potassium (BKCa) channels: This leads to membrane depolarization.[8]

  • Activation of L-type calcium channels: The depolarization increases Ca2+ influx into the VSMC.[9]

  • Activation of Rho kinase: This increases the calcium sensitivity of the contractile machinery.[10]

The net result is an increase in intracellular calcium and enhanced vascular smooth muscle contraction.

GPR75_Signaling HETE_20 20-HETE GPR75 GPR75 HETE_20->GPR75 Binds Gq Gq GPR75->Gq Activates Rho_kinase Rho Kinase (Activation) GPR75->Rho_kinase PLC PLC Gq->PLC PKC PKC Gq->PKC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Ca_release->PKC BKCa BKCa Channel (Inhibition) PKC->BKCa Depolarization Membrane Depolarization BKCa->Depolarization L_type_Ca L-type Ca²⁺ Channel (Activation) Depolarization->L_type_Ca Ca_influx Ca²⁺ Influx L_type_Ca->Ca_influx Contraction Vasoconstriction Ca_influx->Contraction MLCP MLCP (Inhibition) Rho_kinase->MLCP MLCP->Contraction IP_Receptor_Signaling HETE_19S 19(S)-HETE IP_receptor IP Receptor HETE_19S->IP_receptor Binds Gs Gs IP_receptor->Gs Activates AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Relaxation Vasorelaxation PKA->Relaxation Wire_Myography_Workflow start Start dissect Dissect and Mount Artery start->dissect equilibrate Equilibrate and Normalize dissect->equilibrate viability Check Viability (KPSS) equilibrate->viability endothelium Check Endothelium Integrity (ACh) viability->endothelium direct_effect Assess Direct Effect of this compound (Cumulative Concentrations) endothelium->direct_effect antagonism Assess Antagonistic Effect of this compound (Incubate, then 20-HETE Curve) endothelium->antagonism data_analysis Data Analysis direct_effect->data_analysis antagonism->data_analysis end End data_analysis->end Pressure_Myography_Workflow start Start cannulate Cannulate and Mount Artery start->cannulate pressurize Pressurize and Equilibrate cannulate->pressurize myogenic_tone Develop Myogenic Tone pressurize->myogenic_tone viability Check Viability myogenic_tone->viability direct_effect Assess Direct Effect of this compound (Cumulative Concentrations) viability->direct_effect antagonism Assess Antagonistic Effect of this compound (Incubate, then 20-HETE Curve) viability->antagonism data_analysis Data Analysis direct_effect->data_analysis antagonism->data_analysis end End data_analysis->end

References

Measuring 19(R)-HETE-Induced Intracellular Calcium Changes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a metabolite of arachidonic acid produced by cytochrome P450 (CYP450) enzymes. While its precise signaling mechanisms are still under investigation, other hydroxyeicosatetraenoic acids (HETEs) are known to act as signaling molecules that can modulate intracellular calcium levels, a critical second messenger involved in a myriad of cellular processes. For instance, 20-HETE has been shown to signal through the G-protein coupled receptor (GPCR) GPR75, a Gq-coupled receptor that activates phospholipase C (PLC) and leads to an increase in intracellular calcium.[1][2]

Notably, the biological activity of HETEs can be highly stereospecific. For example, 19(S)-HETE, the (S)-enantiomer of this compound, activates the prostacyclin (IP) receptor, leading to an increase in cAMP, while this compound has been reported to be inactive at this receptor.[3] However, this compound has been shown to be a potent vasodilator of renal preglomerular vessels and an antagonist of 20-HETE-induced vasoconstriction, indicating it possesses distinct biological activities.[4]

Given the established role of other HETEs in calcium signaling, it is plausible that this compound may also modulate intracellular calcium concentrations through a yet-to-be-identified GPCR. This application note provides a detailed protocol for investigating the potential effects of this compound on intracellular calcium levels using the ratiometric fluorescent indicator Fura-2 AM.

Hypothetical Signaling Pathway for this compound

Based on the known signaling pathways of other HETEs, a plausible, yet unconfirmed, mechanism for this compound-induced calcium mobilization is proposed below. This pathway postulates that this compound binds to a specific Gq-coupled GPCR, initiating a cascade that results in the release of calcium from intracellular stores.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol HETE This compound GPCR Putative GPCR (Gq-coupled) HETE->GPCR Binding & Activation PLC Phospholipase C (PLC) GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binding PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_ER Ca²⁺ IP3R->Ca_ER ER Endoplasmic Reticulum (ER) Ca_Cytosol [Ca²⁺]i ↑ Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Downstream Downstream Cellular Responses Ca_Cytosol->Downstream PKC->Downstream experimental_workflow cluster_prep Preparation cluster_loading Cell Loading cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_reagents Prepare Fura-2 AM Loading Solution load_dye Incubate Cells with Fura-2 AM prepare_reagents->load_dye wash_deesterify Wash and Allow De-esterification load_dye->wash_deesterify baseline Establish Baseline Fluorescence Ratio wash_deesterify->baseline add_hete Add this compound baseline->add_hete record_response Record Ca²⁺ Response add_hete->record_response calibrate Calibrate with Ionomycin and EGTA (Rmax/Rmin) record_response->calibrate calculate_ratio Calculate F340/F380 Ratio calibrate->calculate_ratio grynkiewicz Apply Grynkiewicz Equation calculate_ratio->grynkiewicz quantify_ca Quantify [Ca²⁺]i grynkiewicz->quantify_ca

References

Production of 19(R)-HETE Using Recombinant Cytochrome P450 Enzymes: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a metabolite of arachidonic acid (AA) produced by cytochrome P450 (CYP) enzymes. While its sibling enantiomer, 19(S)-HETE, has been identified as a potent vasodilator and platelet inhibitor through activation of the prostacyclin receptor, the specific biological roles of this compound are still under active investigation.[1] Its counterpart, 20-HETE, is a known vasoconstrictor and plays a role in hypertension. The interplay between these ω- and ω-1 hydroxylated fatty acids is critical in various physiological and pathophysiological processes, including cardiovascular and renal function.[2][3] The ability to reliably produce this compound is crucial for elucidating its signaling pathways, understanding its therapeutic potential, and developing novel drug candidates. This document provides detailed protocols for the production of this compound using recombinant CYP enzymes, specifically focusing on CYP2E1, which is known to produce both 19(S) and this compound.[4][5]

Key CYP Enzymes in 19-HETE Production

Several CYP isoforms have been identified to metabolize arachidonic acid to 19-HETE. The primary enzyme of interest for producing a mixture of 19(S)- and this compound is CYP2E1.

  • CYP2E1: This alcohol-inducible enzyme metabolizes arachidonic acid to produce 19-HETE as a major metabolite, comprising approximately 46% of the total products. Chiral analysis has shown that this 19-HETE consists of about 70% 19(S)-HETE and 30% this compound.[4][5]

  • CYP4A and CYP4F Families: While primarily known for producing 20-HETE, some isoforms within these families can also generate 19-HETE.[6][7][8] For instance, human CYP4A11 can produce 19-HETE, though 20-HETE is the predominant product.[9]

  • CYP1A1 and CYP1A2: These enzymes are also capable of producing ω-1 hydroxyeicosatetraenoic acids, which includes 19-HETE.[9][10]

Experimental Workflow for this compound Production

The overall process involves the expression of the desired CYP enzyme in a suitable host system, followed by incubation of the enzyme with arachidonic acid and necessary cofactors, and finally, extraction and analysis of the product.

G cluster_0 Phase 1: Recombinant Enzyme Expression cluster_1 Phase 2: Enzymatic Reaction cluster_2 Phase 3: Product Analysis A Select CYP Enzyme Gene (e.g., CYP2E1) B Clone into Expression Vector A->B C Transform Host System (e.g., E. coli or Sf9 cells) B->C D Induce Protein Expression C->D E Harvest Cells and Prepare Microsomes D->E F Incubate Microsomes with Arachidonic Acid E->F G Add Cofactors (NADPH, CPR, Cytochrome b5) F->G H Incubate at 37°C G->H I Terminate Reaction (e.g., with Citric Acid) H->I J Extract Metabolites I->J K Analyze by LC-MS/MS J->K L Chiral Chromatography for Enantiomer Separation K->L M Quantify this compound L->M

Experimental workflow for producing this compound.

Detailed Protocols

Protocol 1: Expression of Recombinant Human CYP2E1 in E. coli

This protocol outlines the expression and preparation of microsomes containing recombinant human CYP2E1.

Materials:

  • E. coli strain (e.g., C41(DE3))

  • Expression vector containing human CYP2E1 cDNA (e.g., pCW)

  • Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • 5-aminolevulinic acid (ALA)

  • Buffer A: 100 mM Tris-acetate (pH 7.6), 500 mM sucrose, 0.5 mM EDTA

  • Buffer B: 100 mM potassium phosphate (B84403) (pH 7.4), 20% (v/v) glycerol, 1 mM EDTA, 1 mM DTT, 1 mM PMSF

  • Lysozyme (B549824)

Procedure:

  • Transformation: Transform the expression vector into competent E. coli cells and plate on selective agar plates.

  • Culture: Inoculate a single colony into LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Scale-up: Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 30°C and induce protein expression by adding IPTG (final concentration 0.5 mM) and ALA (final concentration 0.5 mM) to facilitate heme synthesis.

  • Expression: Continue to grow the culture for 48-72 hours at 30°C with shaking.

  • Harvesting: Centrifuge the culture to pellet the cells.

  • Microsome Preparation:

    • Resuspend the cell pellet in Buffer A.

    • Add lysozyme and incubate on ice.

    • Sonicate the cell suspension to ensure complete lysis.

    • Centrifuge to remove cell debris.

    • Collect the supernatant and ultracentrifuge to pellet the membranes (microsomes).

    • Resuspend the microsomal pellet in Buffer B.

    • Determine the protein concentration (e.g., using a BCA assay) and CYP content (via CO-difference spectrum).

    • Store the microsomes at -80°C.

Protocol 2: Enzymatic Synthesis of this compound

This protocol describes the in vitro reaction to produce 19-HETE from arachidonic acid using the prepared recombinant CYP2E1 microsomes.

Materials:

  • Recombinant CYP2E1 microsomes

  • Human NADPH-cytochrome P450 reductase (CPR) (can be co-expressed or added)

  • Cytochrome b5 (optional, but can enhance activity)[4]

  • Arachidonic acid (substrate)

  • NADPH (cofactor)

  • Potassium phosphate buffer (pH 7.4)

  • Citric acid (for reaction termination)

  • Ethyl acetate (B1210297) (for extraction)

Reaction Setup:

ComponentFinal Concentration
Recombinant CYP2E150-100 pmol/mL
NADPH-CYP Reductase100-200 pmol/mL
Cytochrome b550-100 pmol/mL
Arachidonic Acid50-75 µM
NADPH1 mM
Potassium Phosphate Buffer100 mM

Procedure:

  • Pre-incubation: In a microcentrifuge tube, combine the recombinant CYP2E1 microsomes, CPR, cytochrome b5 (if used), and arachidonic acid in potassium phosphate buffer. Pre-incubate the mixture for 10 minutes at 37°C.[6]

  • Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate the reaction mixture for 10-20 minutes at 37°C with gentle shaking.

  • Termination: Stop the reaction by adding a small volume of 0.4 M citric acid.[6]

  • Extraction: Extract the lipid metabolites by adding an equal volume of ethyl acetate, vortexing, and centrifuging to separate the phases. Collect the organic (upper) phase. Repeat the extraction.

  • Drying: Evaporate the pooled organic phases to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for analysis.

Protocol 3: Analysis and Quantification of this compound

This protocol details the analysis of the reaction products to identify and quantify this compound.

Instrumentation:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Chiral chromatography column

Procedure:

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the metabolites using a suitable C18 column.

    • Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Detect the HETE isomers using mass spectrometry in negative ion mode, monitoring for the characteristic m/z transition of HETEs.

  • Chiral Separation:

    • To separate the 19(S)- and this compound enantiomers, use a chiral chromatography column.

    • Develop an isocratic or gradient elution method to achieve baseline separation of the two enantiomers.

    • Monitor the elution of the enantiomers using UV detection or by interfacing with the mass spectrometer.

  • Quantification:

    • Prepare a standard curve using authentic this compound standard.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Signaling Pathway of 19-HETE

While the specific signaling pathway for this compound is not fully elucidated, its enantiomer, 19(S)-HETE, is known to act as a potent agonist of the prostacyclin (IP) receptor.[1] This activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn mediates vasorelaxation and inhibition of platelet aggregation.[1] It is hypothesized that this compound may have distinct or even opposing effects, potentially by interacting with other G-protein coupled receptors or by modulating the activity of other signaling molecules.

G cluster_0 19(S)-HETE Signaling Pathway cluster_1 Potential this compound Interactions A 19(S)-HETE B Prostacyclin (IP) Receptor (GPCR) A->B activates C Adenylate Cyclase B->C activates E cAMP C->E D ATP D->E converted by F Protein Kinase A (PKA) E->F activates G Vasorelaxation & Platelet Inhibition F->G leads to H This compound I Other GPCRs? H->I J Modulation of 20-HETE signaling? H->J K Novel Cellular Effects I->K J->K

Signaling pathway of 19(S)-HETE and potential interactions of this compound.

Data Summary

The following table summarizes the expected outcomes and key parameters for the production of 19-HETE using recombinant CYP2E1.

ParameterValueReference
Enzyme Recombinant Human CYP2E1[4][5]
Substrate Arachidonic Acid[4]
Apparent Km 62 µM[4]
Vmax 5 nmol/min/nmol P450[4]
Major Metabolites 19-HETE, 18(R)-HETE[4][5]
19-HETE as % of Total Metabolites ~46%[4]
19(S)-HETE : this compound Ratio ~70 : 30[4][5]

Conclusion

The protocols outlined in this application note provide a robust framework for the production and analysis of this compound using recombinant CYP enzymes. By employing these methods, researchers can generate sufficient quantities of this important lipid mediator to investigate its biological functions and explore its potential as a therapeutic target. Further research into the specific signaling pathways of this compound will be critical in understanding its role in health and disease.

References

Application Notes and Protocols for In Vitro Studies with 19(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a stereoisomer of 19-hydroxyeicosatetraenoic acid, an arachidonic acid metabolite produced by cytochrome P450 (CYP) enzymes. While its counterpart, 19(S)-HETE, has been shown to be a potent activator of specific signaling pathways, this compound has often been observed to be inactive or significantly less potent in several cellular assays. However, recent studies have indicated that this compound may possess biological activity in specific contexts, such as in the protection against cardiac hypertrophy.

These application notes provide a summary of the known cellular effects of this compound, detailed protocols for treating cells with this compound, and diagrams of relevant signaling pathways and experimental workflows. Given the limited research on this compound, some protocols are based on general procedures for HETEs and comparative studies with its more active S-enantiomer.

Data Presentation

Quantitative Comparison of this compound and 19(S)-HETE Activity
AssayCell LineParameter MeasuredThis compound Activity19(S)-HETE ActivityReference
cAMP AccumulationMEG-01cAMP levelsInactive up to 10 µMEC₅₀ of 520 nM[1]
Na+/K+-ATPase ActivityRat Renal Cortical MicrosomesEnzyme activityNo effect at 10⁻⁶ MEC₅₀ of 3 x 10⁻⁷ M[2]
Cardiac Hypertrophy Protection (Angiotensin II-induced)RL-14, H9c2mRNA expression of hypertrophy markers (β/α-MHC ratio, ANP, IL-6, IL-8)Significant decrease at 20 µMSignificant decrease at 20 µM[3]
CYP1B1 Catalytic ActivityRL-14, H9c2Metabolite formationSignificant inhibitionSignificant inhibition[3]
Lipoxygenase (LOX) and Cyclooxygenase (COX) Protein ExpressionRL-14, H9c2Protein levels of 5-LOX, 12-LOX, and COX-2Significant decreaseSignificant decrease[3]
15-Lipoxygenase (15-LOX) Protein ExpressionRL-14, H9c2Protein levelsNo significant effectSignificant decrease[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Objective: To prepare stock and working solutions of this compound for treating cells in vitro.

Materials:

  • This compound (typically supplied in an organic solvent like ethanol (B145695) or as a solid)

  • Anhydrous ethanol or dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, serum-free cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • If this compound is a solid, dissolve it in anhydrous ethanol or DMSO to create a high-concentration stock solution (e.g., 1-10 mM).

    • For example, to prepare a 1 mM stock solution from 1 mg of this compound (Molecular Weight: 320.48 g/mol ):

      • Volume of solvent = (1 mg / 320.48 g/mol ) / 1 mmol/L = 3.12 mL.

    • Aliquot the stock solution into small volumes to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare working solutions by diluting the stock solution in a sterile, serum-free cell culture medium to the desired final concentration.

    • Important: The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of the solvent.[4]

Protocol 2: Assessment of Cardioprotective Effects of this compound on Angiotensin II-Induced Cardiac Hypertrophy

Objective: To determine the effect of this compound on angiotensin II (Ang II)-induced cardiac hypertrophy in cardiomyocytes.[3]

Cell Lines: RL-14, H9c2

Materials:

  • RL-14 or H9c2 cells

  • Complete cell culture medium

  • Angiotensin II

  • This compound working solutions

  • Vehicle control

  • 6-well plates

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

Procedure:

  • Cell Seeding: Seed RL-14 or H9c2 cells in 6-well plates and culture until they reach 70-80% confluency.

  • Treatment:

    • Treat cells with the vehicle or 10 µM Ang II in the absence or presence of 20 µM this compound.

    • Incubate the cells for 24 hours.

  • Endpoint Analysis (mRNA Expression):

    • After the 24-hour incubation, wash the cells with ice-cold PBS.

    • Lyse the cells and extract total RNA using a suitable kit and protocol.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct qRT-PCR to measure the mRNA expression levels of hypertrophy markers (e.g., β/α-myosin heavy chain ratio, atrial natriuretic peptide (ANP), interleukin-6 (IL-6), and interleukin-8 (IL-8)).

    • Normalize the expression of target genes to a suitable housekeeping gene (e.g., GAPDH).

Protocol 3: General Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • This compound working solutions

  • Vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[4]

  • Treatment: Replace the medium with 100 µL of medium containing various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Visualizations

G cluster_0 General Workflow for Cell Treatment with this compound A Prepare this compound Stock Solution C Prepare Working Solutions of this compound and Vehicle Control A->C B Seed Cells in Culture Plates D Treat Cells B->D C->D E Incubate for a Defined Period D->E F Perform Cellular Assays (e.g., qPCR, Western Blot, Viability) E->F G Data Collection and Analysis F->G

General experimental workflow for in vitro cell treatment.

G cluster_1 Signaling Pathway of 19(S)-HETE (for comparison) S_HETE 19(S)-HETE IP_Receptor IP Receptor S_HETE->IP_Receptor G_alpha_s Gαs IP_Receptor->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Vasorelaxation, Platelet Inhibition PKA->Cellular_Response

Known signaling pathway of 19(S)-HETE leading to vasorelaxation and platelet inhibition.[1]

G cluster_2 Proposed Protective Pathway of this compound in Cardiac Hypertrophy Ang_II Angiotensin II Hypertrophy_Stimuli Hypertrophic Stimuli Ang_II->Hypertrophy_Stimuli Hypertrophy_Markers Increased β/α-MHC, ANP, IL-6, IL-8 Hypertrophy_Stimuli->Hypertrophy_Markers Cardiac_Hypertrophy Cardiac Hypertrophy Hypertrophy_Stimuli->Cardiac_Hypertrophy R_HETE This compound CYP1B1 CYP1B1 R_HETE->CYP1B1 inhibits LOX_COX 5-LOX, 12-LOX, COX-2 R_HETE->LOX_COX downregulates CYP1B1->Hypertrophy_Stimuli contributes to LOX_COX->Hypertrophy_Stimuli contributes to Hypertrophy_Markers->Cardiac_Hypertrophy

A proposed mechanism for the protective effects of this compound against cardiac hypertrophy.[3]

References

Troubleshooting & Optimization

Technical Support Center: Stability and Analysis of 19(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and analysis of this compound in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a biologically active lipid mediator, a metabolite of arachidonic acid produced by cytochrome P450 (CYP450) enzymes. Like other polyunsaturated fatty acids, this compound is susceptible to degradation through auto-oxidation due to its multiple double bonds. This instability can lead to inaccurate quantification and misinterpretation of its physiological roles. Therefore, meticulous sample handling and storage are critical to maintain its integrity.

Q2: What are the primary degradation pathways for this compound in biological samples?

A2: The primary degradation pathway for this compound is non-enzymatic auto-oxidation, initiated by free radicals attacking the methylene (B1212753) groups between the double bonds. This can lead to the formation of various oxidation byproducts, compromising the accuracy of experimental results. Enzymatic degradation can also occur if samples are not properly handled to inhibit endogenous enzyme activity.

Q3: What is the recommended storage temperature and duration for samples containing this compound?

A3: For long-term storage, it is highly recommended to store biological samples intended for this compound analysis at -80°C. Studies on a broad range of oxylipins, including various HETEs, have shown that their concentrations remain stable for up to 15 months at -80°C with minimal degradation.[1] Storage at -20°C is suitable for shorter periods, but the risk of degradation increases over time. For any storage duration, it is crucial to minimize exposure to ambient temperature and light.

Q4: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?

A4: While specific data for this compound is limited, it is a best practice to minimize freeze-thaw cycles for all lipid analytes. Each cycle can introduce variability and potentially accelerate degradation. If multiple analyses from the same sample are anticipated, it is advisable to aliquot the sample into single-use vials after initial processing and before freezing.

Q5: Should I use plasma or serum for this compound analysis?

A5: Plasma is generally the preferred matrix for analyzing circulating eicosanoids like this compound. The coagulation process in serum collection can activate platelets, which may exogenously generate HETEs and other eicosanoids, leading to artificially elevated levels. If serum must be used, it is important to be aware of this potential for artifactual generation.

Troubleshooting Guides

Low Recovery of this compound
Symptom Possible Cause Troubleshooting Action
Low or no detectable this compound signal Degradation during sample collection and processing. - Ensure blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. - Add an antioxidant like butylated hydroxytoluene (BHT) to the collection tube or during the initial processing step to prevent auto-oxidation. - Process samples (centrifugation to obtain plasma) as quickly as possible at 4°C.
Degradation during storage. - Store plasma samples at -80°C immediately after processing. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.
Inefficient extraction. - Review the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the sorbent type (for SPE) and solvents are appropriate for a relatively nonpolar lipid like this compound. C18 is a commonly used SPE sorbent. - Optimize the pH of the sample before extraction. Acidifying the sample to approximately pH 3.5 will protonate the carboxylic acid group of this compound, increasing its retention on reversed-phase SPE sorbents.
Instrumental issues. - Verify the sensitivity and calibration of the LC-MS/MS instrument. Run a system suitability test with a known standard of this compound.
High Variability in this compound Measurements
Symptom Possible Cause Troubleshooting Action
Inconsistent results between replicate samples. Inconsistent sample handling. - Standardize the entire workflow from sample collection to analysis. Ensure uniform timing for each step, especially incubation times and temperatures.
Variable extraction efficiency. - For SPE, ensure the sorbent bed does not dry out before sample loading. - Maintain a consistent and slow flow rate during sample loading and elution to ensure proper interaction with the sorbent. - Use an internal standard (e.g., a deuterated version of 19-HETE) to account for variability in extraction and instrument response.
Matrix effects in LC-MS/MS. - Optimize the chromatographic separation to resolve this compound from co-eluting matrix components. - Evaluate and minimize ion suppression or enhancement by adjusting the sample cleanup procedure or using a different ionization source if possible.

Data on Oxylipin Stability

Storage Condition Duration Finding
4°C (Pre-centrifugation of whole blood) Up to 24 hoursMost oxylipin classes remained stable.
20°C (Pre-centrifugation of whole blood) Up to 4 hoursMost oxylipin classes remained stable.
-20°C (Plasma) Up to 5 daysMost oxylipin classes remained stable.
-80°C (Plasma) 15 monthsAutoxidative processes led to a slight increase in 9-HETE, but overall, oxylipins were considered robust.
Data adapted from a comprehensive study on the stability of 133 oxylipins in human plasma.[1]

Experimental Protocols

Protocol for Blood Sample Collection and Processing for this compound Analysis
  • Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

  • Antioxidant Addition: Immediately after collection, add an antioxidant such as BHT to a final concentration of 0.01 M to inhibit auto-oxidation.

  • Cooling: Place the collection tubes on ice immediately.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Aliquoting: Carefully transfer the plasma supernatant to clean, pre-labeled polypropylene (B1209903) tubes. Aliquot into single-use volumes to avoid freeze-thaw cycles.

  • Storage: Snap-freeze the plasma aliquots in liquid nitrogen and store them at -80°C until analysis.

Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline and may require optimization for specific sample types and LC-MS/MS systems.

  • Internal Standard Spiking: Thaw the plasma sample on ice. Spike the plasma with a deuterated internal standard for 19-HETE to allow for accurate quantification.

  • Acidification: Acidify the plasma sample to a pH of approximately 3.5 with a dilute acid (e.g., 1% formic acid) to protonate the this compound.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2-3 mL of methanol (B129727) followed by 2-3 mL of deionized water.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 2-3 mL of an aqueous solution with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for 10-15 minutes.

  • Elution: Elute the this compound from the cartridge with 1-2 mL of a suitable organic solvent such as methanol, acetonitrile, or ethyl acetate.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis Analysis blood_collection Whole Blood Collection (EDTA tube) add_bht Add BHT blood_collection->add_bht ice Place on Ice add_bht->ice centrifuge Centrifuge at 4°C ice->centrifuge plasma Collect Plasma centrifuge->plasma aliquot Aliquot Plasma plasma->aliquot store Store at -80°C aliquot->store thaw Thaw Plasma on Ice spike Spike with Internal Standard thaw->spike acidify Acidify to pH 3.5 spike->acidify load Load Sample acidify->load condition Condition C18 Cartridge condition->load wash Wash Cartridge load->wash dry Dry Cartridge wash->dry elute Elute this compound dry->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute for Analysis evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_degradation Degradation Troubleshooting cluster_extraction_issues Extraction Troubleshooting start Low this compound Recovery check_degradation Suspect Degradation? start->check_degradation check_extraction Suspect Extraction Issue? start->check_extraction review_collection Review Collection Protocol: - Immediate cooling? - Antioxidant used? check_degradation->review_collection Yes check_spe Review SPE Protocol: - Correct sorbent? - Proper conditioning? check_extraction->check_spe Yes review_storage Review Storage Conditions: - Stored at -80°C? - Minimized freeze-thaw? review_collection->review_storage check_ph Verify Sample pH: - Acidified before loading? check_spe->check_ph check_solvents Evaluate Solvents: - Wash too strong? - Elution too weak? check_ph->check_solvents check_flow_rate Check Flow Rate: - Slow and consistent? check_solvents->check_flow_rate

Caption: Troubleshooting logic for low this compound recovery.

signaling_pathway cluster_formation This compound Formation cluster_action Cellular Action AA Arachidonic Acid CYP450 Cytochrome P450 (e.g., CYP2E1) AA->CYP450 HETE_19R This compound CYP450->HETE_19R GPR75 GPR75 Receptor HETE_19R->GPR75 Antagonist HETE_20 20-HETE HETE_20->GPR75 Agonist Vasoconstriction Vasoconstriction GPR75->Vasoconstriction Stimulates

Caption: Simplified this compound formation and antagonistic action.

References

enhancing detection sensitivity of 19(R)-HETE in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 19(R)-hydroxyeicosatetraenoic acid [19(R)-HETE]. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the detection sensitivity and overcome common challenges in the mass spectrometric quantification of this important lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What is the most effective ionization technique for this compound analysis?

A1: Electrospray ionization (ESI) in negative ion mode is the most effective and commonly used technique for analyzing this compound and other eicosanoids.[1][2][3] This is because the carboxylic acid group present in the structure of HETEs is readily deprotonated to form a carboxylate anion [M-H]⁻, which provides a strong signal for mass spectrometric detection.[1]

Q2: Why am I seeing low signal intensity for my this compound samples?

A2: Low signal intensity is a common issue that can stem from several factors:

  • Suboptimal Sample Preparation: Inefficient extraction can lead to significant analyte loss. Solid-phase extraction (SPE) is generally preferred over liquid-liquid extraction (LLE) as it is more effective at removing endogenous impurities that can cause ion suppression.[4]

  • Analyte Degradation: Oxylipins are susceptible to oxidation. It is crucial to add antioxidants, such as butylated hydroxytoluene (BHT), during sample homogenization and extraction to prevent degradation.[5]

  • Ion Suppression (Matrix Effects): Co-eluting substances from the biological matrix can interfere with the ionization of this compound, reducing its signal.[6][7] Improving chromatographic separation or using a more rigorous sample cleanup protocol can mitigate these effects.[4][6]

  • Incorrect MS Parameters: The mass spectrometer's source conditions (e.g., gas flows, temperature, voltage) and tandem MS parameters (collision energy) must be optimized specifically for this compound.[2][8]

Q3: How critical is the use of an internal standard for this compound quantification?

A3: The use of a stable isotope-labeled internal standard (e.g., a deuterated analog) is crucial for accurate and precise quantification.[4] An internal standard is added at the beginning of the sample preparation process and corrects for variability in extraction efficiency, chromatographic response, and matrix effects, allowing for reliable normalization of the results.[4][9] For instance, 20-HETE-d6 has been successfully used as an internal standard for the quantification of 19-HETE.[5]

Q4: Can I distinguish between this compound and its 19(S)-HETE enantiomer using standard LC-MS/MS?

A4: Standard reverse-phase LC columns (like C18) will not separate enantiomers such as this compound and 19(S)-HETE, as they have identical physicochemical properties and mass spectra. To differentiate between these stereoisomers, chiral chromatography is required.[10][11] This is biologically important as different enantiomers can have distinct physiological activities.[12]

Troubleshooting Guides

Issue 1: Poor Sensitivity and High Limit of Quantification (LLOQ)

This guide provides a systematic approach to diagnosing and resolving low sensitivity in your this compound assay.

G start Start: Low this compound Signal ms_check Step 1: Verify MS Performance start->ms_check ms_tune Is the instrument tuned and calibrated? ms_check->ms_tune ms_solution Action: Perform routine tuning and calibration using manufacturer's standards. ms_tune->ms_solution No sample_prep Step 2: Evaluate Sample Preparation ms_tune->sample_prep Yes ms_solution->ms_check extraction_check Is extraction recovery low? sample_prep->extraction_check extraction_solution Action: Spike blank matrix with standard pre- and post-extraction to calculate recovery. Optimize SPE/LLE protocol. Ensure use of antioxidants (BHT). extraction_check->extraction_solution Yes lc_check Step 3: Assess Chromatography extraction_check->lc_check No extraction_solution->sample_prep peak_shape Are peaks broad or tailing? lc_check->peak_shape lc_solution Action: Check for column degradation. Optimize gradient to ensure this compound elutes in a sharp peak. Verify mobile phase composition. peak_shape->lc_solution Yes matrix_effect Is there evidence of ion suppression? peak_shape->matrix_effect No lc_solution->lc_check matrix_solution Action: Compare analyte response in solvent vs. post-extraction spiked blank matrix. Adjust chromatography to separate analyte from suppressive region. matrix_effect->matrix_solution Yes end_node Resolution: Improved Sensitivity matrix_effect->end_node No matrix_solution->lc_check

Caption: Troubleshooting workflow for low this compound detection sensitivity.

Data & Protocols

Quantitative Data Summary

The following tables summarize typical instrument parameters and performance metrics reported in the literature for HETE analysis.

Table 1: Example LC-MS/MS Method Parameters

Parameter Setting Source
LC Column C18 reverse phase (e.g., 2.1 x 150 mm, 1.8 µm) [1][9]
Mobile Phase A Water with 0.1% Acetic Acid or 0.1% Formic Acid [2][9]
Mobile Phase B Acetonitrile/Methanol (B129727) with 0.1% Acetic Acid [2][9]
Flow Rate 0.3 - 0.5 mL/min [5][9]
Ionization Mode Negative ESI [1][3]

| Analysis Mode | Multiple Reaction Monitoring (MRM) |[3][8] |

Table 2: Mass Spectrometry Transitions and Performance

Analyte Precursor Ion (m/z) Product Ion (m/z) Reported LLOQ Source
19-HETE 319 231 0.94 ng/mL [3][5]
19-HETE 319 - 50 pg/mL [6]
20-HETE 319.2 275.1 - [13]

| General HETEs | 319 | - | 10-100 pg/mL |[6] |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a generalized procedure based on common practices for oxylipin extraction.[4][14]

  • Sample Preparation: To 500 µL of plasma, add an appropriate amount of deuterated internal standard (e.g., 20-HETE-d6). Add an antioxidant like BHT to prevent oxidation.[5]

  • Protein Precipitation & Acidification: Precipitate proteins by adding 1.5 mL of cold methanol. Vortex and centrifuge. Transfer the supernatant to a new tube. Acidify the supernatant to a pH of ~3.5 with 0.1% acetic acid to ensure the carboxylic acid group is protonated.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Apply the acidified sample supernatant to the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute the this compound and other lipids with 1 mL of methanol into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 80:20 Water:Acetonitrile) for analysis.

Visualized Pathways and Workflows

This compound Biosynthesis Pathway

This compound is synthesized from arachidonic acid primarily through the action of cytochrome P450 (CYP450) enzymes.[12][14]

G cluster_enzymes Enzymes AA Arachidonic Acid (in cell membrane) Free_AA Free Arachidonic Acid AA->Free_AA release PLA2 Phospholipase A2 HETE This compound Free_AA->HETE catalysis CYP450 Cytochrome P450 (ω-1 hydroxylase)

Caption: Biosynthesis of this compound from arachidonic acid via the CYP450 pathway.

General LC-MS/MS Experimental Workflow

The following diagram outlines the standard workflow for the quantification of this compound from biological samples.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Biological Sample (e.g., Plasma, Tissue) Spike 2. Add Internal Standard & Antioxidant Sample->Spike Extract 3. Solid-Phase Extraction (SPE) Spike->Extract Dry 4. Dry & Reconstitute Extract->Dry LC 5. LC Separation (C18 Column) Dry->LC MS 6. MS/MS Detection (Negative ESI, MRM) LC->MS Data 7. Data Processing & Quantification MS->Data

Caption: Standard experimental workflow for this compound analysis by LC-MS/MS.

References

Technical Support Center: Chemical Synthesis of 19(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound include:

  • Stereocontrol: Achieving the desired (R) configuration at the C19 hydroxyl group requires highly selective asymmetric synthesis methods.

  • Polyene Synthesis: Constructing the all-cis polyene chain is susceptible to isomerization and side reactions.

  • Purification: Separating the final this compound product from reaction byproducts and potential stereoisomers can be complex, often requiring multi-step chromatographic techniques.

  • Protecting Group Strategy: The multiple reactive sites in the molecule necessitate a robust protecting group strategy to ensure chemoselectivity throughout the synthetic sequence.

Q2: Why is achieving the specific (R) stereochemistry at the C19 position so critical?

A2: The biological activity of 19-HETE is highly stereospecific. This compound is a potent antagonist of the vasoconstrictor 20-HETE, while the (S)-enantiomer is inactive in this regard.[1][2] Therefore, for pharmacological studies and drug development, obtaining the enantiomerically pure (R)-isomer is essential.

Q3: What are the common strategies for introducing the chiral center in this compound synthesis?

A3: Common strategies include:

  • Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure starting material that already contains the desired stereocenter.

  • Asymmetric Synthesis: Employing a chiral catalyst or auxiliary to induce stereoselectivity in a key bond-forming reaction. The Sharpless asymmetric epoxidation is a powerful method for creating chiral epoxy alcohols, which are versatile intermediates for this purpose.

  • Enzymatic Resolution: Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

Q4: What are the key bond-forming reactions used to construct the carbon skeleton of this compound?

A4: The carbon backbone of this compound is typically assembled using a combination of modern cross-coupling and olefination reactions, such as:

  • Sonogashira Coupling: To form carbon-carbon triple bonds, which can be later reduced to cis-double bonds.

  • Horner-Wadsworth-Emmons (HWE) Reaction: To create carbon-carbon double bonds with good stereocontrol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chemical synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Sonogashira Coupling 1. Catalyst deactivation. 2. Homocoupling of the terminal alkyne (Glaser coupling). 3. Incomplete reaction.1. Ensure anaerobic conditions and use fresh, high-quality catalyst and reagents. 2. Consider using a copper-free Sonogashira protocol or adding a reducing agent to minimize homocoupling.[3] 3. Monitor the reaction by TLC or LC-MS and adjust reaction time and temperature as needed.
Poor Stereoselectivity in Horner-Wadsworth-Emmons (HWE) Reaction 1. Inappropriate choice of base or reaction conditions. 2. Steric hindrance in the reactants.1. For Z-selectivity, consider using Still-Gennari conditions (e.g., KHMDS and 18-crown-6). For E-selectivity, standard NaH or other non-coordinating bases are typically used.[4][5] 2. The stereochemical outcome can be influenced by the steric bulk of the phosphonate (B1237965) and aldehyde. Optimization of these components may be necessary.
Incomplete Reduction of Alkynes to cis-Alkenes 1. Over-reduction to the alkane. 2. Catalyst poisoning or deactivation. 3. Incomplete reaction.1. Use a poisoned catalyst such as Lindlar's catalyst to prevent over-reduction.[6][7][8][9] 2. Ensure the catalyst is fresh and the reaction is run under a hydrogen atmosphere. 3. Monitor the reaction progress carefully and stop the reaction once the starting material is consumed.
Difficulty in Removing Silyl (B83357) Protecting Groups (e.g., TBS, TIPS) 1. Steric hindrance around the silyl ether. 2. Inappropriate deprotection reagent or conditions.1. For sterically hindered silyl ethers, a more reactive fluoride (B91410) source (e.g., HF-Pyridine) or longer reaction times may be necessary. 2. Tetrabutylammonium fluoride (TBAF) is a common reagent, but its effectiveness can be influenced by the solvent and the presence of water.[10][11] Acidic deprotection (e.g., with acetic acid or PPTS) is an alternative.
Poor Separation of this compound and 19(S)-HETE Enantiomers 1. Inappropriate chiral stationary phase (CSP) for HPLC. 2. Suboptimal mobile phase composition.1. Polysaccharide-based chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective for separating HETE enantiomers. 2. Optimize the mobile phase by varying the ratio of hexane (B92381) and alcohol (e.g., isopropanol, ethanol) and the acidic modifier (e.g., trifluoroacetic acid).

Experimental Protocols

Proposed Synthetic Route for this compound

The following is a plausible, multi-step synthetic route for this compound, constructed from established chemical transformations. This is a representative example, and specific conditions may require optimization.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Fragment Coupling and Elaboration A1 Allyl Alcohol A2 Chiral Epoxy Alcohol A1->A2 Sharpless Asymmetric Epoxidation A3 (R)-1-((tert-butyldiphenylsilyl)oxy)pent-2-yn-4-ol A2->A3 Ring opening with alkyne C1 Coupled Polyenyne A3->C1 Sonogashira Coupling B1 1,4-pentadiene (B1346968) B2 5-bromopenta-1,4-diene B1->B2 Allylic Bromination B2->C1 Sonogashira Coupling C2 Aldehyde C1->C2 Oxidative cleavage C3 Full Carbon Skeleton (alkyne) C2->C3 Horner-Wadsworth-Emmons C4 Full Carbon Skeleton (cis-alkene) C3->C4 Lindlar Reduction C5 This compound C4->C5 Deprotection

Caption: Plausible synthetic workflow for this compound.

1. Synthesis of Chiral Building Block (Fragment A): (R)-1-((tert-butyldiphenylsilyl)oxy)pent-2-yn-4-ol

  • Step 1: Sharpless Asymmetric Epoxidation of Allyl Alcohol.

    • Protocol: To a solution of titanium(IV) isopropoxide and (+)-diethyl tartrate in dichloromethane (B109758) at -20 °C, add a solution of tert-butyl hydroperoxide. Then, add allyl alcohol dropwise and stir the reaction at -20 °C for several hours.

    • Purpose: This reaction establishes the chiral center that will become the C19 hydroxyl group in the final product.

  • Step 2: Ring Opening of the Chiral Epoxy Alcohol.

    • Protocol: The chiral epoxy alcohol is reacted with the lithium salt of a protected propargyl alcohol (e.g., TBS-protected propargyl alcohol) in the presence of a Lewis acid such as BF₃·OEt₂ at low temperature.

    • Purpose: This step introduces the alkyne functionality and extends the carbon chain.

2. Synthesis of Fragment B: 5-bromopenta-1,4-diene

  • Protocol: 1,4-pentadiene can be selectively brominated at the allylic position using N-bromosuccinimide (NBS) and a radical initiator such as AIBN in a suitable solvent like carbon tetrachloride.

  • Purpose: To create an electrophilic fragment for coupling with the alkyne.

3. Fragment Coupling and Chain Elaboration

  • Step 1: Sonogashira Coupling.

    • Protocol: The terminal alkyne of Fragment A is coupled with the vinyl bromide of Fragment B using a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a solvent like THF.

    • Purpose: To join the two key fragments of the molecule.

  • Step 2: Oxidative Cleavage.

    • Protocol: The terminal double bond of the coupled product is cleaved to an aldehyde using ozonolysis followed by a reductive workup (e.g., with zinc dust or dimethyl sulfide).

    • Purpose: To generate the aldehyde required for the subsequent chain extension.

  • Step 3: Horner-Wadsworth-Emmons (HWE) Reaction.

    • Protocol: The aldehyde is reacted with a suitable phosphonate ylide (e.g., derived from a phosphonate ester of a C14 carboxylic acid precursor) in the presence of a base to form the C14-C15 double bond.

    • Purpose: To complete the 20-carbon backbone of the HETE molecule.

  • Step 4: Lindlar Reduction.

    • Protocol: The internal alkyne is selectively reduced to a cis-alkene using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate) under a hydrogen atmosphere.

    • Purpose: To create the all-cis double bond configuration of the natural product.

  • Step 5: Deprotection.

    • Protocol: The silyl protecting group on the C19 hydroxyl and the ester protecting group on the carboxylic acid are removed. Silyl ethers are typically cleaved with a fluoride source like TBAF, and the ester is hydrolyzed under basic conditions (e.g., with LiOH).

    • Purpose: To reveal the final this compound molecule.

4. Purification of this compound by Chiral HPLC

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 95:5:0.1 v/v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: The crude product is dissolved in the mobile phase and filtered through a 0.22 µm filter before injection.

Quantitative Data Summary

The following table presents representative yields and enantiomeric excess (ee) for key steps in a hypothetical synthesis of this compound, based on literature values for similar transformations.

Reaction Step Description Representative Yield (%) Representative Enantiomeric Excess (ee %)
Sharpless Asymmetric Epoxidation Formation of chiral epoxy alcohol80 - 95>95
Sonogashira Coupling Coupling of Fragments A and B70 - 90N/A
Horner-Wadsworth-Emmons Reaction Formation of the C14-C15 double bond60 - 85N/A
Lindlar Reduction Selective reduction of alkyne to cis-alkene85 - 98N/A
Final Purification Chiral HPLC>98% purity>99%

Signaling Pathway

Antagonism of 20-HETE-Induced Vasoconstriction by this compound

20-HETE is a potent vasoconstrictor that plays a role in the regulation of vascular tone. It acts on vascular smooth muscle cells (VSMCs) to increase intracellular calcium concentrations, leading to cell contraction. This compound has been shown to antagonize this effect.

G cluster_0 Vascular Smooth Muscle Cell AA Arachidonic Acid CYP4A_4F CYP4A/4F AA->CYP4A_4F ω-hydroxylase HETE20 20-HETE CYP4A_4F->HETE20 PLC PLC HETE20->PLC Activation K_channel BKCa Channel HETE20->K_channel Inhibition IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Contraction Contraction Ca_release->Contraction Depolarization Membrane Depolarization K_channel->Depolarization Ca_influx L-type Ca²⁺ Channel Influx Depolarization->Ca_influx Ca_influx->Contraction HETE19R This compound HETE19R->HETE20 Antagonism

Caption: this compound antagonizes 20-HETE's vasoconstrictive signaling.

In vascular smooth muscle cells, 20-HETE, produced from arachidonic acid by CYP4A/4F enzymes, leads to vasoconstriction through two primary mechanisms:

  • Inhibition of Potassium Channels: 20-HETE inhibits the large-conductance calcium-activated potassium (BKCa) channels.[12] This leads to membrane depolarization, which in turn opens voltage-gated L-type calcium channels, causing an influx of extracellular calcium and promoting contraction.[12]

  • Activation of PLC: 20-HETE can also activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃), which triggers the release of calcium from intracellular stores (the sarcoplasmic reticulum), further contributing to muscle contraction.

This compound acts as an antagonist to these effects of 20-HETE, thereby promoting vasodilation.[1][2]

References

Technical Support Center: Optimizing Chiral HPLC Conditions for HETE Enantiomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of hydroxyeicosatetraenoic acid (HETE) enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the optimization of chiral HPLC conditions.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of HETE enantiomers important?

Hydroxyeicosatetraenoic acids (HETEs) are signaling lipids derived from arachidonic acid that play crucial roles in various physiological and pathological processes, including inflammation, cell proliferation, and ion transport.[1] HETEs exist as enantiomers (R and S forms), which can exhibit distinct biological activities. For example, 12(S)-HETE is known to promote tumor cell metastasis and inflammation, while 12(R)-HETE can activate different signaling pathways.[2] Therefore, the accurate separation and quantification of individual enantiomers are essential for understanding their specific biological roles and for the development of stereochemically pure therapeutic agents.

Q2: What are the most common chiral stationary phases (CSPs) for HETE enantiomer separation?

Polysaccharide-based CSPs are the most widely used and successful for the chiral separation of HETE enantiomers. These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. Commonly used columns include:

  • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1]

  • Chiralpak® AD-RH (for reversed-phase applications)[3]

  • Lux® Amylose-2 [2]

The selection of the appropriate CSP is often the most critical step in method development and may require screening of several different columns.[4]

Q3: What are typical mobile phase compositions for normal-phase and reversed-phase chiral HPLC of HETEs?

  • Normal-Phase: A mixture of a non-polar solvent like n-hexane with a polar modifier such as isopropanol (B130326) or ethanol (B145695) is common. A small amount of an acidic additive like trifluoroacetic acid (TFA) or acetic acid is often included to improve peak shape and resolution for these acidic analytes. A typical starting mobile phase could be n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).[5]

  • Reversed-Phase: This mode is often preferred for its compatibility with mass spectrometry. Mobile phases typically consist of an aqueous component with an organic modifier like acetonitrile (B52724) or methanol. An acidic modifier such as formic acid or acetic acid is usually added. An example is Methanol:Water:Acetic Acid (95:5:0.1, v/v/v).[2]

Q4: How does temperature affect the chiral separation of HETE enantiomers?

Temperature can have a significant and sometimes unpredictable effect on chiral separations. Generally, lower temperatures tend to increase chiral selectivity and, therefore, resolution.[6] However, higher temperatures can lead to improved peak efficiency and shape. It is crucial to control the column temperature and optimize it for each specific separation, as in some cases, an increase in temperature can surprisingly improve resolution or even reverse the elution order of the enantiomers. A good starting point for optimization is ambient temperature (e.g., 25 °C).[5]

Troubleshooting Guide

This guide addresses common issues encountered during the chiral HPLC separation of HETE enantiomers.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).

Possible Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for HETE enantiomers.

    • Solution: Screen different polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving selectivity.

    • Solution (Normal-Phase):

      • Vary the ratio of the polar modifier (isopropanol or ethanol) in the non-polar solvent (n-hexane).

      • Optimize the concentration of the acidic additive (TFA or acetic acid), typically in the range of 0.05% to 0.2%.

    • Solution (Reversed-Phase):

      • Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous phase.

      • Optimize the type and concentration of the acidic additive (formic acid or acetic acid).

  • Inappropriate Column Temperature: Temperature influences the thermodynamics of the chiral recognition process.

    • Solution: Systematically vary the column temperature. Start at ambient temperature and then decrease in 5°C increments. If resolution does not improve, try increasing the temperature from the initial setting.

  • Incorrect Flow Rate: While less common for improving resolution, the flow rate can impact efficiency.

    • Solution: For difficult separations, try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to potentially increase column efficiency.[6]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: Asymmetric peaks, which can lead to inaccurate integration and reduced resolution.

Possible Causes and Solutions:

  • Secondary Interactions with the Stationary Phase: The acidic nature of HETEs can lead to interactions with residual silanols on the silica support of the CSP, causing peak tailing.

    • Solution: Ensure an acidic additive (TFA, acetic acid, or formic acid) is present in the mobile phase to suppress the ionization of the HETE carboxylic acid group and minimize these secondary interactions. The concentration may need to be optimized.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute the sample and re-inject. If the peak shape improves, the original sample concentration was too high.

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.

    • Solution: Flush the column with a strong solvent (refer to the column manufacturer's instructions). If the problem persists, the column may need to be replaced.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: Poor Resolution or Peak Shape check_resolution Resolution < 1.5? start->check_resolution check_peak_shape Poor Peak Shape? check_resolution->check_peak_shape No optimize_mp Optimize Mobile Phase (Solvent Ratio & Additive) check_resolution->optimize_mp Yes check_overload Check for Column Overload (Dilute Sample) check_peak_shape->check_overload Yes end_good Problem Solved check_peak_shape->end_good No, Peaks are Symmetrical optimize_mp->check_resolution Re-evaluate optimize_temp Optimize Temperature optimize_mp->optimize_temp Partial Improvement optimize_temp->check_resolution Re-evaluate screen_csp Screen Different CSPs optimize_temp->screen_csp No Improvement screen_csp->end_good Resolution Achieved end_bad Consult Manufacturer screen_csp->end_bad No Resolution check_injection_solvent Check Injection Solvent check_overload->check_injection_solvent Peak Shape Still Poor check_overload->end_good Peak Shape Improved check_column_health Check Column Health (Flush or Replace) check_injection_solvent->check_column_health Peak Shape Still Poor check_injection_solvent->end_good Peak Shape Improved check_column_health->end_good Peak Shape Improved check_column_health->end_bad No Improvement

Caption: A logical workflow for troubleshooting common chiral HPLC issues.

Quantitative Data Summary

The following tables provide starting conditions for the chiral separation of various HETE enantiomers. These should be considered as starting points for method development and will likely require further optimization.

Table 1: Normal-Phase HPLC Conditions for HETE Enantiomer Separation

HETE IsomerChiral Stationary PhaseMobile Phase Composition (v/v/v)Flow Rate (mL/min)Temperature (°C)
18-HETE Chiralcel OD-H (250 x 4.6 mm, 5 µm)n-Hexane:Isopropanol:TFA (90:10:0.1)[5]1.025
15-HETE Chiralpak AD-H (250 x 4.6 mm, 5 µm)n-Hexane:Isopropanol:Acetic Acid (95:5:0.1)[7]1.025
12-HETE Chiralcel OD (250 x 4.6 cm)n-Hexane:Isopropanol (100:5)1.1Not Specified
5-, 8-, 9-, 11-HETE Chiralpak AD (250 x 4.6 mm)n-Hexane:Ethanol:Acetic Acid (95:5:0.1)1.0Not Specified

Table 2: Reversed-Phase HPLC Conditions for HETE Enantiomer Separation

HETE IsomerChiral Stationary PhaseMobile Phase Composition (v/v/v)Flow Rate (mL/min)Temperature (°C)
15-HETE Chiralpak AD-RHAcetonitrile:Water with 0.1% Formic Acid (Gradient)0.830
12-HETE ChiralPak AD-RH (150 x 4.6 mm, 5 µm)Methanol:Water:Acetic Acid (95:5:0.1)[2]1.0Not Specified
General HETEs Chiralpak AD-RHAcetonitrile:Water with 0.1% Formic Acid1.0Not Specified

Experimental Protocols

Protocol 1: General Method Development for Chiral HPLC Separation of HETE Enantiomers

This protocol outlines a systematic approach to developing a robust chiral HPLC method for HETE enantiomer separation.

1. Sample Preparation:

  • For biological samples, perform lipid extraction using a suitable method such as liquid-liquid extraction (LLE) with ethyl acetate (B1210297) or solid-phase extraction (SPE).[2]

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase to be tested.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Initial Screening of Chiral Stationary Phases and Mobile Phases:

  • Select at least two different polysaccharide-based chiral columns (e.g., one cellulose-based and one amylose-based).

  • For each column, screen with both a normal-phase and a reversed-phase mobile phase system.

    • Normal-Phase Screening:

    • Mobile Phase A: n-Hexane:Isopropanol:TFA (90:10:0.1)

    • Mobile Phase B: n-Hexane:Ethanol:TFA (90:10:0.1)

      • Reversed-Phase Screening:

    • Mobile Phase C: Acetonitrile:Water:Formic Acid (80:20:0.1)

    • Mobile Phase D: Methanol:Water:Formic Acid (80:20:0.1)

  • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.[1]

  • Inject the racemic HETE standard and monitor the chromatogram for any signs of peak separation.

3. Method Optimization:

  • Once partial separation is observed, optimize the mobile phase composition by systematically varying the ratio of the organic modifier.

  • Optimize the concentration of the acidic additive to improve peak shape and resolution.

  • Optimize the column temperature, testing temperatures both above and below ambient.

  • If necessary, optimize the flow rate to improve efficiency.

4. Method Validation (Brief Overview):

  • Once optimal conditions are established, validate the method for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

HETE Enantiomer Signaling Pathways

The biological effects of HETE enantiomers are mediated through their interaction with specific cell surface receptors and subsequent activation of intracellular signaling cascades. The pathways can be complex and cell-type specific.

HETE_Signaling cluster_Arachidonic_Acid Arachidonic Acid Metabolism cluster_HETEs HETE Enantiomers cluster_Receptors Cellular Receptors cluster_Signaling Downstream Signaling cluster_Response Cellular Responses AA Arachidonic Acid LOX Lipoxygenases (LOX) AA->LOX CYP450 Cytochrome P450 (CYP) AA->CYP450 COX Cyclooxygenases (COX) AA->COX HETE_12S 12(S)-HETE LOX->HETE_12S HETE_5S 5(S)-HETE LOX->HETE_5S HETE_12R 12(R)-HETE CYP450->HETE_12R HETE_20 20-HETE CYP450->HETE_20 GPR31 GPR31 HETE_12S->GPR31 GPCR_X Other GPCRs HETE_12R->GPCR_X OXER1 OXER1 HETE_5S->OXER1 HETE_20->GPCR_X PKC PKC Activation GPR31->PKC PI3K PI3K/Akt Pathway GPR31->PI3K ERK ERK1/2 Activation GPR31->ERK Ca Calcium Mobilization OXER1->Ca Vasoconstriction Vasoconstriction GPCR_X->Vasoconstriction (via 20-HETE) Migration Cell Migration PKC->Migration Proliferation Cell Proliferation PI3K->Proliferation ERK->Proliferation Inflammation Inflammation Ca->Inflammation

Caption: Simplified signaling pathways of various HETE enantiomers.

References

Technical Support Center: Minimizing Auto-oxidation of 19(R)-HETE During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of lipid mediators like 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is paramount for accurate and reproducible experimental results. As a polyunsaturated fatty acid, this compound is highly susceptible to auto-oxidation, a non-enzymatic process that can significantly compromise sample quality. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to minimize the auto-oxidation of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is auto-oxidation and why is this compound susceptible to it?

A1: Auto-oxidation is a spontaneous, free-radical mediated chain reaction that degrades organic compounds, particularly those with multiple double bonds, in the presence of oxygen. This compound, a metabolite of arachidonic acid, possesses a polyunsaturated structure, making it a prime target for auto-oxidation, which can lead to the formation of various oxidized byproducts and a reduction in the concentration of the parent analyte.

Q2: What are the primary consequences of this compound auto-oxidation in my samples?

A2: Auto-oxidation of this compound can lead to several adverse outcomes in your research, including:

  • Inaccurate Quantification: Degradation of this compound will result in underestimation of its true concentration.

  • Generation of Artifacts: The formation of various oxidation products can interfere with the analysis of this compound and may even possess their own biological activities, leading to misinterpretation of results.

  • Poor Reproducibility: The extent of auto-oxidation can vary between samples, leading to high variability and lack of reproducibility in your experiments.

Q3: How should I store my samples to minimize this compound auto-oxidation?

A3: Proper storage is the first line of defense against auto-oxidation. For long-term stability, it is crucial to store biological samples and standards at -80°C . Storage at -20°C may not be sufficient to halt oxidative processes completely over extended periods. It is also advisable to store samples under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

Q4: Can I repeatedly freeze and thaw my samples containing this compound?

A4: It is highly recommended to avoid multiple freeze-thaw cycles. Each cycle can introduce more oxygen into the sample and promote the formation of ice crystals that can disrupt cell membranes, releasing pro-oxidant factors. To avoid this, aliquot samples into single-use vials before the initial freezing.

Q5: What are the best practices for handling this compound standards?

A5: When working with this compound standards, always handle them with care to prevent degradation. Store the stock solution at -20°C or -80°C in a tightly sealed vial, preferably under an inert gas.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture into the organic solvent. Prepare working solutions fresh for each experiment and discard any unused portions.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and preparation of samples for this compound analysis.

Issue 1: Low Recovery of this compound After Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Steps
Suboptimal pH of Sample Acidify the sample to a pH of approximately 3.5-4.0 before loading onto the SPE cartridge. This ensures that the carboxylic acid group of this compound is protonated, increasing its retention on reversed-phase sorbents.
Inappropriate Wash Solvent The wash solvent may be too strong, causing premature elution of this compound. Use a weaker wash solvent, for instance, by decreasing the percentage of organic solvent in the wash solution.
Inefficient Elution The elution solvent may not be strong enough to desorb this compound completely from the sorbent. Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent) or increase the elution volume.
High Flow Rate A high flow rate during sample loading, washing, or elution can lead to insufficient interaction between the analyte and the sorbent. Maintain a slow and consistent flow rate (e.g., ~1 mL/min) for optimal results.
Analyte Degradation on the Column Minimize the time the sample is in contact with the SPE sorbent. Consider adding an antioxidant to the collection tube if the elution process is lengthy.
Issue 2: Appearance of Unknown Peaks in Chromatogram
Potential Cause Troubleshooting Steps
Auto-oxidation Products The presence of additional peaks with masses corresponding to oxidized HETE species (e.g., M+16, M+32) suggests auto-oxidation. Review your sample handling and storage procedures. Ensure the consistent use of antioxidants.
Solvent Contamination Run a solvent blank to check for contaminants in your reagents. Use high-purity solvents for all steps of the sample preparation and analysis.
Matrix Interferences Biological samples are complex. Optimize your chromatographic separation to resolve this compound from other endogenous compounds. A more rigorous sample cleanup, such as a two-step extraction or a different SPE sorbent, may be necessary.

Quantitative Data on this compound Stability

While specific quantitative data on the degradation rate of this compound under various conditions is limited in the literature, the following tables provide general guidelines based on the stability of related HETEs and polyunsaturated fatty acids.

Table 1: Estimated Stability of this compound in Human Plasma at Different Storage Temperatures

Storage TemperatureEstimated StabilityRecommendations
Room Temperature (20-25°C)Highly Unstable (hours)Avoid at all costs. Process samples immediately on ice.
4°CUnstable (days)Suitable for short-term storage (e.g., in an autosampler) for a few hours only.
-20°CModerately Stable (weeks to months)Acceptable for short to medium-term storage, but -80°C is strongly recommended for long-term preservation.[2]
-80°CStable (months to years)Recommended for long-term storage to minimize auto-oxidation. [2][3][4]

Table 2: Influence of pH on this compound Stability in Aqueous Solutions

pH ConditionEstimated StabilityRecommendations
Acidic (pH < 4)Moderately StableAcidification is necessary for efficient SPE but prolonged exposure should be avoided.
Neutral (pH ~7)Less StableSusceptible to auto-oxidation.
Basic (pH > 8)UnstableBasic conditions can accelerate the degradation of polyunsaturated fatty acids.[5][6]

Table 3: Effect of Butylated Hydroxytoluene (BHT) on PUFA Stability

BHT ConcentrationProtective EffectRecommendations
No BHTRapid degradation of PUFAs observed within days at room temperature.[7]Not recommended for samples containing this compound.
2.5 - 5.0 mg/mL (on storage medium)Significantly delays the degradation of PUFAs for up to 28 days at room temperature.[7]A concentration of 0.05-0.1% (w/v) BHT in organic solvents is a common starting point. The optimal concentration may need to be determined empirically.[8]

Experimental Protocols

Protocol 1: Extraction of this compound from Whole Blood using Solid-Phase Extraction (SPE)

This protocol is designed to minimize auto-oxidation during the extraction process.

Materials:

  • Whole blood collected in EDTA tubes

  • Internal Standard (e.g., this compound-d8)

  • Antioxidant solution: 0.5% (w/v) BHT in methanol (B129727)

  • 0.1% Formic acid in water

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Reversed-phase C18 SPE cartridges

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Collection and Pre-treatment:

    • Collect whole blood in EDTA tubes and immediately place on ice.

    • To 1 mL of whole blood, add 10 µL of the internal standard solution.

    • Add 10 µL of the antioxidant solution (0.5% BHT).

    • Lyse the red blood cells by adding 3 mL of ice-cold water, vortex briefly, and incubate on ice for 5 minutes.[9]

    • Precipitate proteins by adding 4 mL of ice-cold acetonitrile, vortex for 30 seconds, and centrifuge at 4°C for 10 minutes at 3000 x g.

    • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of 0.1% formic acid. Do not allow the cartridge to run dry.

    • Acidify the supernatant from step 1 by adding 100 µL of formic acid.

    • Load the acidified supernatant onto the conditioned SPE cartridge at a flow rate of ~1 mL/min.

    • Wash the cartridge with 3 mL of 0.1% formic acid followed by 3 mL of 15% methanol in water.

    • Dry the cartridge under a gentle stream of nitrogen for 5 minutes.

    • Elute the this compound with 2 mL of methanol into a clean tube containing 5 µL of the antioxidant solution.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general method and should be optimized for your specific instrumentation.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate this compound from other lipids (e.g., start with a low percentage of B and increase to elute the analyte).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions:

    • 19-HETE: Precursor ion (m/z) 319.2 -> Product ion (m/z) 275.2[10]

    • 19-HETE-d8 (Internal Standard): Precursor ion (m/z) 327.2 -> Product ion (m/z) 283.2 (or other appropriate fragment)

Visualizations

Signaling Pathway of this compound Auto-oxidation

G HETE This compound (Polyunsaturated Fatty Acid) Radical Lipid Radical (L•) HETE->Radical Peroxy Peroxy Radical (LOO•) Radical->Peroxy + O2 Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxy->Hydroperoxide + LH - L• StableRadical Stable Radical (A•) Peroxy->StableRadical + AH - LOOH Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxide->Products Decomposition Oxygen Oxygen (O2) Initiator Initiator (e.g., Light, Heat, Metal Ions) Initiator->HETE Initiation Antioxidant Antioxidant (AH) Antioxidant->Peroxy Termination

Caption: Free radical chain reaction of this compound auto-oxidation.

Experimental Workflow for Minimizing this compound Auto-oxidation

G cluster_pre Pre-Analytical cluster_extraction Extraction cluster_post Post-Extraction Sample Whole Blood Collection (EDTA tubes, on ice) AddAnti Add Antioxidant (BHT) & Internal Standard Sample->AddAnti Lysis Red Blood Cell Lysis (Hypotonic solution) AddAnti->Lysis PPT Protein Precipitation (Acetonitrile, 4°C) Lysis->PPT SPE Solid-Phase Extraction (SPE) (Acidified sample, C18) PPT->SPE Evap Solvent Evaporation (Under Nitrogen) SPE->Evap Recon Reconstitution (Mobile Phase) Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: Recommended workflow for this compound sample preparation.

Troubleshooting Logic for Low this compound Recovery

G r_node Analyte in flow-through or wash? - Adjust sample pH - Use weaker wash solvent start Low this compound Recovery? check_spe Check SPE Fractions? start->check_spe check_spe->r_node Yes check_stability Evidence of Degradation? check_spe->check_stability No check_lcms LC-MS/MS Performance OK? check_stability->check_lcms No r_node2 Unknown peaks present? - Add/increase antioxidant - Minimize sample handling time - Store at -80°C check_stability->r_node2 Yes r_node3 Poor peak shape or sensitivity? - Check column performance - Optimize MS parameters check_lcms->r_node3 No r_node4 Strongly retained on SPE? - Use stronger elution solvent - Increase elution volume check_lcms->r_node4 Yes

Caption: Troubleshooting decision tree for low this compound signal.

References

challenges in quantifying low endogenous levels of 19(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE). This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when quantifying low endogenous levels of this lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low endogenous levels of this compound?

A1: The quantification of endogenous this compound is challenging due to several factors:

  • Low Abundance: this compound is present at very low concentrations in biological matrices, often near the lower limit of quantification (LLOQ) of sensitive analytical instruments.

  • Stereoisomer Co-elution: It is biosynthesized along with its stereoisomer, 19(S)-HETE, which is often more abundant. Differentiating and accurately quantifying the (R)-enantiomer requires specialized chiral chromatography techniques.

  • Matrix Effects: Biological samples such as plasma and serum are complex matrices containing high concentrations of lipids, proteins, and salts. These components can co-elute with this compound and interfere with its ionization in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1]

  • Analyte Stability: Eicosanoids, including this compound, are susceptible to auto-oxidation during sample collection, storage, and preparation. This can lead to the artificial generation of related products and a reduction in the concentration of the target analyte.

Q2: Which analytical method is most suitable for the quantification of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of eicosanoids like this compound.[2] This technique offers the high sensitivity and specificity required to detect low endogenous concentrations and to distinguish this compound from other structurally similar compounds. When coupled with a chiral stationary phase, LC-MS/MS can effectively separate and quantify the individual (R) and (S) enantiomers.

Q3: Why is a chiral separation necessary for this compound analysis?

A3: 19-HETE is produced as a mixture of (S) and (R) stereoisomers. For instance, when formed by the cytochrome P450 enzyme CYP2E1, the mixture consists of approximately 70% 19(S)-HETE and 30% this compound. Because these enantiomers can have different biological activities, it is crucial to separate them to understand their individual physiological and pathological roles. Standard reverse-phase HPLC columns cannot separate enantiomers; therefore, a chiral stationary phase is required.

Q4: What is a "matrix effect" and how can it be mitigated in this compound analysis?

A4: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix.[1] This can lead to either suppression or enhancement of the signal, compromising accuracy and reproducibility.[1] In plasma or serum analysis, phospholipids (B1166683) are a major source of matrix effects.

Mitigation Strategies:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) to remove interfering matrix components.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most robust method to compensate for matrix effects.[1] A SIL-IS, such as 19-HETE-d8, co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction during data analysis.

  • Matrix-Matched Calibration Curves: Preparing calibration standards in a blank matrix extract that is identical to the study samples can also help to account for matrix-induced effects.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Separation of this compound and 19(S)-HETE Enantiomers Inappropriate chiral stationary phase (CSP).Select a CSP known to be effective for HETE enantiomers, such as a polysaccharide-based column (e.g., Chiralpak).
Suboptimal mobile phase composition.Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol).
Incorrect column temperature.Optimize the column temperature. Lower temperatures often enhance chiral recognition and improve resolution.
Flow rate is too high.Decrease the flow rate to allow for better interaction between the analytes and the chiral stationary phase.
Peak Tailing for this compound Secondary interactions with the stationary phase.For normal-phase chromatography, add a small percentage (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase to minimize interactions with active sites on the silica (B1680970) support.
Column overload.Dilute the sample or inject a smaller volume to ensure that the amount of analyte does not exceed the column's capacity.
Low Signal Intensity or High LLOQ Significant ion suppression due to matrix effects.Implement a more rigorous sample clean-up procedure, such as a two-step SPE. Ensure the use of a suitable stable isotope-labeled internal standard.
Suboptimal MS/MS parameters.Optimize the MS/MS parameters, including collision energy and fragment ions, by infusing a pure standard of 19-HETE.
Inconsistent Retention Times Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Fluctuations in column temperature.Use a column oven to maintain a constant and stable temperature throughout the analytical run.
"Additive memory effect" on the chiral column.If using acidic or basic modifiers, ensure a thorough column wash and re-equilibration protocol between runs to prevent the modifier from adsorbing to the stationary phase and altering its selectivity over time.[4]
Co-elution with Other Interfering Peaks Insufficient chromatographic resolution from other endogenous lipids.Modify the LC gradient to improve the separation of the target analyte from interfering compounds. Analyze the mass spectra across the peak to check for spectral purity.
Contamination from sample collection tubes or solvents.Use high-purity solvents and test different types of blood collection tubes, as some anticoagulants (e.g., heparin) can lead to higher background levels of some eicosanoids compared to others (e.g., EDTA).[5]

Quantitative Data Summary

The following table provides a summary of quantitative parameters relevant to the analysis of 19-HETE. Note that specific endogenous concentrations for this compound are not widely reported and can vary significantly based on the biological matrix, species, and physiological state.

Parameter Value Matrix Analytical Method Reference
Lower Limit of Quantification (LLOQ) for 19-HETE50 pg/mLNot specifiedLC-MS/MS[2]
Calibration Range for 19-HETE0.94 - 30 ng/mLNot specifiedUHPLC-MS/MS[6]
Estimated Endogenous Levels of other HETEs (for context)5(S)-HETE: 10.59 ± 1.2 ng/mLHuman SerumUHPLC-ECAPCI/HRMS[7]
11(S)-HETE: 0.49 ± 0.2 ng/mLHuman PlasmaUHPLC-ECAPCI/HRMS[7]
EC50 for 19(S)-HETE (for biological activity context)520 nMMEG-01 cells (cAMP accumulation)Bioassay[8]
Biological Inactivity of this compound (in the same assay)Inactive up to 10 µMMEG-01 cells (cAMP accumulation)Bioassay[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a representative method for the extraction of HETEs from a complex biological matrix.

Materials:

  • Human plasma collected in EDTA tubes.

  • Stable isotope-labeled internal standard (SIL-IS) solution (e.g., 15(S)-HETE-d8 in methanol).

  • Methanol (B129727) (LC-MS grade).

  • 0.1% Formic acid in water.

  • Acetonitrile (B52724) (LC-MS grade).

  • Reversed-phase SPE cartridges (e.g., C18).

Procedure:

  • Sample Pre-treatment: To 500 µL of human plasma, add 10 µL of the SIL-IS working solution. Vortex briefly.

  • Protein Precipitation: Add 1 mL of cold methanol to the plasma sample to precipitate proteins. Vortex thoroughly and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of 0.1% formic acid in water. Do not allow the cartridge to dry.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove polar impurities. Follow with a second wash using 2 mL of 20% methanol in water to remove moderately polar interferences.

  • Drying: Dry the sorbent bed by applying a vacuum for 5-10 minutes.

  • Elution: Elute the HETEs from the sorbent with 1 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Chiral LC-MS/MS Analysis of this compound

This protocol outlines a representative method for the chiral separation and quantification of 19-HETE enantiomers.

Instrumentation:

  • HPLC or UHPLC system with a temperature-controlled column compartment.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Chiral Column: Polysaccharide-based column (e.g., Chiralpak IA or similar).

  • Mobile Phase A: n-Hexane.

  • Mobile Phase B: Isopropanol with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: Isocratic elution with an optimized ratio of Mobile Phase A and B (e.g., 95:5 v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • SRM Transition for 19-HETE: Precursor ion (Q1): m/z 319.2 → Product ion (Q3): m/z [Specific fragment, e.g., 113.1]. Note: Fragment ions should be optimized by direct infusion of a standard.

  • SRM Transition for SIL-IS (e.g., 19-HETE-d8): Precursor ion (Q1): m/z 327.2 → Product ion (Q3): m/z [Corresponding fragment].

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis s1 Plasma Sample + SIL-IS s2 Protein Precipitation (Cold Methanol) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Collection s3->s4 spe1 Conditioning (Methanol, Water) s4->spe1 Load Supernatant spe2 Sample Loading spe1->spe2 spe3 Washing (Aqueous & Low % Organic) spe2->spe3 spe4 Elution (Acetonitrile) spe3->spe4 a1 Evaporation & Reconstitution spe4->a1 a2 Chiral LC-MS/MS Analysis a1->a2 a3 Data Processing & Quantification a2->a3

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gpr75 GPR75 Receptor egfr EGFR gpr75->egfr Transactivation mapk MAPK Pathway egfr->mapk ros ROS Production egfr->ros ikk IKK Complex mapk->ikk nfkb NF-κB ikk->nfkb enose eNOS Uncoupling ikk->enose gene Gene Transcription (e.g., ACE) nfkb->gene hete20 20-HETE hete20->gpr75 Agonist hete19R This compound (Antagonist) hete19R->gpr75 Blocks

Caption: Known signaling pathway of 20-HETE antagonized by this compound.

References

improving the resolution of 19(R)-HETE from other HETE isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of hydroxyeicosatetraenoic acid (HETE) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for improving the chromatographic resolution of 19(R)-HETE from other HETE isomers, particularly its enantiomer, 19(S)-HETE.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to separate this compound from 19(S)-HETE?

A1: The separation of this compound and 19(S)-HETE is critical due to their distinct biological activities. For instance, 19(S)-HETE is a potent activator of the prostacyclin (IP) receptor, leading to vasorelaxation and platelet inhibition, with an EC50 value of approximately 520 nM.[1] In contrast, this compound is largely inactive at this receptor at concentrations up to 10 μM.[1] Their differential effects on cellular processes, such as cardiac hypertrophy, further underscore the necessity of enantioselective analysis to accurately interpret experimental results.[2]

Q2: What is the primary analytical technique for resolving this compound from its enantiomer?

A2: The primary technique for resolving the enantiomers of 19-HETE is High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP).[3] This method, known as chiral HPLC, relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation.[3]

Q3: Which type of chiral column is most effective for separating HETE isomers?

A3: Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives, are highly effective for the chiral separation of HETE isomers.[4][5] Columns like Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Lux Amylose2 are frequently cited for achieving baseline resolution of HETE enantiomers.[3][6][7]

Q4: What are "matrix effects" in LC-MS/MS analysis of HETEs and how can they be mitigated?

A4: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix, such as plasma or tissue homogenates.[6] This can lead to ion suppression or enhancement, compromising the accuracy and sensitivity of quantification. To mitigate matrix effects, several strategies can be employed:

  • Thorough Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) help remove interfering substances.

  • Chromatographic Separation: Optimizing the HPLC method to separate the analyte from matrix components is crucial.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): Using a SIL-IS (e.g., 19-HETE-d8) is the most effective way to compensate for matrix effects, as the internal standard and the analyte will be similarly affected by any suppression or enhancement.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chiral separation of this compound.

Issue 1: Poor or No Resolution of this compound and 19(S)-HETE Enantiomers

Potential Cause & Solution

  • Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is paramount. If you are not seeing any separation, your chosen column may not be suitable for this class of compounds.

    • Recommendation: Screen a few different polysaccharide-based chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H, Lux Amylose2).

  • Suboptimal Mobile Phase Composition: The mobile phase composition dictates the interaction between the enantiomers and the CSP.

    • Recommendation: For normal-phase chromatography, systematically vary the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol (B130326), ethanol). Small changes can have a significant impact on resolution. For acidic analytes like HETEs, the addition of a small amount of acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase is often necessary to improve peak shape and resolution.[3]

  • Incorrect Flow Rate or Temperature: These parameters can influence the kinetics of the chiral recognition process.

    • Recommendation: Generally, lower flow rates (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column) improve resolution in chiral separations. Temperature can also be optimized; however, start with ambient temperature and adjust as needed.

Issue 2: Peak Tailing or Broadening

Potential Cause & Solution

  • Secondary Interactions: The carboxylic acid group of HETEs can interact with active sites on the silica (B1680970) support of the column, leading to peak tailing.

    • Recommendation: Add a small percentage of an acidic modifier (e.g., acetic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of the carboxyl group and minimize these secondary interactions.[3]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Recommendation: Reduce the sample concentration or the injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.

    • Recommendation: Flush the column with a strong, compatible solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced.

Issue 3: Co-elution with Other HETE Positional Isomers

Potential Cause & Solution

  • Insufficient Chromatographic Selectivity: While a chiral column separates enantiomers, it may not resolve all positional isomers (e.g., 18-HETE, 15-HETE) from 19-HETE.

    • Recommendation: A two-dimensional (2D)-LC approach can be effective. The first dimension can be a reverse-phase separation to resolve positional isomers, followed by a second dimension chiral separation of the collected 19-HETE fraction. Alternatively, careful optimization of the mobile phase on a single chiral column may achieve the desired separation.

Experimental Protocols

Protocol 1: Chiral Separation of 19-HETE Enantiomers using Normal-Phase HPLC

This protocol is a starting point for the chiral separation of this compound and 19(S)-HETE based on established methods for similar HETE isomers.[3]

Materials and Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV or Mass Spectrometry (MS) detector.

  • Chiral Stationary Phase Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • HPLC-grade solvents: n-hexane, isopropanol (IPA), trifluoroacetic acid (TFA).

  • Racemic 19-HETE standard.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and trifluoroacetic acid in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of racemic 19-HETE in ethanol (B145695) at a concentration of 1 mg/mL. Dilute the stock solution with the mobile phase to a working concentration of 10 µg/mL. Filter the working standard through a 0.22 µm syringe filter.

  • HPLC System Equilibration:

    • Install the Chiralpak AD-H column.

    • Purge the system with the mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.

  • Sample Injection and Data Acquisition:

    • Set the column temperature to 25°C.

    • Inject 10 µL of the prepared 19-HETE standard solution.

    • Acquire data for a sufficient run time to allow for the elution of both enantiomers.

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers.

    • Determine the retention times (tR) and calculate the resolution (Rs). A resolution of >1.5 is considered baseline separation.

Data Presentation

The following tables summarize typical HPLC parameters for the chiral separation of HETE enantiomers. Note that exact retention times and resolution will vary depending on the specific system and conditions.

Table 1: HPLC Parameters for Chiral Separation of HETE Enantiomers

ParameterRecommended Setting
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 235 nm or MS
Expected Outcome Baseline resolution (Rs > 1.5) of enantiomers

Table 2: Alternative Chiral HPLC Method for HETE Isomers

ParameterRecommended Setting
Column Lux Amylose2 (150 x 2.0 mm, 3 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% to 90% B over 40 minutes
Flow Rate 50 µL/min
Detection LC-MS/MS
Expected Outcome Resolution of multiple HETE positional and stereo-isomers

This data is based on a method for general HETE isomer separation and may require optimization for 19-HETE specifically.[6]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis MobilePhase Mobile Phase Preparation (e.g., Hexane:IPA:TFA 90:10:0.1) Equilibration System & Column Equilibration (Chiralpak AD-H, 30-60 min) MobilePhase->Equilibration Standard Standard Preparation (Racemic 19-HETE) Injection Sample Injection (10 µL) Standard->Injection Equilibration->Injection Separation Chromatographic Separation (Isocratic Elution) Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration & Analysis Detection->Integration Result Resolution (Rs) Calculation (Target Rs > 1.5) Integration->Result

Caption: Experimental workflow for chiral HPLC separation of 19-HETE enantiomers.

Caption: Troubleshooting workflow for poor resolution of chiral enantiomers.

Signaling_Pathway cluster_ligands Enantiomers cluster_receptor Receptor cluster_downstream Downstream Effects HETE_S 19(S)-HETE IP_Receptor Prostacyclin (IP) Receptor HETE_S->IP_Receptor Activates HETE_R This compound HETE_R->IP_Receptor Inactive AC Adenylyl Cyclase IP_Receptor->AC Stimulates cAMP ↑ cAMP AC->cAMP Response Vasorelaxation & Platelet Inhibition cAMP->Response

Caption: Differential signaling of 19-HETE enantiomers via the IP receptor.

References

addressing the poor solubility of 19(R)-HETE in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound is an eicosanoid, a metabolite of arachidonic acid.[1] Like other lipids, its structure consists of a long, non-polar hydrocarbon chain (20 carbons) and a carboxylic acid group. This predominantly hydrophobic nature makes it sparingly soluble in polar solvents like water or aqueous buffers.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: To create a concentrated stock solution, an organic solvent is necessary. Recommended solvents include ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[2] These solvents can effectively dissolve the lipid-based structure of HETEs. The stock solution should be stored at -20°C or lower for stability.[2]

Q3: How do I prepare a working solution of this compound in my aqueous experimental buffer?

A3: Direct dilution of an organic stock solution into an aqueous buffer is likely to cause precipitation. The preferred method involves evaporating the organic solvent first. Briefly, aliquot the required amount of the organic stock solution into a clean glass tube, evaporate the solvent under a gentle stream of nitrogen, and then reconstitute the resulting neat oil or thin film in the aqueous buffer of choice by vortexing or sonicating. For related compounds like 20-HETE, solubility in PBS (pH 7.2) is at least 0.8 mg/mL using this method.[2]

Q4: My this compound precipitated after I added it to my buffer. What went wrong and can I fix it?

A4: Precipitation typically occurs when the final concentration of this compound exceeds its solubility limit in the aqueous buffer or if the residual organic solvent concentration is too high.[2] To troubleshoot, ensure the organic solvent was thoroughly evaporated before adding the buffer. If precipitation still occurs, you may need to lower the final concentration. Alternatively, using a solubilizing agent like cyclodextrin (B1172386) or preparing the solution in a slightly basic buffer (e.g., 0.1 M Na₂CO₃) before diluting with your experimental buffer can significantly enhance solubility.[2]

Q5: Are there advanced methods to improve the solubility of this compound for in vivo or sensitive in vitro experiments?

A5: Yes, using cyclodextrins is a highly effective method. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[3][4] They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is water-soluble.[3][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative that can increase the solubility of lipophilic agents by up to 50-fold and is considered a benign vehicle for administration.[4]

Q6: What is the known biological activity of this compound?

A6: this compound is a cytochrome P450 (CYP450) metabolite of arachidonic acid.[1] Unlike its stereoisomer, 19(S)-HETE, which is a potent activator of the prostacyclin (IP) receptor leading to increased cAMP, this compound is often found to be inactive in this signaling pathway at similar concentrations.[6] Some research suggests that this compound may act as an inhibitor of 20-HETE's actions on vascular endothelial cells.[7] Its precise biological role is still under investigation.

Troubleshooting Guide

This guide provides a logical workflow for addressing solubility issues with this compound.

G start Start: Need to prepare This compound in aqueous buffer check_solubility Is this compound precipitating or failing to dissolve? start->check_solubility success Success: Solution is clear. Proceed with experiment. Store aqueous solution for <24h. check_solubility->success No troubleshoot_protocol Troubleshooting Steps check_solubility->troubleshoot_protocol Yes step1 Step 1: Verify Protocol Followed solvent evaporation method? (See Protocol 1) troubleshoot_protocol->step1 step2 Step 2: Reduce Concentration Is the final concentration too high? Try a lower concentration. step1->step2 step3 Step 3: Enhance Solubility Use 0.1 M Sodium Carbonate for initial dissolution. (See Protocol 1, Step 4b) step2->step3 step4 Step 4: Use Carrier Molecule Is residual solvent a concern? Use Cyclodextrin method. (See Protocol 2) step3->step4 re_evaluate Re-evaluate solubility step4->re_evaluate re_evaluate->success Issue Resolved contact_support Contact Technical Support for further assistance. re_evaluate->contact_support Issue Persists

Figure 1. Troubleshooting workflow for this compound solubility issues.

Quantitative Data Summary

The solubility of HETEs can be significantly improved using different solvents and additives. While specific data for this compound is limited, the data for the closely related compound 20-HETE provides a strong reference.

CompoundSolvent/BufferSolubilityReference
20-HETEEthanolMiscible[2]
20-HETEDMSOMiscible[2]
20-HETEDimethylformamideMiscible[2]
20-HETEPBS (pH 7.2)≥ 0.8 mg/mL[2]
20-HETE0.1 M Sodium Carbonate≥ 2.0 mg/mL[2]
Various DrugsAqueous solution with β-cyclodextrinsUp to 50-fold increase[4]

Experimental Protocols

Protocol 1: Preparation of Aqueous Working Solution via Solvent Evaporation

This protocol is adapted from standard procedures for poorly soluble eicosanoids like 20-HETE.[2]

  • Prepare Stock Solution: Dissolve the this compound in an organic solvent such as ethanol or DMSO to create a concentrated stock solution (e.g., 1-10 mg/mL). Store at -20°C.

  • Aliquot Stock: In a clean, conical glass tube, add the volume of stock solution required to achieve your final desired concentration.

  • Evaporate Solvent: Place the tube under a gentle stream of dry nitrogen gas. Warm the tube slightly (to no more than 37°C) to facilitate evaporation. Continue until a thin film or neat oil of the compound is visible at the bottom and all solvent has evaporated.

  • Reconstitute in Buffer:

    • Method A (Standard Buffer): Add the desired volume of your pre-warmed aqueous experimental buffer (e.g., PBS, pH 7.2) directly to the tube.

    • Method B (Enhanced Solubility): For greater aqueous solubility, first dissolve the neat oil in a small volume of 0.1 M Sodium Carbonate (Na₂CO₃) and then dilute with your experimental buffer to the final desired concentration and pH.[2]

  • Dissolve: Vortex or sonicate the solution vigorously until the this compound is fully dissolved. A brief sonication in a bath sonicator is often effective.

  • Use Promptly: It is recommended not to store the final aqueous solution for more than one day to avoid degradation or precipitation.[2]

G cluster_stock Stock Solution cluster_prep Working Solution Preparation stock This compound in Ethanol/DMSO aliquot Aliquot Stock into Glass Tube stock->aliquot evaporate Evaporate Solvent (Nitrogen Stream) aliquot->evaporate reconstitute Reconstitute Film in Aqueous Buffer evaporate->reconstitute dissolve Vortex / Sonicate reconstitute->dissolve final Final Working Solution (Use within 24h) dissolve->final

Figure 2. Experimental workflow for preparing an aqueous solution of this compound.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method is ideal for preparing a stable, aqueous formulation and avoiding residual organic solvents.[4]

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 10-20% w/v solution).

  • Prepare this compound Film: Following steps 1-3 from Protocol 1, prepare a dry film of this compound in a glass tube.

  • Add HP-β-CD Solution: Add the HP-β-CD solution to the tube containing the this compound film.

  • Form Complex: Vortex the mixture vigorously for 15-30 minutes at room temperature to allow for the formation of the inclusion complex. The solution should become clear.

  • Sterilization (Optional): If required for your experiment, the final solution can be sterile-filtered through a 0.22 µm filter.

  • Use or Store: Use the solution immediately or store at 4°C for short-term use.

Signaling Pathway Context

This compound is formed from arachidonic acid via the Cytochrome P450 (CYP) pathway. Its biological activity, or lack thereof, is best understood in contrast to its stereoisomer, 19(S)-HETE.

G AA Arachidonic Acid CYP450 CYP450 Enzymes (e.g., CYP4A/4F) AA->CYP450 Metabolism HETE_19S 19(S)-HETE CYP450->HETE_19S HETE_19R This compound CYP450->HETE_19R IP_Receptor Prostacyclin (IP) Receptor HETE_19S->IP_Receptor Activates Inactive Inactive in this pathway HETE_19R->Inactive Gs Gαs IP_Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP Response Cellular Response (e.g., Vasorelaxation) cAMP->Response

Figure 3. Simplified signaling pathway for 19-HETE isomers.

References

selecting the appropriate internal standard for 19(R)-HETE analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical information, frequently asked questions (FAQs), and troubleshooting advice for researchers performing quantitative analysis of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) using mass spectrometry.

Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound quantification?

The gold standard for quantitative mass spectrometry is a stable isotope-labeled (SIL) internal standard of the analyte itself.[1][2] A SIL standard, such as this compound-d8, would be ideal because it co-elutes chromatographically and has nearly identical ionization efficiency and extraction recovery to the endogenous, non-labeled analyte. This allows for the most accurate correction of variations during sample preparation and analysis.[2][3]

Unfortunately, a stereospecific, deuterated standard for this compound is not always commercially available. In such cases, the next best option is a deuterated version of a closely related HETE isomer.

Q2: If a this compound SIL standard is unavailable, what are the best alternatives?

When a specific SIL standard for your analyte is not available, a common and accepted practice is to use a SIL standard of a structural isomer.[1][4] These standards have similar chemical properties and chromatographic behavior, which helps to correct for experimental variability.

The following diagram illustrates the decision process for selecting an appropriate internal standard.

A Start: Need to Quantify This compound B Is a stable isotope-labeled This compound (e.g., d4, d8) commercially available? A->B C Ideal Choice: Use this compound-d(n) B->C Yes D Alternative Strategy: Select a different, closely related HETE SIL standard B->D No F Validate the chosen IS: - Check for co-elution - Assess recovery & matrix effects - Confirm linearity C->F E Considerations for Alternatives: - Must not be endogenous in sample - Similar chromatographic retention - Similar ionization efficiency D->E D->F cluster_prep Sample Preparation cluster_analysis Analysis A 1. Collect Sample (e.g., Plasma, Tissue) B 2. Add Internal Standard (IS) A->B C 3. Solid Phase Extraction (SPE) B->C D 4. Evaporate & Reconstitute C->D E 5. LC-MS/MS Injection D->E F 6. Data Acquisition (MRM Mode) E->F G 7. Peak Integration & Quantification F->G

References

Technical Support Center: Optimizing Cell Culture Conditions for Studying 19(R)-HETE Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from 19(S)-HETE?

A1: this compound is a stereoisomer of 19-hydroxyeicosatetraenoic acid, a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes.[1] Unlike its S-enantiomer, 19(S)-HETE, which has been shown to be a potent activator of the prostacyclin (IP) receptor leading to increased intracellular cAMP, this compound is inactive at this receptor at concentrations up to 10 µM.[2][3] The primary described role of this compound is as a vasodilator and an antagonist of the effects of 20-HETE.[4]

Q2: What are the known cellular effects of this compound?

A2: this compound has demonstrated several biological activities in vitro. It can protect against angiotensin II-induced cardiac hypertrophy in RL-14 and H9c2 cells.[5] A key function is its ability to antagonize the vasoconstrictor and pro-inflammatory actions of 20-HETE.[6] For instance, 1 µM this compound can completely block 20-HETE-induced vasoconstriction of renal arterioles.[4]

Q3: Is there a specific receptor for this compound?

A3: Currently, a specific receptor for this compound has not been identified. Its antagonistic effects on 20-HETE signaling suggest it may interfere with 20-HETE binding to its receptor, GPR75, or modulate downstream signaling pathways.[7][8]

Q4: What is a typical effective concentration range for this compound in cell culture?

A4: The effective concentration of this compound can vary depending on the cell type and the biological endpoint. For antagonizing 20-HETE's effects, a concentration of 1 µM has been shown to be effective.[4][6] For observing its protective effects against cardiac hypertrophy, a concentration of 20 µM has been used.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of this compound 1. Inappropriate Cell Line: The cell line may not express the necessary machinery to respond to this compound or be a target of 20-HETE. 2. Degradation of this compound: As a lipid molecule, this compound can be unstable in culture medium over long incubation times. 3. Suboptimal Concentration: The concentration used may be too low to elicit a response. 4. Solvent Effects: High concentrations of the solvent (e.g., ethanol, DMSO) may be toxic to cells.1. Select a cell line known to be responsive to 20-HETE, such as vascular smooth muscle cells, endothelial cells, or renal epithelial cells.[7] 2. Prepare fresh dilutions of this compound for each experiment. For long-term experiments, consider replenishing the media with fresh compound at regular intervals. Store stock solutions at -20°C or lower.[4] 3. Perform a dose-response curve (e.g., 0.1 µM to 20 µM) to determine the optimal concentration. 4. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and include a vehicle control in your experiments.[9]
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell density across wells. 2. Pipetting Errors: Inaccurate dilution of stock solutions. 3. Lipid Solubility Issues: Poor dispersion of this compound in aqueous culture medium.1. Ensure a homogenous cell suspension before seeding and use a consistent seeding density. 2. Use calibrated pipettes and prepare fresh serial dilutions for each experiment. 3. Briefly vortex or sonicate the diluted this compound solution in culture medium before adding to the cells to ensure proper dispersion.
Unexpected Cellular Toxicity 1. High Concentration of this compound: Excessive concentrations may induce off-target effects or toxicity. 2. Solvent Toxicity: The solvent used to dissolve this compound may be cytotoxic at the concentration used. 3. Contamination: Microbial contamination of cell cultures or reagents.1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. 2. Lower the final solvent concentration and include a solvent-only control. 3. Practice good aseptic technique and regularly test for mycoplasma contamination.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Effects in In Vitro Studies

Parameter Cell Type Concentration Incubation Time Observed Effect Reference
Antagonism of 20-HETERat Renal Preglomerular Microvessels1 µMNot SpecifiedInhibition of 20-HETE-induced sensitization to phenylephrine[6]
Antagonism of 20-HETERenal Arterioles1 µMNot SpecifiedComplete blockade of 20-HETE-induced vasoconstriction[4]
CardioprotectionRL-14 and H9c2 Cardiac Myocytes20 µM24 hoursProtection against angiotensin II-induced cellular hypertrophy[5]
cAMP FormationMEG-01 CellsUp to 10 µM15 minutesInactive (no increase in cAMP)[2]

Experimental Protocols

Protocol 1: Assessing the Antagonistic Effect of this compound on 20-HETE-Induced ERK1/2 Phosphorylation

This protocol is designed to determine if this compound can block the activation of the MAPK/ERK signaling pathway induced by 20-HETE.

Materials:

  • Cell line of interest (e.g., human umbilical vein endothelial cells - HUVECs)

  • Complete cell culture medium

  • Serum-free medium

  • This compound (stock solution in ethanol)

  • 20-HETE (stock solution in ethanol)

  • Phosphatase and protease inhibitor cocktails

  • RIPA lysis buffer

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Cell Seeding: Seed HUVECs in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Serum Starvation: Once cells reach the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours.

  • Pre-treatment with this compound: Pre-incubate the cells with this compound (e.g., at a final concentration of 1 µM) or vehicle control (ethanol) for 30-60 minutes.

  • Stimulation with 20-HETE: Add 20-HETE (e.g., at a final concentration of 100 nM) to the wells and incubate for 10-15 minutes. Include a control group with no 20-HETE stimulation.

  • Cell Lysis: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing phosphatase and protease inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Compare the levels of ERK1/2 phosphorylation between the different treatment groups.

Mandatory Visualizations

G cluster_membrane Cell Membrane 20-HETE 20-HETE This compound This compound GPR75 GPR75 This compound->GPR75 Antagonizes PKC PKC GPR75->PKC MAPK_ERK MAPK/ERK Pathway GPR75->MAPK_ERK Rho_Kinase Rho Kinase GPR75->Rho_Kinase Ca_Influx Increased Intracellular Ca²⁺ PKC->Ca_Influx Cellular_Responses Vasoconstriction, Proliferation, Inflammation MAPK_ERK->Cellular_Responses Rho_Kinase->Ca_Influx Ca_Influx->Cellular_Responses

Caption: this compound antagonizes 20-HETE signaling pathways.

G start Start: Culture Cells to 80-90% Confluency serum_starve Serum Starve (12-24h) start->serum_starve pretreat Pre-treat with This compound (30-60 min) serum_starve->pretreat stimulate Stimulate with 20-HETE (10-15 min) pretreat->stimulate lyse Lyse Cells stimulate->lyse western_blot Western Blot for p-ERK & Total ERK lyse->western_blot analyze Analyze Data western_blot->analyze

Caption: Workflow for studying this compound's antagonism.

References

troubleshooting inconsistent results in 19(R)-HETE bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19(R)-hydroxyeicosatetraenoic acid [19(R)-HETE] bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

A1: this compound is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes, particularly CYP2E1.[1][2] Its stereochemistry is crucial as the biological activity of hydroxyeicosatetraenoic acids (HETEs) can be highly specific to the R or S configuration. For instance, this compound is a potent vasodilator of renal arterioles and blocks 20-HETE-induced vasoconstriction, whereas its stereoisomer, 19(S)-HETE, is inactive in this regard.[1][3]

Q2: What are the common methods for quantifying this compound in biological samples?

A2: The two primary methods for the quantification of this compound are competitive enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] ELISA offers a high-throughput and cost-effective screening method, while LC-MS/MS provides higher specificity and sensitivity, allowing for the simultaneous measurement of multiple eicosanoids.[4][6]

Q3: How should this compound standards and samples be stored to ensure stability?

A3: this compound is typically supplied in an ethanol (B145695) solution and should be stored at -20°C for long-term stability (≥ 2 years).[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[7] Biological samples (plasma, serum, urine) should be collected with appropriate anticoagulants (e.g., EDTA for plasma) and stored at -80°C to prevent degradation of lipids.[8][9] It is advisable to minimize freeze-thaw cycles.[9]

Q4: What are the expected concentrations of this compound in biological samples?

A4: The concentrations of HETEs in biological fluids are generally low, often in the picogram to nanogram per milliliter range. For instance, in human urine, the concentration of free 20-HETE is around 20-40 pg/ml.[7] In a study on patients with essential hypertension and type 2 diabetes, the lower limit of quantification for 19-HETE in plasma was 50 pg/mL.[10][11]

Troubleshooting Guides

Competitive ELISA for this compound

This guide addresses common issues encountered during the quantification of this compound using a competitive ELISA format.

Possible Cause Recommended Solution
Insufficient washingIncrease the number of wash steps and ensure complete aspiration of wash buffer between steps. Adding a 30-second soak time during each wash can also be beneficial.[12]
Non-specific binding of antibodiesUse a different blocking agent (e.g., BSA or casein) or increase the concentration and/or incubation time of the blocking step.[13]
High concentration of detection antibody or HRP-conjugatePerform a titration to determine the optimal concentration of the detection antibody or conjugate.[14]
Substrate solution exposed to lightStore and incubate the TMB substrate in the dark.[7]
Cross-reactivityThe antibody may be cross-reacting with other structurally similar HETEs present in the sample. Verify the cross-reactivity profile of the antibody with other HETEs like 19(S)-HETE and 20-HETE.[15]
Possible Cause Recommended Solution
Inactive reagentsEnsure all reagents are within their expiration date and have been stored correctly. Bring all reagents to room temperature before use.[12][16]
Incorrect reagent preparation or additionDouble-check all calculations and ensure reagents were prepared and added in the correct order as per the protocol.[8]
Insufficient incubation times or incorrect temperatureOptimize incubation times and ensure the assay is performed at the recommended temperature (e.g., 37°C).[5]
Low analyte concentrationThe concentration of this compound in the sample may be below the detection limit of the assay. Consider concentrating the sample or using a more sensitive method like LC-MS/MS.[17]
Antibody-antigen binding issuesEnsure the correct antibody is being used and that it has a high affinity for this compound.[13]
Possible Cause Recommended Solution
Inconsistent pipettingUse calibrated pipettes and fresh tips for each standard and sample. Pipette carefully to avoid bubbles and splashing.[18]
Uneven temperature across the plateAvoid stacking plates during incubation to ensure even temperature distribution.[16]
Inadequate mixing of reagentsEnsure all reagents are thoroughly mixed before adding to the wells.[14]
Edge effectsEquilibrate the plate to room temperature before use and use a plate sealer during incubations to prevent evaporation.[12]
LC-MS/MS Analysis of this compound

This guide focuses on issues related to the quantification of this compound using liquid chromatography-tandem mass spectrometry.

Possible Cause Recommended Solution
Suboptimal MS parametersOptimize MS parameters (e.g., precursor/product ions, collision energy) for this compound. These parameters can vary between instruments.[19]
Inefficient sample extractionCompare different sample preparation methods such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to determine the most efficient method for your sample matrix.[20][21]
Analyte degradationEnsure proper storage of samples at -80°C and minimize freeze-thaw cycles. Add antioxidants like butylated hydroxytoluene (BHT) during sample preparation to prevent oxidation.[9]
Matrix effects (ion suppression)The presence of co-eluting substances from the sample matrix can suppress the ionization of this compound.[22]
Possible Cause Recommended Solution
Matrix effects (ion enhancement or suppression)Matrix effects can vary between samples, leading to inconsistent results.[23] To mitigate this, use a stable isotope-labeled internal standard (e.g., this compound-d8) and consider matrix-matched calibration curves.[22][24]
Inefficient chromatographic separationOptimize the LC method to ensure baseline separation of this compound from other isomers and interfering compounds.[6]
Sample preparation variabilityStandardize the sample preparation protocol, including extraction and evaporation steps, to ensure consistency across all samples.[25]
CarryoverInject a blank sample after a high-concentration sample to check for carryover. If observed, optimize the wash steps in the autosampler.[11]

Experimental Protocols

Representative Competitive ELISA Protocol for this compound

This protocol is a general guideline for a competitive ELISA. Specific parameters should be optimized for the particular antibody and reagents used.

  • Plate Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.[9]

  • Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).[26]

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.[13]

  • Competition Reaction: Add standards or samples to the wells, followed immediately by the addition of a specific primary antibody against this compound. Incubate for 1-2 hours at 37°C.[5] During this step, free this compound in the sample competes with the coated this compound for binding to the primary antibody.

  • Washing: Repeat the washing step as described in step 2.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour at 37°C.[5]

  • Washing: Repeat the washing step as described in step 2.

  • Substrate Addition: Add a TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.[7]

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well to stop the color development.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

General LC-MS/MS Protocol for this compound in Serum/Plasma

This protocol outlines a general procedure for the extraction and analysis of this compound from serum or plasma.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Thaw serum or plasma samples on ice.

    • Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d8) to each sample.

    • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) and centrifuge to pellet the proteins.[27]

    • Transfer the supernatant to a new tube.

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a low-organic solvent to remove polar impurities.

    • Elute this compound with a high-organic solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[2]

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used.[6]

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[12]

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for this compound and its internal standard should be optimized for the instrument being used.

Visualizations

experimental_workflow_ELISA cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection p1 Coat plate with This compound conjugate p2 Wash p1->p2 p3 Block non-specific sites p2->p3 a1 Add standards/samples and primary antibody p3->a1 a2 Incubate a1->a2 a3 Wash a2->a3 a4 Add HRP-conjugated secondary antibody a3->a4 a5 Incubate a4->a5 a6 Wash a5->a6 d1 Add TMB substrate a6->d1 d2 Incubate in dark d1->d2 d3 Add stop solution d2->d3 d4 Read absorbance at 450 nm d3->d4

Caption: Workflow for a competitive ELISA of this compound.

experimental_workflow_LCMS cluster_sample_prep Sample Preparation cluster_analysis Analysis sp1 Add internal standard to plasma/serum sp2 Protein precipitation sp1->sp2 sp3 Solid-Phase Extraction (SPE) sp2->sp3 sp4 Evaporate to dryness sp3->sp4 sp5 Reconstitute in mobile phase sp4->sp5 an1 Inject sample into LC-MS/MS sp5->an1 an2 Chromatographic separation (C18 column) an1->an2 an3 Mass spectrometric detection (ESI-, MRM) an2->an3

Caption: Workflow for LC-MS/MS analysis of this compound.

signaling_pathway cluster_agonists Vasoactive Agonists cluster_membrane Vascular Smooth Muscle Cell AngII Angiotensin II Gq Gq-protein coupled receptor AngII->Gq Endothelin Endothelin Endothelin->Gq PLA2 PLA2 Gq->PLA2 activates AA Arachidonic Acid PLA2->AA releases CYP4A CYP4A/4F AA->CYP4A substrate HETE20 20-HETE CYP4A->HETE20 produces PKC PKC HETE20->PKC activates KCa KCa Channel PKC->KCa inhibits Ca_entry Ca²⁺ Entry KCa->Ca_entry regulates Contraction Vasoconstriction Ca_entry->Contraction promotes HETE19R This compound HETE19R->HETE20 antagonizes

References

Technical Support Center: Improving the Yield of Enzymatic Synthesis of 19(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE). This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to help you optimize your synthesis and achieve higher yields of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the enzymatic synthesis of this compound, providing potential causes and actionable solutions.

Low Overall Yield of 19-HETE

Question: My reaction is producing very low levels of the desired 19-HETE product. What are the common causes and how can I improve the yield?

Answer: Low yields in the enzymatic synthesis of 19-HETE can stem from several factors, ranging from enzyme activity to substrate availability and reaction conditions.

Potential CauseRecommended Solutions
Poor Enzyme Activity - Confirm Enzyme Integrity: Run an SDS-PAGE to check for protein degradation. Ensure proper storage conditions (-80°C in appropriate buffer).- Optimize Cofactor Concentration: For CYP450 enzymes, ensure a saturating concentration of NADPH and the presence of an efficient NADPH regeneration system.- Check for Enzyme Inactivators: Impurities in the substrate or buffer can inhibit or inactivate the enzyme. Use high-purity reagents.
Substrate Limitation - Increase Substrate Concentration: The concentration of arachidonic acid might be below the enzyme's Km. However, be cautious of substrate inhibition at very high concentrations.- Improve Substrate Solubility: Arachidonic acid is poorly soluble in aqueous buffers. Use a co-solvent like ethanol (B145695) or DMSO, or a mild detergent to improve its availability to the enzyme.
Suboptimal Reaction Conditions - pH and Temperature: Ensure the reaction buffer pH and temperature are optimal for your specific enzyme (e.g., pH 7.4 and 37°C for many CYP450s).- Reaction Time: The reaction may not have reached completion. Perform a time-course experiment to determine the optimal incubation period.
Product Degradation - Oxidative Damage: HETEs can be susceptible to oxidation. Consider performing the reaction under an inert atmosphere (e.g., argon or nitrogen) and adding an antioxidant to the reaction buffer. - Acid/Base Instability: Ensure the pH is maintained throughout the reaction and during the workup.
Poor Stereoselectivity (Low this compound to 19(S)-HETE Ratio)

Question: My synthesis produces 19-HETE, but the proportion of the desired 19(R)-enantiomer is low. How can I improve the stereoselectivity?

Answer: The stereoselectivity of the hydroxylation reaction is determined by the enzyme's active site geometry. While some enzymes have an inherent preference for one enantiomer, there are strategies to influence this ratio.

Potential CauseRecommended Solutions
Inherent Enzyme Preference - Enzyme Selection: Different CYP450 isoforms exhibit varying stereoselectivities. For instance, CYP2E1 produces a mixture of 19(S)- and this compound.[1] Explore other isoforms or consider using fungal peroxygenases, which can also be engineered for altered selectivity.- Protein Engineering: If feasible, site-directed mutagenesis of the enzyme's active site can alter the substrate binding orientation and improve the yield of the desired enantiomer.
Reaction Conditions - Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity by reducing the flexibility of the enzyme and substrate, favoring a more specific binding mode.- Co-solvents: The choice and concentration of organic co-solvents can subtly alter the enzyme's conformation and, in turn, its stereoselectivity. Experiment with different co-solvents and concentrations.
Presence of Byproducts (e.g., 18-HETE, over-oxidation products)

Question: Besides 19(S)-HETE, I am observing significant amounts of 18-HETE and potential keto-derivatives in my reaction mixture. How can I minimize these byproducts?

Answer: The formation of byproducts is often due to a lack of complete regioselectivity by the enzyme or over-oxidation of the desired product.

Potential CauseRecommended Solutions
Poor Regioselectivity - Enzyme Choice: Some enzymes naturally produce a mixture of regioisomers. CYP2E1, for example, produces both 19-HETE (ω-1) and 18-HETE (ω-2).[1] Researching or screening for a more regioselective enzyme is a primary strategy.- Substrate Analogs: In some cases, using a modified substrate can influence the position of hydroxylation.
Over-oxidation - Limit Reaction Time: Determine the time point at which the formation of 19-HETE is maximal before significant over-oxidation to the keto-derivative occurs.- Control Oxidant Concentration: For peroxygenases that use hydrogen peroxide (H₂O₂), excessive concentrations can lead to over-oxidation. Optimize the H₂O₂ concentration or use a system for its slow, in-situ generation.[2]

Frequently Asked Questions (FAQs)

Q1: Which enzymatic systems are known to produce this compound?

A1: The primary enzymes known to produce 19-HETE, including the (R)-enantiomer, are members of the Cytochrome P450 (CYP) superfamily. Specifically, alcohol-inducible CYP2E1 has been shown to metabolize arachidonic acid to a mixture of 19(S)- and this compound, with the (R)-enantiomer comprising approximately 30% of the total 19-HETE produced.[1] Other CYP isoforms from the CYP4A and CYP4F families are also involved in the ω-1 hydroxylation of arachidonic acid.[3] Additionally, certain fungal unspecific peroxygenases (UPOs) can synthesize 19-HETE and can be engineered to alter their stereoselectivity.

Q2: What is the role of cofactors in the synthesis of this compound by CYP450 enzymes?

A2: CYP450 enzymes are monooxygenases and require a source of electrons to activate molecular oxygen. This is typically provided by NADPH via a partnering enzyme, NADPH-cytochrome P450 reductase. Therefore, the presence of NADPH is essential for the reaction. For in vitro reactions, an NADPH regeneration system (e.g., using glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is often employed to maintain a sufficient supply of NADPH throughout the reaction. Some CYP450 systems, like CYP2E1, show enhanced activity in the presence of cytochrome b5.[1]

Q3: How can I purify this compound from the reaction mixture and separate it from the (S)-enantiomer?

A3: Purification is typically a multi-step process. First, the reaction is quenched, and the lipids are extracted, often using a solid-phase extraction (SPE) column. The extracted lipids are then separated by high-performance liquid chromatography (HPLC). Normal-phase HPLC can be used to separate 19-HETE from other regioisomers like 18-HETE and 20-HETE.[3][4] To separate the 19(R)- and 19(S)-enantiomers, chiral chromatography is necessary. This is typically achieved using a chiral stationary phase column, such as one based on amylose (B160209) or cellulose (B213188) derivatives.[5]

Q4: What is the biological significance of producing the (R)-enantiomer of 19-HETE?

A4: The stereochemistry of HETEs is crucial for their biological activity. While 19(S)-HETE has been shown to have vasodilatory effects, this compound has been identified as a more potent antagonist of the vasoconstrictive and pro-inflammatory actions of 20-HETE than its (S)-counterpart.[6] 20-HETE is implicated in several cardiovascular diseases, so its antagonist, this compound, is of significant interest for therapeutic development. Additionally, both 19(S)- and this compound have been shown to be noncompetitive inhibitors of CYP1B1, an enzyme overexpressed in some cancers.[7]

Quantitative Data on this compound Synthesis

The following table summarizes key quantitative parameters for the enzymatic synthesis of 19-HETE using a relevant enzyme system.

ParameterValueEnzyme SystemReference
Apparent Km (Arachidonic Acid) 62 µMReconstituted rabbit CYP2E1[1]
Vmax (Total Metabolite Formation) 5 nmol/min/nmol P450Reconstituted rabbit CYP2E1[1]
Product Distribution
   19-HETE46% of total metabolitesReconstituted rabbit CYP2E1[1]
   18-HETE32% of total metabolitesReconstituted rabbit CYP2E1[1]
Stereoselectivity of 19-HETE
   19(S)-HETE70%Reconstituted rabbit CYP2E1[1]
   this compound30%Reconstituted rabbit CYP2E1[1]

Experimental Protocols

Protocol 1: Recombinant CYP2E1 Expression and Microsome Preparation

This protocol provides a general guideline for the expression of human CYP2E1 in E. coli and the subsequent preparation of microsomes for use in enzymatic synthesis.

Materials:

  • E. coli expression strain (e.g., C41(DE3))

  • Expression vector containing human CYP2E1 cDNA

  • LB Broth and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 20% glycerol, 1 mM EDTA, and protease inhibitors)

  • Ultrasonicator or microfluidizer

  • Ultracentrifuge

Procedure:

  • Transform the CYP2E1 expression vector into a suitable E. coli strain.

  • Inoculate a starter culture and grow overnight.

  • Use the starter culture to inoculate a larger volume of LB broth with the appropriate antibiotic and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Reduce the temperature to 25-30°C and continue to grow for another 12-16 hours.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in ice-cold lysis buffer.

  • Lyse the cells by sonication or using a microfluidizer on ice.

  • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes.

  • Discard the supernatant and resuspend the microsomal pellet in a storage buffer (e.g., 100 mM potassium phosphate, pH 7.4, with 20% glycerol).

  • Determine the protein concentration (e.g., by Bradford assay) and the P450 content (by CO-difference spectrum).

  • Store the microsomes at -80°C until use.

Protocol 2: Enzymatic Synthesis of this compound using CYP2E1 Microsomes

Materials:

  • CYP2E1-containing microsomes

  • NADPH-cytochrome P450 reductase (if not co-expressed)

  • Cytochrome b5 (optional, but can enhance activity)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Arachidonic acid (high purity)

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Ethanol or DMSO

  • Reaction termination solution (e.g., 2N formic acid)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Prepare the reaction mixture in a glass tube. For a 1 mL reaction, add:

    • Reaction buffer to a final volume of 1 mL.

    • CYP2E1 microsomes (e.g., 50-100 pmol of P450).

    • NADPH-cytochrome P450 reductase (if needed, at a 2:1 molar ratio to P450).

    • Cytochrome b5 (optional, at a 1:1 molar ratio to P450).

    • NADPH regeneration system components.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Prepare a stock solution of arachidonic acid in ethanol or DMSO.

  • Initiate the reaction by adding arachidonic acid to the desired final concentration (e.g., 50-100 µM). The final concentration of the organic solvent should be low (e.g., <1%).

  • Incubate the reaction at 37°C with gentle shaking for a predetermined optimal time (e.g., 30-60 minutes).

  • Terminate the reaction by adding 100 µL of 2N formic acid to lower the pH.

  • Add an internal standard if quantitative analysis is to be performed.

  • Extract the lipids by adding 2 volumes of ethyl acetate, vortexing, and centrifuging to separate the phases.

  • Collect the organic (upper) phase and repeat the extraction.

  • Evaporate the pooled organic phases to dryness under a stream of nitrogen.

  • Resuspend the lipid residue in a suitable solvent for HPLC analysis.

Protocol 3: Chiral HPLC Separation of 19(R)- and 19(S)-HETE

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Daicel Chiralcel OD-H or Phenomenex Lux Amylose-2)

  • Mobile phase solvents (e.g., hexane, isopropanol, acetic acid)

  • This compound and 19(S)-HETE standards

Procedure:

  • Equilibrate the chiral column with the mobile phase. A typical mobile phase for normal-phase chiral separation of HETEs is a mixture of hexane, isopropanol, and a small amount of acetic acid (e.g., 98:2:0.1, v/v/v).

  • Dissolve the dried lipid extract from Protocol 2 in a small volume of the mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the elution of the enantiomers using a UV detector, typically at a wavelength of 235 nm for HETEs with a conjugated diene system, or around 200-210 nm for non-conjugated HETEs like 19-HETE.

  • Identify the peaks corresponding to this compound and 19(S)-HETE by comparing their retention times with those of the authentic standards.

  • Collect the fractions corresponding to the this compound peak for further use.

Visualizations

Experimental Workflow

G cluster_enzyme_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_analysis Purification & Analysis expr Recombinant Enzyme Expression (e.g., CYP2E1 in E. coli) purify Microsome Preparation or Enzyme Purification expr->purify setup Reaction Setup (Buffer, Enzyme, Cofactors) purify->setup reaction Addition of Arachidonic Acid (Incubation at 37°C) setup->reaction quench Reaction Quenching (Acidification) reaction->quench extract Lipid Extraction (LLE or SPE) quench->extract sep Normal-Phase HPLC (Isomer Separation) extract->sep chiral_sep Chiral HPLC (Enantiomer Separation) sep->chiral_sep analysis Quantification and Characterization chiral_sep->analysis

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Signaling Pathway: this compound Antagonism of 20-HETE

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling GPR75 GPR75 Receptor Gq Gαq/11 Activation GPR75->Gq HETE20 20-HETE HETE20->GPR75 Binds and Activates HETE19R This compound HETE19R->GPR75 Antagonizes PLC PLC Activation Gq->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Src c-Src Activation Ca_PKC->Src EGFR EGFR Transactivation Src->EGFR MAPK MAPK Pathway Activation EGFR->MAPK Vaso Vasoconstriction & Pro-inflammatory Effects MAPK->Vaso

Caption: this compound antagonizes the 20-HETE signaling pathway at the GPR75 receptor.[6][8][9][10][11][12]

References

strategies to prevent non-specific binding of 19(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 19(R)-HETE experimental assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing non-specific binding of this compound and to offer troubleshooting support for related experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to non-specific binding?

19(R)-hydroxyeicosatetraenoic acid (this compound) is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes. As a lipid-derived molecule, this compound is hydrophobic, meaning it repels water and is attracted to non-polar surfaces. This inherent hydrophobicity is the primary reason for its non-specific binding to laboratory plastics (like polystyrene microplates), glass, and various proteins, which can lead to inaccurate experimental results.

Q2: What are the common consequences of non-specific binding in my this compound experiments?

Non-specific binding can lead to several issues, including:

  • High background signal: This reduces the signal-to-noise ratio, making it difficult to detect the specific signal from your analyte.

  • Reduced assay sensitivity and accuracy: If a significant portion of this compound binds to surfaces other than the intended target, the measured concentration will be artificially low.

  • Poor reproducibility: The extent of non-specific binding can vary between experiments, leading to inconsistent results.

Q3: What are the general strategies to minimize non-specific binding of this compound?

Several strategies can be employed to reduce the non-specific binding of hydrophobic molecules like this compound:

  • Use of Blocking Agents: Proteins like Bovine Serum Albumin (BSA) or casein are commonly used to coat the surfaces of microplates and labware, preventing this compound from binding.

  • Addition of Surfactants: Non-ionic surfactants such as Tween-20 or Triton X-100 can disrupt hydrophobic interactions.[1]

  • Optimization of Buffer Conditions: Adjusting the pH and ionic strength of your buffers can help minimize non-specific interactions.

  • Selection of Appropriate Labware: Using low-binding microplates and tubes can significantly reduce surface adsorption.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound assays.

Issue 1: High Background Signal in ELISA
Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., 1-5% BSA). Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). Consider using a different blocking agent like casein or non-fat dry milk.
Inadequate Washing Increase the number of wash steps (e.g., from 3 to 5). Increase the volume of wash buffer used in each step. Add a soaking step of 1-2 minutes during each wash. Ensure complete removal of wash buffer after each step.
Sub-optimal Surfactant Concentration Add or increase the concentration of a non-ionic surfactant like Tween-20 (typically 0.05-0.1%) in your wash and antibody dilution buffers.
Cross-reactivity of Antibodies Run a control with the secondary antibody only to check for non-specific binding. If cross-reactivity is observed, consider using a pre-adsorbed secondary antibody.
Contaminated Reagents Prepare fresh buffers and reagent solutions. Use high-purity water.
Issue 2: Low or No Signal
Potential Cause Recommended Solution
Loss of this compound due to Non-specific Binding Ensure all solutions containing this compound (standards, samples) include a blocking agent and/or surfactant. Use low-binding tubes and plates.
Degradation of this compound Prepare this compound solutions fresh before use. Avoid repeated freeze-thaw cycles. Store stock solutions in an appropriate solvent (e.g., ethanol) at -80°C.
Inefficient Antibody Binding Optimize antibody concentrations through titration. Check the manufacturer's datasheet for recommended antibody diluents and incubation times.
Incorrect Buffer pH or Ionic Strength Verify the pH and salt concentration of all buffers. The optimal pH for antibody-antigen interaction is typically around 7.4.
Issue 3: Poor Reproducibility
Potential Cause Recommended Solution
Inconsistent Pipetting Calibrate pipettes regularly. Use low-retention pipette tips. Ensure consistent pipetting technique, especially with viscous solutions.
Variable Incubation Times and Temperatures Standardize all incubation steps. Use a temperature-controlled incubator. Avoid stacking plates during incubation.
Inconsistent Washing Technique Use an automated plate washer if available for uniform washing. If washing manually, ensure a consistent technique across all plates.
Lot-to-Lot Variability of Reagents Test new lots of critical reagents (e.g., antibodies, blocking agents) before use in critical experiments.

Data Presentation: Comparison of Blocking Agents

The choice of blocking agent is critical in minimizing non-specific binding. Below is a summary of commonly used blocking agents and their typical working concentrations. The effectiveness of each can be assay-dependent, and empirical testing is recommended.

Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1 - 5% (w/v)Readily available, effective for many applications.Can have lot-to-lot variability; may contain endogenous enzymes or biotin (B1667282) that can interfere with certain assays.
Non-Fat Dry Milk 0.5 - 5% (w/v)Inexpensive and effective.Contains a mixture of proteins, including phosphoproteins and biotin, which can interfere with some assays. Not recommended for avidin-biotin systems.
Casein 0.1 - 2% (w/v)A purified milk protein, often more effective than non-fat dry milk.Can also contain phosphoproteins.
Normal Serum (from species of the secondary antibody) 1 - 10% (v/v)Very effective at reducing background from secondary antibody non-specific binding.Can be expensive; may contain cross-reactive antibodies.
Commercial/Synthetic Blockers Per manufacturer's instructionsOften protein-free, reducing potential cross-reactivity. Good lot-to-lot consistency.Can be more expensive.

Experimental Protocols

Protocol 1: Competitive ELISA for this compound Quantification

This protocol is a general guideline for a competitive enzyme-linked immunosorbent assay (ELISA) to quantify this compound. Optimization of antibody concentrations, incubation times, and temperatures may be required.

Materials:

  • High-bind 96-well microplate

  • This compound standard

  • Anti-19(R)-HETE primary antibody

  • HRP-conjugated secondary antibody

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., 0.1% BSA in PBS with 0.05% Tween-20)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

Procedure:

  • Coating: Dilute a this compound-protein conjugate in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Binding: Add 50 µL of this compound standards or samples to the appropriate wells. Immediately add 50 µL of diluted anti-19(R)-HETE primary antibody. Incubate for 2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate four times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm. The signal will be inversely proportional to the amount of this compound in the sample.

Experimental Workflow for Competitive ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding & Detection A Coat Plate with this compound Conjugate B Wash A->B C Block Plate B->C D Wash C->D E Add Standards/Samples & Primary Antibody D->E F Incubate E->F G Wash F->G H Add Secondary Antibody G->H I Incubate H->I J Wash I->J K Add Substrate & Incubate J->K L Add Stop Solution K->L M Read Absorbance L->M HETE_Signaling cluster_membrane Cell Membrane GPR75 GPR75 PLC Phospholipase C (PLC) Activation GPR75->PLC HETE_20 20-HETE HETE_20->GPR75 Binds & Activates HETE_19R This compound HETE_19R->GPR75 Binds & Inhibits IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_increase Increased Intracellular Ca2+ IP3_DAG->Ca_increase Vasoconstriction Vasoconstriction Ca_increase->Vasoconstriction

References

Technical Support Center: Refining Animal Dosing Protocols for 19(R)-HETE Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 19(R)-HETE in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological role?

19(R)-hydroxyeicosatetraenoic acid (this compound) is a metabolite of arachidonic acid, produced through the action of cytochrome P450 (CYP) enzymes.[1][2][3] While its precise functions are still under investigation, it is known to be a stereoisomer of 19(S)-HETE, which has demonstrated vasodilatory effects and the ability to inhibit platelet aggregation through activation of the prostacyclin (IP) receptor.[1] However, in at least one study, this compound did not show activity at the IP receptor, suggesting it may have distinct biological targets and actions.[1] Like other HETEs, it is considered a local signaling molecule, acting on cells near its site of synthesis.[4]

Q2: What are the key signaling pathways for HETEs?

The signaling pathways for HETEs are complex and can be receptor-dependent or independent. For instance, 12(S)-HETE has been shown to act through the G protein-coupled receptor GPR31.[2][5] The more extensively studied 20-HETE is known to signal through the G protein-coupled receptor GPR75, activating Gαq/11 and downstream pathways involving protein kinase C (PKC) and transactivation of the epidermal growth factor receptor (EGFR). This signaling cascade has been implicated in vascular smooth muscle contraction and endothelial dysfunction. While a specific receptor for this compound has not yet been definitively identified, it is plausible that it acts through a similar G protein-coupled receptor.

Q3: What are the common animal models used for studying HETEs?

Rodent models, such as mice and rats, are frequently used in the study of HETEs and other eicosanoids due to their well-characterized physiology, genetic tractability, and the availability of established disease models.[6] The choice of a specific model often depends on the biological question being addressed. For example, studies on hypertension might utilize spontaneously hypertensive rats (SHR), while research into kidney disease may employ models of renal ischemia-reperfusion injury.

Q4: How should this compound be formulated for in vivo administration?

Eicosanoids like this compound are lipids and have poor solubility in aqueous solutions. Therefore, proper formulation is critical for in vivo studies. Common approaches include:

  • Solubilization in an organic solvent: this compound can be initially dissolved in an organic solvent such as ethanol (B145695), DMSO, or dimethylformamide. This stock solution is then further diluted in a physiologically compatible vehicle like saline or phosphate-buffered saline (PBS). It is crucial to keep the final concentration of the organic solvent to a minimum (typically <1-5%) to avoid vehicle-induced toxicity.

  • Use of a carrier protein: Albumin, the main protein in plasma, can bind to HETEs and enhance their solubility and stability in circulation.[7] Preparing the this compound solution in a buffer containing bovine serum albumin (BSA) can mimic its natural transport mechanism.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate lipophilic molecules, increasing their aqueous solubility. Sulfobutyl-β-cyclodextrin has been used as a vehicle for 20-HETE analogs in animal studies.

The choice of formulation will depend on the route of administration and the required dose. It is essential to include a vehicle control group in all experiments to account for any effects of the formulation itself.

Troubleshooting Guides

General Dosing and Experimental Design
Problem Possible Cause(s) Suggested Solution(s)
No observable effect of this compound administration. - Inadequate dose. - Rapid metabolism or clearance of this compound.[7] - Poor bioavailability due to formulation or route of administration. - The chosen animal model or endpoint is not sensitive to this compound.- Perform a dose-response study to determine the optimal dose. - Consider a different route of administration (e.g., intravenous for direct systemic exposure). - Analyze plasma or tissue levels of this compound to assess its pharmacokinetics. - Re-evaluate the experimental model and endpoints based on the known or hypothesized biological functions of related HETEs.
High variability in animal responses. - Inconsistent dosing technique. - Differences in animal age, weight, or health status. - Stress induced by handling and injection.[8]- Ensure all personnel are thoroughly trained in the chosen administration technique. - Standardize animal characteristics and acclimatize them to the experimental conditions. - Handle animals gently and efficiently to minimize stress.
Adverse effects or toxicity observed. - The dose of this compound is too high. - Toxicity of the vehicle (e.g., high concentration of organic solvent). - Off-target effects of this compound.- Reduce the dose of this compound. - Lower the concentration of the organic solvent in the vehicle or switch to a different formulation. - Carefully observe and document all adverse events to understand the toxicological profile.
Specific Administration Routes in Rodents
Route Problem Possible Cause(s) Suggested Solution(s)
Intravenous (IV) - Tail Vein Difficulty locating or injecting into the vein. - Veins are constricted. - Improper restraint. - Needle is not correctly placed in the vein.- Warm the animal using a heat lamp or warming pad to dilate the veins.[9][10] - Use an appropriate restraint device to secure the animal and tail.[10] - Insert the needle with the bevel up, almost parallel to the tail.[11] A successful injection should have no resistance, and the vein may blanch.[11]
Swelling or a "bleb" at the injection site. - The needle has gone through or is not in the vein (perivascular injection).- Stop the injection immediately.[12] Withdraw the needle and apply gentle pressure. Attempt the injection at a more proximal site on the tail.[11]
Intraperitoneal (IP) Inconsistent absorption or effect. - Injection into the gastrointestinal tract or bladder.[13] - Injection into adipose tissue.- Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.[13] - Insert the needle at a 10-20 degree angle to the abdominal wall. - Aspirate before injecting; if fluid or gut contents are withdrawn, reposition the needle.[14][15]
Inflammation or peritonitis. - Irritating substance or vehicle. - Contamination of the injectate. - Puncture of the intestine.- Ensure the formulation is non-irritating and sterile. - Use proper aseptic technique.[14] - Refine injection technique to avoid organ puncture.
Subcutaneous (SC) Leakage of the injected substance from the site. - Needle was not inserted deep enough. - Large injection volume.- Ensure the needle is fully in the subcutaneous space. - After injection, gently "pinch" the skin at the injection site as the needle is withdrawn.[16] - If a large volume is needed, consider splitting it between two sites.
Slow or incomplete absorption. - Poor vascularization of the injection site. - The substance has precipitated out of solution.- Use a site with good blood supply, such as the loose skin over the back. - Ensure the formulation is stable and the substance remains in solution at physiological temperature.

Quantitative Data on Dosing of Related Compounds

As there is limited specific dosing information for this compound, the following table provides data for related compounds (20-HETE inhibitors and analogs) that can serve as a starting point for designing dose-finding studies.

CompoundAnimal ModelDoseRoute of AdministrationObserved Effect
HET0016 (20-HETE Synthesis Inhibitor) Rat10 mg/kgIV, IM, or SCBlockade of 20-HETE formation in vivo.
TS-011 (20-HETE Synthesis Inhibitor) Rat10 mg/kgIV, IM, or SCBlockade of 20-HETE formation in vivo.
20-HEDE (20-HETE Analog) Rat10 mg/kgIVAntagonizes vasoconstrictor actions of 20-HETE.
20-HEDGE (20-HETE Analog) Rat10 mg/kgIVAntagonizes vasoconstrictor actions of 20-HETE.

Experimental Protocols

General Protocol for a Pilot Dosing Study of this compound in Mice

This protocol outlines a general approach for an initial study to determine the in vivo effects and appropriate dosage range of this compound.

  • Animal Model: Select an appropriate mouse strain (e.g., C57BL/6) of a specific age and sex. Acclimatize the animals for at least one week before the experiment.

  • Formulation of this compound:

    • Prepare a stock solution of this compound in 100% ethanol.

    • For injection, dilute the stock solution in sterile saline containing 0.1% BSA to the desired final concentrations. The final ethanol concentration should not exceed 1%.

    • Prepare a vehicle control solution (saline with 0.1% BSA and the same final concentration of ethanol as the highest dose group).

  • Dose Selection: Based on the data for related compounds, select a range of doses to test (e.g., 0.1, 1, and 10 mg/kg).

  • Administration:

    • Divide animals into groups (e.g., vehicle control and three dose levels of this compound), with n=5-8 animals per group.

    • Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection). The injection volume should be based on the animal's body weight (e.g., 10 mL/kg for IP in mice).

  • Monitoring and Sample Collection:

    • Observe the animals for any immediate adverse reactions.

    • At a predetermined time point (e.g., 1, 4, or 24 hours post-injection), collect blood samples for pharmacokinetic analysis and/or measurement of relevant biomarkers.

    • Euthanize the animals and collect tissues of interest for analysis (e.g., measurement of this compound levels, gene expression analysis, histology).

  • Data Analysis: Analyze the collected data to evaluate the dose-dependent effects of this compound on the chosen endpoints.

Visualizations

Plausible Signaling Pathway for this compound

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 19R_HETE This compound GPCR G Protein-Coupled Receptor (GPCR) (Hypothetical) 19R_HETE->GPCR Binds G_Protein G Protein (e.g., Gq/11) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_Kinases Downstream Kinase Cascades PKC->Downstream_Kinases Ca_Release->PKC Activates Cellular_Response Cellular Response (e.g., Contraction, Proliferation, Gene Expression) Downstream_Kinases->Cellular_Response

Caption: Hypothetical signaling pathway for this compound via a G protein-coupled receptor.

Experimental Workflow for Refining Animal Dosing Protocols

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution & Evaluation cluster_refinement Phase 3: Refinement Lit_Review Literature Review (Related Compounds) Dose_Selection Initial Dose Range Selection Lit_Review->Dose_Selection Protocol_Design Protocol Design (Route, n, Endpoints) Dose_Selection->Protocol_Design Formulation Formulation Development & Vehicle Selection Formulation->Protocol_Design Pilot_Study Pilot Dose-Finding Study Protocol_Design->Pilot_Study PK_PD_Analysis Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis Pilot_Study->PK_PD_Analysis Toxicity_Assessment Toxicity Assessment Pilot_Study->Toxicity_Assessment Data_Analysis Analyze Results (Efficacy & Safety) PK_PD_Analysis->Data_Analysis Toxicity_Assessment->Data_Analysis Dose_Adjustment Adjust Dose/Protocol Data_Analysis->Dose_Adjustment Dose_Adjustment->Pilot_Study Further Refinement Needed Definitive_Study Definitive Efficacy Study Dose_Adjustment->Definitive_Study Optimal Dose Identified

Caption: Workflow for the systematic refinement of animal dosing protocols.

References

Validation & Comparative

A Comparative Guide to the Vascular Effects of 19(R)-HETE and 20-HETE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the vascular effects of two arachidonic acid metabolites, 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) and 20-hydroxyeicosatetraenoic acid (20-HETE). Synthesized by cytochrome P450 (CYP) enzymes, these eicosanoids are pivotal in regulating vascular tone, inflammation, and angiogenesis.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data and methodologies.

Comparative Analysis of Vascular Effects

The vascular actions of this compound and 20-HETE are complex and often opposing, impacting vasoconstriction, vasodilation, angiogenesis, and inflammation through distinct signaling pathways.

Vasoconstriction and Vasodilation

20-HETE is predominantly a potent vasoconstrictor in the microcirculation, particularly in the renal and cerebral vascular beds.[3][4][5] It induces vascular smooth muscle cell (VSMC) contraction by inhibiting the large-conductance calcium-activated potassium (BKCa) channels, leading to membrane depolarization and increased calcium influx through L-type calcium channels.[2][3] Furthermore, 20-HETE can activate Rho kinase, which increases the calcium sensitivity of the contractile machinery in VSMCs.[2] In contrast to its constrictor effects in most vascular beds, 20-HETE can cause vasodilation in the pulmonary circulation, a response mediated by the release of nitric oxide (NO) and prostacyclin from the endothelium.[3]

This compound , in contrast, exhibits more varied effects. Some studies suggest that this compound can inhibit the vascular actions of 20-HETE.[6] While its stereoisomer, 19(S)-HETE, is generally considered a vasodilator, the effects of this compound are less defined and can be species- and vessel-dependent.[7] For instance, both 19(S/R)-HETEs have been shown to act as COX-1/2-dependent dilators in the rabbit renal vasculature, yet they can also exert pro-contractile effects in rat thoracic aortic rings.[7]

Angiogenesis

20-HETE is a known pro-angiogenic factor.[2][3] It promotes the proliferation, migration, and tube formation of endothelial cells.[8][9] The angiogenic effects of 20-HETE are mediated by an increase in reactive oxygen species (ROS) production, which in turn stimulates the expression of key angiogenic factors like vascular endothelial growth factor (VEGF) and its receptor VEGFR2.[2][9]

The role of This compound in angiogenesis is not well-documented in the current literature, representing a significant knowledge gap.

Inflammation

20-HETE plays a pro-inflammatory role in the vasculature.[2] It promotes endothelial activation and inflammation by stimulating the secretion of inflammatory cytokines such as IL-6 and IL-8, and upregulating the expression of adhesion molecules like ICAM and VCAM.[8] This can contribute to vascular injury in conditions like diabetes and ischemia/reperfusion.[2]

The specific role of This compound in vascular inflammation is less clear, although some evidence suggests its involvement.[10] Further research is needed to delineate its specific pro- or anti-inflammatory properties in different vascular contexts.

Data Presentation

The following table summarizes the comparative vascular effects of this compound and 20-HETE based on available experimental evidence.

Vascular Effect This compound 20-HETE
Vasoconstriction Variable; can be pro-contractile in some vessels (e.g., rat aorta).[7] May inhibit 20-HETE's effects.Potent vasoconstrictor in most microcirculatory beds (renal, cerebral).[3][5]
Vasodilation Can act as a vasodilator in some vascular beds (e.g., rabbit renal vasculature).[7]Vasodilator in pulmonary circulation.[3]
Angiogenesis Not well-documented.Pro-angiogenic; stimulates endothelial cell proliferation and migration.[2][9]
Inflammation Role is not clearly defined.Pro-inflammatory; promotes cytokine and adhesion molecule expression.[8][10]

Signaling Pathways

The distinct vascular effects of this compound and 20-HETE stem from their engagement with different signaling cascades.

20-HETE_Vasoconstriction_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell HETE_20 20-HETE GPR75 GPR75 HETE_20->GPR75 activates PKC PKC GPR75->PKC activates BKCa BKCa Channel PKC->BKCa inhibits Depolarization Membrane Depolarization L_type_Ca L-type Ca2+ Channel Depolarization->L_type_Ca activates Ca_influx ↑ Intracellular [Ca2+] L_type_Ca->Ca_influx leads to Contraction Vasoconstriction Ca_influx->Contraction

Caption: Signaling pathway for 20-HETE-induced vasoconstriction in vascular smooth muscle cells.

HETE_Interaction_Pathway cluster_Endothelial_Cell Vascular Endothelial Cell HETE_20 20-HETE Endothelial_Effects Endothelial Effects (e.g., Pro-inflammatory signaling) HETE_20->Endothelial_Effects promotes HETE_19R This compound HETE_19R->Endothelial_Effects inhibits

Caption: Postulated antagonistic interaction of this compound and 20-HETE on vascular endothelial cells.

Experimental Protocols

Wire Myography for Assessment of Vasoconstriction

This protocol details the methodology for measuring isometric tension in isolated arterial segments to assess the vasoconstrictor or vasodilator properties of this compound and 20-HETE.[11]

Objective: To quantify and compare the contractile responses of isolated small arteries to this compound and 20-HETE.

Materials:

  • Isolated artery segments (e.g., mesenteric or cerebral arteries) from experimental animals.

  • Wire myograph system (e.g., DMT).

  • Physiological salt solution (PSS), continuously gassed with 95% O2 / 5% CO2.

  • Potassium chloride (KCl) solution for assessing maximal contraction.

  • Phenylephrine or other vasoconstrictor for pre-contraction.

  • This compound and 20-HETE stock solutions.

  • Data acquisition system.

Procedure:

  • Vessel Isolation and Mounting:

    • Euthanize the animal according to approved institutional protocols.

    • Carefully dissect the desired artery and place it in cold PSS.

    • Clean the artery of surrounding adipose and connective tissue under a dissection microscope.

    • Cut the artery into 2 mm segments.

    • Mount each segment on two fine wires in the jaws of the wire myograph chamber filled with PSS at 37°C.

  • Normalization and Equilibration:

    • Stretch the vessel segment to its optimal resting tension, determined by a standardized normalization procedure to approximate in vivo conditions.

    • Allow the vessel to equilibrate for at least 30 minutes.

  • Viability Check:

    • Contract the vessel with a high concentration of KCl (e.g., 60 mM) to determine the maximal contractile capacity.

    • Wash the vessel with PSS and allow it to return to baseline tension.

  • Experimental Protocol:

    • For Vasoconstrictor Effects:

      • Cumulatively add increasing concentrations of this compound or 20-HETE to the bath.

      • Record the isometric tension generated at each concentration.

    • For Vasodilator Effects:

      • Pre-contract the vessel with a submaximal concentration of a vasoconstrictor like phenylephrine.

      • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound or 20-HETE.

      • Record the relaxation as a percentage of the pre-contraction tension.

  • Data Analysis:

    • Construct concentration-response curves.

    • Calculate the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for each compound.

    • Use appropriate statistical tests to compare the responses between the two HETEs.

Wire_Myography_Workflow Start Start Isolate Isolate & Mount Artery Segment Start->Isolate Equilibrate Equilibrate & Normalize Isolate->Equilibrate Viability Check Viability (KCl Contraction) Equilibrate->Viability Pre_contract Pre-contract Vessel (e.g., Phenylephrine) Viability->Pre_contract Add_HETE_Vaso Cumulative Addition of HETE (Vasoconstriction Assay) Pre_contract->Add_HETE_Vaso No Add_HETE_Dila Cumulative Addition of HETE (Vasodilation Assay) Pre_contract->Add_HETE_Dila Yes Record Record Isometric Tension Add_HETE_Vaso->Record Add_HETE_Dila->Record Analyze Data Analysis (EC50, Emax) Record->Analyze End End Analyze->End

Caption: Experimental workflow for assessing vascular reactivity using wire myography.

Conclusion

For researchers and drug development professionals, this comparison highlights 20-HETE as a potential therapeutic target for cardiovascular diseases characterized by excessive vasoconstriction and inflammation. The ambiguous role of this compound underscores the need for further investigation to elucidate its specific signaling mechanisms and physiological functions. A deeper understanding of the interplay between these two eicosanoids could unveil new therapeutic strategies for managing vascular health and disease.

References

A Comparative Analysis of 19(R)-HETE and 19(S)-HETE: Differential Biological Activities and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct biological roles of the stereoisomers of 19-hydroxyeicosatetraenoic acid.

Introduction

19-Hydroxyeicosatetraenoic acid (19-HETE) is a metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes.[1][2][3] It exists as two stereoisomers, 19(R)-HETE and 19(S)-HETE, which, despite their identical chemical formula, exhibit distinct biological activities. This guide provides an objective comparison of these enantiomers, supported by experimental data, to elucidate their differential roles in cellular signaling and pathophysiology. Understanding these differences is crucial for the targeted development of novel therapeutics.

Synthesis and Metabolism

Arachidonic acid is converted to 19-HETE through the action of CYP monooxygenases.[1][4] Specifically, CYP2E1 has been shown to metabolize arachidonic acid into a mixture of 70% 19(S)-HETE and 30% this compound.[5] Other CYP isoforms, such as those in the CYP4A and CYP4F families, are also known to produce various HETEs, including 19-HETE.[6] The stereospecificity of these enzymes is a critical determinant of the biological effects observed in different tissues.

AA Arachidonic Acid CYP450 Cytochrome P450 Enzymes (e.g., CYP2E1) AA->CYP450 HETE_S 19(S)-HETE CYP450->HETE_S 70% HETE_R This compound CYP450->HETE_R 30%

Caption: Biosynthesis of 19(S)-HETE and this compound from arachidonic acid by CYP2E1.

Comparative Biological Activities

The spatial arrangement of the hydroxyl group in this compound versus 19(S)-HETE leads to significantly different interactions with cellular receptors and enzymes, resulting in distinct and sometimes opposing biological effects.

Vascular Effects and Platelet Inhibition

One of the most well-documented differences between the two enantiomers lies in their effects on the cardiovascular system. 19(S)-HETE is a potent vasodilator and inhibitor of platelet aggregation.[7] It exerts these effects by activating the prostacyclin (IP) receptor, which leads to an increase in intracellular cyclic AMP (cAMP) levels.[7] In contrast, this compound is inactive in this pathway at concentrations up to 10 μM.[7]

cluster_membrane Cell Membrane IP_Receptor Prostacyclin (IP) Receptor AC Adenylyl Cyclase IP_Receptor->AC activates NoEffect No Effect HETE_S 19(S)-HETE HETE_S->IP_Receptor ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Relaxation Vasorelaxation & Platelet Inhibition cAMP->Relaxation HETE_R This compound HETE_R->IP_Receptor cluster_analysis Analysis start H9c2 Cardiomyocytes treatment Treat for 24h: - Vehicle - Ang II (10 µM) - Ang II + this compound (20 µM) - Ang II + 19(S)-HETE (20 µM) start->treatment harvest Harvest Cells & Supernatant treatment->harvest rtpcr RT-PCR for Hypertrophy Markers (ANP, MHC ratio) harvest->rtpcr western Western Blot for Enzyme Expression (LOX, COX-2) harvest->western lcms LC-MS for Mid-chain HETEs harvest->lcms

References

Validating 19(R)-HETE Signaling: A Comparative Guide to its Role as a 20-HETE Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling properties of 19(R)-hydroxyeicosatetraenoic acid [19(R)-HETE], with a primary focus on its well-documented role as an antagonist of 20-HETE. As specific antagonists for this compound are not commercially available, this document details the use of this compound and its synthetic analogs to probe and validate its signaling pathways, particularly in the context of vascular function. Experimental data, detailed protocols, and signaling pathway diagrams are presented to support further research and drug development efforts.

This compound and its Analogs as 20-HETE Antagonists

This compound is a cytochrome P450-derived metabolite of arachidonic acid that has been shown to counteract the biological effects of its structurally related molecule, 20-HETE.[1] 20-HETE is a potent vasoconstrictor and pro-hypertensive agent.[2] The primary signaling mechanism of this compound that has been extensively validated is its antagonism of 20-HETE-induced vascular sensitization and hypertension.[1][3] To enhance stability and efficacy, several synthetic analogs of 19-HETE have been developed and tested.[1]

Comparative Efficacy of 19-HETE Analogs in Antagonizing 20-HETE-Induced Vascular Sensitization

The following table summarizes the quantitative data on the ability of various 19-HETE analogs to inhibit the sensitization of rat renal preglomerular microvessels to phenylephrine (B352888) induced by 1 µM 20-HETE. Negative values indicate the percentage of antagonism of 20-HETE activity.

AnalogConcentration% Antagonism of 20-HETE SensitizationReference
This compound Analog 41 µMModerate[1]
This compound Analog 51 µMMore potent than Analog 4[1]
19-HETE Analog 131 µMEffective antagonist[1]
19-HETE Analogs 14 & 151 µMBiologically active[1]
19-HETE Analogs 16 & 171 µMBlunted activity[1]

Stereospecificity of HETE Signaling: this compound vs. 19(S)-HETE

The biological actions of HETEs are highly stereospecific. A key difference between the signaling of this compound and its enantiomer, 19(S)-HETE, is their interaction with the prostacyclin (IP) receptor.

  • 19(S)-HETE has been identified as a potent agonist of the IP receptor, leading to cAMP accumulation and subsequent vasorelaxation and inhibition of platelet aggregation.[4]

  • This compound , in contrast, is inactive at the IP receptor at concentrations up to 10 µM, indicating a distinct signaling pathway.[4]

However, both enantiomers have been shown to protect against angiotensin II-induced cardiac hypertrophy, suggesting some overlapping or parallel signaling pathways independent of the IP receptor and 20-HETE antagonism.[5] These effects are associated with the inhibition of enzymes such as CYP1B1, 5-lipoxygenase (LOX), 12-LOX, and cyclooxygenase-2 (COX-2).[5]

Experimental Protocols for Validating this compound Signaling

In Vitro: Measurement of Vascular Reactivity in Isolated Renal Preglomerular Microvessels

This protocol is used to assess the antagonist effect of this compound analogs on 20-HETE-induced vascular sensitization.

1. Isolation of Microvessels:

  • Kidneys are harvested from male Sprague-Dawley rats.
  • The kidneys are hemisected, and the renal artery is cannulated.
  • The renal microcirculation is perfused with a physiological salt solution containing albumin.
  • Preglomerular microvessels (70-100 µm in diameter) are dissected from the renal cortex under a stereomicroscope.

2. Cannulation and Perfusion:

  • The isolated microvessel is transferred to a chamber on the stage of an inverted microscope.
  • The vessel is cannulated at both ends with glass micropipettes and secured with sutures.
  • The vessel is perfused and bathed in a physiological salt solution, and the temperature is maintained at 37°C.

3. Experimental Procedure:

  • The vessel is allowed to equilibrate for 60 minutes.
  • A baseline concentration-response curve to the vasoconstrictor phenylephrine is established.
  • The vessel is then incubated with 1 µM 20-HETE for 30 minutes, and the phenylephrine concentration-response curve is repeated to assess sensitization.
  • To test for antagonism, the vessel is co-incubated with 1 µM 20-HETE and a this compound analog (e.g., 1 µM) for 30 minutes, followed by a final phenylephrine concentration-response curve.

4. Data Analysis:

  • The changes in the internal diameter of the microvessel in response to phenylephrine are measured and recorded.
  • The degree of sensitization by 20-HETE and the antagonism by the this compound analog are quantified by comparing the shifts in the concentration-response curves.

In Vivo: Blood Pressure Measurement in a 20-HETE-Dependent Hypertensive Mouse Model

This protocol validates the ability of this compound analogs to lower blood pressure in a model of 20-HETE-dependent hypertension.

1. Animal Model:

  • Male Cyp4a14(-/-) mice, which exhibit androgen-driven, 20-HETE-dependent hypertension, are used.[1]

2. Blood Pressure Measurement:

  • Systolic blood pressure is measured using a non-invasive tail-cuff method.
  • Mice are trained for several days before the start of the experiment to acclimate them to the procedure.

3. Experimental Procedure:

  • Baseline systolic blood pressure is recorded for several days.
  • The mice are then treated daily with an intraperitoneal (IP) injection of a this compound analog (e.g., 10 mg/kg of analog 13) or saline as a control.[1]
  • Systolic blood pressure is monitored daily throughout the treatment period (e.g., 10 days).[1]

4. Data Analysis:

  • The changes in systolic blood pressure over the course of the treatment are plotted and analyzed.
  • A significant reduction in blood pressure in the group treated with the this compound analog compared to the saline-treated control group validates its in vivo antagonist activity against 20-HETE.[1]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_0 20-HETE Signaling Pathway Arachidonic Acid Arachidonic Acid CYP4A/4F CYP4A/4F Arachidonic Acid->CYP4A/4F 20-HETE 20-HETE CYP4A/4F->20-HETE GPR75 GPR75 (20-HETE Receptor) 20-HETE->GPR75 PKC Activation PKC Activation GPR75->PKC Activation Inhibition of KCa Channels Inhibition of KCa Channels PKC Activation->Inhibition of KCa Channels Vasoconstriction Vasoconstriction Inhibition of KCa Channels->Vasoconstriction Hypertension Hypertension Vasoconstriction->Hypertension This compound This compound This compound->GPR75 Antagonism

Caption: 20-HETE signaling pathway leading to vasoconstriction and the antagonistic role of this compound.

G cluster_1 Experimental Workflow for Validating this compound Antagonism In Vitro Studies In Vitro Studies Isolate Microvessels Isolate Microvessels In Vitro Studies->Isolate Microvessels In Vivo Studies In Vivo Studies Induce Hypertension Induce Hypertension In Vivo Studies->Induce Hypertension Measure Vascular Reactivity Measure Vascular Reactivity Isolate Microvessels->Measure Vascular Reactivity Validate Antagonism Validate Antagonism Measure Vascular Reactivity->Validate Antagonism Administer this compound Analog Administer this compound Analog Induce Hypertension->Administer this compound Analog Monitor Blood Pressure Monitor Blood Pressure Administer this compound Analog->Monitor Blood Pressure Monitor Blood Pressure->Validate Antagonism

Caption: Workflow for in vitro and in vivo validation of this compound's antagonism of 20-HETE.

References

A Comparative Analysis of 19(R)-HETE and EETs on Renal Blood Flow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two classes of arachidonic acid metabolites, 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) and epoxyeicosatrienoic acids (EETs), on renal blood flow. This analysis is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.

Executive Summary

The regulation of renal blood flow is a complex process involving a multitude of endogenous vasoactive substances. Among these, metabolites of arachidonic acid generated by cytochrome P450 (CYP) enzymes play a critical role. This guide focuses on two such families of metabolites: the hydroxyeicosatetraenoic acids (HETEs), with a specific interest in the 19(R) isomer, and the epoxyeicosatrienoic acids (EETs).

Current research indicates a general dichotomy in their effects: EETs are predominantly potent vasodilators, thereby increasing renal blood flow, while HETEs, particularly 20-HETE, are known vasoconstrictors that decrease renal blood flow. While direct experimental data on the specific effects of the this compound isomer on renal blood flow is limited, its structural similarity to the potent vasoconstrictor 20-HETE suggests it likely contributes to renal vasoconstriction. This is supported by findings that the release of 19-HETE, along with 20-HETE, is associated with endothelin-1-induced renal vasoconstriction.

This guide will delve into the quantitative effects, experimental protocols, and signaling pathways of both this compound and EETs to provide a comprehensive comparative overview.

Quantitative Comparison of Effects on Renal Blood Flow

Compound ClassSpecific AgentAnimal ModelDosageEffect on Renal Blood Flow (RBF)Cortical Blood Flow (CBF)Reference
EETs 14,15-EET analog (EET-A)Spontaneously Hypertensive Rats (SHR)5 mg/kg, i.v. for 1 hrSignificant increase of ~30%Significant increase of ~26%[1]
HETEs 20-HETE receptor blocker (AAA)Spontaneously Hypertensive Rats (SHR)10 mg/kg/h, i.v.Significant increase of ~40%Significant increase of ~40%[1]
HETEs (inferred) 19-HETE & 20-HETE (Endogenous release)Isolated Perfused Rat KidneyN/A (stimulated by Endothelin-1)Associated with increased renal vascular resistanceNot specified[2]

Note: The increase in renal blood flow upon administration of a 20-HETE antagonist strongly implies that endogenous 20-HETE exerts a tonic vasoconstrictor effect on the renal vasculature. The association of 19-HETE release with vasoconstriction suggests a similar role.

Signaling Pathways

The divergent effects of EETs and HETEs on renal blood flow are rooted in their distinct signaling pathways within the vascular smooth muscle and endothelial cells of the renal arteries and arterioles.

Epoxyeicosatrienoic Acids (EETs) Signaling Pathway

EETs are potent vasodilators that act as endothelium-derived hyperpolarizing factors (EDHFs)[3]. Their primary mechanism involves the activation of large-conductance calcium-activated potassium channels (KCa) in vascular smooth muscle cells[3]. This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration promotes vasorelaxation and an increase in renal blood flow.

EET_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Arachidonic Acid_E Arachidonic Acid CYP Epoxygenase CYP Epoxygenase (e.g., CYP2C, CYP2J) Arachidonic Acid_E->CYP Epoxygenase Metabolism EETs_E EETs CYP Epoxygenase->EETs_E EETs_V EETs EETs_E->EETs_V Paracrine Action KCa Channel Large-Conductance Ca2+- activated K+ Channel (KCa) EETs_V->KCa Channel Activates Hyperpolarization Hyperpolarization KCa Channel->Hyperpolarization K+ Efflux leads to Ca2+ Influx ↓ Intracellular Ca2+ Hyperpolarization->Ca2+ Influx Vasodilation Vasodilation Ca2+ Influx->Vasodilation

Caption: Signaling pathway of EETs leading to vasodilation.
This compound and 20-HETE Signaling Pathway

While the specific signaling pathway for this compound is not as well-defined as that for 20-HETE, HETEs are generally considered vasoconstrictors in the renal vasculature. 20-HETE is a potent vasoconstrictor of the preglomerular arterioles and contributes to the autoregulation of renal blood flow[2]. Its mechanism of action involves the inhibition of KCa channels in vascular smooth muscle cells[3]. This blockage leads to membrane depolarization, opening of voltage-gated calcium channels, and an influx of calcium, which in turn triggers vasoconstriction and a decrease in renal blood flow. Given that endothelin-1-induced renal vasoconstriction is associated with the release of both 19-HETE and 20-HETE, it is plausible that this compound shares a similar pro-constrictive signaling pathway.

HETE_Signaling_Pathway cluster_vsmc Vascular Smooth Muscle Cell Arachidonic Acid_V Arachidonic Acid CYP Hydroxylase CYP Hydroxylase (e.g., CYP4A, CYP4F) Arachidonic Acid_V->CYP Hydroxylase Metabolism HETEs This compound & 20-HETE CYP Hydroxylase->HETEs KCa Channel Large-Conductance Ca2+- activated K+ Channel (KCa) HETEs->KCa Channel Inhibits Depolarization Depolarization KCa Channel->Depolarization Reduced K+ Efflux leads to Ca2+ Influx ↑ Intracellular Ca2+ Depolarization->Ca2+ Influx Vasoconstriction Vasoconstriction Ca2+ Influx->Vasoconstriction

Caption: Postulated signaling of this compound and 20-HETE.

Experimental Protocols

The following sections detail common methodologies used to assess the effects of vasoactive compounds like this compound and EETs on renal blood flow.

In Vivo Measurement of Renal Blood Flow in Rodent Models

This protocol describes a common in vivo method for measuring renal blood flow in response to the administration of test compounds.

Experimental_Workflow_RBF Animal Prep 1. Animal Preparation - Anesthetize rodent (e.g., rat, mouse) - Cannulate femoral artery and vein for blood pressure monitoring and infusions. Kidney Exposure 2. Surgical Exposure of Kidney - Perform a flank incision to expose the renal artery. Animal Prep->Kidney Exposure Flow Probe 3. Placement of Flow Probe - Place a transit-time ultrasound or electromagnetic flow probe around the renal artery. Kidney Exposure->Flow Probe Baseline 4. Baseline Measurement - Record stable baseline renal blood flow (RBF) and mean arterial pressure (MAP). Flow Probe->Baseline Infusion 5. Compound Administration - Infuse test compound (this compound or EET) intravenously or directly into the renal artery. Baseline->Infusion Measurement 6. Continuous Monitoring - Continuously record RBF and MAP during and after infusion. Infusion->Measurement Analysis 7. Data Analysis - Calculate the percentage change in RBF from baseline. Measurement->Analysis

References

19(R)-HETE vs. Prostaglandins: A Comparative Guide on Modulating Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inflammatory cascade is a complex biological process orchestrated by a diverse array of signaling molecules. Among these, lipid mediators derived from arachidonic acid play a pivotal role in both the initiation and resolution of inflammation. This guide provides a detailed, objective comparison of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) and prostaglandins (B1171923), two key classes of eicosanoids. We will delve into their distinct biosynthetic pathways, signaling mechanisms, and their contrasting roles in modulating inflammatory responses, supported by experimental data and detailed methodologies to aid in research and drug development.

At a Glance: this compound vs. Prostaglandins in Inflammation

FeatureThis compoundProstaglandins (e.g., PGE2, PGD2)
Primary Biosynthetic Pathway Cytochrome P450 (CYP) ω-hydroxylaseCyclooxygenase (COX-1 & COX-2)
Primary Role in Inflammation Primarily considered anti-inflammatory (though less studied)Dual role: can be both pro-inflammatory and anti-inflammatory depending on the specific prostaglandin (B15479496), receptor, and cellular context.[1][2]
Key Signaling Receptors The direct receptor for this compound is not definitively identified. Its enantiomer, 19(S)-HETE, activates the prostacyclin (IP) receptor.[3][4]Prostanoid receptors (e.g., EP1-4 for PGE2, DP1-2 for PGD2).[1]
Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Generally thought to suppress production.Can either stimulate or suppress production. PGE2, for instance, can promote IL-23/IL-17 axis while suppressing TNF-α.[2]
Effect on Anti-inflammatory Cytokines (e.g., IL-10) Limited direct data available.PGE2 can enhance the production of IL-10 by macrophages.
Effect on Neutrophil Chemotaxis Likely inhibitory, based on the actions of related anti-inflammatory lipids.Can act as chemoattractants (e.g., LTB4, a product of a related pathway) or inhibit migration.

Biosynthesis and Signaling Pathways

The distinct roles of this compound and prostaglandins in inflammation begin with their separate biosynthetic pathways from the common precursor, arachidonic acid.

Prostaglandins are synthesized via the cyclooxygenase (COX) pathway .[1] The two main isoforms, COX-1 and COX-2, convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). PGH2 is then further metabolized by specific synthases into various prostaglandins, such as PGE2 and PGD2. These prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. For example, PGE2 signals through four receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to different intracellular signaling cascades that can either promote or inhibit inflammatory responses.[1]

This compound , on the other hand, is a product of the cytochrome P450 (CYP) ω-hydroxylase pathway .[5] While the precise signaling mechanism for this compound in immune cells is not fully elucidated, research on its stereoisomer, 19(S)-HETE , has revealed that it acts as an agonist for the prostacyclin (IP) receptor , which is also a GPCR.[3][4] Activation of the IP receptor is known to have anti-inflammatory effects, including the inhibition of platelet aggregation and vasodilation.[6] This suggests a potential anti-inflammatory pathway for 19(S)-HETE and possibly for this compound, although direct evidence for the latter is still emerging.

In contrast, another well-studied HETE, 20-HETE , is known to be a potent pro-inflammatory mediator. It signals through the G-protein coupled receptor GPR75, leading to the activation of pro-inflammatory transcription factors like NF-κB and the MAPK pathway, resulting in the production of inflammatory cytokines and adhesion molecules.[7][8][9][10][11][12]

Signaling Pathway Diagrams

Prostaglandin_Signaling AA Arachidonic Acid COX COX-1/2 AA->COX PGH2 PGH2 COX->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 PGE2 PGE_Synthase->PGE2 EP_Receptor EP Receptors (EP1-4) PGE2->EP_Receptor G_Protein G-Proteins EP_Receptor->G_Protein Signaling_Cascades Downstream Signaling (e.g., cAMP, Ca2+) G_Protein->Signaling_Cascades Inflammatory_Response Pro/Anti-Inflammatory Response Signaling_Cascades->Inflammatory_Response

Caption: Prostaglandin E2 signaling pathway in inflammation.

HETE_Signaling cluster_19HETE 19(S)-HETE Pathway (Anti-Inflammatory) cluster_20HETE 20-HETE Pathway (Pro-Inflammatory) AA_19 Arachidonic Acid CYP_19 CYP450 AA_19->CYP_19 HETE_19S 19(S)-HETE CYP_19->HETE_19S IP_Receptor IP Receptor HETE_19S->IP_Receptor G_Protein_19 Gs IP_Receptor->G_Protein_19 cAMP ↑ cAMP G_Protein_19->cAMP Anti_Inflammatory Anti-Inflammatory Response cAMP->Anti_Inflammatory AA_20 Arachidonic Acid CYP_20 CYP450 AA_20->CYP_20 HETE_20 20-HETE CYP_20->HETE_20 GPR75 GPR75 HETE_20->GPR75 G_Protein_20 Gq GPR75->G_Protein_20 NFkB_MAPK NF-κB / MAPK Activation G_Protein_20->NFkB_MAPK Pro_Inflammatory Pro-Inflammatory Response NFkB_MAPK->Pro_Inflammatory

Caption: Contrasting signaling pathways of HETEs in inflammation.

Comparative Effects on Inflammatory Responses

The opposing roles of this compound (and its relatives) and prostaglandins are evident in their effects on key inflammatory events.

Cytokine Production

Prostaglandins exhibit a complex regulation of cytokine production. PGE2, for example, can suppress the production of the pro-inflammatory cytokine TNF-α by macrophages. However, it can also promote the differentiation of Th1 and Th17 cells, which are key drivers of chronic inflammation, by stimulating the IL-23/IL-17 axis.[2] Furthermore, PGE2 can enhance the production of the anti-inflammatory cytokine IL-10.[2]

While direct data for this compound is limited, the activation of the IP receptor by 19(S)-HETE would be expected to lead to an anti-inflammatory cytokine profile, potentially through the inhibition of pro-inflammatory cytokine synthesis. In contrast, 20-HETE has been shown to stimulate the production of pro-inflammatory cytokines such as IL-6 and IL-8 in endothelial cells.[9][12]

Neutrophil Chemotaxis

Neutrophil migration to the site of inflammation is a hallmark of the acute inflammatory response. Certain prostaglandins can act as chemoattractants for neutrophils. Conversely, signaling through the IP receptor, which is activated by 19(S)-HETE, is generally associated with the inhibition of neutrophil activation and migration.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. Below are representative protocols for key assays used to evaluate the inflammatory effects of this compound and prostaglandins.

Protocol 1: Cytokine Quantification by ELISA

This protocol describes a common method for measuring the production of pro- and anti-inflammatory cytokines from immune cells treated with lipid mediators.

1. Cell Culture and Treatment:

  • Culture immune cells (e.g., primary human monocytes or a macrophage cell line like THP-1) in appropriate cell culture medium.

  • Seed cells in a 24-well plate at a density of 1 x 10^6 cells/mL.

  • Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (100 ng/mL).

  • Concurrently, treat the cells with varying concentrations of this compound, PGE2, or a vehicle control.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

2. Sample Collection:

  • Centrifuge the cell culture plates to pellet the cells.

  • Carefully collect the supernatant, which contains the secreted cytokines.

  • Store the supernatant at -80°C until analysis.

3. ELISA Procedure (Sandwich ELISA):

  • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Add the collected cell culture supernatants and a series of known cytokine standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate.

  • Add a substrate solution (e.g., TMB) and incubate until a color change is observed.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Read the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

ELISA_Workflow Start Start Cell_Culture Culture & Treat Cells (LPS, Lipid Mediators) Start->Cell_Culture Collect_Supernatant Collect Supernatant Cell_Culture->Collect_Supernatant Coat_Plate Coat Plate with Capture Antibody Collect_Supernatant->Coat_Plate Block_Plate Block Plate Coat_Plate->Block_Plate Add_Samples Add Samples & Standards Block_Plate->Add_Samples Add_Detection_Ab Add Detection Antibody Add_Samples->Add_Detection_Ab Add_Enzyme Add Streptavidin-HRP Add_Detection_Ab->Add_Enzyme Add_Substrate Add Substrate & Stop Reaction Add_Enzyme->Add_Substrate Read_Plate Read Absorbance Add_Substrate->Read_Plate Analyze_Data Analyze Data Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for cytokine ELISA.

Protocol 2: Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a common method for assessing the chemotactic potential of lipid mediators on neutrophils.[13]

1. Neutrophil Isolation:

  • Isolate human neutrophils from fresh peripheral blood using dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.[13]

  • Resuspend the purified neutrophils in a suitable buffer (e.g., HBSS with 0.1% BSA).

2. Chamber Assembly:

  • Assemble a 48-well micro-chemotaxis chamber (Boyden chamber) with a polyvinylpyrrolidone-free polycarbonate membrane (typically 3-5 µm pore size) separating the upper and lower wells.[13]

3. Loading:

  • Add the chemotactic agent (e.g., this compound, PGE2, a known chemoattractant like fMLP as a positive control, or buffer as a negative control) to the lower wells.[14]

  • Place the resuspended neutrophils in the upper wells.

4. Incubation:

  • Incubate the chamber at 37°C in a humidified 5% CO2 atmosphere for 60-90 minutes.

5. Analysis:

  • After incubation, carefully remove the membrane.

  • Fix and stain the membrane (e.g., with Diff-Quik stain).

  • Count the number of neutrophils that have migrated through the membrane to the lower side using a light microscope.

6. Data Analysis:

  • Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).

Chemotaxis_Workflow Start Start Isolate_Neutrophils Isolate Neutrophils from Blood Start->Isolate_Neutrophils Assemble_Chamber Assemble Boyden Chamber Isolate_Neutrophils->Assemble_Chamber Load_Chemoattractant Load Chemoattractant (Lower Wells) Assemble_Chamber->Load_Chemoattractant Load_Neutrophils Load Neutrophils (Upper Wells) Load_Chemoattractant->Load_Neutrophils Incubate Incubate (37°C, 60-90 min) Load_Neutrophils->Incubate Fix_Stain Fix & Stain Membrane Incubate->Fix_Stain Count_Cells Count Migrated Cells Fix_Stain->Count_Cells Analyze_Data Analyze Data Count_Cells->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for neutrophil chemotaxis assay.

Conclusion

The modulation of inflammation by lipid mediators is a nuanced and context-dependent process. Prostaglandins, particularly PGE2, demonstrate a dual capacity to both promote and resolve inflammation, acting through a well-defined family of EP receptors. In contrast, the role of this compound is less characterized, but emerging evidence for its enantiomer, 19(S)-HETE, suggests a predominantly anti-inflammatory profile mediated through the prostacyclin IP receptor. This stands in stark contrast to the pro-inflammatory actions of 20-HETE.

For researchers and drug development professionals, understanding these distinct pathways is crucial for the targeted development of novel anti-inflammatory therapeutics. Further investigation into the specific signaling mechanisms of this compound in immune cells and direct comparative studies with prostaglandins are warranted to fully elucidate its therapeutic potential. The experimental protocols provided herein offer a framework for conducting such comparative analyses.

References

Unveiling Vasodilatory Mechanisms in Hypertension: A Comparative Analysis of 19(R)-HETE and Epoxyeicosatrienoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the distinct vasodilatory actions of 19(R)-HETE and Epoxyeicosatrienoic Acid (EET) analogs in hypertensive models, supported by experimental data and detailed protocols.

In the intricate landscape of cardiovascular regulation, the pursuit of effective therapeutic strategies for hypertension necessitates a deep understanding of endogenous vasoactive molecules. Among these, arachidonic acid metabolites synthesized by cytochrome P450 (CYP) enzymes have emerged as critical players. This guide provides a detailed comparison of two such metabolites, 19(R)-hydroxyeicosatetraenoic acid [this compound] and epoxyeicosatrienoic acid (EET) analogs, focusing on their mechanisms of action in promoting vasodilation within the context of hypertension.

While both compound classes contribute to blood pressure regulation, their modes of action are fundamentally different. EET analogs act as direct vasodilators, whereas this compound primarily functions as a potent antagonist to the vasoconstrictor 20-HETE. This guide will dissect these contrasting mechanisms, presenting quantitative data, detailed experimental methodologies, and visual signaling pathways to inform future research and drug development efforts.

Quantitative Comparison of Vasodilatory and Anti-Hypertensive Effects

The following tables summarize the available quantitative data on the efficacy of this compound as a 20-HETE antagonist and the vasodilatory and blood pressure-lowering effects of representative EET analogs.

Table 1: this compound as an Antagonist of 20-HETE-Induced Vascular Sensitization

CompoundConcentrationEffect on 20-HETE (1 μM) Induced Vascular Sensitization to PhenylephrineAnimal ModelVascular Bed
This compound1 μMModerate AntagonistRatRenal Preglomerular Microvessels
19(S)-HETE1 μMLess Potent Antagonist than (R)-enantiomerRatRenal Preglomerular Microvessels
19-HETE Analog (Compound 13)10 mg/Kg (in vivo)Normalization of systolic blood pressureCyp4a14(-/-) Mouse (20-HETE-dependent hypertension)Systemic

Data synthesized from a study on 19-HETE analogs which demonstrated that the 19(R)-enantiomer is a more potent antagonist of 20-HETE-induced vascular sensitization than the 19(S)-enantiomer.[1]

Table 2: Vasodilatory and Antihypertensive Efficacy of EET Analogs

EET AnalogEC50 for VasodilationMaximum RelaxationAnimal Model (Vasodilation)Antihypertensive Effect in SHR
EET-A1.6 μM91%Bovine Coronary ArterySignificant reduction in Mean Arterial Pressure (MAP)
EET-X1.3 μM96%Bovine Coronary ArterySignificant reduction in MAP
EET-Y0.32 μM109%Bovine Coronary ArteryNo significant effect on MAP
EET-Z0.18 μM119%Bovine Coronary ArteryNo significant effect on MAP

This table presents data on four EET analogs, highlighting their potent vasodilatory activity in isolated bovine coronary arteries.[2] Notably, the analogs with potent vasodilatory effects did not all translate to a reduction in blood pressure in the Spontaneously Hypertensive Rat (SHR) model, suggesting complex in vivo pharmacology.[2]

Signaling Pathways: A Tale of Two Mechanisms

The vasodilatory influence of this compound and EETs is achieved through distinct molecular signaling cascades. This compound's effect is indirect, by blocking the pro-hypertensive actions of 20-HETE. In contrast, EETs directly activate pathways leading to smooth muscle relaxation.

The Indirect Vasodilatory Pathway of this compound via 20-HETE Antagonism

20-HETE is a potent vasoconstrictor that contributes to the pathophysiology of hypertension.[3][4][5][6] It exerts its effects by inhibiting the large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to membrane depolarization, calcium influx, and vasoconstriction.[3][6] this compound acts as a competitive antagonist at the putative 20-HETE receptor, thereby preventing these vasoconstrictive signaling events.[1][3]

19R_HETE_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell 20_HETE 20-HETE 20_HETE_Receptor 20-HETE Receptor 20_HETE->20_HETE_Receptor Binds 19R_HETE This compound 19R_HETE->20_HETE_Receptor Antagonizes Vasodilation Vasodilation 19R_HETE->Vasodilation Promotes (indirectly) BKCa_Channel BKCa Channel 20_HETE_Receptor->BKCa_Channel Inhibits Depolarization Membrane Depolarization BKCa_Channel->Depolarization Prevents Hyperpolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx Promotes Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction Leads to

Figure 1. Signaling pathway of this compound's indirect vasodilatory action.

The Direct Vasodilatory Pathway of EET Analogs

Epoxyeicosatrienoic acids are established endothelium-derived hyperpolarizing factors (EDHFs) that induce vasodilation through multiple mechanisms. A primary pathway involves their interaction with a putative G-protein coupled receptor (GPCR) on vascular smooth muscle cells. This binding activates a Gs alpha subunit, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates and opens potassium channels, leading to hyperpolarization of the cell membrane, reduced calcium influx, and ultimately, vasodilation.

EET_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell EET_Analog EET Analog EET_Receptor EET Receptor (GPCR) EET_Analog->EET_Receptor Binds Gs Gs protein EET_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates K_Channel K+ Channel PKA->K_Channel Opens Hyperpolarization Membrane Hyperpolarization K_Channel->Hyperpolarization Leads to Ca_Influx_dec Decreased Ca2+ Influx Hyperpolarization->Ca_Influx_dec Causes Vasodilation Vasodilation Ca_Influx_dec->Vasodilation Leads to

Figure 2. Direct vasodilatory signaling pathway of EET analogs.

Experimental Protocols

The assessment of vasodilatory properties of compounds like this compound and EETs relies on robust ex vivo and in vivo experimental models. Below are detailed methodologies for key experiments.

Pressure Myography for Assessing Vasoactivity in Resistance Arteries

Pressure myography provides a physiologically relevant ex vivo model to study the function of small resistance arteries under pressurized conditions.

Objective: To measure the direct effect of a test compound on the diameter of an isolated, pressurized resistance artery from a hypertensive animal model (e.g., Spontaneously Hypertensive Rat - SHR).

Methodology:

  • Vessel Isolation: Isolate a segment of a resistance artery (e.g., mesenteric artery) from a humanely euthanized hypertensive rat and place it in a cold, oxygenated physiological salt solution (PSS).

  • Cannulation and Mounting: Transfer the artery segment to the chamber of a pressure myograph system and mount it onto two glass micropipettes. Secure the vessel onto the pipettes with sutures.

  • Pressurization and Equilibration: Pressurize the vessel to a physiological level (e.g., 80-100 mmHg for arteries from hypertensive rats) and allow it to equilibrate and develop spontaneous myogenic tone.

  • Compound Administration: Pre-constrict the artery with a vasoconstrictor (e.g., phenylephrine) to a stable baseline. Then, add the test compound (e.g., an EET analog) to the superfusing PSS in a cumulative, concentration-dependent manner.

  • Data Acquisition and Analysis: Continuously record the internal diameter of the artery using a video-based dimension analyzer. Calculate the percentage of vasodilation at each concentration relative to the pre-constricted diameter. Construct a dose-response curve and determine the EC50 value.

Pressure_Myography_Workflow Isolation Isolate Resistance Artery Mounting Mount on Cannulas in Myograph Isolation->Mounting Pressurization Pressurize and Equilibrate Mounting->Pressurization Pre-constriction Pre-constrict with Agonist Pressurization->Pre-constriction Compound_Addition Cumulative Addition of Test Compound Pre-constriction->Compound_Addition Data_Acquisition Record Arterial Diameter Compound_Addition->Data_Acquisition Analysis Generate Dose-Response Curve Data_Acquisition->Analysis

Figure 3. Experimental workflow for pressure myography.

In Vivo Blood Pressure Measurement in Hypertensive Models

To confirm the antihypertensive effects of a compound in a living organism, continuous blood pressure monitoring in a relevant hypertensive animal model is essential.

Objective: To determine the effect of chronic administration of a test compound on the blood pressure of a hypertensive animal model (e.g., SHR or Cyp4a14(-/-) mouse).

Methodology:

  • Animal Model: Utilize a well-characterized hypertensive animal model.

  • Telemetry Implantation: Surgically implant a radiotelemetry transmitter with a pressure-sensing catheter into the abdominal aorta of the animal under anesthesia. Allow for a recovery period.

  • Baseline Recording: Record baseline blood pressure and heart rate for a sufficient period before the commencement of treatment.

  • Compound Administration: Administer the test compound (e.g., 19-HETE analog or EET analog) or vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection, oral gavage, or in drinking water) for a specified duration.

  • Continuous Monitoring: Continuously monitor and record blood pressure and heart rate throughout the treatment period.

  • Data Analysis: Analyze the collected data to determine the change in mean arterial pressure, systolic pressure, and diastolic pressure in the treated group compared to the control group.

Conclusion and Future Directions

The evidence presented in this guide highlights the distinct yet complementary roles of this compound and EET analogs in modulating vascular tone in the context of hypertension. While EET analogs offer a direct vasodilatory action, making them potential candidates for therapies aimed at directly relaxing blood vessels, this compound presents a more targeted approach by antagonizing the pro-hypertensive effects of 20-HETE.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head studies comparing the in vivo antihypertensive efficacy of optimized this compound analogs and stable EET analogs in the same hypertensive model are needed to ascertain their relative therapeutic potential.

  • Elucidating the 20-HETE Receptor: The definitive identification and characterization of the 20-HETE receptor will be a landmark discovery, paving the way for the rational design of highly specific antagonists.

  • Combination Therapies: Investigating the potential synergistic effects of combining a 20-HETE antagonist like a this compound analog with a direct vasodilator such as an EET analog could represent a novel and highly effective therapeutic strategy for the management of hypertension.

By continuing to unravel the complexities of these endogenous signaling pathways, the scientific community can move closer to developing innovative and more effective treatments for hypertension and related cardiovascular diseases.

References

A Comparative Analysis of 19(R)-HETE and Other CYP450-Derived Eicosanoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) and other major classes of eicosanoids derived from the cytochrome P450 (CYP450) pathway. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of critical signaling pathways.

Eicosanoids, derived from the metabolism of arachidonic acid, are potent signaling lipids that regulate a vast array of physiological and pathological processes. While the roles of prostaglandins (B1171923) and leukotrienes are well-established, the diverse functions of CYP450-derived eicosanoids, including hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs), are a growing area of research. This guide focuses on this compound, comparing its biological activities and mechanisms of action with those of other prominent CYP450 metabolites, particularly 20-HETE and EETs.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and other key CYP450-derived eicosanoids, providing a basis for comparing their potency and efficacy in various biological assays.

Table 1: Vasoactive Properties of Selected CYP450-Derived Eicosanoids

EicosanoidPrimary Vascular EffectReceptorPotency (EC50/IC50)Reference(s)
This compound Antagonist of 20-HETE-induced vasoconstriction-Data not available[1]
19(S)-HETE VasodilationProstacyclin (IP) ReceptorEC50: 520 nM (cAMP accumulation)[2]
20-HETE VasoconstrictionGPR75 (Gq-coupled)EC50 < 10 nM[3]
11,12-EET Vasodilation-Data not available[4]
14,15-EET Vasodilation-Data not available[4]

Table 2: Anti-Inflammatory Properties of Selected CYP450-Derived Eicosanoids

EicosanoidAnti-Inflammatory EffectMechanismPotency (IC50)Reference(s)
This compound Potential anti-inflammatory effects by antagonizing 20-HETEInhibition of pro-inflammatory signalingData not available[1]
19(S)-HETE Cardioprotective against Ang II-induced hypertrophyDecreased expression of IL-6 and IL-8-[5]
20-HETE Pro-inflammatoryActivation of NF-κB, increased cytokine and adhesion molecule expression-[6][7]
11,12-EET Inhibition of VCAM-1 expressionInhibition of NF-κB activationIC50: 20 nM[8]
14,15-EET Anti-inflammatoryInhibition of inflammatory cell infiltration-[9]

Signaling Pathways: Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the known signaling pathways of 20-HETE and the proposed antagonistic action of this compound, as well as the distinct pathway for 19(S)-HETE.

20-HETE and this compound Signaling cluster_20HETE 20-HETE Signaling Pathway cluster_19RHETE This compound Antagonism 20-HETE 20-HETE GPR75 GPR75 20-HETE->GPR75 Binds Gq11 Gq/11 GPR75->Gq11 Activates Src Src GPR75->Src PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_increase ↑ [Ca2+]i IP3->Ca2_increase PKC PKC DAG->PKC Vasoconstriction Vasoconstriction Ca2_increase->Vasoconstriction PKC->Vasoconstriction EGFR EGFR Src->EGFR Transactivates NFkB NF-κB EGFR->NFkB Activates Proinflammatory_genes Pro-inflammatory Gene Expression (e.g., VCAM-1, IL-6) NFkB->Proinflammatory_genes This compound This compound This compound->GPR75 Antagonizes

Figure 1: 20-HETE signaling and this compound antagonism.

19(S)-HETE Signaling Pathway 19(S)-HETE 19(S)-HETE IP_Receptor Prostacyclin (IP) Receptor 19(S)-HETE->IP_Receptor Binds Gs Gs IP_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Vasodilation Vasodilation PKA->Vasodilation Platelet_inhibition Platelet Inhibition PKA->Platelet_inhibition

Figure 2: 19(S)-HETE signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize the biological activities of CYP450-derived eicosanoids.

Protocol 1: Eicosanoid Extraction and Quantification by LC-MS/MS

This protocol outlines the general steps for the extraction and quantification of eicosanoids from biological samples, a critical procedure for determining the metabolic profile in response to stimuli.

  • Sample Preparation: Biological samples (e.g., plasma, cell culture supernatant, tissue homogenates) are spiked with a mixture of deuterated internal standards for accurate quantification. Samples are then acidified to approximately pH 3.5 to protonate the carboxylic acid groups of the eicosanoids.

  • Solid-Phase Extraction (SPE): The acidified sample is loaded onto a C18 SPE column. The column is washed with a low-percentage organic solvent (e.g., 15% ethanol) to remove polar impurities. The eicosanoids are then eluted with a high-percentage organic solvent (e.g., ethyl acetate (B1210297) or methanol).

  • Solvent Evaporation and Reconstitution: The eluate is dried under a stream of nitrogen or using a vacuum concentrator. The dried extract is reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: The reconstituted sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Eicosanoids are separated on a C18 reversed-phase column using a gradient of water and an organic solvent (e.g., acetonitrile/methanol) containing a small amount of acid (e.g., 0.1% acetic acid or 0.02% formic acid). The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify each eicosanoid and its corresponding internal standard.

Protocol 2: Vascular Reactivity Assay (Wire Myography)

This ex vivo method is used to assess the direct effects of eicosanoids on vascular tone.

  • Vessel Isolation and Mounting: Small arteries (e.g., mesenteric or renal arteries) are dissected from experimental animals and cut into small rings (approximately 2 mm in length). The rings are mounted on two small wires in a myograph chamber filled with physiological salt solution (PSS), aerated with 95% O2/5% CO2, and maintained at 37°C.

  • Equilibration and Viability Check: The vessel rings are equilibrated under a standardized resting tension. The viability of the vessels is confirmed by contracting them with a high concentration of potassium chloride (KCl).

  • Cumulative Concentration-Response Curves: After washing out the KCl and allowing the vessels to return to baseline, a pre-constricting agent (e.g., phenylephrine (B352888) or U46619) is added to induce a stable contraction. Cumulative concentrations of the test eicosanoid (e.g., this compound, 20-HETE, or EETs) are then added to the bath, and the resulting changes in vessel tension (contraction or relaxation) are recorded.

  • Data Analysis: The responses are expressed as a percentage of the pre-constriction or the maximal KCl-induced contraction. Concentration-response curves are plotted, and EC50 or IC50 values are calculated to determine the potency of the eicosanoid.

Protocol 3: Assessment of Inflammatory Marker Expression

This protocol is used to evaluate the pro- or anti-inflammatory effects of eicosanoids on endothelial cells.

  • Cell Culture and Treatment: Endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) are cultured to confluence in appropriate media. The cells are then pre-treated with various concentrations of the test eicosanoid for a specified period before being stimulated with a pro-inflammatory agent (e.g., tumor necrosis factor-alpha - TNF-α or lipopolysaccharide - LPS).

  • RNA Isolation and Quantitative PCR (qPCR): After the treatment period, total RNA is isolated from the cells. The RNA is reverse-transcribed into cDNA, and qPCR is performed to quantify the mRNA expression levels of inflammatory markers such as vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and various cytokines (e.g., IL-6, IL-8).

  • Protein Analysis (Western Blot or ELISA): For protein-level analysis, cell lysates are collected and subjected to Western blotting to detect the expression of inflammatory proteins. Alternatively, the cell culture supernatant can be collected to measure the secretion of cytokines using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Changes in the expression of inflammatory markers in response to eicosanoid treatment are normalized to a housekeeping gene (for qPCR) or total protein content (for Western blot) and compared to the control group.

Comparative Discussion

The available data and signaling pathway information reveal a complex and often opposing interplay between different CYP450-derived eicosanoids.

This compound versus 20-HETE: A key functional characteristic of this compound appears to be its antagonism of 20-HETE's actions. 20-HETE is a potent vasoconstrictor and pro-inflammatory mediator that signals through the G-protein coupled receptor GPR75.[10][11][12][13][14] Its signaling cascade involves the activation of Gq/11, leading to increased intracellular calcium and protein kinase C (PKC) activation, culminating in vasoconstriction.[10][13][14] Furthermore, 20-HETE promotes inflammation through the activation of NF-κB and the subsequent expression of pro-inflammatory genes.[6][7] The ability of this compound to counteract these effects suggests it may play a protective role in the vasculature and in inflammatory conditions. However, the precise mechanism of this antagonism, whether through direct competitive binding to GPR75 or through other indirect mechanisms, requires further investigation.

Stereospecificity of 19-HETE: The biological activities of 19-HETE are highly stereospecific. While this compound antagonizes 20-HETE, 19(S)-HETE exhibits distinct vasodilatory and anti-platelet aggregation effects.[2] These actions of 19(S)-HETE are mediated by the prostacyclin (IP) receptor and the subsequent activation of the Gs-adenylyl cyclase-cAMP pathway, a mechanism independent of 20-HETE signaling.[2] This highlights the critical importance of considering the stereochemistry of eicosanoids in experimental design and interpretation.

HETEs versus EETs: In general, HETEs, particularly 20-HETE, are considered pro-inflammatory and vasoconstrictive, while EETs exhibit anti-inflammatory and vasodilatory properties.[4][6] EETs have been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB, thereby reducing the expression of adhesion molecules and cytokines.[8] This contrasts sharply with the NF-κB-activating properties of 20-HETE. The opposing roles of these two major branches of the CYP450 pathway suggest a finely tuned regulatory system where the balance between HETE and EET production can significantly influence vascular health and inflammation.

Conclusion and Future Directions

The comparative analysis of this compound and other CYP450-derived eicosanoids underscores the complexity and specificity of lipid mediator signaling. This compound emerges as a potential endogenous regulator of the potent vasoconstrictor and pro-inflammatory actions of 20-HETE. In contrast, its stereoisomer, 19(S)-HETE, operates through a distinct receptor and signaling pathway to promote vasodilation and inhibit platelet aggregation.

For researchers and drug development professionals, these findings highlight several key considerations:

  • Therapeutic Potential: The antagonistic properties of this compound against 20-HETE suggest that stable analogs of this compound could be developed as therapeutic agents for conditions characterized by excessive vasoconstriction and inflammation, such as hypertension and cardiovascular disease.

  • Stereochemistry is Critical: The stark functional differences between this compound and 19(S)-HETE emphasize the necessity of using stereochemically pure compounds in research to avoid confounding results.

  • Further Research Needed: While this guide provides a snapshot of the current understanding, significant gaps in our knowledge remain. Further research is needed to elucidate the precise molecular mechanism of this compound's antagonism of 20-HETE, to identify its potential receptor(s), and to comprehensively characterize its biological activities with quantitative dose-response studies.

By continuing to explore the intricate world of CYP450-derived eicosanoids, the scientific community can uncover novel therapeutic targets and strategies for a wide range of diseases.

References

A Comparative Guide to the Inhibition of 20-HETE-Induced Vasoconstriction: Validating the Role of 19(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) on 20-hydroxyeicosatetraenoic acid (20-HETE)-induced vasoconstriction. It details the performance of this compound against other notable inhibitors, supported by experimental data and detailed methodologies.

Introduction to 20-HETE and its Role in Vasoconstriction

20-HETE, a cytochrome P450 (CYP) metabolite of arachidonic acid, is a potent vasoconstrictor in various vascular beds, including the renal and cerebral circulation.[1][2] It plays a crucial role in the regulation of vascular tone and blood pressure by depolarizing vascular smooth muscle cells (VSMCs) through the blockade of large-conductance Ca2+-activated K+ (BKCa) channels.[1][2] This action increases calcium influx and potentiates vasoconstriction.[3] The discovery of the G-protein coupled receptor GPR75 as a specific receptor for 20-HETE has further elucidated its signaling mechanism.[4][5][6] Dysregulation of 20-HETE production and signaling is implicated in various cardiovascular pathologies, including hypertension.[7]

This compound: A Natural Antagonist of 20-HETE

This compound, another arachidonic acid metabolite, has emerged as a natural antagonist of 20-HETE's vasoconstrictor effects. It is thought to act as a competitive antagonist at the GPR75 receptor, thereby inhibiting the downstream signaling cascade initiated by 20-HETE.

Comparative Analysis of 20-HETE Inhibitors

Several pharmacological agents have been developed to counteract the vasoconstrictor effects of 20-HETE. These can be broadly categorized into two classes: inhibitors of 20-HETE synthesis and antagonists of 20-HETE's actions. This guide compares the efficacy of this compound with other key inhibitors.

Quantitative Data on Inhibitor Potency

The following table summarizes the available quantitative data on the potency of various inhibitors. It is important to note that the IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Inhibitor ClassCompoundMechanism of ActionTarget Vessel/SystemIC50 / Effective ConcentrationReference
20-HETE Antagonist This compound Competitive antagonist at the GPR75 receptor.Rat Renal Preglomerular MicrovesselsModerate antagonism at 1 µMNot explicitly quantified in a side-by-side comparison
20-HETE Antagonist 20-HEDE (analogs) Competitive antagonist of 20-HETE's vasoconstrictor actions.Not specifiedNot specified[7]
20-HETE Antagonist 20-SOLA Water-soluble 20-HETE antagonist.Mouse Renal MicrovesselsDecreased phenylephrine (B352888) EC50 by 7-fold at 10mg/kg/day[8]
20-HETE Antagonist AAA 20-HETE receptor antagonist.Not specifiedNot specified[9]
20-HETE Synthesis Inhibitor HET0016 Selective inhibitor of CYP4A enzymes that produce 20-HETE.Rat Renal Microsomes35.2 nM[10]
20-HETE Synthesis Inhibitor HET0016 Selective inhibitor of CYP4A enzymes that produce 20-HETE.Human Renal Microsomes8.9 nM[10]

Signaling Pathways

The following diagrams illustrate the signaling pathway of 20-HETE-induced vasoconstriction and the inhibitory mechanism of this compound.

20-HETE_Vasoconstriction_Pathway AA Arachidonic Acid CYP4A CYP4A Enzymes AA->CYP4A HETE20 20-HETE CYP4A->HETE20 GPR75 GPR75 HETE20->GPR75 Binds to Gq11 Gαq/11 GPR75->Gq11 Activates PLC PLC Gq11->PLC PKC PKC Gq11->PKC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Ca_release->PKC Contraction Vasoconstriction Ca_release->Contraction BKCa BKCa Channel (Inhibition) PKC->BKCa Depolarization Membrane Depolarization BKCa->Depolarization L_type_Ca L-type Ca²⁺ Channel (Activation) Depolarization->L_type_Ca Ca_influx Ca²⁺ Influx L_type_Ca->Ca_influx Ca_influx->Contraction

Caption: Signaling pathway of 20-HETE-induced vasoconstriction.

19R-HETE_Inhibition_Pathway cluster_0 Competition at GPR75 HETE20 20-HETE GPR75 GPR75 HETE20->GPR75 HETE19R This compound HETE19R->GPR75 Competitively Binds to No_Activation No Signal Transduction GPR75->No_Activation Vasoconstriction_Blocked Vasoconstriction Blocked No_Activation->Vasoconstriction_Blocked

Caption: Inhibitory mechanism of this compound on 20-HETE signaling.

Experimental Protocols

The following is a generalized protocol for assessing the inhibitory effect of compounds on 20-HETE-induced vasoconstriction using wire myography, based on common practices in the field.[11][12][13][14]

Objective: To determine the inhibitory potency of a test compound (e.g., this compound) on 20-HETE-induced vasoconstriction in isolated small arteries.
Materials:
  • Animals: Male Sprague-Dawley rats (or other suitable model).

  • Isolated Vessels: Mesenteric or renal arteries.

  • Solutions:

    • Physiological Salt Solution (PSS) (in mM): NaCl 119, KCl 4.7, KH2PO4 1.18, MgSO4·7H2O 1.17, NaHCO3 25, CaCl2 2.5, EDTA 0.026, glucose 5.5.

    • High Potassium Solution (KPSS): PSS with equimolar substitution of NaCl with KCl.

    • 20-HETE stock solution.

    • Test inhibitor stock solution (e.g., this compound).

    • Vasoconstrictor agent (e.g., Phenylephrine).

  • Equipment:

    • Wire myograph system.

    • Dissection microscope.

    • Force transducer and data acquisition system.

Experimental Workflow:

Wire_Myography_Workflow Start Start Dissection Vessel Dissection (e.g., rat mesenteric artery) Start->Dissection Mounting Mounting in Wire Myograph Dissection->Mounting Equilibration Equilibration (30-60 min at 37°C) Mounting->Equilibration Normalization Normalization Procedure (Determine optimal resting tension) Equilibration->Normalization Viability_Test Viability Test (e.g., with KPSS) Normalization->Viability_Test Preconstriction Pre-constriction (with Phenylephrine) Viability_Test->Preconstriction Inhibitor_Incubation Incubation with Inhibitor (e.g., this compound) or Vehicle Preconstriction->Inhibitor_Incubation HETE20_Addition Cumulative Addition of 20-HETE Inhibitor_Incubation->HETE20_Addition Data_Recording Record Vasoconstrictor Response HETE20_Addition->Data_Recording Analysis Data Analysis (Construct dose-response curves, calculate IC50) Data_Recording->Analysis End End Analysis->End

Caption: General workflow for a wire myography experiment.

Detailed Procedure:
  • Vessel Preparation:

    • Humanely euthanize the rat and dissect the desired artery (e.g., mesenteric or renal) in cold PSS.

    • Carefully clean the artery of surrounding adipose and connective tissue under a dissection microscope.

    • Cut the artery into 2 mm segments.

  • Mounting:

    • Mount the arterial segments on two tungsten wires (40 µm diameter) in the jaws of the wire myograph chambers filled with PSS.

    • Allow the vessels to equilibrate for at least 30 minutes at 37°C, continuously gassed with 95% O2 / 5% CO2.

  • Normalization:

    • Perform a normalization procedure to determine the optimal resting tension for each vessel segment, which ensures maximal isometric force generation.

  • Viability and Endothelial Integrity Check:

    • Assess the viability of the vessels by challenging them with KPSS.

    • Check endothelial integrity by evaluating the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-constriction with an agonist like phenylephrine.

  • Inhibition Assay:

    • After washing and re-equilibration, pre-constrict the vessels with a sub-maximal concentration of a vasoconstrictor like phenylephrine.

    • Once a stable contraction is achieved, incubate the vessels with either the vehicle control or different concentrations of the inhibitor (e.g., this compound) for a predetermined period (e.g., 20-30 minutes).

    • Generate a cumulative concentration-response curve for 20-HETE by adding increasing concentrations to the bath.

    • Record the changes in isometric tension.

  • Data Analysis:

    • Express the contractile responses to 20-HETE as a percentage of the maximal contraction induced by KPSS.

    • Construct concentration-response curves for 20-HETE in the presence and absence of the inhibitor.

    • Calculate the IC50 value for the inhibitor, which is the concentration that produces 50% inhibition of the maximal 20-HETE-induced contraction.

Conclusion

This compound demonstrates a clear inhibitory effect on 20-HETE-induced vasoconstriction, likely through competitive antagonism at the GPR75 receptor. While direct, side-by-side quantitative comparisons with other classes of 20-HETE inhibitors are limited in the current literature, the available data suggests that this compound is a significant endogenous modulator of 20-HETE's vascular effects. For researchers in drug development, both 20-HETE synthesis inhibitors like HET0016 and receptor antagonists like this compound and its synthetic analogs represent promising therapeutic strategies for managing cardiovascular diseases associated with elevated 20-HETE levels. Further studies employing standardized experimental protocols are warranted to establish a definitive hierarchy of potency among these different inhibitory agents.

References

A Comparative Guide to the Structure-Activity Relationship of 19(R)-HETE Analogs as 20-HETE Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 19(R)-HETE analogs, focusing on their structure-activity relationship (SAR) as antagonists of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor.[1][2] The development of robust and effective 19-HETE analogs is crucial for studying its physiological roles and for potential therapeutic applications in conditions like hypertension.[1][2]

Data Presentation: Inhibitory Activity of 19-HETE Analogs

The following table summarizes the in vitro efficacy of various 19-HETE analogs in inhibiting 20-HETE-induced sensitization of rat renal preglomerular microvessels to phenylephrine (B352888).[1] The data is presented as the fold change from the 20-HETE response, where negative values indicate antagonism.

Analog NumberStructureFold Change from 20-HETE
4 19(S)-hydroxy-20-nor-5,14-HEDE-1.5
5 19(R)-hydroxy-20-nor-5,14-HEDE-1.8
6 19(S)-hydroxy-20-azido-20-nor-5,14-HEDE-8.5
7 19(R)-hydroxy-20-azido-20-nor-5,14-HEDE-12.1
8 19-azido-20-hydroxy-5,14-HEDE+1.5
9 19-azido-20-hydroxy-5,14-HEDE+1.8
10 N-(19(S)-hydroxy-20-nor-5,14-HEDE)-glycinate-6.2
11 N-(19(R)-hydroxy-20-nor-5,14-HEDE)-glycinate-8.9
12 N-(19(S)-hydroxy-20-nor-5,14-HEDE)-aspartate+0.2
13 N-(19(R)-hydroxy-20-nor-5,14-HEDE)-aspartate-4.1
14 19(S)-hydroxy-20-nor-14(Z)-HETE-1.2
15 19(R)-hydroxy-20-nor-14(Z)-HETE-1.5
16 N-(19(S)-hydroxy-20-nor-14(Z)-HETE)-glycinate-1.3
17 N-(19(R)-hydroxy-20-nor-14(Z)-HETE)-glycinate-1.6

Key Structure-Activity Relationship Insights:

  • Stereochemistry at C-19: The 19(R)-enantiomers consistently demonstrated slightly more potent antagonism of 20-HETE activity compared to their 19(S)-counterparts (e.g., analog 5 vs. 4 , 7 vs. 6 , and 11 vs. 10 ).[1]

  • Terminal Azide (B81097) Substitution: Appending an azide group to the terminal carbon (analogs 6 and 7 ) resulted in a significant 6- to 8-fold increase in antagonistic activity compared to the parent compounds (4 and 5 ).[1] This enhancement is possibly due to additional hydrogen bonding at the receptor binding site.[1]

  • Positional Isomers: Swapping the hydroxyl and azide positions (analogs 8 and 9 ) completely abrogated the inhibitory effect and, in fact, modestly enhanced the sensitizing effect of 20-HETE.[1]

  • N-Acyl Glycinates: Conversion of the carboxylic acid to an N-glycinate (analogs 10 and 11 ) led to a more robust inhibition and improved water solubility.[1]

  • Other Amino Acid Conjugates: Conjugation with aspartate (analogs 12 and 13 ) did not improve potency, with the N-aspartate of the (S)-enantiomer completely negating the antagonistic gains.[1]

  • Olefin Requirements: The presence of just one olefin at the 14(Z) position (analogs 14 and 15 ) was sufficient to maintain biological activity, although the enhancement from N-glycinate conversion was blunted in these analogs (16 and 17 ).[1]

Experimental Protocols

Inhibition of 20-HETE-Induced Vascular Sensitization to Phenylephrine

This in vitro assay is designed to evaluate the ability of 19-HETE analogs to antagonize the sensitizing effect of 20-HETE on vascular smooth muscle contraction.

  • Tissue Preparation: Rat renal preglomerular microvessels are isolated and prepared for study.

  • Experimental Setup: The microvessels are mounted on a myograph to measure isometric tension (contraction).

  • Protocol:

    • A baseline phenylephrine concentration-response curve is established.

    • The vessels are then incubated with 1 µM 20-HETE for a specified period.

    • A second phenylephrine concentration-response curve is generated in the presence of 20-HETE to measure its sensitizing effect.

    • To test the antagonistic activity of the 19-HETE analogs, the vessels are pre-incubated with a 1 µM concentration of the analog before the addition of 1 µM 20-HETE.

    • A final phenylephrine concentration-response curve is then generated.

  • Data Analysis: The fold change in the EC50 of the phenylephrine response is calculated. A negative value indicates that the analog antagonized the sensitizing effect of 20-HETE.[1]

Mandatory Visualizations

Below are diagrams illustrating the key signaling pathway and the experimental workflow.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR75 GPR75 PLC PLC GPR75->PLC Gαq/11 EGFR EGFR GPR75->EGFR c-Src IP3 IP3 PLC->IP3 DAG DAG PLC->DAG MAPK MAPK EGFR->MAPK HETE20 20-HETE HETE20->GPR75 Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC BKca BKca Channel (Inhibition) PKC->BKca Contraction Vasoconstriction Ca->Contraction MAPK->BKca Depolarization Membrane Depolarization BKca->Depolarization Depolarization->Contraction HETE19R This compound Analogs HETE19R->GPR75 Antagonizes

Caption: Signaling pathway of 20-HETE leading to vasoconstriction and its antagonism by this compound analogs.

G Start Isolate Rat Renal Preglomerular Microvessels Mount Mount on Myograph Start->Mount Baseline Generate Baseline Phenylephrine (PE) Concentration-Response Curve Mount->Baseline Incubate_Analog Incubate with 1µM 19-HETE Analog Baseline->Incubate_Analog Incubate_20HETE Add 1µM 20-HETE Incubate_Analog->Incubate_20HETE Final_Curve Generate Final PE Concentration-Response Curve Incubate_20HETE->Final_Curve Analyze Calculate Fold Change in EC50 vs. 20-HETE alone Final_Curve->Analyze

Caption: Experimental workflow for assessing the antagonism of 20-HETE-induced vascular sensitization.

References

A Comparative Analysis of 19(R)-Hydroxyeicosatetraenoic Acid (19(R)-HETE): In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE), a metabolite of arachidonic acid. While research on its S-enantiomer, 19(S)-HETE, and the related compound 20-HETE is more extensive, this document consolidates the available experimental data on this compound to facilitate a clearer understanding of its biological activities.

In Vitro vs. In Vivo Effects: A Summary

The current body of research indicates that this compound exhibits distinct effects in controlled laboratory settings compared to its observed or inferred roles within a whole organism. The primary in vitro effect identified is vasodilation, while its in vivo functions, particularly in the regulation of renal blood flow, appear to be more complex and potentially dependent on other biological factors.

Quantitative Data Comparison

The following table summarizes the key quantitative findings from in vitro and in vivo studies on this compound.

ParameterIn Vitro EffectIn Vivo Effect
Vascular Tone Vasodilation of canine renal arcuate arteries.[1]Dilator of rabbit renal vasculature (as 19(S/R)-HETE mixture, COX-1/2-dependent).[2]
cAMP Accumulation Inactive at concentrations up to 10 μM in MEG-01 cells.[2]Data not available.
Potency (EC50) Data not available for vasodilation.Data not available.

Signaling Pathways and Mechanisms

The signaling pathways through which this compound exerts its effects are still under investigation. The available data points to different mechanisms in different experimental systems.

In Vitro Signaling

In isolated canine renal arcuate arteries, this compound acts as a vasodilator.[1] The precise intracellular signaling cascade responsible for this effect has not been fully elucidated. In contrast, in the human megakaryoblastic leukemia cell line MEG-01, this compound did not stimulate the accumulation of cyclic AMP (cAMP), a key second messenger involved in many cellular processes, including vasodilation in some contexts.[2] This suggests that the vasodilatory action of this compound in renal arteries is likely independent of the cAMP pathway.

in_vitro_signaling This compound This compound Vascular_Smooth_Muscle Vascular Smooth Muscle Cell (Renal Artery) This compound->Vascular_Smooth_Muscle MEG_01 MEG-01 Cell This compound->MEG_01 Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Mechanism TBD cAMP cAMP Accumulation MEG_01->cAMP No_Effect No_Effect cAMP->No_Effect Inactive

In Vitro Effects of this compound
In Vivo Signaling

The in vivo effects of this compound are less clear, as it has primarily been studied as part of a mixture with its S-enantiomer. In perfused rabbit kidneys, the 19(S/R)-HETE mixture induced vasodilation that was dependent on the activity of cyclooxygenase (COX)-1 and -2.[2] This suggests that in a more complex biological environment, the effects of 19-HETEs may be mediated by the production of prostaglandins. The specific contribution of the R-enantiomer to this effect remains to be determined.

in_vivo_signaling 19(S/R)-HETE 19(S/R)-HETE (Mixture) Renal_Vasculature Rabbit Renal Vasculature 19(S/R)-HETE->Renal_Vasculature COX COX-1/2 Renal_Vasculature->COX Activates Prostaglandins Prostaglandins COX->Prostaglandins Produces Vasodilation Vasodilation Prostaglandins->Vasodilation

Inferred In Vivo Effects of 19(S/R)-HETE

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of the key experimental protocols used to study the effects of this compound.

Isolated Artery Vasoreactivity Assay

This in vitro method is used to assess the direct effect of a substance on the tone of an isolated blood vessel.

Objective: To determine the vasodilatory or vasoconstrictive effect of this compound on isolated arteries.

Workflow:

vasoreactivity_workflow A Isolate Arterial Segment B Mount in Myograph Chamber A->B C Equilibrate in Physiological Salt Solution B->C D Pre-constrict with Agonist (e.g., Phenylephrine) C->D E Cumulative Addition of this compound D->E F Record Changes in Arterial Tension E->F G Data Analysis (Dose-Response Curve) F->G

Isolated Artery Vasoreactivity Workflow

Key Steps:

  • Vessel Isolation: Anesthetize the animal and excise the desired artery (e.g., renal arcuate artery). Carefully clean the artery of surrounding connective and adipose tissue in cold physiological salt solution (PSS).

  • Mounting: Cut the artery into small rings (2-3 mm in length) and mount them on two small wire hooks in a myograph chamber filled with PSS, aerated with 95% O2/5% CO2, and maintained at 37°C.

  • Equilibration and Viability Check: Allow the arterial rings to equilibrate under a resting tension for a set period. Test the viability of the endothelium by assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-constriction with an agonist (e.g., phenylephrine (B352888) or U46619).

  • Dose-Response Protocol: After washing and re-equilibration, pre-constrict the arterial rings again. Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the chamber.

  • Data Acquisition and Analysis: Record the changes in isometric tension using a force transducer and data acquisition system. Express the relaxation responses as a percentage of the pre-constriction tension and plot against the logarithm of the this compound concentration to determine potency (EC50).

cAMP Accumulation Assay

This in vitro assay measures the intracellular levels of cyclic AMP, a common second messenger in G-protein coupled receptor signaling.

Objective: To determine if this compound stimulates or inhibits the production of cAMP in a specific cell type.

Workflow:

camp_assay_workflow A Plate Cells B Pre-incubate with Phosphodiesterase Inhibitor A->B C Stimulate with this compound +/- Forskolin B->C D Lyse Cells C->D E Measure cAMP Levels (e.g., ELISA, HTRF) D->E F Data Analysis E->F

cAMP Accumulation Assay Workflow

Key Steps:

  • Cell Culture: Culture the desired cell line (e.g., MEG-01) to an appropriate confluency in multi-well plates.

  • Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in a suitable buffer. This prevents the degradation of cAMP.

  • Stimulation: Add different concentrations of this compound to the wells. To assess inhibitory effects, cells can be co-stimulated with an adenylyl cyclase activator like forskolin. Include appropriate controls (vehicle, positive control).

  • Cell Lysis: After a defined incubation period, stop the reaction and lyse the cells using the lysis buffer provided with the assay kit.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format, such as ELISA (Enzyme-Linked Immunosorbent Assay) or HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the concentration of cAMP in the samples based on the standard curve and normalize to the protein concentration or cell number.

Conclusion

The available evidence suggests that this compound is a biologically active molecule with a notable vasodilatory effect in vitro, which appears to be independent of the cAMP pathway. Its in vivo role is less defined but may involve interaction with the cyclooxygenase pathway. Further research is required to fully elucidate the signaling mechanisms of this compound in both in vitro and in vivo systems, to determine its physiological and pathological significance, and to explore its potential as a therapeutic target. The experimental protocols outlined in this guide provide a foundation for future investigations in this area.

References

Unraveling the Target Receptors of 19(R)-HETE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular targets of lipid signaling molecules is paramount. This guide provides a comprehensive comparison of the validated and proposed target receptors for 19(R)-hydroxyeicosatetraenoic acid [19(R)-HETE], contrasting its activity with its stereoisomer, 19(S)-HETE, and the related eicosanoid, 20-HETE.

This document summarizes key experimental findings, presents quantitative data for comparative analysis, and outlines the methodologies used to validate these interactions.

Key Findings: A Tale of Two Isomers and a Rival Agonist

Experimental evidence strongly indicates that this compound and its stereoisomer, 19(S)-HETE, exhibit distinct and specific interactions with different G protein-coupled receptors (GPCRs). While 19(S)-HETE has been identified as a potent agonist of the prostacyclin (IP) receptor, this compound is inactive at this target.[1][2][3] Conversely, this compound has been shown to be a potent antagonist of the vasoconstrictive effects of 20-HETE.[4] Recent deorphanization studies have identified GPR75 as a high-affinity receptor for 20-HETE, suggesting that GPR75 is the likely target for the antagonistic action of this compound.[5][6]

Quantitative Comparison of Ligand-Receptor Interactions

The following table summarizes the quantitative data from various studies, allowing for a direct comparison of the potencies and affinities of this compound, 19(S)-HETE, and 20-HETE at their respective primary target receptors.

LigandReceptorActivityPotency/Affinity
This compound GPR75 (proposed)AntagonistPotent inhibitor of 20-HETE-induced effects (specific IC50/Kᵢ not yet reported)
19(S)-HETE Prostacyclin (IP) ReceptorAgonistEC₅₀ ≈ 520-567 nM (cAMP accumulation)[1][7]
20-HETE GPR75AgonistK₋d ≈ 0.156 nM (Binding affinity)[8]

Signaling Pathways

The distinct receptor targets of these eicosanoids lead to the activation of different intracellular signaling cascades.

cluster_0 19(S)-HETE Signaling 19(S)-HETE 19(S)-HETE IP Receptor IP Receptor 19(S)-HETE->IP Receptor Binds Gαs Gαs IP Receptor->Gαs Activates Adenylate Cyclase Adenylate Cyclase Gαs->Adenylate Cyclase Stimulates cAMP cAMP Adenylate Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Vasodilation / Platelet Inhibition Vasodilation / Platelet Inhibition PKA->Vasodilation / Platelet Inhibition

19(S)-HETE signaling pathway.

cluster_1 20-HETE / this compound Signaling 20-HETE 20-HETE GPR75 GPR75 20-HETE->GPR75 Binds & Activates This compound This compound This compound->GPR75 Binds & Inhibits Gαq/11 Gαq/11 GPR75->Gαq/11 Activates PLC PLC Gαq/11->PLC Stimulates IP3 & DAG IP3 & DAG PLC->IP3 & DAG Produces Ca²⁺ Release Ca²⁺ Release IP3 & DAG->Ca²⁺ Release Induces Vasoconstriction Vasoconstriction Ca²⁺ Release->Vasoconstriction

20-HETE and this compound signaling at GPR75.

Experimental Protocols

Validation of the target receptors for these eicosanoids relies on a combination of binding and functional assays. Below are overviews of the key experimental protocols.

Prostacyclin (IP) Receptor Activation Assay (cAMP Measurement)

This assay quantifies the agonistic activity of a compound at the IP receptor by measuring the production of cyclic AMP (cAMP).

Objective: To determine the EC₅₀ of 19(S)-HETE for the activation of the IP receptor.

General Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are transiently or stably transfected with the human IP receptor.

  • Cell Stimulation: Cells are incubated with varying concentrations of the test compound (e.g., 19(S)-HETE, this compound, or a known IP receptor agonist like iloprost) for a defined period.

  • cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the agonist concentration to determine the EC₅₀ value.[1][4][5]

start Start: IP Receptor-Expressing Cells incubate Incubate with varying concentrations of 19(S)-HETE start->incubate lyse Lyse cells and collect supernatant incubate->lyse measure Measure cAMP levels (ELISA/HTRF) lyse->measure analyze Generate dose-response curve and calculate EC₅₀ measure->analyze end End: Potency Determined analyze->end

Workflow for IP receptor activation assay.
GPR75 Functional Assay (Calcium Mobilization)

This assay is used to assess the activation of Gq-coupled receptors like GPR75 by measuring changes in intracellular calcium levels.

Objective: To determine if a compound activates GPR75 and to quantify its potency.

General Protocol:

  • Cell Culture: A suitable cell line (e.g., HEK293T) is co-transfected with GPR75 and a promiscuous G-protein (e.g., Gα16) to couple the receptor to the calcium signaling pathway.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound (e.g., 20-HETE or this compound) is added to the cells, and changes in fluorescence are monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Dose-response curves can be generated to determine EC₅₀ values for agonists. For antagonists like this compound, the assay is performed in the presence of a known agonist (20-HETE) to measure the inhibitory effect.[9][10][11]

start Start: GPR75-Expressing Cells load Load cells with calcium-sensitive dye start->load add Add test compound (agonist +/- antagonist) load->add measure Measure real-time fluorescence changes add->measure analyze Analyze dose-response to determine agonist EC₅₀ or antagonist IC₅₀ measure->analyze end End: Activity Characterized analyze->end

Workflow for GPR75 calcium mobilization assay.
Ex Vivo Vasoconstriction Assay

This assay directly measures the physiological effect of vasoactive compounds on isolated blood vessels.

Objective: To assess the vasoconstrictor or vasodilator properties of a compound and to determine the potency of antagonists.

General Protocol:

  • Vessel Preparation: Arterial rings (e.g., from rat aorta or renal arterioles) are dissected and mounted in an organ bath containing a physiological salt solution.

  • Contraction/Relaxation Measurement: Changes in vascular tone are recorded isometrically.

  • Agonist Response: A cumulative concentration-response curve is generated for a vasoconstrictor agonist (e.g., 20-HETE).

  • Antagonist Evaluation: To test an antagonist (e.g., this compound), the vessel rings are pre-incubated with the antagonist before generating the agonist dose-response curve. A rightward shift in the curve indicates competitive antagonism.[8][12][13]

Conclusion

The validation of target receptors for this compound is an ongoing area of research. Current evidence strongly points to its role as a specific antagonist at the GPR75 receptor, contrasting with the agonistic activity of its stereoisomer, 19(S)-HETE, at the prostacyclin (IP) receptor. This stereospecificity highlights the subtle yet critical structural determinants of ligand-receptor interactions. For researchers in drug discovery, this compound represents a valuable tool for probing the physiological and pathological roles of the 20-HETE/GPR75 signaling axis and may serve as a lead compound for the development of novel therapeutics targeting this pathway. Further studies are warranted to precisely quantify the antagonistic potency of this compound at GPR75 and to fully elucidate its downstream signaling effects.

References

The Selective World of 19(R)-HETE: A Comparative Guide to its Cross-Reactivity with Other Lipid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of lipid signaling molecules is paramount. This guide provides an objective comparison of the cross-reactivity of 19(R)-hydroxyeicosatetraenoic acid [19(R)-HETE] with other key lipid signaling pathways, supported by experimental data and detailed methodologies.

This compound, a cytochrome P450 (CYP) metabolite of arachidonic acid, is a potent vasodilator. Its signaling fidelity is crucial for its potential therapeutic applications. This guide explores its interactions with pathways mediated by other HETEs, prostaglandins, leukotrienes, and endocannabinoids.

Cross-Reactivity Profile of this compound

The following table summarizes the known interactions and lack thereof between this compound and other major lipid signaling pathways.

Signaling PathwayKey Mediator(s)Receptor(s)Interaction with this compoundEffectSupporting Data
HETE Pathway 20-HETEGPR75Yes AntagonistCompletely blocks 20-HETE-induced vasoconstriction of renal arterioles at 1 µM.[1]
Prostaglandin Pathway Prostacyclin (PGI₂)IP ReceptorNo InactiveThis compound does not induce cAMP accumulation in cells expressing the IP receptor, unlike its enantiomer 19(S)-HETE.[2]
Leukotriene Pathway Leukotriene B₄ (LTB₄)BLT1, BLT2Not Directly Studied UnknownSome leukotriene receptors (e.g., BLT2) are known to be promiscuous and can be activated by other HETEs like 12(S)-HETE and 15(S)-HETE, suggesting a theoretical possibility of interaction. However, direct experimental evidence for this compound is lacking.
Endocannabinoid Pathway Anandamide, 2-AGCB1, CB2Not Directly Studied UnknownThere is currently no direct experimental evidence to suggest that this compound interacts with cannabinoid receptors CB1 or CB2.

Visualizing the Signaling Landscape

The following diagrams illustrate the metabolic origin of this compound and its known and potential interactions with other lipid signaling pathways.

Arachidonic_Acid_Metabolism cluster_cyp CYP450 Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway AA Arachidonic Acid CYP Cytochrome P450 Enzymes AA->CYP COX COX-1 / COX-2 AA->COX LOX Lipoxygenases AA->LOX HETEs HETEs (e.g., this compound, 20-HETE) CYP->HETEs EETs EETs CYP->EETs Prostaglandins Prostaglandins (e.g., Prostacyclin) COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Lipoxins Lipoxins LOX->Lipoxins

Arachidonic acid is a precursor to diverse lipid signaling molecules.

HETE_Interaction This compound This compound GPR75 GPR75 (20-HETE Receptor) This compound->GPR75 Antagonizes 20-HETE 20-HETE 20-HETE->GPR75 Activates Vasoconstriction Vasoconstriction GPR75->Vasoconstriction Leads to

This compound antagonizes the vasoconstrictor effects of 20-HETE.

Prostaglandin_Interaction 19(S)-HETE 19(S)-HETE IP_Receptor Prostacyclin (IP) Receptor 19(S)-HETE->IP_Receptor Activates This compound This compound This compound->IP_Receptor No Interaction cAMP_Increase cAMP ↑ IP_Receptor->cAMP_Increase

19(S)-HETE, but not this compound, activates the prostacyclin receptor.

Detailed Experimental Protocols

To ensure reproducibility and critical evaluation of the cited data, the following are detailed methodologies for key experiments.

Radioligand Receptor Binding Assay (Competitive)

This protocol is adapted for determining the binding affinity of this compound to target receptors, such as the prostacyclin (IP) receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with the human IP receptor).

  • Radiolabeled ligand (e.g., [³H]-Iloprost for the IP receptor).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of unlabeled this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • Cell membranes (typically 20-50 µg of protein per well).

    • Serial dilutions of this compound or vehicle (for total binding).

    • A saturating concentration of a known antagonist to determine non-specific binding.

    • A fixed concentration of the radiolabeled ligand (typically at its Kd value).

  • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Intracellular cAMP Measurement Assay

This protocol is used to assess the functional consequence of receptor activation, particularly for Gs-coupled receptors like the IP receptor.

Objective: To measure changes in intracellular cyclic AMP (cAMP) levels in response to this compound.

Materials:

  • Cultured cells expressing the receptor of interest (e.g., MEG-01 cells).

  • This compound and a known agonist (e.g., Iloprost for IP receptor) as a positive control.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP immunoassay kit (e.g., ELISA-based).

Procedure:

  • Seed cells in a multi-well plate and grow to a desired confluency.

  • Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to prevent cAMP breakdown.

  • Stimulate the cells with various concentrations of this compound, a positive control agonist, or vehicle for a defined time (e.g., 10-15 minutes) at 37°C.

  • Terminate the stimulation by removing the medium and lysing the cells with the provided lysis buffer.

  • Perform the cAMP measurement on the cell lysates according to the manufacturer's instructions of the immunoassay kit. This typically involves a competitive binding assay where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the concentration of cAMP in the samples by interpolating from the standard curve.

  • Express the results as pmol of cAMP per well or normalized to protein concentration.

Vascular Reactivity Assay in Isolated Arteries

This ex vivo protocol assesses the direct effect of this compound on blood vessel tone.

Objective: To determine the vasodilatory or vasoconstrictor effects of this compound on isolated arterial segments.

Materials:

  • Isolated arterial segments (e.g., renal arterioles).

  • Wire myograph system.

  • Physiological salt solution (PSS), continuously gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • A vasoconstrictor agent (e.g., phenylephrine (B352888) or a 20-HETE analog).

  • This compound.

Procedure:

  • Dissect and mount small arterial segments on a wire myograph in a chamber filled with PSS.

  • Allow the vessels to equilibrate under a normalized tension.

  • Pre-constrict the arterial segments with a submaximal concentration of a vasoconstrictor to induce a stable tone.

  • Once a stable plateau of contraction is achieved, add cumulative concentrations of this compound to the bath.

  • Record the changes in isometric tension. Vasodilation is measured as a percentage relaxation of the pre-constricted tone.

  • To test for antagonistic effects, pre-incubate the vessels with this compound before constructing a concentration-response curve to a vasoconstrictor like 20-HETE. A rightward shift in the concentration-response curve indicates competitive antagonism.

Discussion and Future Directions

The available evidence clearly positions this compound as a selective modulator within the HETE family, specifically antagonizing the actions of 20-HETE. Its stereospecificity is highlighted by its lack of activity at the prostacyclin IP receptor, a target for its enantiomer, 19(S)-HETE.

The potential for cross-reactivity with the leukotriene pathway, suggested by the promiscuity of the BLT2 receptor for other HETEs, remains an intriguing but unproven hypothesis. Further research employing radioligand binding assays with this compound against a panel of leukotriene receptors (BLT1, BLT2, CysLT1, CysLT2) is warranted to definitively map its interaction profile.

Similarly, the interaction of this compound with the endocannabinoid system is an open question. Given the structural similarities between eicosanoids and endocannabinoids, both being arachidonic acid derivatives, investigating the binding of this compound to cannabinoid receptors and its effect on endocannabinoid metabolism could unveil novel regulatory pathways.

References

A Comparative Analysis of the Metabolic Stability of 19(R)-HETE and 19(S)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic stability and biological activity of the two enantiomers of 19-hydroxyeicosatetraenoic acid (19-HETE): 19(R)-HETE and 19(S)-HETE. These cytochrome P450 (CYP) metabolites of arachidonic acid play significant roles in various physiological and pathophysiological processes. Understanding their relative metabolic stability is crucial for elucidating their distinct biological functions and for the development of novel therapeutics targeting eicosanoid signaling pathways.

While direct comparative studies on the metabolic stability of this compound and 19(S)-HETE are not extensively available in the current literature, this guide synthesizes the existing experimental data on their formation, biological activities, and known metabolic pathways of related compounds to provide a comprehensive overview.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data regarding the formation and biological activity of this compound and 19(S)-HETE.

ParameterThis compound19(S)-HETEReference
Formation by CYP2E1 30% of total 19-HETE70% of total 19-HETE[1][2]
Activation of Prostacyclin (IP) Receptor (cAMP accumulation EC₅₀) Inactive at concentrations up to 10 μM520 nM[3]
Inhibition of CYP1B1 (Kᵢ) 89.1 nM37.3 nM[4]
Effect on Angiotensin II-induced Cardiac Hypertrophy ProtectiveMore potently protective[5][6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below.

Determination of Enantiomeric Composition of 19-HETE Produced by CYP2E1

Objective: To determine the stereoselectivity of 19-HETE formation from arachidonic acid by reconstituted cytochrome P450 2E1.

Methodology:

  • Incubation: Reconstituted cytochrome P450 2E1 is incubated with arachidonic acid in the presence of cytochrome b5 and NADPH-cytochrome P450 oxidoreductase.

  • Extraction: The reaction is terminated, and the lipids are extracted using a suitable organic solvent.

  • Purification: The 19-HETE is purified from the lipid extract using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Chiral Analysis: The purified 19-HETE is then subjected to chiral phase HPLC to separate the this compound and 19(S)-HETE enantiomers.

  • Quantification: The amount of each enantiomer is quantified by UV-visible spectroscopy or mass spectrometry, and the ratio is calculated.[1]

Assessment of Prostacyclin (IP) Receptor Activation

Objective: To evaluate the ability of this compound and 19(S)-HETE to activate the prostacyclin (IP) receptor and induce intracellular cyclic AMP (cAMP) accumulation.

Methodology:

  • Cell Culture: A suitable cell line endogenously expressing the IP receptor (e.g., human megakaryoblastic leukemia cell line MEG-01) is cultured.

  • Treatment: The cells are treated with varying concentrations of this compound or 19(S)-HETE for a defined period.

  • cAMP Measurement: The intracellular cAMP concentration is measured using a competitive immunoassay or a bioluminescence-based assay.

  • Data Analysis: The concentration-response curves are plotted, and the EC₅₀ values are calculated to determine the potency of each enantiomer.[3]

CYP1B1 Inhibition Assay

Objective: To determine the inhibitory potency (Kᵢ) of this compound and 19(S)-HETE on human recombinant CYP1B1 activity.

Methodology:

  • Reaction Mixture: A reaction mixture containing human recombinant CYP1B1, a fluorescent substrate (e.g., 7-ethoxyresorufin), and varying concentrations of either this compound or 19(S)-HETE is prepared in a suitable buffer.

  • Initiation: The reaction is initiated by the addition of NADPH.

  • Fluorescence Measurement: The rate of formation of the fluorescent product (resorufin) is monitored over time using a fluorescence plate reader.

  • Data Analysis: The inhibition constants (Kᵢ) are determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics with noncompetitive inhibition).[4]

Signaling Pathways and Metabolic Fate

Differential Signaling of 19-HETE Enantiomers

The distinct biological activities of this compound and 19(S)-HETE stem from their stereospecific interactions with cellular receptors and enzymes. 19(S)-HETE is a potent agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor that activates adenylyl cyclase, leading to an increase in intracellular cAMP. This signaling cascade mediates vasorelaxation and inhibition of platelet aggregation. In contrast, this compound does not activate the IP receptor.

cluster_S 19(S)-HETE Signaling cluster_R This compound s_hete 19(S)-HETE ip_receptor IP Receptor s_hete->ip_receptor g_protein Gs Protein ip_receptor->g_protein ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates response_s Vasorelaxation, Platelet Inhibition pka->response_s r_hete This compound ip_receptor_r IP Receptor r_hete->ip_receptor_r no_activation No Activation

Differential activation of the prostacyclin (IP) receptor by 19(S)-HETE and this compound.

Enantioselective Inhibition of CYP1B1

Both enantiomers of 19-HETE have been shown to inhibit the activity of CYP1B1, an enzyme implicated in the pathogenesis of several diseases, including cancer and cardiac hypertrophy. However, 19(S)-HETE is a more potent inhibitor than this compound. This enantioselective inhibition suggests a stereospecific binding to the enzyme.

cyp1b1 CYP1B1 activity Metabolic Activity cyp1b1->activity s_hete 19(S)-HETE s_hete->cyp1b1 More Potent Inhibition (Ki = 37.3 nM) r_hete This compound r_hete->cyp1b1 Less Potent Inhibition (Ki = 89.1 nM)

Enantioselective inhibition of CYP1B1 by 19(S)-HETE and this compound.

Potential Metabolic Pathways

While specific studies on the comparative metabolism of this compound and 19(S)-HETE are limited, the metabolic fate of other HETEs, such as 20-HETE, has been investigated. These pathways, which include further oxidation and chain shortening, may also be relevant for the metabolism of 19-HETE enantiomers. Potential metabolic routes that could contribute to the clearance of 19(R)- and 19(S)-HETE include:

  • ω-Oxidation: Further hydroxylation at the terminal or subterminal carbons.

  • β-Oxidation: Chain shortening of the fatty acid backbone.

  • Conversion to Dicarboxylic Acids: Oxidation of the terminal methyl group to a carboxylic acid.

Further research is required to determine whether these pathways exhibit enantioselectivity for this compound versus 19(S)-HETE.

cluster_formation Formation cluster_enantiomers 19-HETE Enantiomers cluster_metabolism Potential Further Metabolism aa Arachidonic Acid cyp450 CYP450 Enzymes (e.g., CYP2E1) aa->cyp450 s_hete 19(S)-HETE cyp450->s_hete 70% r_hete This compound cyp450->r_hete 30% omega_ox ω-Oxidation s_hete->omega_ox ? beta_ox β-Oxidation s_hete->beta_ox ? dicarboxy Dicarboxylic Acids s_hete->dicarboxy ? r_hete->omega_ox ? r_hete->beta_ox ? r_hete->dicarboxy ?

Formation and potential metabolic pathways of 19-HETE enantiomers.

Conclusion

The available evidence strongly indicates that this compound and 19(S)-HETE are not biologically equivalent. They are produced in different ratios by CYP enzymes and exhibit distinct pharmacological activities, with 19(S)-HETE generally being the more potent enantiomer in the signaling pathways studied to date. While direct comparative data on their metabolic stability is lacking, the observed differences in their biological interactions suggest that they may also be metabolized at different rates and through potentially distinct pathways. Further studies are warranted to fully characterize the metabolic fate of each enantiomer, which will be critical for understanding their individual contributions to health and disease and for the rational design of drugs targeting their respective pathways.

References

A Researcher's Guide to Validating 19(R)-HETE Antibodies for Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of lipid mediators like 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is critical for advancing our understanding of its role in various physiological and pathological processes. Immunoassays offer a high-throughput and cost-effective method for this purpose, but their reliability hinges on the specificity of the antibodies used. This guide provides a comprehensive comparison of validation strategies for this compound antibodies, alongside a robust alternative analytical method, to ensure the generation of accurate and reproducible data.

The Challenge of Specificity in Lipid Analysis

This compound is a cytochrome P450 (CYP) metabolite of arachidonic acid with distinct biological activities compared to its stereoisomer, 19(S)-HETE. For instance, while both are vasodilators, this compound has been shown to block 20-HETE-induced vasoconstriction, a property not shared by 19(S)-HETE[1][2]. This functional differentiation underscores the necessity for analytical methods that can distinguish between these closely related molecules. Immunoassays, while powerful, are susceptible to cross-reactivity, where an antibody raised against one molecule may also bind to structurally similar compounds[3]. Therefore, rigorous validation of antibody specificity is not just a recommendation but a prerequisite for reliable results.

A Framework for Antibody Validation: The Five Pillars

A widely accepted framework for antibody validation is the "five pillars" model, which outlines five key experimental strategies to confirm antibody specificity. While direct commercial sources for this compound specific antibodies and ELISA kits are not readily apparent from current searches, these principles should be applied to any custom-developed or newly available antibody.

Validation PillarExperimental ApproachKey Considerations
Genetic Strategies Not applicable for non-protein targets like lipids.This pillar is primarily for validating antibodies against protein targets where gene knockout or knockdown can be used.
Independent Antibody Strategies Comparison of results obtained with two different antibodies targeting the same analyte.Requires the availability of at least two distinct and well-characterized antibodies.
Orthogonal Methods Comparing immunoassay results with data from a different analytical platform, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).LC-MS/MS is considered a gold standard for small molecule quantification due to its high specificity and sensitivity.
Expression of Tagged Proteins Not applicable for non-protein targets.This method is used for protein targets where the antibody's binding to a tagged version of the protein can be verified.
Immunoprecipitation followed by Mass Spectrometry (IP-MS) Not directly applicable for free lipids, but could be adapted for lipid-protein adducts.This technique is primarily for identifying the protein targets of an antibody.

Experimental Protocols for Validating this compound Antibody Specificity

Given the nature of this compound, the most relevant validation strategies are competitive immunoassays to assess cross-reactivity and comparison with an orthogonal method like LC-MS/MS.

Competitive ELISA for Cross-Reactivity Assessment

This experiment is crucial to determine if the antibody can distinguish this compound from its stereoisomer 19(S)-HETE and other related eicosanoids.

Protocol:

  • Coating: Coat a 96-well microplate with a this compound-protein conjugate.

  • Blocking: Block the remaining protein-binding sites on the plate.

  • Competition: Prepare a series of standards of this compound and potential cross-reactants (e.g., 19(S)-HETE, 20-HETE, arachidonic acid) at various concentrations.

  • Incubation: Add the this compound antibody to the wells along with either the this compound standard or a potential cross-reactant. Incubate to allow competition for antibody binding.

  • Washing: Wash the plate to remove unbound antibodies and competitors.

  • Detection: Add a labeled secondary antibody that binds to the primary this compound antibody.

  • Substrate Addition: Add a substrate that reacts with the enzyme on the secondary antibody to produce a measurable signal (e.g., colorimetric).

  • Data Analysis: Measure the signal intensity. A decrease in signal in the presence of a competitor indicates cross-reactivity. Calculate the percentage of cross-reactivity.

Illustrative Cross-Reactivity Data:

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 1.0 100%
19(S)-HETE50.02%
20-HETE100.01%
Arachidonic Acid>1000<0.1%

Note: This is illustrative data. Actual performance would need to be determined experimentally.

Orthogonal Method Comparison: LC-MS/MS

LC-MS/MS offers high specificity and sensitivity for the quantification of small molecules, making it the ideal orthogonal method to validate immunoassay results.

Protocol Overview:

  • Sample Preparation: Extract lipids from the biological sample using a suitable organic solvent.

  • Chromatographic Separation: Separate the extracted lipids using a C18 reverse-phase column on a UPLC or HPLC system. A gradient elution with mobile phases such as water and acetonitrile (B52724) with formic acid is typically used[4][5].

  • Mass Spectrometric Detection: Introduce the separated lipids into a tandem mass spectrometer operating in negative ion mode.

  • Quantification: Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a deuterated version of the analyte)[6].

Comparison of Immunoassay and LC-MS/MS:

FeatureImmunoassay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity Dependent on antibody; potential for cross-reactivity.High; based on chromatographic retention time and specific mass-to-charge ratio transitions.
Sensitivity Typically in the pg/mL to ng/mL range.Can achieve pg/mL or lower detection limits[7].
Throughput High; suitable for screening large numbers of samples.Lower; sample preparation and run times are longer.
Cost Relatively low cost per sample.Higher initial instrument cost and operational expenses.
Multiplexing Limited; typically measures one analyte per assay.Can simultaneously measure multiple analytes in a single run.

Visualizing the Pathways and Workflows

To aid in understanding the biological context and the validation process, the following diagrams have been generated.

Simplified Arachidonic Acid Metabolism Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Enzymes AA->CYP450 HETEs HETEs CYP450->HETEs _19HETE 19-HETE HETEs->_19HETE _20HETE 20-HETE HETEs->_20HETE _19SHETE 19(S)-HETE _19HETE->_19SHETE _19RHETE This compound _19HETE->_19RHETE BioActivity_S Biological Activity (e.g., Vasodilation) _19SHETE->BioActivity_S BioActivity_R Specific Biological Activity (e.g., Blocks 20-HETE vasoconstriction) _19RHETE->BioActivity_R

Figure 1. Simplified pathway of 19-HETE formation.

Workflow for this compound Antibody Specificity Validation Start Start: Obtain or Develop This compound Antibody CompELISA Competitive ELISA for Cross-Reactivity Assessment Start->CompELISA LCMS Orthogonal Method: LC-MS/MS Analysis Start->LCMS Compare Compare Immunoassay and LC-MS/MS Results CompELISA->Compare LCMS->Compare Validate Validated Specific Antibody Compare->Validate Correlate Reassess Reassess Antibody or Method Compare->Reassess No Correlation

Figure 2. Validation workflow for a this compound antibody.

Conclusion

The reliable measurement of this compound is essential for elucidating its biological functions. While immunoassays present a valuable tool, their utility is entirely dependent on the specificity of the antibody. This guide has outlined a clear framework for validating this compound antibodies, with a strong emphasis on assessing cross-reactivity and utilizing orthogonal methods like LC-MS/MS for confirmation. By adhering to these principles, researchers can ensure the accuracy and reproducibility of their findings, ultimately accelerating progress in their respective fields.

References

Unraveling the Stereospecific Effects of 19-HETE Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of the Biological Activities of 19(R)-HETE and 19(S)-HETE for Researchers, Scientists, and Drug Development Professionals.

While direct comparative transcriptomic data for tissues treated with this compound versus 19(S)-HETE remains to be fully elucidated in publicly available literature, a significant body of research highlights their distinct biological activities and signaling pathways. This guide provides a comprehensive comparison based on existing experimental data, offering valuable insights for researchers in cardiovascular, renal, and pulmonary fields.

Contrasting Biological Activities: this compound vs. 19(S)-HETE

The biological effects of 19-hydroxyeicosatetraenoic acid (19-HETE) are stereospecific, with the (S) and (R) enantiomers often exhibiting different, and sometimes opposing, actions. The following table summarizes the key differential activities based on current research.

Biological Effect19(S)-HETEThis compoundKey Findings
cAMP Accumulation Potent activatorInactive19(S)-HETE induces a concentration-dependent increase in intracellular cAMP, while this compound is inactive at concentrations up to 10 μM[1][2].
Vasorelaxation Induces vasorelaxationInactive19(S)-HETE causes relaxation of mouse mesenteric artery and thoracic aorta segments, an effect not observed with the (R) isomer[1][2].
Platelet Inhibition Inhibits thrombin-induced platelet aggregationNot observedPretreatment with 19(S)-HETE blocks platelet aggregation[1].
Cardiac Hypertrophy Preferentially protects against Angiotensin II-induced hypertrophyProtects against Angiotensin II-induced hypertrophyBoth enantiomers show cardioprotective effects, but 19(S)-HETE demonstrates a more pronounced effect by selectively decreasing 5-HETE levels and mediating a decrease in 15-LOX protein expression[3].
Gene Expression (Cardiac Hypertrophy Markers) Significantly decreases mRNA expression of β/α-myosin heavy chain ratio, ANP, IL-6, and IL-8Significantly decreases mRNA expression of β/α-myosin heavy chain ratio, ANP, IL-6, and IL-8Both enantiomers reduce the expression of genes associated with cardiac hypertrophy[3].
Enzyme Inhibition Decreases protein expression of 5-LOX, 12-LOX, 15-LOX, and COX-2. Inhibits CYP1B1 catalytic activity.Decreases protein expression of 5-LOX, 12-LOX, and COX-2. Inhibits CYP1B1 catalytic activity.Both enantiomers inhibit key enzymes in inflammatory pathways, with 19(S)-HETE uniquely affecting 15-LOX[3].

Experimental Protocols

The following are summaries of the experimental methodologies employed in the key studies that form the basis of this comparison.

cAMP Accumulation Assay
  • Cell Line: Human megakaryoblastic leukemia cell line MEG-01.

  • Treatment: Cells were treated with varying concentrations of 19(S)-HETE and this compound. Forskolin was used as a positive control to directly activate adenylyl cyclase.

  • Methodology: Intracellular cAMP levels were measured after a 15-minute incubation period with the respective compounds. The EC50 value for 19(S)-HETE was determined to be 520 nM[1][2].

Vasorelaxation Studies
  • Tissues: Isolated mouse mesenteric artery and thoracic aorta segments.

  • Methodology: The vascular effects of 19(S)-HETE were assessed on pre-contracted vessel segments. The experiments were also conducted in the presence of COX-1/2 inhibitors and in vessels from mice lacking the prostacyclin (IP) receptor to elucidate the mechanism of action[1][2].

Platelet Aggregation Assay
  • Source: Isolated murine platelets.

  • Methodology: Platelets were pretreated with 19(S)-HETE before inducing aggregation with thrombin. The inhibitory effect was also tested on platelets from mice lacking the IP receptor[1].

Cardiac Hypertrophy Studies
  • Cell Lines: RL-14 and H9c2 cells.

  • Treatment: Cells were treated with a vehicle, 10 μM Angiotensin II alone, or in the presence of 20 μM this compound or 19(S)-HETE for 24 hours[3].

  • Methodology:

    • Metabolite Analysis: Levels of midchain HETEs were determined using liquid chromatography-mass spectrometry[3].

    • Gene Expression Analysis: mRNA expression levels of cardiac hypertrophy markers (β/α-myosin heavy chain ratio, atrial natriuretic peptide, IL-6, and IL-8) were measured using real-time polymerase chain reaction[3].

    • Protein Expression Analysis: Protein levels of 5-LOX, 12-LOX, 15-LOX, and COX-2 were measured by Western blot analysis[3].

Signaling Pathways and Experimental Workflows

The distinct biological activities of 19(S)-HETE are primarily attributed to its specific interaction with the prostacyclin (IP) receptor, initiating a Gs-coupled signaling cascade.

19(S)-HETE Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 19(S)-HETE 19(S)-HETE IP_Receptor Prostacyclin (IP) Receptor 19(S)-HETE->IP_Receptor Binds to G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Biological Effects (Vasorelaxation, Platelet Inhibition) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Signaling pathway of 19(S)-HETE via the IP receptor.

The experimental design to compare the cardioprotective effects of the 19-HETE enantiomers is crucial for understanding their differential therapeutic potential.

Experimental Workflow for Cardiac Hypertrophy start Start: Culture RL-14 and H9c2 cells treatment Treatment Groups (24h) start->treatment control Vehicle Control treatment->control ang_ii Angiotensin II (10 μM) treatment->ang_ii r_hete Ang II + this compound (20 μM) treatment->r_hete s_hete Ang II + 19(S)-HETE (20 μM) treatment->s_hete analysis Post-Treatment Analysis control->analysis ang_ii->analysis r_hete->analysis s_hete->analysis lcms LC-MS (Midchain HETEs) analysis->lcms qpcr RT-qPCR (Gene Expression) analysis->qpcr western Western Blot (Protein Expression) analysis->western end End: Compare cardioprotective effects lcms->end qpcr->end western->end

Caption: Workflow for comparing this compound and 19(S)-HETE effects.

References

Safety Operating Guide

Proper Disposal of 19(R)-HETE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 19(R)-HETE is critical for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for hazardous chemical waste management.

Immediate Safety and Handling Precautions

This compound is typically supplied as a solution in ethanol (B145695). Ethanol is a flammable liquid, and appropriate safety measures must be taken. Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Step-by-Step Disposal Protocol

The disposal of this compound waste should follow the established hazardous waste procedures of your institution, which are designed to comply with regulations set by organizations such as the Environmental Protection Agency (EPA).[1]

  • Waste Identification and Segregation :

    • Properly identify the waste as hazardous.[2] this compound in ethanol should be treated as a flammable organic waste.

    • Do not mix this compound waste with other incompatible waste streams.[1] It should be segregated and stored separately from acids, bases, and oxidizers.[3]

  • Container Selection and Management :

    • Use a designated, leak-proof container that is chemically compatible with ethanol and this compound.[2][4][5] Plastic or glass bottles with screw-on caps (B75204) are generally suitable.[1][4]

    • The container must be in good condition, free from cracks or leaks.[2]

    • Do not fill the waste container to more than 80% capacity to allow for thermal expansion.[3][5]

    • Keep the waste container securely closed except when adding waste.[2][4]

    • Store the waste container in a designated secondary containment tray or bin to capture any potential leaks.[4]

  • Labeling the Waste Container :

    • Clearly label the waste container with the words "Hazardous Waste."[1][2]

    • The label must include the full chemical name, "this compound in Ethanol," and the concentration.[1][3] Avoid using abbreviations or chemical formulas.[2][3]

    • Indicate the date of waste generation.[1]

    • Include the name of the principal investigator and the laboratory location (building and room number).[1]

    • Mark the appropriate hazard pictograms for flammability and any other applicable hazards.[1]

  • Requesting Waste Pickup :

    • Follow your institution's specific procedures for requesting the collection of hazardous waste by the Environmental Health and Safety (EHS) department.[1]

    • Do not dispose of this compound by pouring it down the sink or discarding it in the regular trash.[1][3]

Quantitative Data for Waste Management

While specific quantitative limits for this compound disposal are not available, general hazardous waste guidelines apply. The following table summarizes the key quantitative parameters for managing chemical waste containers.

ParameterGuidelineRationale
Container Fill LevelDo not exceed 80% of the container's volume.[3]To allow for vapor expansion and prevent spills.
Residual Material in "Empty" ContainersLess than 3% of the original volume.[5]Containers with more than this amount must be disposed of as hazardous waste.[5]
Secondary Containment CapacityMust hold 110% of the volume of the largest primary container.[4]To contain spills effectively.

Experimental Protocols Cited

The disposal procedures outlined are based on standard hazardous waste management protocols and do not originate from specific experimental studies on this compound disposal. These are administrative and engineering controls established to ensure laboratory safety and environmental compliance.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

A Step 1: Waste Generation (this compound in Ethanol) B Step 2: Segregate Waste (Flammable Organic) A->B C Step 3: Select Compatible Container (Leak-proof, screw cap) B->C D Step 4: Label Container Correctly ('Hazardous Waste', full chemical name, date, PI info) C->D E Step 5: Store Safely (Closed container, in secondary containment) D->E F Step 6: Request EHS Pickup (Follow institutional procedures) E->F G Step 7: EHS Collection and Disposal F->G

Figure 1. Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 19(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for the handling and disposal of 19(R)-HETE, a metabolite of arachidonic acid utilized in advanced biological research. Given its potential hazards, strict adherence to the following protocols is mandatory to ensure the safety of all laboratory personnel and the integrity of experimental outcomes. This compound is supplied as a solution in ethanol, which should be taken into account when considering its hazardous properties.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. Change the outer glove immediately upon contamination and both pairs every two hours or as needed.
Eye Protection Safety Goggles with Side ShieldsMust be worn at all times in the laboratory. Provides protection from splashes and aerosols.
Body Protection Laboratory CoatA buttoned, knee-length lab coat is required. Ensure cuffs are snug around the wrists.
Respiratory Protection Fume HoodAll handling of this compound, including solution preparation and aliquoting, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Operational Plan: From Receipt to Disposal

A systematic approach to the handling of this compound is crucial for minimizing risk. The following workflow outlines the key steps for safe management of this compound within the laboratory.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE handle_receive Receive and Inspect This compound prep_ppe->handle_receive prep_fumehood Prepare Fume Hood prep_fumehood->handle_receive handle_aliquot Aliquot and Store at -20°C handle_receive->handle_aliquot handle_experiment Use in Experiment handle_aliquot->handle_experiment disp_waste Segregate Contaminated Waste handle_experiment->disp_waste disp_container Place in Labeled Hazardous Waste Container disp_waste->disp_container disp_pickup Arrange for Chemical Waste Pickup disp_container->disp_pickup

Figure 1. Workflow for the safe handling and disposal of this compound.

Step-by-Step Handling and Disposal Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leaks.

  • Don all required PPE before handling the primary container.

  • Store the this compound solution at -20°C in a designated and clearly labeled freezer.

Preparation of Working Solutions:

  • All manipulations must be performed in a chemical fume hood.

  • Use sterile, disposable labware for aliquoting and dilutions.

  • Prepare aliquots of a volume suitable for single-use to avoid repeated freeze-thaw cycles.

Experimental Use:

  • Ensure all necessary safety equipment, including an eyewash station and safety shower, is accessible and operational.

  • Handle all solutions containing this compound with care to prevent splashes and aerosol generation.

  • In case of a spill, immediately alert laboratory personnel and follow established spill cleanup procedures for hazardous chemicals.

Disposal Plan:

  • All materials that come into contact with this compound, including pipette tips, tubes, and gloves, are considered hazardous waste.

  • Segregate contaminated waste into a clearly labeled, leak-proof hazardous waste container.

  • Do not mix with other waste streams.

  • Follow your institution's guidelines for the disposal of chemical waste. Arrange for pickup by authorized personnel.

By implementing these safety and logistical protocols, researchers can confidently and safely advance their work with this compound, contributing to a secure and productive research environment.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.